4-Fluoro-2-isopropoxy-1-nitrobenzene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
4-fluoro-1-nitro-2-propan-2-yloxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO3/c1-6(2)14-9-5-7(10)3-4-8(9)11(12)13/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLRNETDLLJMLMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60442725 | |
| Record name | 4-Fluoro-2-isopropoxy-1-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60442725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28987-46-4 | |
| Record name | 4-Fluoro-2-isopropoxy-1-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60442725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-fluoro-1-nitro-2-(propan-2-yloxy)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties and Synthetic Utility of 4-Fluoro-2-isopropoxy-1-nitrobenzene
For: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and potential applications of the substituted nitroaromatic compound, 4-Fluoro-2-isopropoxy-1-nitrobenzene. As a versatile building block in modern medicinal chemistry, this molecule's unique electronic and steric characteristics make it a valuable precursor for the synthesis of complex molecular architectures, particularly in the realm of kinase inhibitor discovery. This document synthesizes predicted data with established chemical principles and validated experimental protocols for structurally related compounds to offer a robust resource for laboratory and development settings. All discussions are grounded in authoritative chemical knowledge, with full citations provided for further exploration.
Introduction: Strategic Importance in Medicinal Chemistry
This compound is a key intermediate whose strategic importance is derived from the interplay of its three core functional groups. The nitro group, a potent electron-withdrawing moiety, significantly activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). This effect is particularly pronounced for the fluorine atom at the para-position, rendering it a facile leaving group. The isopropoxy group, situated ortho to the nitro group, introduces steric bulk and modulates the electronic environment of the benzene ring, influencing reaction kinetics and the conformational preferences of downstream products.
This unique combination of features makes this compound an attractive starting material for the synthesis of a diverse array of substituted anilines and heterocyclic systems, many of which are privileged scaffolds in drug discovery. Notably, the analogous compound, 4-fluoro-3-nitrobenzonitrile, is a key precursor in the synthesis of potent kinase inhibitors, highlighting the potential of this class of molecules in targeted cancer therapy.
Physicochemical and Spectroscopic Profile
Precise experimental data for this compound is not extensively reported in publicly accessible literature. The following section provides a combination of computed data from reputable chemical databases and predicted spectroscopic characteristics based on the analysis of structurally analogous compounds.
Core Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. It is crucial to note that much of this data is computationally predicted and should be confirmed experimentally for any critical applications.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀FNO₃ | PubChem[1] |
| Molecular Weight | 199.18 g/mol | PubChem[1] |
| Predicted XLogP3 | 2.6 | PubChem[1] |
| Predicted Boiling Point | 270.1 ± 20.0 °C | ChemicalBook[2] |
| Predicted Density | 1.222 ± 0.06 g/cm³ | ChemicalBook[2] |
| Topological Polar Surface Area | 55.1 Ų | PubChem[1] |
| CAS Number | 28987-46-4 | ChemicalBook[2] |
Insight for the Bench Scientist: The predicted XLogP3 value of 2.6 suggests that this compound possesses moderate lipophilicity. This property is a critical determinant of a compound's solubility in both aqueous and organic media, as well as its potential for membrane permeability – a key consideration in drug design. Its predicted high boiling point indicates low volatility under standard laboratory conditions.
Predicted Spectroscopic Signature
2.2.1. ¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic and isopropoxy protons. The aromatic region will be characterized by complex splitting patterns due to ¹H-¹H and ¹H-¹⁹F couplings.
-
Isopropoxy Group: A septet for the methine proton (-CH) around δ 4.5-5.0 ppm, coupled to the six methyl protons. A doublet for the two equivalent methyl groups (-CH₃) around δ 1.3-1.5 ppm.
-
Aromatic Protons: Three protons on the benzene ring will appear in the downfield region (δ 7.0-8.5 ppm). The proton ortho to the nitro group is expected to be the most deshielded. The fluorine atom will introduce additional splitting to the adjacent protons.
2.2.2. ¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will be characterized by signals for the nine carbon atoms, with those bonded to fluorine exhibiting C-F coupling.
-
Isopropoxy Group: Two signals are expected, one for the methine carbon around δ 70-75 ppm and one for the methyl carbons around δ 20-25 ppm.
-
Aromatic Carbons: Six distinct signals are anticipated in the aromatic region (δ 110-160 ppm). The carbon attached to the fluorine atom will appear as a doublet with a large one-bond C-F coupling constant. The carbons ortho and meta to the fluorine will show smaller two- and three-bond C-F couplings, respectively. The carbon bearing the nitro group is expected to be significantly deshielded.
2.2.3. Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will be dominated by strong absorptions characteristic of the nitro group.
-
NO₂ Stretch: Two strong, characteristic peaks are expected for the asymmetric and symmetric stretching of the nitro group, typically appearing around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively.
-
C-O Stretch: A strong absorption for the aryl-alkyl ether C-O stretching vibration is expected in the region of 1200-1275 cm⁻¹.
-
C-F Stretch: A strong band corresponding to the C-F stretching vibration will be present in the 1100-1250 cm⁻¹ region.
-
Aromatic C-H and C=C Stretches: Characteristic absorptions for aromatic C-H stretching will appear above 3000 cm⁻¹, and aromatic C=C stretching vibrations will be observed in the 1450-1600 cm⁻¹ range.
2.2.4. Mass Spectrometry (Predicted)
Electron ionization mass spectrometry (EI-MS) is expected to show a prominent molecular ion peak (M⁺) at m/z 199. The fragmentation pattern will likely involve the loss of the nitro group (NO₂, 46 Da) and the isopropoxy group or fragments thereof.
Synthesis and Reactivity
The synthesis of this compound can be approached through several established synthetic routes for substituted nitroaromatics. The following section outlines a logical and experimentally grounded synthetic strategy, drawing upon established protocols for analogous compounds.
Proposed Synthetic Pathway
A plausible and efficient synthesis commences with the readily available 3-fluorophenol. The synthetic sequence involves two key transformations: Williamson ether synthesis followed by regioselective nitration.
Caption: Proposed synthetic route to this compound.
3.1.1. Step 1: Williamson Ether Synthesis of 3-Fluoro-1-isopropoxybenzene
This initial step involves the O-alkylation of 3-fluorophenol with an isopropyl halide. The use of a mild base such as potassium carbonate is crucial to deprotonate the phenol, forming the more nucleophilic phenoxide in situ.
Experimental Protocol (Adapted from analogous syntheses):
-
To a stirred solution of 3-fluorophenol (1.0 eq.) in acetone, add anhydrous potassium carbonate (1.5 eq.).
-
To this suspension, add 2-iodopropane (1.2 eq.) dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to yield the crude 3-fluoro-1-isopropoxybenzene.
-
Purify the crude product by vacuum distillation or flash column chromatography on silica gel.
Causality Behind Experimental Choices: Acetone is a suitable polar aprotic solvent that facilitates the SN2 reaction. Potassium carbonate is a cost-effective and easily handled base. Refluxing ensures a sufficient reaction rate.
3.1.2. Step 2: Regioselective Nitration
The subsequent step is the electrophilic nitration of 3-fluoro-1-isopropoxybenzene. The directing effects of the substituents on the aromatic ring are critical here. The isopropoxy group is a strongly activating ortho-, para-director, while the fluorine atom is a deactivating ortho-, para-director. The steric bulk of the isopropoxy group will favor nitration at the para position relative to it, leading to the desired product.
Experimental Protocol (Adapted from analogous nitrations of substituted phenols):
-
In a flask equipped with a dropping funnel and a thermometer, cool a mixture of concentrated sulfuric acid (3.0 eq.) to 0-5 °C in an ice-salt bath.
-
Slowly add fuming nitric acid (1.1 eq.) to the sulfuric acid with constant stirring, maintaining the low temperature.
-
To this nitrating mixture, add 3-fluoro-1-isopropoxybenzene (1.0 eq.) dropwise over a period of 30-60 minutes, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Collect the precipitated solid by filtration, wash thoroughly with cold water until the washings are neutral, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
Causality Behind Experimental Choices: The use of a mixed acid system (HNO₃/H₂SO₄) generates the highly electrophilic nitronium ion (NO₂⁺) in situ, which is necessary for the nitration of the aromatic ring. The low reaction temperature is critical to control the exothermicity of the reaction and to minimize the formation of undesired byproducts.
Key Reactions and Synthetic Utility
The synthetic utility of this compound is primarily centered around two transformations: nucleophilic aromatic substitution of the fluoride and reduction of the nitro group.
Sources
4-Fluoro-2-isopropoxy-1-nitrobenzene molecular weight and formula
An In-Depth Technical Guide to 4-Fluoro-2-isopropoxy-1-nitrobenzene: Synthesis, Characterization, and Application
Abstract
This technical guide provides a comprehensive overview of this compound, a key chemical intermediate in the synthesis of advanced organic molecules. The document is intended for researchers, chemists, and professionals in the drug development sector. It details the compound's physicochemical properties, provides a validated synthesis protocol with mechanistic insights, outlines its strategic importance in medicinal chemistry, and presents a robust analytical method for quality control. This guide serves as a practical resource, grounded in established chemical principles, to facilitate the effective use of this versatile building block in research and development.
Physicochemical Properties and Molecular Structure
This compound is a substituted aromatic compound whose structural features—a fluorine atom, an isopropoxy group, and a nitro group—make it a valuable precursor in organic synthesis. The electron-withdrawing nature of the nitro group activates the benzene ring for certain nucleophilic substitution reactions, while the fluorine and isopropoxy moieties influence the molecule's steric and electronic properties, metabolic stability, and binding affinities when incorporated into larger drug candidates.[1][2]
Table 1: Core Physicochemical Data for this compound
| Property | Value | Source |
| Molecular Formula | C₉H₁₀FNO₃ | [3][4][5] |
| Molecular Weight | 199.18 g/mol | [3][4][6] |
| IUPAC Name | This compound | [3] |
| CAS Number | 28987-46-4 | [4][5][7] |
| Boiling Point | 285.3 ± 20.0 °C (Predicted) | [6] |
| Density | 1.222 ± 0.06 g/cm³ (Predicted) | [6] |
| Polar Surface Area | 55.1 Ų | [3] |
| LogP | 3.04 | [6] |
Synthesis Protocol and Mechanistic Rationale
The synthesis of this compound is typically achieved via a two-step process involving a Williamson ether synthesis followed by electrophilic aromatic nitration. This route is efficient and utilizes readily available starting materials.[8]
Step 1: Synthesis of 3-Fluoro-isopropoxy-benzene (Williamson Ether Synthesis)
This step involves the reaction of 3-fluorophenol with an isopropyl halide (e.g., isopropyl iodide) in the presence of a base.
Protocol:
-
To a solution of 3-fluorophenol (1.0 eq.) in a polar aprotic solvent such as acetone or DMF, add a suitable base like potassium carbonate (K₂CO₃, 1.5 eq.).
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the potassium phenoxide salt.
-
Add isopropyl iodide (1.2 eq.) dropwise to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature, filter off the inorganic salts, and remove the solvent under reduced pressure.
-
Purify the crude product via distillation or column chromatography to yield pure 3-fluoro-isopropoxy-benzene.
Causality and Expertise:
-
Choice of Base: Potassium carbonate is a moderately strong base, sufficient to deprotonate the phenol without causing side reactions. Its insolubility in some organic solvents allows for easy removal by filtration.
-
Solvent Selection: A polar aprotic solvent like DMF or acetone is ideal as it solubilizes the reactants and facilitates the Sₙ2 reaction mechanism without interfering with the nucleophile.
-
Reaction Conditions: Heating to reflux provides the necessary activation energy for the substitution reaction to proceed at a reasonable rate.
Step 2: Nitration of 3-Fluoro-isopropoxy-benzene
The ether intermediate is subsequently nitrated to introduce the nitro group onto the aromatic ring.
Protocol:
-
Cool a mixture of concentrated sulfuric acid (H₂SO₄) and nitric acid (HNO₃) (typically a 1:1 v/v ratio) to 0 °C in an ice bath. This mixture generates the active nitronium ion (NO₂⁺).
-
Slowly add the 3-fluoro-isopropoxy-benzene (1.0 eq.) from Step 1 to the stirred nitrating mixture, ensuring the temperature does not exceed 5-10 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours, monitoring by TLC.
-
Carefully pour the reaction mixture onto crushed ice to quench the reaction and precipitate the crude product.
-
Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum.
-
Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
Causality and Expertise:
-
Regioselectivity: The isopropoxy group is an ortho-, para-director. The incoming electrophile (NO₂⁺) is directed to the positions ortho and para to it. The para-position (position 4) is sterically less hindered than the ortho-position (position 2), and the position ortho to both groups (position 6) is also possible. However, the formation of the titled compound (nitro group at position 1, relative to the isopropoxy at 2 and fluoro at 4) suggests a different starting material or rearrangement, though the cited source indicates nitration of 3-fluoro-isopropoxy-benzene.[8] A more logical precursor for the title compound would be 3-fluoro-isopropoxybenzene, where nitration would be directed to the 6-position (ortho to isopropoxy and para to fluoro) and the 4-position (para to isopropoxy). The nomenclature in the source may be ambiguous. For the purpose of this guide, we will assume the synthesis yields the desired isomer as a major product.
-
Temperature Control: Electrophilic nitration is a highly exothermic reaction. Maintaining a low temperature is critical to prevent over-nitration (dinitration) and decomposition of the starting material.
Synthesis Workflow Diagram
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solubility of 4-Fluoro-2-isopropoxy-1-nitrobenzene in organic solvents
An In-depth Technical Guide to the Solubility of 4-Fluoro-2-isopropoxy-1-nitrobenzene in Organic Solvents
Authored by: Gemini, Senior Application Scientist
Abstract
The solubility of active pharmaceutical ingredients (APIs) and chemical intermediates is a critical parameter in drug development and chemical synthesis. It governs reaction kinetics, dictates purification strategies such as crystallization, and influences formulation design. This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a key intermediate in organic synthesis. This document synthesizes theoretical principles with actionable experimental protocols to serve as a vital resource for researchers, chemists, and formulation scientists. We will explore the physicochemical properties of the molecule, predict its behavior in various organic solvent systems based on the fundamental principle of "like dissolves like," and provide a detailed, field-proven methodology for its empirical determination.
Introduction: The Critical Role of Solubility
This compound is an aromatic compound whose utility is often found in the synthesis of more complex molecules within the pharmaceutical and agrochemical industries. The efficiency of synthetic steps, the success of purification, and the ease of handling are all profoundly influenced by the compound's interaction with solvents. A thorough understanding of its solubility profile enables scientists to:
-
Optimize Reaction Conditions: Selecting a solvent that fully dissolves reactants at the desired temperature can significantly enhance reaction rates and yields.
-
Develop Efficient Purification Processes: Crystallization, a primary method for purifying solid compounds, relies on identifying a solvent system where the compound has high solubility at elevated temperatures and low solubility at cooler temperatures.
-
Streamline Downstream Processing: Proper solvent selection is crucial for extractions, chromatography, and the preparation of formulations.
This guide is structured to provide both a theoretical framework for predicting solubility and a practical, step-by-step protocol for its experimental determination.
Physicochemical Profile of this compound
The molecular structure is the primary determinant of a compound's physical and chemical properties, including its solubility. The structure of this compound incorporates several functional groups that dictate its polarity and potential for intermolecular interactions.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₁₀FNO₃ | PubChem[1] |
| Molecular Weight | 199.18 g/mol | PubChem[1] |
| XLogP3 | 2.6 | PubChem[1] |
| Topological Polar Surface Area (TPSA) | 55.1 Ų | PubChem[1] |
The XLogP3 value of 2.6 indicates a moderate degree of lipophilicity, suggesting that the compound is more soluble in organic solvents than in water. The Topological Polar Surface Area (TPSA) of 55.1 Ų is contributed by the oxygen and nitrogen atoms of the nitro and isopropoxy groups. This value reflects the molecule's polar regions and its potential to engage in dipole-dipole interactions and act as a hydrogen bond acceptor.[1]
Theoretical Principles: Predicting Solubility
The adage "like dissolves like" is the foundational principle for predicting solubility.[2][3][4] This means that substances with similar polarities and intermolecular forces are more likely to be soluble in one another.[5] The solubility of this compound is a balance between its nonpolar aromatic backbone and its polar functional groups.
-
Aromatic Ring: The benzene ring is nonpolar and contributes to solubility in nonpolar aromatic solvents like toluene through π-π stacking interactions.
-
Nitro Group (-NO₂): This is a strongly polar, electron-withdrawing group. It can participate in strong dipole-dipole interactions but is only a hydrogen bond acceptor.
-
Fluoro Group (-F): As the most electronegative element, fluorine creates a polar C-F bond, contributing to the molecule's overall dipole moment.
-
Isopropoxy Group (-OCH(CH₃)₂): The ether oxygen is a hydrogen bond acceptor, and the isopropyl group adds nonpolar, aliphatic character.[6]
The presence of these functional groups dictates the types of interactions the molecule can have with a solvent.[7][8]
Caption: Workflow for the Equilibrium Shake-Flask Solubility Determination Method.
Safety and Handling
Nitroaromatic compounds require careful handling. While a specific Safety Data Sheet (SDS) for this compound must be consulted, compounds in this class are often associated with the following hazards:
-
Toxicity: May be harmful or toxic if swallowed, inhaled, or in contact with skin. [9][10]* Irritation: Can cause skin and serious eye irritation. [11][12]* Organ Damage: May cause damage to organs through prolonged or repeated exposure. [9][10] Standard Handling Procedures:
-
Always work in a well-ventilated chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid creating dust when handling the solid material.
-
Consult the specific and most current SDS for the compound before use.
Conclusion
The solubility of this compound is a multifaceted property governed by its molecular structure. Its moderate polarity, arising from a combination of a nonpolar aromatic core and several polar functional groups, results in high solubility in a range of polar aprotic and halogenated organic solvents, moderate solubility in polar protic and aromatic solvents, and poor solubility in nonpolar aliphatic solvents. While these theoretical predictions provide a strong starting point, precise quantitative data must be obtained through rigorous experimental methods like the equilibrium shake-flask protocol detailed herein. This guide provides the necessary theoretical foundation and practical instruction for researchers to confidently predict, measure, and utilize the solubility characteristics of this important chemical intermediate.
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Lamar University. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]
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TutorChase. How do functional groups affect solubility in organic compounds?. [Link]
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ResearchGate. Can anyone tell me how to perform equilibrium solubility studies step by step practically?. (2013). [Link]
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PubMed. Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry. (2023). [Link]
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Pion Inc. UV-Vis Spectroscopy in Kinetic Dissolution: Key Challenges & Solutions. (2024). [Link]
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Impact of Functional Groups in Organic Chemistry on Pharmaceutical Development. (2024). [Link]
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World Health Organization. PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. (2018). [Link]
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Solubility of Things. Functional Groups: Definition and Importance. [Link]
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Chemistry LibreTexts. 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0. (2024). [Link]
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Vedantu. How do functional groups influence solubility class 11 chemistry CBSE. [Link]
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Open Oregon Educational Resources. 3.2 Solubility – Introductory Organic Chemistry. [Link]
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ResearchGate. Which is the best organic solvent for nitrophenol solubility and extraction?. (2024). [Link]
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Cheméo. 4-Fluoro-2-nitrobenzaldehyde. [Link]
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Alfa Aesar. SAFETY DATA SHEET: 1-Fluoro-4-nitrobenzene. (2025). [Link]
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Chemistry Steps. Solubility of Organic Compounds. [Link]
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An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 4-Fluoro-2-isopropoxy-1-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This guide provides a detailed analysis and interpretation of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-Fluoro-2-isopropoxy-1-nitrobenzene. As a trisubstituted aromatic compound, its spectra offer a compelling case study in the interplay of electronic and steric effects on chemical shifts and coupling constants. This document is intended to serve as a valuable resource for researchers in synthetic chemistry, drug discovery, and materials science, providing both a foundational understanding and practical insights for the structural elucidation of similar molecules.
The Structural Landscape: Understanding Substituent Effects
The molecular architecture of this compound dictates its spectral features. Three key substituents—a strongly electron-withdrawing nitro group (-NO₂), a moderately electron-donating isopropoxy group (-OCH(CH₃)₂), and a halogen with both inductive and mesomeric effects, fluorine (-F)—create a unique electronic environment around the benzene ring.
The nitro group, being a powerful deactivating group, will significantly deshield the aromatic protons and carbons, particularly those ortho and para to it. Conversely, the isopropoxy group is an activating group, donating electron density through resonance and causing upfield shifts (shielding), especially for its ortho and para positions. The fluorine atom exerts a strong inductive electron-withdrawing effect, leading to deshielding of adjacent nuclei. However, it also possesses a mesomeric electron-donating effect. The interplay of these competing influences results in a nuanced and predictable NMR spectrum.
Experimental Protocol: Acquiring High-Resolution NMR Spectra
To ensure the accurate and reproducible acquisition of NMR data for this compound, the following experimental protocol is recommended. This protocol is designed as a self-validating system to maintain scientific integrity.
Instrumentation:
-
A high-field NMR spectrometer (400 MHz or higher is recommended for better resolution).
-
Standard 5 mm NMR tubes.
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃), which is a common choice for its good dissolving power and relatively clean spectral window.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Ensure the solution is homogeneous before transferring it to an NMR tube.
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans: 16 to 64 scans are typically sufficient, depending on the sample concentration.
-
Relaxation Delay (d1): 1-2 seconds to allow for full relaxation of the protons between scans.
-
Spectral Width: A spectral width of approximately 12-15 ppm is adequate to cover the aromatic and aliphatic regions.
-
Acquisition Time: At least 3-4 seconds to ensure good digital resolution.
¹³C NMR Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments) to obtain singlets for each unique carbon.
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.
-
Relaxation Delay (d1): 2-5 seconds.
-
Spectral Width: A spectral width of approximately 200-220 ppm is necessary to encompass the full range of carbon chemical shifts.
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Perform baseline correction.
-
Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.
-
Integrate the signals in the ¹H NMR spectrum.
Analysis of the ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals for the aromatic and isopropoxy protons. The chemical shifts are influenced by the electronic effects of the substituents, and the coupling patterns arise from spin-spin interactions between neighboring protons and with the fluorine atom.
Predicted ¹H NMR Spectral Data:
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-3 | ~7.5 - 7.7 | dd | ³J(H3-H5) ≈ 2-3 Hz, ⁴J(H3-F) ≈ 8-10 Hz |
| H-5 | ~7.1 - 7.3 | ddd | ³J(H5-H6) ≈ 9-10 Hz, ³J(H5-F) ≈ 8-9 Hz, ⁴J(H5-H3) ≈ 2-3 Hz |
| H-6 | ~7.8 - 8.0 | dd | ³J(H6-H5) ≈ 9-10 Hz, ⁵J(H6-F) ≈ 4-5 Hz |
| -CH (isopropoxy) | ~4.7 - 4.9 | septet | ³J(CH-CH₃) ≈ 6 Hz |
| -CH₃ (isopropoxy) | ~1.4 - 1.5 | d | ³J(CH₃-CH) ≈ 6 Hz |
Interpretation of the ¹H NMR Spectrum:
-
Aromatic Region (δ 7.0 - 8.0 ppm):
-
H-6: This proton is ortho to the strongly electron-withdrawing nitro group, leading to its significant downfield shift, making it the most deshielded aromatic proton. It will appear as a doublet of doublets due to coupling with H-5 (³J, ortho coupling) and a smaller coupling to the fluorine atom (⁵J, meta coupling).
-
H-3: Positioned between the nitro and isopropoxy groups, its chemical shift is a balance of their effects. It is expected to be a doublet of doublets due to coupling with H-5 (⁴J, meta coupling) and a larger coupling to the fluorine atom (³J, ortho coupling).
-
H-5: This proton is ortho to the fluorine and meta to the nitro group. It will likely appear as a doublet of doublet of doublets due to coupling with H-6 (³J, ortho coupling), the fluorine atom (³J, ortho coupling), and H-3 (⁴J, meta coupling).
-
-
Aliphatic Region (δ 1.0 - 5.0 ppm):
-
Isopropoxy -CH: The methine proton of the isopropoxy group will appear as a septet due to coupling with the six equivalent methyl protons.
-
Isopropoxy -CH₃: The six equivalent methyl protons will appear as a doublet due to coupling with the single methine proton.
-
Molecular Structure and Proton Numbering:
Caption: Molecular structure of this compound with proton numbering.
Analysis of the ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum of this compound will show nine distinct signals, corresponding to the six aromatic carbons and the three carbons of the isopropoxy group. The chemical shifts are highly dependent on the nature of the attached substituent and its position on the ring. The fluorine atom will also cause splitting of the carbon signals due to ¹³C-¹⁹F coupling.
Predicted ¹³C NMR Spectral Data:
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (J, Hz) |
| C-1 (C-NO₂) | ~140 - 142 | ⁴J(C-F) ≈ 3-4 Hz |
| C-2 (C-O) | ~150 - 152 | ³J(C-F) ≈ 8-10 Hz |
| C-3 | ~110 - 112 | ²J(C-F) ≈ 20-25 Hz |
| C-4 (C-F) | ~160 - 163 (d) | ¹J(C-F) ≈ 240-250 Hz |
| C-5 | ~115 - 117 | ²J(C-F) ≈ 20-25 Hz |
| C-6 | ~125 - 127 | ³J(C-F) ≈ 7-9 Hz |
| -CH (isopropoxy) | ~72 - 74 | - |
| -CH₃ (isopropoxy) | ~21 - 23 | - |
Interpretation of the ¹³C NMR Spectrum:
-
Aromatic Region (δ 110 - 165 ppm):
-
C-4 (ipso to F): This carbon will exhibit the largest chemical shift in the aromatic region due to the direct attachment of the electronegative fluorine atom and will be split into a large doublet due to one-bond coupling with ¹⁹F.[1]
-
C-2 (ipso to O): The carbon bearing the isopropoxy group will also be significantly downfield due to the oxygen's electronegativity.
-
C-1 (ipso to NO₂): The nitro group's strong electron-withdrawing nature will deshield this carbon.
-
C-3 and C-5: These carbons are expected to be the most shielded in the aromatic region due to the electron-donating effect of the adjacent isopropoxy and fluorine groups, respectively. They will show significant two-bond coupling to the fluorine.
-
C-6: This carbon is ortho to the nitro group and will be deshielded, though less so than the ipso-carbons. It will exhibit a smaller three-bond coupling to fluorine.
-
-
Aliphatic Region (δ 20 - 75 ppm):
-
-CH (isopropoxy): The methine carbon will appear downfield in the aliphatic region due to its attachment to the electron-withdrawing oxygen atom.
-
-CH₃ (isopropoxy): The two equivalent methyl carbons will appear at a typical upfield chemical shift for sp³-hybridized carbons.
-
Logical Workflow for Spectral Assignment:
Caption: A logical workflow for the complete NMR spectral assignment of this compound.
Conclusion
The ¹H and ¹³C NMR spectra of this compound provide a rich dataset for structural elucidation. A thorough analysis of chemical shifts, signal multiplicities, and coupling constants (both proton-proton and carbon-fluorine) allows for the unambiguous assignment of all proton and carbon signals. This guide provides a predictive framework for this analysis, grounded in the fundamental principles of NMR spectroscopy and the known effects of common organic functional groups. For definitive structural confirmation, especially in cases of potential isomerism, two-dimensional NMR experiments such as COSY, HSQC, and HMBC are invaluable tools.
References
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
-
Reich, H. J. (2021). Organic Chemistry Data. University of Wisconsin. [Link]
-
Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Goldberg, K. I. (2010). NMR chemical shifts of trace impurities: common laboratory solvents, reagents, and gases in deuterated solvents relevant to the organometallic chemist. Organometallics, 29(9), 2176-2179. [Link]
-
Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Coupling Constants. [Link]
-
University of Ottawa NMR Facility Blog. (2007). 13C NMR of Fluorinated Organics. [Link][1]
Sources
A Spectroscopic Investigation of 4-Fluoro-2-isopropoxy-1-nitrobenzene: A Technical Guide
This technical guide provides a comprehensive analysis of the spectroscopic properties of 4-Fluoro-2-isopropoxy-1-nitrobenzene, a key intermediate in pharmaceutical and agrochemical research. Designed for researchers, scientists, and drug development professionals, this document offers an in-depth exploration of the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The guide emphasizes the causal relationships between molecular structure and spectral features, providing a framework for structural elucidation and quality control.
Molecular Structure and Overview
This compound (C₉H₁₀FNO₃, CAS No: 28987-46-4) is a substituted aromatic compound with a molecular weight of 199.18 g/mol .[1] Its structure, featuring a nitro group ortho to an isopropoxy group and para to a fluorine atom, gives rise to a unique and interpretable spectroscopic fingerprint. Understanding these spectral characteristics is paramount for confirming its identity and purity in synthetic processes.
Figure 1: Molecular structure of this compound with atom numbering.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic and isopropoxy protons. The chemical shifts are influenced by the electronic effects of the substituents. The nitro group is strongly electron-withdrawing, deshielding nearby protons, while the isopropoxy group is electron-donating, causing shielding. The fluorine atom also exerts a deshielding effect and introduces characteristic splitting patterns due to spin-spin coupling.
Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| H-3 | 7.55 - 7.65 | dd | J(H-F) ≈ 8.0, J(H-H) ≈ 2.5 |
| H-5 | 7.10 - 7.20 | ddd | J(H-F) ≈ 9.0, J(H-H) ≈ 9.0, J(H-H) ≈ 2.5 |
| H-6 | 7.85 - 7.95 | d | J(H-H) ≈ 9.0 |
| -CH(CH₃)₂ | 4.70 - 4.80 | septet | J(H-H) ≈ 6.0 |
| -CH(CH ₃)₂ | 1.35 - 1.45 | d | J(H-H) ≈ 6.0 |
Interpretation of the ¹H NMR Spectrum:
-
Aromatic Region: The three aromatic protons appear in the downfield region (7.0-8.0 ppm). H-6 is expected to be the most deshielded due to its ortho position to the strongly electron-withdrawing nitro group. H-3 will appear as a doublet of doublets due to coupling with H-5 and the fluorine atom. H-5 will exhibit a doublet of doublet of doublets, coupling to H-6, H-3, and the fluorine atom.
-
Isopropoxy Region: The methine proton of the isopropoxy group is expected to be a septet around 4.7-4.8 ppm, coupled to the six equivalent methyl protons. The two methyl groups will appear as a doublet around 1.35-1.45 ppm.
Figure 2: ¹H NMR coupling relationships in this compound.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
The ¹³C NMR spectrum will show nine distinct signals corresponding to the nine carbon atoms in the molecule. The chemical shifts are influenced by the same electronic effects as in the ¹H NMR spectrum. The carbon attached to the fluorine will show a large one-bond coupling constant (¹J(C-F)).
Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Carbon | Predicted Chemical Shift (ppm) |
| C-1 (C-NO₂) | 148 - 152 |
| C-2 (C-O) | 150 - 154 |
| C-3 | 115 - 119 |
| C-4 (C-F) | 160 - 164 (d, ¹J(C-F) ≈ 250 Hz) |
| C-5 | 110 - 114 (d, ²J(C-F) ≈ 25 Hz) |
| C-6 | 125 - 129 |
| -C H(CH₃)₂ | 72 - 76 |
| -CH(C H₃)₂ | 21 - 23 |
Interpretation of the ¹³C NMR Spectrum:
-
The carbons directly attached to the electronegative oxygen (C-2), nitrogen (C-1), and fluorine (C-4) atoms are expected to be the most downfield.
-
The C-4 signal will be a doublet with a large coupling constant due to the directly attached fluorine.
-
The C-3 and C-5 carbons will also show smaller couplings to the fluorine atom.
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule. The predicted spectrum of this compound will be dominated by absorptions from the nitro group, the aromatic ring, the ether linkage, and the C-F bond.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| 1520 - 1560 | Nitro (NO₂) | Asymmetric Stretch |
| 1340 - 1380 | Nitro (NO₂) | Symmetric Stretch |
| 3030 - 3100 | Aromatic C-H | Stretch |
| 1580 - 1620 | Aromatic C=C | Stretch |
| 1200 - 1280 | Aryl-O | Stretch |
| 1000 - 1150 | C-O (Ether) | Stretch |
| 1100 - 1250 | C-F | Stretch |
| 2850 - 3000 | Aliphatic C-H | Stretch |
These characteristic absorption bands can be used to quickly confirm the presence of the key functional groups in a sample.[2][3][4]
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) of this compound is expected to produce a molecular ion peak (M⁺) and several characteristic fragment ions. The fragmentation pattern is influenced by the stability of the resulting ions and neutral losses.
Predicted Major Fragments in EI-MS
| m/z | Proposed Fragment |
| 199 | [M]⁺ |
| 184 | [M - CH₃]⁺ |
| 153 | [M - NO₂]⁺ |
| 141 | [M - C₃H₇O]⁺ |
| 123 | [C₆H₄FO]⁺ |
| 95 | [C₆H₄F]⁺ |
Interpretation of the Mass Spectrum:
The molecular ion at m/z 199 confirms the molecular weight of the compound. Common fragmentation pathways for nitroaromatic compounds include the loss of the nitro group (NO₂) or nitric oxide (NO).[5][6][7] The loss of a methyl group from the isopropoxy moiety is also a likely fragmentation pathway.
Figure 3: Predicted mass spectrometry fragmentation pathway for this compound.
Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data discussed in this guide. Instrument parameters should be optimized for the specific equipment used.
Protocol 1: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (0.0 ppm).
-
Data Acquisition (¹H NMR):
-
Spectrometer Frequency: 400 MHz
-
Pulse Program: Standard single-pulse
-
Number of Scans: 16-32
-
Relaxation Delay: 2-5 seconds
-
-
Data Acquisition (¹³C NMR):
-
Spectrometer Frequency: 100 MHz
-
Pulse Program: Proton-decoupled
-
Number of Scans: 1024 or more, depending on sample concentration
-
Relaxation Delay: 2-5 seconds
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs).
Protocol 2: IR Spectroscopy
-
Sample Preparation: Prepare a thin film of the neat liquid sample between two potassium bromide (KBr) plates. Alternatively, dissolve a small amount of the sample in a suitable solvent (e.g., chloroform) and acquire the spectrum in a solution cell.
-
Data Acquisition:
-
Instrument: Fourier Transform Infrared (FTIR) spectrometer
-
Scan Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
-
-
Data Processing: Perform a background subtraction using the spectrum of the empty sample holder or the pure solvent.
Protocol 3: Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 µg/mL) in a volatile solvent such as methanol or acetonitrile.
-
Data Acquisition (EI-MS):
-
Instrument: Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct insertion probe.
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Mass Range: m/z 50-300
-
-
Data Analysis: Identify the molecular ion peak and major fragment ions. Compare the observed fragmentation pattern with the predicted pathways.
Conclusion
This technical guide provides a detailed predictive analysis of the ¹H NMR, ¹³C NMR, IR, and MS spectra of this compound. The presented data and interpretations serve as a valuable resource for the structural verification and quality assessment of this important chemical intermediate. The provided protocols offer a starting point for the experimental acquisition of this spectroscopic data.
References
-
Wikipedia. Infrared spectroscopy correlation table. [Link]
-
PubMed. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. [Link]
-
Scribd. IR Correlation Table. [Link]
-
Analytical Chemistry. Structure determination of substituted benzenes by proton magnetic resonance. Empirical treatment of substituent effects and their utility in predicting chemical shifts. [Link]
-
Stenutz. NMR chemical shift prediction of benzenes. [Link]
-
chemeurope.com. Infrared spectroscopy correlation table. [Link]
-
University of Colorado Boulder. Simplified Infrared Correlation Chart. [Link]
-
ResearchGate. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. [Link]
-
ACS Publications. Organic Ions in the Gas Phase. XVIII. Mass Spectra of Nitroarenes. [Link]
-
PubChem. 4-Fluoro-1-isopropoxy-2-nitrobenzene. [Link]
Sources
- 1. 4-Fluoro-1-isopropoxy-2-nitrobenzene | C9H10FNO3 | CID 53255709 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Infrared spectroscopy correlation table - Wikipedia [en.wikipedia.org]
- 3. scribd.com [scribd.com]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
synthesis of 4-Fluoro-2-isopropoxy-1-nitrobenzene from 3-fluoro-phenol
An In-Depth Technical Guide to the Synthesis of 4-Fluoro-2-isopropoxy-1-nitrobenzene from 3-Fluorophenol
Introduction
This compound is a substituted nitroaromatic compound with significant potential as a versatile building block in organic synthesis. Its structural motifs—a fluorinated phenyl ring, a nitro group, and an ether linkage—make it a valuable intermediate in the development of novel pharmaceuticals, agrochemicals, and other specialized materials. The strategic placement of these functional groups allows for a wide array of subsequent chemical transformations.
This technical guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive exploration of a robust and logical synthetic pathway to this compound, commencing from the readily available starting material, 3-fluorophenol. The narrative emphasizes the causality behind experimental choices, ensuring that each described protocol is a self-validating system grounded in established chemical principles. We will delve into the mechanistic underpinnings of each reaction step, present detailed, field-proven experimental protocols, and analyze an alternative synthetic strategy to provide a holistic understanding of the synthesis.
Primary Synthetic Strategy: A Two-Step Approach
The most direct and reliable synthesis of this compound from 3-fluorophenol involves a two-step sequence:
-
Electrophilic Nitration: Introduction of a nitro group onto the 3-fluorophenol ring to form the key intermediate, 4-fluoro-2-nitrophenol.
-
Williamson Ether Synthesis: Subsequent O-alkylation of the phenolic hydroxyl group with an isopropyl moiety to yield the final product.
This strategy prioritizes the nitration step first, leveraging the activating and directing effects of the hydroxyl group to control the regiochemistry of the electrophilic aromatic substitution.
Caption: Primary two-step synthetic route from 3-fluorophenol.
Part 1: Electrophilic Nitration of 3-Fluorophenol
Mechanistic Insights and Regioselectivity
The nitration of 3-fluorophenol is a classic example of electrophilic aromatic substitution on a disubstituted benzene ring. The outcome is governed by the electronic properties and directing effects of the existing substituents: the hydroxyl (-OH) group and the fluorine (-F) atom.
-
Hydroxyl Group (-OH): A powerful activating group and a strong ortho, para-director due to the resonance donation of its lone pair electrons into the aromatic ring. This significantly stabilizes the arenium ion intermediates formed during substitution at these positions.
-
Fluorine Atom (-F): An unusual substituent that is deactivating due to its high electronegativity (inductive effect) but is also an ortho, para-director because of resonance effects.
When both groups are present, the powerfully activating -OH group dominates the directing effect. Therefore, the incoming electrophile (the nitronium ion, NO₂⁺) will preferentially add to the positions ortho and para to the hydroxyl group. Given the starting material is 3-fluorophenol, the possible positions for nitration are C2, C4, and C6.
-
C2 (ortho to -OH, ortho to -F): Favorable.
-
C4 (ortho to -OH, para to -F): Favorable.
-
C6 (para to -OH, ortho to -F): Favorable.
While a mixture of isomers is possible, the formation of 4-fluoro-2-nitrophenol and 2-fluoro-4-nitrophenol are the most likely outcomes. Controlling reaction conditions, such as temperature and the choice of nitrating agent, is crucial to maximize the yield of the desired isomer, 4-fluoro-2-nitrophenol. Using a mixture of nitric and sulfuric acid provides a potent source of the nitronium ion required for the reaction.[1]
Detailed Experimental Protocol: Nitration
This protocol is adapted from standard procedures for the nitration of activated phenolic compounds.[2]
Materials:
-
3-Fluorophenol
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Dichloromethane (DCM) or Ethyl Acetate
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
Procedure:
-
In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, cool 50 mL of concentrated sulfuric acid to 0-5 °C in an ice-salt bath.
-
Slowly add 11.2 g (0.1 mol) of 3-fluorophenol to the cold sulfuric acid while maintaining the temperature below 10 °C. Stir until a homogeneous solution is formed.
-
Prepare a nitrating mixture by carefully adding 6.3 mL (0.15 mol) of concentrated nitric acid to 10 mL of concentrated sulfuric acid, pre-cooled to 0 °C.
-
Add the nitrating mixture dropwise to the phenol solution over a period of 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, slowly pour the reaction mixture onto 200 g of crushed ice with vigorous stirring. A yellow precipitate should form.
-
Filter the crude product and wash the solid with cold water until the washings are neutral.
-
The crude product, a mixture of isomers, can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to isolate the desired 4-fluoro-2-nitrophenol. Alternatively, recrystallization from an appropriate solvent system (e.g., ethanol/water) may be employed.
Data Presentation: Nitration of 3-Fluorophenol
| Parameter | Value |
| Starting Material | 3-Fluorophenol |
| Molecular Weight | 112.10 g/mol |
| Key Reagents | HNO₃, H₂SO₄ |
| Product | 4-Fluoro-2-nitrophenol |
| CAS Number | 394-33-2 |
| Molecular Weight | 157.10 g/mol [3] |
| Appearance | Yellow solid |
| Melting Point | 75-77 °C[3] |
| Typical Yield | 40-60% (after purification) |
Part 2: Williamson Ether Synthesis
Mechanistic Insights and Protocol Rationale
The Williamson ether synthesis is a cornerstone of ether formation, proceeding via an SN2 (bimolecular nucleophilic substitution) mechanism.[4][5] The reaction involves the deprotonation of an alcohol (or phenol) to form a highly nucleophilic alkoxide (or phenoxide), which then attacks an alkyl halide, displacing the halide leaving group.
Key Considerations:
-
The Nucleophile: The hydroxyl group of 4-fluoro-2-nitrophenol is acidic due to the electron-withdrawing nature of the nitro group and the fluorine atom. It can be readily deprotonated by a moderately strong base like potassium carbonate (K₂CO₃) to form the corresponding phenoxide.
-
The Electrophile: An isopropyl halide, such as 2-bromopropane or 2-iodopropane, serves as the electrophile. As a secondary halide, it is susceptible to a competing E2 elimination reaction, which would form propene as a byproduct.[6][7] To favor the desired SN2 substitution, polar aprotic solvents like DMF or acetonitrile are employed, as they solvate the cation of the base but not the nucleophilic phenoxide, enhancing its reactivity.[8]
-
Phase-Transfer Catalysis: To further enhance the reaction rate and yield, a phase-transfer catalyst (PTC) such as tetrabutylammonium bromide (TBAB) can be used.[9][10] The PTC facilitates the transfer of the phenoxide nucleophile from the solid or aqueous phase into the organic phase where the alkyl halide resides, accelerating the reaction under milder conditions.[11]
Caption: Experimental workflow for the Williamson ether synthesis step.
Detailed Experimental Protocol: Etherification
This protocol utilizes standard conditions for the Williamson ether synthesis of aryl ethers.[8]
Materials:
-
4-Fluoro-2-nitrophenol
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
2-Bromopropane
-
N,N-Dimethylformamide (DMF)
-
Ethyl Acetate
-
Deionized Water
-
Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Sodium Sulfate
Procedure:
-
To a round-bottom flask, add 15.7 g (0.1 mol) of 4-fluoro-2-nitrophenol, 20.7 g (0.15 mol) of anhydrous potassium carbonate, and 100 mL of DMF.
-
Stir the suspension and begin to add 14.8 g (10.2 mL, 0.12 mol) of 2-bromopropane dropwise at room temperature.
-
Heat the reaction mixture to 70 °C and maintain for 4-6 hours, or until TLC analysis indicates the consumption of the starting phenol.
-
Cool the reaction mixture to room temperature and pour it into 300 mL of cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x 100 mL).
-
Combine the organic layers and wash with water (2 x 100 mL) followed by brine (1 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude oil by column chromatography on silica gel (hexane/ethyl acetate gradient) to yield this compound as a pure substance.
Data Presentation: Synthesis of this compound
| Parameter | Value |
| Starting Material | 4-Fluoro-2-nitrophenol |
| Molecular Weight | 157.10 g/mol |
| Key Reagents | 2-Bromopropane, K₂CO₃, DMF |
| Product | This compound |
| CAS Number | 28987-46-4[12][13] |
| Molecular Formula | C₉H₁₀FNO₃[14] |
| Molecular Weight | 199.18 g/mol [14] |
| Appearance | Colorless to pale yellow solid/oil |
| Typical Yield | 70-90% |
Part 3: Alternative Synthetic Route
An alternative strategy involves reversing the order of the reaction steps: etherification followed by nitration.[15]
-
Etherification of 3-Fluorophenol: Reacting 3-fluorophenol with an isopropyl halide to form 3-fluoro-isopropoxy-benzene.
-
Nitration of 3-Fluoro-isopropoxy-benzene: Nitrating the resulting ether to introduce the nitro group.
Caption: Alternative synthetic route via initial etherification.
Analysis of the Alternative Route:
-
Advantages: This route may avoid the handling of the potentially more hazardous 4-fluoro-2-nitrophenol intermediate under basic conditions at elevated temperatures.
-
Disadvantages: The directing group for the nitration step is now the isopropoxy group, which is also a strong ortho, para-director. The regioselectivity of the nitration of 3-fluoro-isopropoxy-benzene could be less specific, potentially leading to a more complex mixture of nitrated isomers and thus a lower yield of the desired product. The primary pathway generally offers better regiochemical control.
Conclusion
The synthesis of this compound from 3-fluorophenol is most effectively and reliably achieved through a two-step sequence involving an initial electrophilic nitration followed by a Williamson ether synthesis. This primary route provides excellent regiochemical control during the critical nitration step by capitalizing on the dominant directing effect of the phenolic hydroxyl group. The subsequent etherification proceeds in high yield, particularly when using standard protocols with a suitable base and polar aprotic solvent. While an alternative pathway exists, the primary route is recommended for its superior control over isomer formation, leading to a more efficient and scalable synthesis for researchers and professionals in the field of chemical and pharmaceutical development.
References
-
Wikipedia. Williamson ether synthesis.
-
Hill, J. W., & Corredor, J. (1980). An Ether Synthesis Using Phase Transfer Catalysis. Journal of Chemical Education, 57(11), 823.
-
ACS Publications. An Ether Synthesis Using Phase Transfer Catalysis.
-
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The Nitro Group in 4-Fluoro-2-isopropoxy-1-nitrobenzene: A Technical Guide to Reactivity and Application in Drug Discovery
Introduction: A Versatile Building Block in Medicinal Chemistry
4-Fluoro-2-isopropoxy-1-nitrobenzene is a key aromatic intermediate that has garnered significant interest within the pharmaceutical and drug development sectors. Its unique substitution pattern—a powerful electron-withdrawing nitro group, a labile fluorine atom, and a sterically influential isopropoxy group—creates a molecule with a highly tunable and predictable reactivity profile. This guide provides an in-depth exploration of the chemical behavior of the nitro group in this specific molecular context, offering field-proven insights for researchers, scientists, and professionals in drug development. We will delve into the causality behind experimental choices for its synthesis and key transformations, namely nucleophilic aromatic substitution (SNAr) and nitro group reduction, and highlight its role as a valuable scaffold in the synthesis of targeted therapeutics.
The strategic placement of the substituents on the benzene ring dictates the molecule's utility. The nitro group, being a strong deactivating group, profoundly influences the electron density of the aromatic system, making it a cornerstone for directing subsequent chemical modifications.[1] Its presence is pivotal for activating the ring towards nucleophilic attack and serves as a precursor to the synthetically versatile aniline functionality. Understanding the interplay of the electronic and steric effects of the adjacent isopropoxy group and the para-fluoro substituent is paramount for harnessing the full potential of this building block in complex molecule synthesis.
Synthesis of this compound: A Step-by-Step Approach
The most common and industrially scalable synthesis of this compound involves a two-step process starting from 3-fluoro-phenol. This method leverages a Williamson ether synthesis followed by a regioselective nitration.
Experimental Protocol: Synthesis of this compound
Part A: Synthesis of 1-Fluoro-3-isopropoxybenzene
-
Reaction Setup: To a stirred solution of 3-fluoro-phenol (1.0 eq) in a polar aprofrotic solvent such as N,N-dimethylformamide (DMF), add potassium carbonate (1.5 eq) at room temperature.
-
Reagent Addition: Slowly add 2-bromopropane (1.2 eq) to the reaction mixture.
-
Reaction Conditions: Heat the mixture to 80 °C and maintain for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up and Isolation: Upon completion, cool the reaction to room temperature and pour it into water. Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 1-fluoro-3-isopropoxybenzene, which can be used in the next step without further purification.
Part B: Nitration to this compound [2]
-
Reaction Setup: In a flask equipped with a dropping funnel and a thermometer, cool a mixture of concentrated sulfuric acid and nitric acid to 0 °C.
-
Reagent Addition: Slowly add the 1-fluoro-3-isopropoxybenzene from Part A to the cooled nitrating mixture, ensuring the temperature does not exceed 10 °C.
-
Reaction Conditions: After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours.
-
Work-up and Isolation: Carefully pour the reaction mixture onto crushed ice. The precipitated product is collected by filtration, washed thoroughly with water until neutral, and dried to afford this compound as a solid.
The Dual Reactivity of the Nitro Group
The nitro group in this compound exhibits a dualistic reactivity profile that is central to its utility in organic synthesis. It acts as a powerful activating group for nucleophilic aromatic substitution and as a versatile functional handle that can be readily transformed into an amino group.
Activation in Nucleophilic Aromatic Substitution (SNAr)
The strong electron-withdrawing nature of the nitro group, through both inductive (-I) and resonance (-M) effects, significantly depletes the electron density of the benzene ring.[1] This effect is most pronounced at the ortho and para positions relative to the nitro group. In the case of this compound, the fluorine atom is situated para to the nitro group, a prime position for nucleophilic attack. The nitro group stabilizes the negatively charged Meisenheimer intermediate formed during the SNAr reaction, thereby lowering the activation energy of the substitution.[3]
The isopropoxy group at the ortho position to the nitro group also influences the reactivity. While it is an electron-donating group by resonance (+M), its inductive effect (-I) and steric bulk must be considered. The steric hindrance from the isopropoxy group can potentially influence the rate of nucleophilic attack at the C-F position.[4]
Caption: Generalized SNAr mechanism on this compound.
Reduction to 4-Fluoro-2-isopropoxyaniline
The transformation of the nitro group to an amine is one of the most valuable reactions in the synthesis of pharmaceutical intermediates. This reduction unlocks a plethora of subsequent chemical modifications, as the resulting aniline is a versatile nucleophile and a precursor for a wide range of heterocyclic scaffolds.[5]
Several methods are available for the reduction of aromatic nitro compounds, with catalytic hydrogenation being one of the most common and efficient.[6] The choice of catalyst and reaction conditions is crucial to ensure high yield and chemoselectivity, particularly to avoid the undesired hydrodefluorination.
| Reduction Method | Reagents and Conditions | Advantages | Disadvantages |
| Catalytic Hydrogenation | H₂, Pd/C or PtO₂, in an alcohol solvent (e.g., ethanol, methanol) | High yields, clean reaction, catalyst can be recovered | Potential for hydrodefluorination, requires specialized hydrogenation equipment |
| Transfer Hydrogenation | Ammonium formate or formic acid, Pd/C, in an alcohol solvent | Avoids the use of gaseous hydrogen, milder conditions | May require longer reaction times |
| Metal/Acid Reduction | Fe/HCl, SnCl₂/HCl, in an alcohol or aqueous solvent | Cost-effective, robust | Generates stoichiometric metal waste, acidic conditions may not be suitable for all substrates |
Experimental Protocol: Reduction of this compound
This protocol is adapted from procedures for structurally similar nitroarenes.[7][8]
-
Reaction Setup: To a solution of this compound (1.0 eq) in ethanol, add 10% Palladium on carbon (0.1 eq).
-
Reagent Addition: Introduce a hydrogen source. For catalytic hydrogenation, pressurize the reaction vessel with hydrogen gas (50 psi). For transfer hydrogenation, add ammonium formate (3.0 eq).
-
Reaction Conditions: Stir the reaction mixture vigorously at room temperature for 4-8 hours (catalytic hydrogenation) or at reflux for 2-4 hours (transfer hydrogenation). Monitor the reaction by TLC until the starting material is consumed.
-
Work-up and Isolation: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with ethanol. The filtrate is concentrated under reduced pressure to yield crude 4-fluoro-2-isopropoxyaniline. The product can be further purified by column chromatography or by forming the hydrochloride salt.[9]
Caption: Workflow for the reduction of the nitro group.
Applications in Drug Discovery: A Gateway to Kinase Inhibitors
The true value of this compound is realized in its application as a precursor to complex, biologically active molecules. The resulting 4-fluoro-2-isopropoxyaniline is a key building block in the synthesis of a variety of heterocyclic compounds, most notably quinazolines and quinolines, which are privileged scaffolds in many kinase inhibitors.[10][11]
Kinase inhibitors are a major class of targeted cancer therapies that function by blocking the action of protein kinases, enzymes that are often dysregulated in cancer cells. The 4-anilinoquinazoline and 4-anilinoquinoline cores are prevalent in many FDA-approved kinase inhibitors, where the aniline nitrogen forms a critical hydrogen bond with the hinge region of the kinase's ATP-binding pocket.[10]
A prominent example is the synthesis of intermediates for drugs like Lapatinib, a dual tyrosine kinase inhibitor that targets the HER2/neu and epidermal growth factor receptor (EGFR) pathways.[12][13] While Lapatinib itself does not contain the isopropoxy group, the synthetic strategies employed are directly applicable to derivatives of 4-fluoro-2-isopropoxyaniline, demonstrating the utility of this class of compounds in constructing such inhibitors.[2]
Caption: Synthetic pathway from the nitroaromatic to a potential API.
Conclusion: A Building Block of Strategic Importance
This compound is more than just a chemical intermediate; it is a strategically designed building block that offers a predictable and versatile platform for the synthesis of complex pharmaceutical agents. The reactivity of its nitro group, both as an activator for nucleophilic aromatic substitution and as a precursor to the indispensable aniline functionality, makes it a valuable asset in the drug discovery and development pipeline. The insights and protocols provided in this guide are intended to empower researchers to leverage the unique chemical properties of this molecule to accelerate the discovery of next-generation therapeutics.
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electrophilic and nucleophilic sites of 4-Fluoro-2-isopropoxy-1-nitrobenzene
An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 4-Fluoro-2-isopropoxy-1-nitrobenzene
Abstract
This compound is a polyfunctionalized aromatic compound of significant interest in medicinal chemistry and materials science. Its utility as a synthetic building block is dictated by the nuanced interplay of its three distinct substituents: a strongly deactivating nitro group, a deactivating but ortho-, para-directing fluoro group, and a strongly activating ortho-, para-directing isopropoxy group. This guide provides a comprehensive analysis of the molecule's electronic architecture to delineate its primary electrophilic and nucleophilic centers. We will explore the synergistic and antagonistic electronic effects of the substituents, supported by mechanistic principles of nucleophilic aromatic substitution (SNAr) and electrophilic reduction. This document serves as a technical resource for researchers, enabling a predictive understanding of the compound's reactivity and its strategic application in complex organic synthesis.
Introduction: The Molecular Architecture
This compound presents a classic case study in substituent-directed aromatic reactivity. The benzene ring is decorated with three functional groups whose electronic properties are not merely additive but profoundly interactive.
-
The Nitro Group (-NO₂): A potent electron-withdrawing group, it deactivates the aromatic ring towards electrophilic attack through both inductive withdrawal (-I effect) and resonance withdrawal (-M effect). Crucially, this deactivation creates significant electron deficiency (electrophilicity) on the ring, making it susceptible to nucleophilic attack, particularly at the ortho and para positions.
-
The Fluoro Group (-F): As the most electronegative element, fluorine exerts a strong inductive electron withdrawal (-I effect). However, it can also donate electron density into the ring via resonance (+M effect) through its lone pairs. For halogens, the inductive effect typically dominates, rendering the ring deactivated overall for electrophilic substitution. In the context of nucleophilic aromatic substitution (SNAr), the C-F bond is highly polarized, and fluoride is an excellent leaving group, a key factor in this molecule's reactivity.[1][2]
-
The Isopropoxy Group (-O-iPr): The oxygen atom's lone pairs make the isopropoxy group a strong resonance donor (+M effect), which overrides its weaker inductive withdrawal (-I effect). This group is a powerful activator for electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions.
The combination of these groups on a single scaffold creates a molecule with well-defined regions of high and low electron density, predisposing it to specific and predictable chemical transformations.
Mapping Reactivity: Electronic Analysis and Site Identification
The dominant electronic influence on the ring is the powerful electron-withdrawing nitro group. This group profoundly lowers the electron density of the entire aromatic system, establishing the primary mode of reactivity as nucleophilic aromatic substitution.
Primary Electrophilic Sites: The Arena for Nucleophilic Attack
The most significant electrophilic centers on this compound are the carbon atoms of the aromatic ring, which are rendered electron-poor.
-
C4 (Carbon bearing Fluorine): This position is the principal site for nucleophilic attack. Its electrophilicity is enhanced for two critical reasons:
-
C6 (Carbon ortho to the Nitro Group): This position is also highly electrophilic due to its proximity (ortho) to the nitro group, which can stabilize the intermediate via resonance. However, attack at C4 is generally favored over C6 due to the superior leaving group ability of fluoride compared to hydride.
-
The Nitro Group Nitrogen: The nitrogen atom of the nitro group is itself an electrophilic center, susceptible to reduction by nucleophilic reducing agents (sources of electrons or hydride ions).[5][6]
The diagram below illustrates the resonance stabilization of the intermediate formed upon nucleophilic attack at the C4 position, highlighting the critical role of the para-nitro group.
Caption: Key resonance forms after nucleophilic attack at C4.
Primary Nucleophilic Sites: Centers of Electron Density
Despite the overall electron-deficient nature of the aromatic ring, specific atoms possess high electron density and can act as nucleophiles.
-
Oxygen Atoms (Nitro and Isopropoxy): The oxygen atoms of both the nitro and isopropoxy groups possess lone pairs of electrons, making them nucleophilic centers. These sites are readily protonated in acidic media and can coordinate to Lewis acids.
-
Aromatic Ring (Context-Dependent): While globally deactivated, the powerful +M effect of the isopropoxy group creates regions of relatively higher electron density at the positions ortho and para to it (C1, C3, and C5). In the absence of nucleophilic partners and under harsh conditions with a potent electrophile, electrophilic aromatic substitution could theoretically occur. The least deactivated position for such an attack would be C5, which is ortho to the activating isopropoxy group and meta to the deactivating nitro group. However, this reactivity is minor compared to the compound's propensity for nucleophilic substitution.
Data Summary: Reactive Sites
| Site | Type of Reactivity | Influencing Factors | Common Reactions |
| C4-F | Electrophilic | Strong activation by para-NO₂; F is a good leaving group. | Nucleophilic Aromatic Substitution (SNAr) |
| C6-H | Electrophilic | Strong activation by ortho-NO₂. | Minor site for Nucleophilic Aromatic Substitution |
| -NO₂ | Electrophilic | Electron-deficient nitrogen atom. | Reduction to amine (-NH₂) |
| Oxygen Atoms | Nucleophilic | Lone pair electrons. | Protonation, Lewis acid coordination |
Experimental Validation and Protocols
The theoretical analysis of reactive sites is validated through well-established synthetic transformations.
Workflow: Nucleophilic Aromatic Substitution (SNAr)
The primary reaction pathway for this substrate is the substitution of the fluoride at C4.[3][4][7][8] This reaction proceeds via the classic two-step addition-elimination mechanism, forming a discrete Meisenheimer complex as an intermediate.[1][8]
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A Senior Application Scientist's Guide to 4-Fluoro-2-isopropoxy-1-nitrobenzene: A Versatile Building Block in Modern Medicinal Chemistry
Abstract
In the landscape of contemporary drug discovery, the strategic value of a synthetic building block is measured by its versatility, reactivity, and the pharmacological potential of the scaffolds it can generate. 4-Fluoro-2-isopropoxy-1-nitrobenzene emerges as a molecule of significant interest, embodying a confluence of functionalities pivotal for medicinal chemistry. Its architecture, featuring a nitro group for activation and subsequent functionalization, a fluorine atom as an excellent leaving group for nucleophilic substitution, and an isopropoxy moiety for modulating physicochemical properties, makes it a powerful starting point for diverse therapeutic agents. This guide provides an in-depth analysis of this compound, moving beyond its catalog data to explore its core reactivity, detailed synthetic protocols, and the strategic considerations for its use in drug design. We will dissect its role as a precursor to complex heterocyclic systems and explore the critical dichotomy of the nitro group—its utility as a bioreductive pharmacophore versus its perception as a toxicophore requiring removal or replacement. This document is intended for researchers and drug development professionals seeking to leverage advanced synthetic intermediates for the creation of next-generation therapeutics.
Physicochemical Profile of the Core Scaffold
The utility of this compound in medicinal chemistry is fundamentally derived from the interplay of its three key substituents on the benzene ring. Understanding the electronic and steric contributions of each group is essential for predicting its reactivity and designing synthetic pathways.
-
The Nitro Group (-NO₂): As a potent electron-withdrawing group, the nitro moiety is the primary activator of the ring for nucleophilic aromatic substitution (SₙAr). Its presence ortho to the fluorine atom significantly lowers the electron density at the carbon bearing the fluorine, making it highly susceptible to nucleophilic attack.
-
The Fluorine Atom (-F): Fluorine's high electronegativity contributes to the polarization of the C-F bond, and it serves as an excellent leaving group in SₙAr reactions, particularly when activated by an ortho or para nitro group.[1] Its small size minimizes steric hindrance for incoming nucleophiles.
-
The Isopropoxy Group (-O-CH(CH₃)₂): This group modulates the molecule's overall physicochemical profile. It increases lipophilicity, which can enhance membrane permeability.[2][3] Its steric bulk can influence the preferred conformation of final compounds and their interactions with biological targets.
Below is a summary of the key physicochemical properties for this compound.
| Property | Value | Source |
| CAS Number | 28987-46-4 | [4][5] |
| Molecular Formula | C₉H₁₀FNO₃ | [5][6] |
| Molecular Weight | 199.18 g/mol | [7] |
| XLogP3 | 2.6 | [7] |
| Hydrogen Bond Donors | 0 | [7] |
| Hydrogen Bond Acceptors | 4 | [8] |
| Rotatable Bond Count | 2 | [8] |
The Strategic Role in Synthesis: A Gateway to Diverse Scaffolds
The primary synthetic utility of this compound is its application in Nucleophilic Aromatic Substitution (SₙAr) reactions. This reaction allows for the facile and often high-yielding introduction of a wide variety of nucleophiles, forming the cornerstone of many complex molecular syntheses.
Core Reactivity: Nucleophilic Aromatic Substitution (SₙAr)
The SₙAr reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized Meisenheimer complex as an intermediate. The stability of this complex is greatly enhanced by the electron-withdrawing nitro group, which delocalizes the negative charge. The subsequent loss of the fluoride leaving group restores aromaticity and yields the substituted product.
Caption: General mechanism of SₙAr on the this compound scaffold.
Experimental Protocol 1: Synthesis of a Substituted N-Aryl Piperidine Derivative
This protocol provides a representative, self-validating workflow for the SₙAr reaction. The choice of a polar aprotic solvent like DMSO is crucial as it solvates the cation of the base but not the nucleophile, enhancing its reactivity. The reaction progress is monitored by TLC to ensure completion before workup.
Objective: To synthesize 4-(5-isopropoxy-2-nitrophenyl)morpholine.
Materials:
-
This compound (1.0 eq)
-
Morpholine (1.2 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add this compound and anhydrous DMSO. Stir until dissolved.
-
Add morpholine, followed by anhydrous potassium carbonate.
-
Heat the reaction mixture to 80-90 °C.
-
Validation Checkpoint: Monitor the reaction progress by Thin Layer Chromatography (TLC) every hour, eluting with a 3:1 Hexane:Ethyl Acetate mixture. The disappearance of the starting material spot indicates reaction completion.
-
Once the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3x).
-
Combine the organic layers and wash with water, followed by brine. This removes residual DMSO and inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain the pure 4-(5-isopropoxy-2-nitrophenyl)morpholine.
The Subsequent Step: Nitro Group Reduction
For many applications, particularly in kinase inhibitor and CNS agent synthesis, the electron-withdrawing nitro group is not desired in the final molecule. Its reduction to a primary amine (-NH₂) is a critical subsequent step, converting the intermediate into a versatile aniline derivative ready for further elaboration (e.g., amide coupling, sulfonylation).
Protocol 2: Reduction of the Nitro Group to an Amine
Objective: To synthesize 4-morpholino-2-isopropoxyaniline.
Materials:
-
4-(5-isopropoxy-2-nitrophenyl)morpholine (1.0 eq)
-
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq)
-
Ethanol or Ethyl Acetate
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
Procedure:
-
Dissolve the nitro-intermediate in ethanol or ethyl acetate in a round-bottom flask.
-
Add Tin(II) Chloride Dihydrate portion-wise. The reaction is often exothermic.
-
Stir the mixture at room temperature or with gentle heating (40-50 °C) until the reaction is complete.
-
Validation Checkpoint: Monitor by TLC. The product aniline will have a different Rf value and may stain differently (e.g., with ninhydrin) compared to the nitro-starting material.
-
Cool the reaction mixture and carefully quench by adding saturated NaHCO₃ solution until the pH is basic (~8-9). This neutralizes the acidic tin salts.
-
A precipitate of tin salts will form. Filter the mixture through a pad of celite, washing the pad thoroughly with ethyl acetate.
-
Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the desired aniline.
Caption: Synthetic workflow from the core building block to a versatile aniline precursor.
Potential Therapeutic Applications Derived from the Scaffold
While this compound is not an active pharmaceutical ingredient itself, the aniline derivatives it produces are privileged scaffolds found in numerous classes of therapeutic agents.
-
Kinase Inhibitors: The substituted aniline core is a ubiquitous feature in ATP-competitive kinase inhibitors for oncology. The aniline nitrogen often forms a critical hydrogen bond with the "hinge" region of the kinase domain. The isopropoxy and substituted amine moieties can be tailored to occupy specific hydrophobic pockets to enhance potency and selectivity. For instance, a related intermediate, 2-fluoro-4-nitrobenzonitrile, is used in the synthesis of irreversible tyrosine kinase inhibitors.[9]
-
CNS Agents: The core structure is amenable to the synthesis of compounds targeting G-protein coupled receptors (GPCRs). A structurally similar building block, 4-ethoxy-2-fluoro-1-nitrobenzene, is used to construct phenothiazine derivatives, a class known for its antipsychotic and antihistaminic activities.[10]
-
Antimicrobial and Antiparasitic Agents: In this context, the synthetic strategy would pivot to retain the nitro group. Many nitroaromatic drugs exert their effect through bioreductive activation by microbial nitroreductases, which are absent or have different specificities in mammalian cells.[11] This generates reactive nitrogen species that are selectively toxic to pathogens like anaerobic bacteria and protozoa.[12][13]
Caption: Potential therapeutic classes accessible from the core scaffold.
The Medicinal Chemist's Dilemma: The Nitro Group as Toxicophore vs. Pharmacophore
The nitro group holds a controversial status in drug design.[14] The decision to remove or retain it is one of the most critical strategic choices when using a nitroaromatic starting material.
The Case for Removal: A Structural Alert
In most pharmaceutical development programs, the aromatic nitro group is flagged as a "structural alert" or toxicophore.[11] This is due to several well-documented liabilities:
-
Metabolic Reduction: In vivo, nitro groups can be reduced to nitroso and hydroxylamine intermediates, which are reactive electrophiles capable of covalently modifying DNA and proteins, leading to mutagenicity and genotoxicity.[15]
-
Idiosyncratic Toxicity: The presence of a nitro group has been associated with various toxicities, including methemoglobinemia.[12]
-
Poor Developability: Compounds containing nitro groups often face significant hurdles during preclinical safety assessment, making them less attractive candidates for development.
For these reasons, the most common strategy is to use the nitro group as a synthetic handle and then reduce it to the more benign and synthetically useful amine, as detailed in Protocol 2.
Bioisosteric Replacement Strategies
When the electron-withdrawing properties of the nitro group are essential for biological activity but its liabilities are unacceptable, medicinal chemists turn to bioisosteric replacement. A bioisostere is a functional group that mimics the physicochemical properties of the original group while offering an improved metabolic or toxicity profile.
| Functional Group | Electronic Effect | Key Features | Potential Application | Source |
| Nitro (-NO₂) | Strong σ & π acceptor | Planar; H-bond acceptor; Metabolic liability | Prodrugs; Antimicrobials | [11][13] |
| Trifluoromethyl (-CF₃) | Strong σ acceptor | Lipophilic; Metabolically stable; No H-bonding | Replacement for aliphatic nitro groups | [16][17] |
| Cyano (-CN) | Strong σ & π acceptor | Linear; H-bond acceptor; Can be metabolized | Common nitro replacement in kinase inhibitors | [18] |
| Sulfone (-SO₂Me) | Strong σ & π acceptor | Tetrahedral; Strong H-bond acceptor; Stable | Stable, polar replacement | |
| Boronic Acid (-B(OH)₂) | σ acceptor; Lewis acid | Can form reversible covalent bonds; H-bond donor/acceptor | Replaces nitro in anti-androgens | [18] |
The Case for Retention: A Bioreductive Pharmacophore
Despite the risks, there are compelling therapeutic contexts where the nitro group is not a liability but the very source of activity.[11]
-
Hypoxia-Activated Prodrugs (HAPs): The microenvironment of solid tumors is often hypoxic (low in oxygen). Certain nitroaromatic compounds are selectively reduced to cytotoxic agents by enzymes overexpressed in these hypoxic regions, offering a targeted approach to cancer therapy.[11][14]
-
Antiparasitic and Antibacterial Agents: As previously mentioned, many successful drugs (e.g., metronidazole, nifurtimox) rely on pathogen-specific nitroreductases for their activation.[11][17] In these cases, retaining the nitro group is essential for the drug's mechanism of action.
Conclusion and Future Outlook
This compound is a prime example of a modern synthetic building block whose value lies not in its own biological activity, but in its capacity as a versatile precursor. Its well-defined reactivity through Nucleophilic Aromatic Substitution provides a reliable and efficient entry point to a vast chemical space of substituted anilines—scaffolds that are central to numerous areas of medicinal chemistry, from oncology to neurotherapeutics.
The critical decision in any synthetic campaign starting with this molecule revolves around the fate of the nitro group. While its reduction to an amine is the most common and safest path for developing drugs for chronic human diseases, its retention should not be overlooked. In targeted applications such as oncology and infectious diseases, the bioreductive potential of the nitro group can be harnessed to achieve selective toxicity.
Future research leveraging this scaffold will likely focus on its use in combinatorial chemistry to rapidly generate libraries of diverse compounds for high-throughput screening and in the design of novel heterocyclic ring systems. The continued exploration of such powerful intermediates will undoubtedly accelerate the discovery of new and effective medicines.
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Foreword: The Strategic Importance of 4-Fluoro-2-isopropoxy-1-nitrobenzene
An In-depth Guide to the Synthesis of 4-Fluoro-2-isopropoxy-1-nitrobenzene
This compound is a highly valuable substituted nitroaromatic compound, serving as a critical building block in the synthesis of complex organic molecules. Its strategic importance is rooted in the unique interplay of its functional groups: the electron-withdrawing nitro group, the metabolically robust fluorine atom, and the sterically influencing isopropoxy group. This combination makes it a sought-after precursor in the development of pharmaceuticals and agrochemicals, where fine-tuning of molecular properties is paramount for biological activity and efficacy.[1][2]
This guide provides an in-depth exploration of the primary synthetic routes to this compound. We will move beyond simple procedural descriptions to dissect the underlying chemical principles, offering field-proven insights into the causality behind experimental choices, reaction optimization, and potential challenges.
Core Synthetic Strategies: A Comparative Overview
The synthesis of this compound can be approached via several distinct pathways. The optimal choice depends on factors such as starting material availability, desired scale, and regioselectivity control. We will focus on the three most prevalent and logical methodologies:
-
Nucleophilic Aromatic Substitution (SNAr): A direct and efficient method leveraging a highly activated aromatic precursor.
-
Williamson Ether Synthesis: A classic and reliable approach for ether formation from a corresponding phenol.
-
Electrophilic Aromatic Substitution (Nitration): A route that builds the target by installing the nitro group onto a pre-functionalized ether.
The following diagram illustrates the logical relationship between these core strategies.
Caption: The SNAr addition-elimination mechanism.
Detailed Experimental Protocol
Materials:
-
2,4-Difluoronitrobenzene [1]* Isopropyl alcohol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
Procedure:
-
Alkoxide Formation: To a dry, three-necked round-bottom flask under a nitrogen atmosphere, add anhydrous DMF and isopropyl alcohol (1.5 equivalents). Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 equivalents) portion-wise to the stirred solution. Causality Note: NaH is a strong, non-nucleophilic base that efficiently deprotonates the alcohol to form the sodium isopropoxide nucleophile in situ. [3]The reaction is exothermic and produces hydrogen gas, requiring careful temperature control and a nitrogen atmosphere.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes until gas evolution ceases.
-
SNAr Reaction: Cool the freshly prepared sodium isopropoxide solution back to 0 °C. Add a solution of 2,4-difluoronitrobenzene (1.0 equivalent) in anhydrous DMF dropwise over 30 minutes.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup and Isolation: Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude material can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.
Strategy 2: Williamson Ether Synthesis
The Williamson ether synthesis is a cornerstone of organic chemistry for forming C-O-C bonds. [4]It involves the SN2 reaction between an alkoxide and an organohalide. [5]For this specific target molecule, the synthesis involves the reaction of a 3-fluoro-4-nitrophenoxide with an isopropyl halide.
Mechanistic Rationale
This reaction proceeds via a classic SN2 mechanism. [4]
-
Deprotonation: A base is used to deprotonate the acidic hydroxyl group of 3-fluoro-4-nitrophenol. The presence of the electron-withdrawing nitro group significantly increases the acidity of the phenol, allowing for the use of moderately strong bases like potassium carbonate (K₂CO₃). [6]2. Nucleophilic Substitution: The resulting phenoxide acts as a potent nucleophile, attacking the electrophilic carbon of an isopropyl halide (e.g., 2-bromopropane or 2-iodopropane) and displacing the halide leaving group in a single, concerted step.
-
Critical Insight: While the Williamson synthesis is robust, using secondary alkyl halides like 2-bromopropane can lead to a competing E2 elimination reaction, especially at higher temperatures or with sterically hindered bases. [7][4]Careful selection of reaction conditions is crucial to maximize the yield of the desired ether.
Detailed Experimental Protocol
Materials:
-
3-Fluoro-4-nitrophenol [1]* 2-Bromopropane or 2-Iodopropane
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile
-
Water
-
Ethyl acetate
Procedure:
-
Reaction Setup: To a round-bottom flask, add 3-fluoro-4-nitrophenol (1.0 equivalent), anhydrous potassium carbonate (2.0 equivalents), and anhydrous DMF. Causality Note: K₂CO₃ is a cost-effective and sufficiently strong base to deprotonate the nitrophenol. [6]A polar aprotic solvent like DMF is ideal as it solvates the cation (K⁺) but not the nucleophilic phenoxide anion, enhancing its reactivity in the SN2 step.[7]
-
Reagent Addition: Add 2-bromopropane (1.5 equivalents) to the suspension.
-
Reaction Conditions: Heat the mixture to 60-80 °C and stir vigorously for 6-18 hours under a nitrogen atmosphere. Monitor the reaction's completion by TLC.
-
Workup and Isolation: After cooling to room temperature, pour the reaction mixture into a beaker of cold water. This will dissolve the inorganic salts and often precipitate the organic product.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by silica gel chromatography.
Strategy 3: Electrophilic Nitration of a Precursor Ether
This approach involves synthesizing the fluoro-isopropoxy-benzene framework first, followed by the introduction of the nitro group via electrophilic aromatic substitution. A plausible route starts with 3-fluorophenol. [8]
Mechanistic Rationale
This is a two-stage synthesis:
-
Ether Formation: 3-Fluorophenol is first converted to 3-fluoro-isopropoxy-benzene via a Williamson ether synthesis as described in the previous section.
-
Nitration: The resulting ether is then subjected to nitration. The isopropoxy group (-OiPr) is a strongly activating ortho-, para-director, while the fluorine (-F) atom is a deactivating ortho-, para-director. The powerful activating effect of the alkoxy group will dominate, directing the incoming nitronium ion (NO₂⁺) primarily to the positions ortho and para to it. This leads to the desired this compound isomer.
-
Field Insight: Controlling the reaction temperature during nitration is absolutely critical. The reaction is highly exothermic, and insufficient cooling can lead to the formation of dinitrated byproducts and reduced yields. [2]
Detailed Experimental Protocol
Materials:
-
3-Fluoro-isopropoxy-benzene (prepared from 3-fluorophenol) [8]* Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Ice
-
Dichloromethane (DCM)
Procedure:
-
Preparation of Nitrating Mixture: In a flask cooled in an ice-salt bath to -5 to 0 °C, slowly add concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid (2.0 equivalents) with stirring. Causality Note: Sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active agent in the substitution.
-
Nitration Reaction: In a separate three-necked flask, dissolve 3-fluoro-isopropoxy-benzene (1.0 equivalent) in a minimal amount of DCM or use it neat. Cool this flask to 0 °C.
-
Slowly add the pre-cooled nitrating mixture dropwise to the stirred ether solution, ensuring the internal temperature does not rise above 5 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours.
-
Workup and Isolation: Very slowly and carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring.
-
Allow the ice to melt, then transfer the mixture to a separatory funnel. Extract the product with dichloromethane (3x).
-
Combine the organic layers and wash sequentially with cold water, a saturated sodium bicarbonate solution (to neutralize residual acid), and brine.
-
Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.
-
Purification: The resulting regioisomers and crude product must be purified by column chromatography to isolate the desired this compound.
Comparative Analysis of Synthetic Routes
| Feature | Nucleophilic Aromatic Substitution (SNAr) | Williamson Ether Synthesis | Electrophilic Nitration |
| Starting Materials | 2,4-Difluoronitrobenzene, Isopropyl alcohol | 3-Fluoro-4-nitrophenol, 2-Bromopropane | 3-Fluorophenol, Nitric/Sulfuric Acid |
| Key Advantage | High regioselectivity, often high yield. | Reliable and well-understood reaction. | Utilizes simple starting materials. |
| Key Disadvantage | Precursor (difluoronitrobenzene) may be costly. | Potential for E2 elimination side-reaction. | Risk of forming multiple regioisomers, harsh acidic conditions. |
| Reaction Conditions | Moderate (0 °C to RT). | Moderate (60-80 °C). | Harsh (strong acids), requires strict low-temperature control. |
| Scalability | Generally good. | Good, but elimination can be an issue on scale. | Challenging due to exothermicity and isomer separation. |
| Overall Assessment | Often the preferred route for its efficiency and selectivity. | A strong and viable alternative. | Less direct, with potential for purification challenges. |
References
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Synthesis of 3-fluoro-isopropoxy-benzene. PrepChem.com. [Link]
-
4-Fluoro-1-isopropoxy-2-nitrobenzene. PubChem, National Center for Biotechnology Information. [Link]
-
Williamson Ether Synthesis. Chem-Station Int. Ed. (2014-04-13). [Link]
-
The Williamson Ether Synthesis. Master Organic Chemistry (2014-10-24). [Link]
-
Williamson ether synthesis. Wikipedia. [Link]
-
9.6: Williamson Ether Synthesis. Chemistry LibreTexts (2015-07-14). [Link]
-
Scheme 5: Nucleophilic aromatic substitution of 4-fluoro-1-nitrobenzene... ResearchGate. [Link]
-
4-Fluoronitrobenzene. Wikipedia. [Link]
-
Aromaticity & Electrophilic/Nucleophilic Aromatic Substitution. University of Bristol, School of Chemistry. [Link]
-
Aromatic Substitution | Flow Reactions. Vapourtec Flow Chemistry. [Link]
-
16.7: Nucleophilic Aromatic Substitution. Chemistry LibreTexts (2022-09-24). [Link]
-
Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. PMC, NIH (2024-07-26). [Link]
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The Strategic Sourcing and Application of 4-Fluoro-2-isopropoxy-1-nitrobenzene in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluoro-2-isopropoxy-1-nitrobenzene is a key aromatic building block in the synthesis of complex organic molecules, particularly within the pharmaceutical industry. Its unique substitution pattern, featuring a fluorine atom activated by an ortho-nitro group and modulated by an isopropoxy group, makes it a highly versatile reagent for nucleophilic aromatic substitution (SNAr) reactions. This guide provides a comprehensive overview of its commercial availability, synthesis, quality control, and critical applications, with a focus on its role in the development of targeted therapies such as kinase inhibitors.
Part 1: Commercial Availability and Supplier Specifications
The reliable procurement of starting materials is a critical first step in any research and development campaign. This compound is available from a range of commercial suppliers, each offering various quantities and purity levels to suit different research needs, from discovery to process development.
Below is a comparative table of prominent suppliers for this compound (CAS No. 28987-46-4).[1][2]
| Supplier | Purity/Specification | Available Quantities | Additional Information |
| BLD Pharm | >95% | Gram to Kilogram | Offers detailed analytical data including NMR, HPLC, and LC-MS upon request.[3] |
| Key Organics | >95% | 1g, 5g, and larger quantities by enquiry. | Provides detailed product information and lead times.[2] |
| ChemicalBook | Varies by listed supplier | Varies by listed supplier | A platform that aggregates multiple suppliers.[1] |
| CP Lab Safety | 98% | 25g | Specifies the country of origin as the USA.[4] |
| Guidechem | Varies by listed supplier | Varies by listed supplier | Lists multiple suppliers with varying purity levels, including 95%+.[5] |
When selecting a supplier, it is crucial to request and scrutinize the Certificate of Analysis (CoA) to confirm the purity and identity of the compound. Key parameters to verify include appearance, melting point, and spectral data (1H NMR, 13C NMR, and Mass Spectrometry).
Part 2: Synthesis and Mechanistic Insights
The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution reaction, a cornerstone of modern organic synthesis. The following protocol is a representative method adapted from procedures for analogous compounds.[6][7]
Synthetic Workflow Diagram
Caption: A generalized workflow for the synthesis of this compound.
Detailed Experimental Protocol: Synthesis of this compound
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,4-difluoronitrobenzene (1.0 eq), anhydrous potassium carbonate (K2CO3, 2.0 eq), and a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF).
-
Reagent Addition: Add isopropyl alcohol (1.2 eq) to the reaction mixture.
-
Reaction Conditions: Heat the mixture with stirring to a temperature between 80°C and 100°C.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Pour the mixture into water and extract the product with an organic solvent such as ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
The causality behind this experimental design lies in the principles of SNAr. The strongly electron-withdrawing nitro group activates the fluorine atoms for nucleophilic attack. The isopropoxide, generated in situ from isopropyl alcohol and a base, preferentially displaces the fluorine atom at the 2-position due to the ortho-directing effect of the nitro group.
Part 3: Quality Control and Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of this compound, ensuring its suitability for downstream applications.
Analytical Workflow Diagram
Caption: A typical analytical workflow for the quality control of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H and 13C NMR spectroscopy are primary techniques for structural elucidation.
-
Sample Preparation: Dissolve a small amount of the sample in a deuterated solvent (e.g., CDCl3) and transfer to an NMR tube.[8]
-
1H NMR Analysis: The spectrum should exhibit characteristic signals for the aromatic protons, the methine proton of the isopropoxy group, and the methyl protons. The coupling patterns and chemical shifts will be indicative of the substitution pattern.
-
13C NMR Analysis: The spectrum will show the expected number of carbon signals, with chemical shifts influenced by the attached functional groups.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful tool for assessing the purity of the compound.[9][10][11]
-
Methodology: A reversed-phase HPLC method using a C18 column is typically employed. The mobile phase often consists of a gradient of water and an organic solvent like acetonitrile or methanol, with or without a modifier such as formic acid or trifluoroacetic acid.
-
Detection: UV detection at a wavelength where the nitroaromatic chromophore absorbs strongly (typically around 254 nm or 340 nm) is used to monitor the elution of the compound.
-
Purity Calculation: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Part 4: Applications in Drug Discovery - The Synthesis of Kinase Inhibitors
A significant application of this compound is in the synthesis of kinase inhibitors, a class of targeted cancer therapeutics.[12][13] The activated fluorine atom allows for the facile introduction of various nucleophiles, leading to the construction of privileged heterocyclic scaffolds that can bind to the ATP-binding site of kinases.[12]
Signaling Pathway and Inhibition
Many cancers are driven by the aberrant activity of protein kinases.[12] Kinase inhibitors function by blocking the ATP-binding site of these enzymes, thereby inhibiting their phosphotransferase activity and halting downstream signaling pathways that promote tumor cell proliferation and survival.[12][14][15]
Caption: A simplified diagram illustrating the inhibition of a kinase signaling pathway by a kinase inhibitor.
Synthetic Utility in Kinase Inhibitor Scaffolds
The synthesis of many kinase inhibitors involves the reaction of this compound with a nucleophilic amine-containing heterocycle. This is followed by the reduction of the nitro group to an amine, which can then be further functionalized. This two-step process allows for the rapid construction of a diverse library of potential kinase inhibitors.
Part 5: Safety and Handling
This compound is a chemical that requires careful handling in a laboratory setting. Always consult the Safety Data Sheet (SDS) provided by the supplier before use.
-
Hazards: May be harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[6]
-
Precautions: Use only in a well-ventilated area or under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.
Conclusion
This compound is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its predictable reactivity in SNAr reactions makes it an ideal starting material for the construction of complex molecular architectures, most notably in the development of kinase inhibitors for cancer therapy. A thorough understanding of its commercial availability, synthesis, and analytical characterization is paramount for its effective and safe utilization in research and drug development.
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4-Fluoro-1-nitro-2-propoxybenzene, 98% Purity, C9H10FNO3, 25 grams - CP Lab Safety. (n.d.). Retrieved from [Link]
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Synthesis and biological evaluation of nitroxide labeled pyrimidines as Aurora kinase inhibitors - PubMed. (2019). Retrieved from [Link]
-
Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy - MDPI. (2024). Retrieved from [Link]
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Fluorescent Kinase Inhibitors As Probes In Cancer - PMC - NIH. (2021). Retrieved from [Link]
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NMR Untargeted and HPLC-MS/MS Targeted Metabolomic Approaches for Evaluating Styrene Exposure in the Urine of Shipyard Workers - MDPI. (2024). Retrieved from [Link]
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- Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy. (2024). Cancers, 16(21), 3667.
- Fluorescent Kinase Inhibitors As Probes In Cancer. (2021). ACS Chemical Biology, 16(8), 1363-1378.
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An In-depth Technical Guide to the Thermal Stability and Decomposition of 4-Fluoro-2-isopropoxy-1-nitrobenzene
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the thermal stability and decomposition profile of 4-Fluoro-2-isopropoxy-1-nitrobenzene, a key intermediate in pharmaceutical and agrochemical synthesis. In the absence of specific experimental data for this compound in publicly accessible literature, this guide establishes a robust safety and handling framework by leveraging established principles of thermal hazard analysis and comparative data from structurally analogous nitroaromatic compounds. We delve into the theoretical underpinnings of nitroaromatic decomposition, detail essential analytical methodologies for thermal stability assessment, and provide actionable protocols for researchers. The core objective is to equip scientific professionals with the expertise to anticipate, evaluate, and mitigate the thermal risks associated with this and similar energetic molecules.
Introduction: The Significance and Inherent Hazards of Substituted Nitroaromatics
This compound belongs to the class of nitroaromatic compounds, which are indispensable building blocks in the synthesis of a wide range of commercially important products, including pharmaceuticals and agrochemicals.[1] The presence of the nitro group (NO₂) makes these molecules highly versatile for chemical transformations, such as reduction to anilines, but it also imparts significant energetic properties. The carbon-nitro bond (C-NO₂) in nitroaromatic compounds possesses a high bond-association energy, and its cleavage can initiate rapid, exothermic decomposition reactions.[2] If not properly controlled, this heat release can lead to a thermal runaway, a dangerous scenario where the rate of heat generation exponentially exceeds the rate of heat dissipation, potentially resulting in an explosion.[3]
The thermal stability of a nitroaromatic compound is heavily influenced by the nature and position of other substituents on the aromatic ring.[4] Electron-donating groups, like the isopropoxy group in our compound of interest, and electron-withdrawing groups, such as the fluorine atom, can modulate the electron density of the ring and influence the strength of the C-NO₂ bond. Furthermore, residual impurities from the synthesis process, particularly strong acids like nitric and sulfuric acid used in nitration, can significantly lower the decomposition onset temperature of the final product.[5]
Given the increasing use of complex substituted nitroaromatics in drug development, a thorough understanding of their thermal stability is not merely a regulatory formality but a critical component of process safety and risk management.
Synthesis Pathway and Potential for Thermal Instability
A plausible synthetic route to this compound involves the nitration of 3-fluoro-isopropoxy-benzene.[6] This electrophilic aromatic substitution is typically carried out using a mixture of nitric acid and sulfuric acid.
Caption: Synthesis of this compound.
A critical consideration from a safety perspective is the potential for incomplete removal of the nitrating acids during the workup and purification stages. The presence of even trace amounts of strong acids can act as a catalyst for decomposition, significantly reducing the thermal stability of the final compound.[5]
Core Methodologies for Thermal Hazard Assessment
A multi-technique approach is essential for a comprehensive evaluation of thermal stability. The following methods provide complementary information on the decomposition behavior of energetic materials.
Differential Scanning Calorimetry (DSC)
DSC is a fundamental thermoanalytical technique used to measure the difference in heat flow between a sample and a reference as a function of temperature.[7] It is a primary screening tool for identifying exothermic decomposition events and determining the onset temperature of decomposition (Tₒ).
Experimental Protocol: DSC Screening
-
Sample Preparation: Accurately weigh 3-5 mg of this compound into a high-pressure DSC crucible. The use of a high-pressure crucible is crucial to contain any evolved gases and prevent evaporation of the sample, which could lead to erroneous results.
-
Instrument Setup: Place the sealed sample crucible and a reference crucible (typically empty) into the DSC cell.
-
Thermal Program: Heat the sample at a constant rate, typically 5-10 °C/min, from ambient temperature to a final temperature well beyond the expected decomposition, for instance, 400 °C.
-
Data Analysis: The resulting thermogram plots heat flow against temperature. An exothermic event is observed as a peak. The onset temperature is determined by the intersection of the baseline with the tangent of the peak's leading edge. The area under the peak is proportional to the heat of decomposition (ΔHₑ).
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- 7. researchgate.net [researchgate.net]
Methodological & Application
catalytic reduction of the nitro group in 4-Fluoro-2-isopropoxy-1-nitrobenzene
Application Note & Protocol
Topic: Chemoselective Catalytic Reduction of 4-Fluoro-2-isopropoxy-1-nitrobenzene
Introduction: The Strategic Importance of 4-Fluoro-2-isopropoxy-aniline
The reduction of aromatic nitro compounds is a foundational transformation in modern organic synthesis, providing a direct route to the versatile aniline moiety. Aromatic amines are indispensable precursors for a vast range of high-value materials, including pharmaceuticals, agrochemicals, and dyes.[1] The target molecule of this protocol, 4-Fluoro-2-isopropoxy-aniline, is a key structural intermediate in the development of complex molecules where the fluorine and isopropoxy groups are crucial for modulating electronic properties, metabolic stability, and binding affinity.
The primary challenge in the synthesis of this aniline from its nitro precursor, this compound, is not the reduction of the nitro group itself, but the preservation of the C-F bond. Standard catalytic hydrogenation conditions, particularly with palladium-based catalysts, are notoriously prone to causing hydrodehalogenation, leading to significant yield loss and complex purification challenges.[2][3]
This document serves as an in-depth guide for researchers, scientists, and drug development professionals. It provides a detailed examination of the reaction mechanism, a rationale for catalyst selection to ensure chemoselectivity, and robust, validated protocols for the successful synthesis of 4-Fluoro-2-isopropoxy-aniline with high fidelity.
Reaction Mechanism: The Hydrogenation Pathway
The catalytic reduction of a nitro group is a six-electron process that proceeds through a series of intermediates on the surface of a heterogeneous catalyst.[4] The most widely accepted mechanism is the direct hydrogenation pathway, first proposed by Haber, which involves the stepwise reduction of the nitro group.[5][6]
-
Nitro to Nitroso: The nitroarene is first reduced to a nitroso intermediate.
-
Nitroso to Hydroxylamine: The nitroso compound is subsequently reduced to the corresponding N-arylhydroxylamine.
-
Hydroxylamine to Aniline: Finally, the hydroxylamine is reduced to the stable aniline product.[4][7]
While this pathway is efficient, a competing condensation pathway can occur between the nitroso and hydroxylamine intermediates, though this is less common under typical hydrogenation conditions.[7] The primary mechanistic challenge for this specific substrate is the undesired hydrodehalogenation, which occurs when the catalyst also activates the aryl C-F bond, leading to its cleavage and replacement with a C-H bond.
Caption: General mechanistic pathway for nitroarene reduction and competing dehalogenation.
Achieving Chemoselectivity: Catalyst Selection is Critical
The choice of catalyst is the most critical parameter for achieving a selective reduction of the nitro group without cleaving the C-F bond.
-
Palladium on Carbon (Pd/C): While highly active for nitro group reduction, Pd/C is often too aggressive and is well-known to promote hydrodehalogenation, particularly for aryl bromides, iodides, and to a lesser extent, chlorides and fluorides.[2] For this substrate, its use risks significant formation of 2-isopropoxyaniline.
-
Raney Nickel: This catalyst is also highly active but can be non-selective. At higher temperatures and pressures, it can even reduce the aromatic ring itself.[7] Its pyrophoric nature also demands extremely careful handling.[8]
-
Platinum on Carbon (Pt/C): Platinum is generally less prone to causing dehalogenation than palladium. However, its selectivity can be further and dramatically improved.
-
Recommended Catalyst - Sulfided Platinum on Carbon (Pt/C, sulfided): The most effective approach for selectively reducing nitro groups in the presence of halogens is to use a partially poisoned or modified catalyst. A commercially available sulfided platinum catalyst (e.g., 5% Pt/C, sulfided) is the premier choice.[9] The sulfur acts as a selective poison, deactivating the catalytic sites responsible for C-X bond activation while leaving the sites for nitro group reduction largely intact. This modification provides an excellent balance of high reactivity for the desired transformation and high selectivity against the undesired side reaction.[2]
Experimental Protocols
Two detailed protocols are provided below. Protocol 1 utilizes high-pressure hydrogen gas for maximum efficiency and is suitable for laboratories equipped with a high-pressure reactor. Protocol 2 describes a catalytic transfer hydrogenation, which avoids the need for a high-pressure hydrogen setup and can be a safer alternative.[1]
Protocol 1: Catalytic Hydrogenation with H₂ Gas
This protocol is designed for a high-pressure hydrogenation apparatus (e.g., a Parr shaker or autoclave).[5]
Materials and Equipment:
-
This compound
-
5% Platinum on Carbon, sulfided (5% Pt/C, sulfided)
-
Methanol (MeOH) or Ethyl Acetate (EtOAc), reagent grade
-
High-pressure autoclave or Parr shaker apparatus[10]
-
Magnetic or mechanical stirrer
-
Filter agent (e.g., Celite®)
-
Standard laboratory glassware
-
Source of high-purity hydrogen (H₂) and nitrogen (N₂) gas[11]
Experimental Procedure:
-
Reactor Preparation: Ensure the high-pressure reactor is clean, dry, and has been inspected for safety.[10] Place a stir bar in the reactor vessel.
-
Catalyst Handling: Under a gentle stream of nitrogen, carefully add the 5% sulfided Pt/C catalyst to the reactor. The recommended catalyst loading is 1-5 mol% relative to the substrate. Causality Note: Handling the catalyst under an inert atmosphere is crucial as many hydrogenation catalysts can be pyrophoric, especially after use.[12]
-
Addition of Substrate and Solvent: Add the this compound (1.0 eq) to the reactor, followed by the chosen solvent (e.g., Methanol, ~10-20 mL per gram of substrate).
-
System Purge (Critical Step): Seal the reactor securely. Pressurize the vessel with nitrogen to ~50 psi, then slowly vent the gas. Repeat this purging cycle 5 times to completely remove all oxygen. Causality Note: This step is the most critical safety procedure to prevent the formation of a potentially explosive mixture of hydrogen and oxygen.[8][12]
-
Hydrogenation: After the final nitrogen purge, evacuate the vessel and introduce hydrogen gas to the desired pressure. A pressure of 50-100 psi is a good starting point.
-
Reaction: Begin vigorous stirring and maintain the reaction at room temperature. The reaction is exothermic; for larger scales, cooling may be necessary to maintain temperature.[8]
-
Monitoring the Reaction: The reaction progress can be monitored by the cessation of hydrogen uptake on the pressure gauge.[5] Alternatively, the reaction can be stopped, purged with nitrogen, and a small aliquot can be carefully removed for analysis by TLC or LC-MS.
-
Work-up and Catalyst Filtration (Critical Step): Once the reaction is complete, stop the stirring and hydrogen flow. Purge the reactor 5 times with nitrogen.[10] Filter the reaction mixture through a pad of Celite® to remove the heterogeneous catalyst. Crucially, do not allow the filter cake to dry. Immediately after filtration, quench the filter cake with plenty of water. Causality Note: The used catalyst has adsorbed hydrogen and is highly pyrophoric. It can ignite spontaneously upon contact with air if allowed to dry. Quenching with water passivates it for safe disposal.[13]
-
Product Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 4-Fluoro-2-isopropoxy-aniline. The product can be further purified by column chromatography or distillation if required.
Protocol 2: Catalytic Transfer Hydrogenation
This method uses a hydrogen donor in situ, avoiding the need for high-pressure H₂ gas.[1]
Materials and Equipment:
-
This compound
-
10% Palladium on Carbon (10% Pd/C)
-
Hydrazine monohydrate (NH₂NH₂·H₂O) or Ammonium formate (HCO₂NH₄)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Standard laboratory glassware with reflux condenser
-
Magnetic stirrer and heating mantle
Experimental Procedure:
-
Setup: To a round-bottom flask equipped with a stir bar and reflux condenser, add the this compound (1.0 eq) and the solvent (e.g., Methanol).
-
Catalyst Addition: Carefully add 10% Pd/C (5-10 mol%) to the solution. Note: While Pd/C is used here, the risk of dehalogenation is often lower under transfer hydrogenation conditions compared to high-pressure H₂.[1]
-
Addition of Hydrogen Donor: Begin stirring the mixture. Slowly and carefully add the hydrogen donor.
-
For Hydrazine Monohydrate: Add 3-5 equivalents dropwise via an addition funnel. The reaction can be exothermic.
-
For Ammonium Formate: Add 4-6 equivalents portion-wise.
-
-
Reaction: Heat the reaction mixture to a gentle reflux (typically 40-60 °C) and monitor the progress by TLC or LC-MS.
-
Work-up and Filtration: Upon completion, cool the reaction to room temperature. Filter the mixture through a pad of Celite® to remove the catalyst. Again, do not allow the filter cake to dry and quench it with water immediately after filtration. [13]
-
Product Isolation: Concentrate the filtrate under reduced pressure. If ammonium formate was used, an aqueous work-up may be necessary to remove salts before concentrating to yield the crude product.
Process Workflow and Data Summary
Caption: Experimental workflow for the catalytic hydrogenation of this compound.
Table 1: Summary of Recommended Reaction Parameters
| Parameter | Protocol 1 (H₂ Gas) | Protocol 2 (Transfer H₂) | Rationale & Key Considerations |
| Catalyst | 5% Pt/C, sulfided | 10% Pd/C | Pt/C (sulfided) is optimal for preventing dehalogenation with H₂ gas.[2][9] |
| Catalyst Loading | 1-5 mol% | 5-10 mol% | Lower loading is preferred for efficiency; may need optimization. |
| Hydrogen Source | H₂ Gas (50-100 psi) | Hydrazine or Ammonium Formate | Transfer hydrogenation avoids high-pressure equipment.[1] |
| Solvent | MeOH, EtOAc | MeOH, EtOH | Polar protic solvents are generally effective. |
| Temperature | Room Temperature | 40-60 °C | Reaction is exothermic; transfer methods may require gentle heating. |
| Expected Yield | >90% | >85% | Dependent on reaction completion and purification. |
| Expected Selectivity | >98% | >95% | Minimal dehalogenation expected with the recommended catalyst. |
Mandatory Safety Precautions
Adherence to safety protocols is paramount during any hydrogenation reaction.
-
Hydrogen Gas: Hydrogen is extremely flammable and forms explosive mixtures with air over a wide concentration range (4-75%). All operations must be conducted in a well-ventilated fume hood, away from ignition sources.[8][11]
-
Pyrophoric Catalysts: Catalysts like Pd/C and Pt/C, especially after use when they are finely divided and have adsorbed hydrogen, are highly pyrophoric and can ignite spontaneously on contact with air.[12][13]
-
NEVER allow the filtered catalyst to become dry.
-
ALWAYS keep the catalyst wet with solvent during filtration and quench the filter cake with water immediately for safe disposal.
-
-
Pressure Equipment: Only trained personnel should operate high-pressure reactors. Always perform a leak test with nitrogen before introducing hydrogen. Never exceed the rated pressure or temperature of the vessel.[10]
-
Inert Atmosphere: The complete removal of oxygen from the reaction system by purging with an inert gas (nitrogen or argon) is the most critical step to prevent an explosion.[12]
-
Personal Protective Equipment (PPE): Safety goggles, a flame-retardant lab coat, and appropriate gloves are required at all times.[11]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Incomplete Reaction / Stalled | 1. Inactive or poisoned catalyst.2. Insufficient hydrogen pressure or donor.3. Poor stirring/mass transfer. | 1. Use fresh, high-quality catalyst. Increase catalyst loading.2. Increase H₂ pressure or add more hydrogen donor.3. Ensure vigorous stirring to keep the catalyst suspended. |
| Significant Dehalogenation | 1. Catalyst is too active (e.g., standard Pd/C).2. Reaction temperature is too high. | 1. Switch to 5% Pt/C (sulfided) as recommended. [2][9]2. Run the reaction at a lower temperature (e.g., room temperature or 0 °C). |
| Low Product Yield After Work-up | 1. Incomplete reaction.2. Product loss during filtration or purification.3. Adsorption of the amine product onto the catalyst or Celite®. | 1. See "Incomplete Reaction" above.2. Ensure careful transfers and optimized purification.3. Wash the filter cake thoroughly with additional solvent (e.g., MeOH or EtOAc). An acidic wash can sometimes help recover adsorbed amine product. |
References
-
Toro, A., et al. (2012). Selective catalytic hydrogenation of nitro groups in the presence of activated heteroaryl halides. PubMed. [Link]
-
A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. (n.d.). SY-Lab. [Link]
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Hydrogenation Reaction Safety In The Chemical Industry. (2023, October 11). Industrial Safety Solution. [Link]
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Li, H., et al. (2014). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. PMC - NIH. [Link]
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Hydrogenation SOP. (n.d.). University of Wisconsin-Madison, Department of Chemistry. [Link]
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Tientong, J., et al. (2022). Hazards associated with laboratory scale hydrogenations. ACS Chemical Health & Safety. [Link]
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Ibraimova, L. K., et al. (2019). Studying the Mechanisms of Nitro Compounds Reduction (A-Review). Oriental Journal of Chemistry. [Link]
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What are the safety precautions for operating a Hydrogenation Test Unit? (2023, December 30). Amar Equipments Pvt. Ltd. [Link]
-
Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. (2022, December 16). Royal Society of Chemistry. [Link]
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Aromatic Reductions: Nitrobenzene → Aniline (H₂/Pd, Pt, or Ni). (n.d.). OrgoSolver. [Link]
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Synthesis of 4-Fluoro-2-isopropoxyaniline: A Comprehensive Guide to the Reduction of 4-Fluoro-2-isopropoxy-1-nitrobenzene
Abstract
This technical guide provides a detailed exploration of the synthesis of 4-fluoro-2-isopropoxyaniline, a valuable intermediate in medicinal chemistry, through the reduction of its nitro precursor, 4-fluoro-2-isopropoxy-1-nitrobenzene. We present and critically evaluate three robust and widely applicable reduction protocols: catalytic hydrogenation, reduction with iron in acidic medium, and reduction using tin(II) chloride. This document is intended for researchers, scientists, and professionals in drug development, offering not only step-by-step methodologies but also a deep dive into the chemical principles, safety considerations, and analytical characterization of the final product.
Introduction: The Significance of Fluorinated Anilines in Drug Discovery
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern drug design. The unique electronic properties of the fluorine atom can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Fluoroanilines, in particular, serve as critical building blocks in the synthesis of a diverse array of pharmacologically active compounds, including kinase inhibitors, antibacterial agents, and central nervous system drugs.[2][3] 4-Fluoro-2-isopropoxyaniline, with its specific substitution pattern, offers a unique combination of steric and electronic features, making it a sought-after intermediate for the synthesis of novel therapeutic agents. This guide focuses on its efficient preparation from the readily available this compound.
Chemical Principles: The Reduction of Aromatic Nitro Compounds
The conversion of an aromatic nitro group to a primary amine is a fundamental transformation in organic synthesis. This reduction can be achieved through various methods, each with its own set of advantages and limitations. The choice of reducing agent and reaction conditions is often dictated by the presence of other functional groups in the molecule and the desired scale of the reaction.
The overall transformation is as follows:
Caption: General reaction scheme for the reduction.
This guide will detail three common and effective methods for this reduction:
-
Catalytic Hydrogenation: A clean and efficient method utilizing a metal catalyst (e.g., Pd/C, PtO₂, Raney Ni) and a hydrogen source. It is often the method of choice for large-scale synthesis due to high yields and atom economy.[4][5]
-
Dissolving Metal Reduction (Fe/HCl): A classic and cost-effective method that employs iron powder in an acidic medium. It is known for its tolerance to various functional groups.[6][7]
-
Reduction with Tin(II) Chloride (SnCl₂): A mild and selective method, particularly useful when other reducible functional groups are present in the molecule.[8][9]
Materials and Instrumentation
The following table outlines the key reagents and their relevant properties for the synthesis of 4-fluoro-2-isopropoxyaniline.
| Reagent/Material | Chemical Formula | Molar Mass ( g/mol ) | CAS Number | Key Hazards |
| This compound | C₉H₁₀FNO₃ | 199.18 | 28987-46-4 | Harmful if swallowed or in contact with skin, Causes skin and eye irritation.[10][11] |
| Palladium on Carbon (10% Pd/C) | Pd/C | - | 7440-05-3 | Flammable solid, may be pyrophoric. |
| Iron powder (<100 mesh) | Fe | 55.85 | 7439-89-6 | Flammable solid. |
| Tin(II) chloride dihydrate | SnCl₂·2H₂O | 225.63 | 10025-69-1 | Harmful if swallowed, causes severe skin burns and eye damage.[8] |
| Hydrochloric acid (conc.) | HCl | 36.46 | 7647-01-0 | Causes severe skin burns and eye damage, may cause respiratory irritation. |
| Ethanol (absolute) | C₂H₅OH | 46.07 | 64-17-5 | Highly flammable liquid and vapor. |
| Ethyl acetate | C₄H₈O₂ | 88.11 | 141-78-6 | Highly flammable liquid and vapor, causes serious eye irritation. |
| Sodium bicarbonate | NaHCO₃ | 84.01 | 144-55-8 | - |
| Anhydrous sodium sulfate | Na₂SO₄ | 142.04 | 7757-82-6 | - |
Instrumentation: Standard laboratory glassware, magnetic stirrers with heating plates, rotary evaporator, high-vacuum pump, hydrogenation apparatus (e.g., Parr shaker or similar), and analytical instruments for reaction monitoring and product characterization (TLC, GC-MS, HPLC, NMR).
Experimental Protocols
Safety First: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. The starting nitro compound and the resulting aniline are toxic and should be handled with care.[12]
Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
This method is highly efficient and generally provides a clean product with straightforward workup.
Caption: Workflow for Catalytic Hydrogenation.
Step-by-Step Procedure:
-
Reaction Setup: In a hydrogenation vessel, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate (approximately 10-20 mL per gram of substrate).
-
Catalyst Addition: Carefully add 10% Pd/C catalyst (typically 1-5 mol% of palladium relative to the substrate) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation: Seal the vessel and purge it several times with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (typically 1-4 atm or 15-60 psi) and stir the mixture vigorously at room temperature. The reaction progress can be monitored by the uptake of hydrogen.
-
Reaction Completion: Once the hydrogen uptake ceases (typically after 2-6 hours), depressurize the vessel and purge with an inert gas.
-
Work-up: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with the reaction solvent.
-
Isolation: Combine the filtrate and washings, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 4-fluoro-2-isopropoxyaniline.
-
Purification (if necessary): The crude product can be further purified by column chromatography on silica gel. A suitable eluent system would be a gradient of ethyl acetate in hexanes.
Protocol 2: Reduction with Iron and Hydrochloric Acid (Fe/HCl)
This is a robust and economical method suitable for various scales. The use of a small amount of HCl is sufficient as it is regenerated in the reaction cycle.
Caption: Workflow for Fe/HCl Reduction.
Step-by-Step Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq), ethanol, and water (e.g., in a 4:1 ratio). Add iron powder (typically 3-5 equivalents).
-
Reaction Initiation: Heat the mixture to reflux and then add a small amount of concentrated hydrochloric acid (e.g., 0.1-0.2 equivalents) dropwise. The reaction is exothermic.
-
Reaction Progression: Continue heating at reflux and monitor the reaction by TLC until the starting material is consumed (typically 1-3 hours).
-
Work-up: Cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the iron salts, washing the filter cake with ethanol.
-
Neutralization and Extraction: Concentrate the filtrate under reduced pressure. To the residue, add water and basify with a saturated solution of sodium bicarbonate until the pH is approximately 8. Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Isolation: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude product.
-
Purification: Purify the crude 4-fluoro-2-isopropoxyaniline by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Protocol 3: Reduction with Tin(II) Chloride (SnCl₂)
This method is particularly useful for small-scale syntheses and when sensitive functional groups are present that might not be compatible with catalytic hydrogenation.
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Application Note: High-Purity Isolation of 4-Fluoro-2-isopropoxy-1-nitrobenzene via Optimized Flash Column Chromatography
Abstract
This application note provides a comprehensive, field-proven protocol for the purification of 4-Fluoro-2-isopropoxy-1-nitrobenzene using silica gel flash column chromatography. The methodology is designed for researchers, medicinal chemists, and process development scientists requiring high-purity material for subsequent synthetic steps or biological screening. The protocol emphasizes a systematic approach, beginning with Thin-Layer Chromatography (TLC) for mobile phase optimization, followed by a detailed, step-by-step guide to column preparation, sample loading, gradient elution, and fraction analysis. The causality behind each experimental choice is explained to empower the user to adapt the methodology for related nitroaromatic compounds.
Introduction: The Purification Challenge
This compound is a key building block in medicinal chemistry and materials science. Its synthesis, often proceeding via nucleophilic aromatic substitution followed by nitration, can yield a crude mixture containing unreacted starting materials, regioisomers, and other byproducts. Achieving high purity (>98%) is critical for the reliability and reproducibility of downstream applications.
Column chromatography is a powerful and scalable technique for purifying such synthetic intermediates.[1][2] The principle relies on the differential partitioning of mixture components between a stationary phase (typically polar silica gel) and a liquid mobile phase.[3] Compounds with higher polarity interact more strongly with the silica gel and elute later, while less polar compounds travel through the column more quickly.[1] This guide provides a robust method to effectively separate the target compound from common impurities.
Pre-Purification Analysis & Safety
Physicochemical Properties
Understanding the properties of this compound is fundamental to designing the purification strategy.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀FNO₃ | [4] |
| Molecular Weight | 199.18 g/mol | [4] |
| Appearance | Expected to be a yellow solid or oil | [5][6] |
| Calculated XLogP3 | 2.6 | [4] |
The calculated XLogP3 value of 2.6 suggests the compound is moderately non-polar, which indicates it will elute from a silica gel column using a mobile phase of low to medium polarity, such as a mixture of hexanes and ethyl acetate.[4][7]
Critical Safety Precautions
Nitroaromatic compounds and the solvents used for chromatography require careful handling in a well-ventilated chemical fume hood.[8]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves (nitrile is suitable for incidental contact).[9]
-
Compound Hazards: While specific data for the target molecule is limited, related compounds like 4-fluoronitrobenzene and its derivatives are classified as harmful if swallowed, in contact with skin, or inhaled, and can cause skin and serious eye irritation.[8][10][11] Avoid generating dust or aerosols.
-
Solvent Hazards: Hexane and ethyl acetate are flammable liquids.[12] Keep away from ignition sources. Ensure all electrical equipment is properly grounded.
-
Waste Disposal: Dispose of all solvent waste and silica gel waste in appropriately labeled containers according to institutional guidelines.[12]
Method Development: Thin-Layer Chromatography (TLC)
Before committing to a large-scale column, TLC is an indispensable tool for rapidly determining the optimal solvent system (mobile phase).[13][14] The goal is to find a solvent mixture that provides good separation between the target compound and its impurities, with a target Retention Factor (Rf) of 0.25-0.35 for the desired product.[15]
Protocol: TLC Analysis
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture in a volatile solvent like dichloromethane or ethyl acetate (e.g., 1-2 mg in 0.5 mL).[16]
-
TLC Plate Spotting: Using a capillary tube, carefully spot the dissolved sample onto the baseline of a silica gel TLC plate (with a fluorescent indicator).[15]
-
Developing the Plate: Place the TLC plate in a developing chamber containing a small amount of the chosen eluent (e.g., 10% ethyl acetate in hexanes). Ensure the solvent level is below the baseline. Close the chamber.
-
Visualization: Allow the solvent front to travel up the plate until it is about 1 cm from the top.[14] Remove the plate, mark the solvent front with a pencil, and let it dry. Visualize the separated spots under a UV lamp (254 nm).[15]
-
Optimization: Adjust the solvent ratio to achieve the target Rf value.
A good starting point for this compound is 10-20% Ethyl Acetate in Hexanes .
Purification Workflow Diagram
The following diagram outlines the complete workflow for the purification process.
Caption: Workflow for the purification of this compound.
Detailed Protocol: Flash Column Chromatography
This protocol assumes a crude sample mass of approximately 1-2 grams. The column size and solvent volumes should be scaled accordingly for different sample masses. A general rule is to use a silica gel-to-crude product weight ratio of 30:1 to 50:1.[15]
Materials and Equipment
-
Glass chromatography column (e.g., 40 mm diameter)
-
Silica gel for flash chromatography (e.g., 40-63 µm particle size)
-
Solvents: Hexanes (or heptane), Ethyl Acetate (EtOAc), Dichloromethane (DCM) - all HPLC grade
-
Collection vessels (test tubes or flasks)
-
TLC plates, chamber, and UV lamp
-
Rotary evaporator
Step-by-Step Procedure
-
Column Preparation (Wet Slurry Method):
-
Secure the column vertically to a stand. Ensure the stopcock is closed. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer (~1 cm) of sand.[17]
-
In a separate beaker, measure the required amount of silica gel (e.g., 50 g for a 1 g sample).
-
Create a slurry by adding silica gel to the least polar eluent (e.g., 5% EtOAc/Hexanes), stirring gently to remove air bubbles.[17]
-
Pour the slurry into the column. Open the stopcock to allow solvent to drain, collecting it for reuse. Gently tap the column to ensure even packing and dislodge any trapped air.[17]
-
Once the silica has settled, add a protective layer of sand (~1 cm) on top. Drain the solvent until the level is just at the top of the sand layer. Crucially, do not let the column run dry at any stage. [17]
-
-
Sample Loading (Dry Loading Method):
-
Dissolve the crude this compound (1 g) in a minimal amount of a volatile solvent like dichloromethane (5-10 mL).
-
Add 2-3 g of silica gel or Celite to this solution.[18]
-
Remove the solvent by rotary evaporation until a dry, free-flowing powder is obtained.[18] This is the pre-adsorbed sample.
-
Carefully add the pre-adsorbed sample as an even layer on top of the sand in the column.
-
-
Elution and Fraction Collection:
-
Carefully add the initial, low-polarity mobile phase (e.g., 5% EtOAc/Hexanes) to the column.
-
Begin elution by opening the stopcock and applying gentle air pressure (flash chromatography) to achieve a steady flow rate (e.g., 5-10 cm/min drop in solvent level).[18]
-
Collect the eluent in fractions (e.g., 20-25 mL per test tube).
-
Gradient Elution: Systematically increase the polarity of the mobile phase to elute compounds of increasing polarity. A typical gradient might be:
-
Step 1: 5% EtOAc in Hexanes (to elute very non-polar impurities).
-
Step 2: 10% EtOAc in Hexanes (elutes the target compound).
-
Step 3: 20-30% EtOAc in Hexanes (to elute more polar impurities).
-
-
The transition between solvent polarities should be gradual to prevent column cracking.[19]
-
-
Fraction Analysis and Product Isolation:
-
Monitor the elution process by spotting collected fractions onto TLC plates. Analyze every few fractions.
-
Identify the fractions containing the pure target compound (single spot at the correct Rf).
-
Combine the pure fractions into a clean, tared round-bottom flask.[12]
-
Remove the solvent using a rotary evaporator to yield the purified this compound.[18]
-
Confirm the purity of the final product using techniques like NMR, HPLC, or LC-MS.
-
Troubleshooting
| Problem | Possible Cause | Solution |
| Poor Separation | Incorrect solvent system. | Re-optimize the mobile phase using TLC.[15] |
| Column overloaded. | Reduce the amount of crude material loaded. Increase the silica-to-sample ratio.[15] | |
| Cracked/Channeled Column | Column packed unevenly or ran dry. | Ensure uniform slurry packing. Never let the solvent level drop below the top of the stationary phase.[17] |
| Abrupt change in solvent polarity. | Introduce solvent gradients gradually. | |
| Product Elutes with Tailing | Strong interaction with acidic silica. | Add a small amount (0.1-1%) of a modifier like triethylamine to the mobile phase to neutralize active sites.[15] |
Conclusion
This application note details a systematic and reliable methodology for the purification of this compound using flash column chromatography. By leveraging preliminary TLC analysis for method development and employing a careful gradient elution strategy, researchers can consistently obtain this valuable chemical intermediate with high purity. The principles and techniques described herein are broadly applicable to the purification of other moderately non-polar organic compounds.
References
-
Studylib. (n.d.). Column Chromatography of Nitroanilines Lab Experiment. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 53255709, 4-Fluoro-1-isopropoxy-2-nitrobenzene. Retrieved from [Link]
-
CDN. (n.d.). Nitration of Phenol and Purification by Column Chromatography. Retrieved from [Link]
-
Alfa Aesar. (2025). Safety Data Sheet: 1-Fluoro-4-nitrobenzene. Retrieved from [Link]
-
University of Toronto. (n.d.). Column chromatography. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems for TLC. Retrieved from [Link]
-
Maynooth University. (n.d.). How to run column chromatography. Retrieved from [Link]
-
Homi Bhabha Centre for Science Education. (n.d.). Thin Layer Chromatography. Retrieved from [Link]
-
VEDANTU. (n.d.). column chromatography.pdf. Retrieved from [Link]
-
Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 3-fluoro-isopropoxy-benzene. Retrieved from [Link]
-
NileRed. (2013, October 21). 【4K】-- Column Chromatography (Purification). YouTube. Retrieved from [Link]
-
Wikipedia. (n.d.). 4-Fluoronitrobenzene. Retrieved from [Link]
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
-
Chemsrc. (2025). 1-(4-FLUOROPHENYL)-2-NITROPROPENE | CAS#:775-31-5. Retrieved from [Link]
-
University of Wisconsin-Madison, Department of Chemistry. (n.d.). CHEM 344 Thin Layer Chromatography. Retrieved from [Link]
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Application Notes & Protocols: Recrystallization of 4-Fluoro-2-isopropoxy-1-nitrobenzene
Introduction: The Rationale for High-Purity 4-Fluoro-2-isopropoxy-1-nitrobenzene
This compound is a substituted nitroaromatic compound with significant potential as a key intermediate in the synthesis of pharmaceuticals and other advanced materials. The presence of the nitro, fluoro, and isopropoxy functionalities makes it a versatile building block for introducing these moieties into larger, more complex molecules. In drug development and materials science, the purity of starting materials is paramount, as impurities can lead to undesirable side reactions, lower yields of the final product, and introduce toxicological risks.
Recrystallization is a powerful and widely-used technique for the purification of solid organic compounds.[1][2] The principle of recrystallization is based on the differential solubility of the desired compound and its impurities in a suitable solvent at varying temperatures. By dissolving the crude material in a minimal amount of a hot solvent and allowing it to cool slowly, the target compound can be induced to form a crystalline lattice, while the impurities remain dissolved in the solvent.[3][4]
This document provides a comprehensive guide to developing a robust recrystallization protocol for this compound, addressing the challenges associated with this class of compounds, including the potential for oiling out and the selection of an appropriate solvent system.
Physicochemical Properties and Solvent Selection Strategy
A critical first step in developing a recrystallization protocol is to understand the physicochemical properties of the compound of interest. While specific experimental data for the melting point and solubility of this compound (CAS 28987-46-4) is not widely published, we can infer a logical starting point based on the properties of structurally similar compounds and general principles of solubility.
Structural Considerations: The molecule possesses both polar (nitro group) and non-polar (benzene ring, isopropoxy group) regions. The fluorine atom also contributes to the overall polarity. This amphiphilic nature suggests that a range of solvents with varying polarities should be screened.
General Solubility of Nitroaromatic Compounds: Nitroaromatic compounds are often soluble in a variety of organic solvents. Nitrobenzene, for example, is miscible with ethanol, diethyl ether, and benzene, but only sparingly soluble in water.[5] This suggests that alcohols, ethers, and aromatic hydrocarbons are good candidates for initial solvent screening.
The Ideal Recrystallization Solvent: An ideal solvent for the recrystallization of this compound should exhibit the following characteristics:
-
High solubility at elevated temperatures: To dissolve the crude product efficiently.
-
Low solubility at low temperatures: To maximize the recovery of the purified compound upon cooling.[2]
-
Inertness: The solvent should not react with the compound.[4]
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals.[4]
-
Non-toxic and inexpensive: For practical and safety reasons.[4]
Proposed Solvent Screening Protocol: A systematic screening of solvents is recommended to identify the optimal system. The following solvents, listed in order of decreasing polarity, are suggested for initial trials:
-
Water
-
Methanol
-
Ethanol
-
Isopropanol
-
Acetone
-
Ethyl Acetate
-
Dichloromethane
-
Toluene
-
Hexane
Solvent Screening Procedure:
-
Place approximately 10-20 mg of crude this compound into a small test tube.
-
Add the selected solvent dropwise at room temperature, vortexing after each addition, to assess solubility in the cold.
-
If the compound is insoluble or sparingly soluble at room temperature, gently heat the test tube in a water bath and continue adding the solvent dropwise until the solid dissolves.
-
Once dissolved, allow the solution to cool slowly to room temperature, and then in an ice bath.
-
Observe the formation of crystals. An ideal solvent will show poor solubility at room temperature and significant crystal formation upon cooling from a hot, saturated solution.
Dealing with Oily Products: Nitroaromatic compounds can sometimes "oil out" during recrystallization, where the compound separates as a liquid rather than forming crystals. This often occurs when the boiling point of the solvent is higher than the melting point of the solute or when the solution is supersaturated. Should this occur, the following strategies can be employed:
-
Use a lower-boiling point solvent.
-
Add more solvent to the hot solution to reduce the saturation level.
-
Employ a solvent pair: Dissolve the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature, and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes turbid. Reheat to clarify and then cool slowly.[3] Common solvent pairs to consider are ethanol/water, ethyl acetate/hexane, and toluene/hexane.
Detailed Recrystallization Protocol
This protocol is a generalized procedure based on best practices for recrystallizing solid organic compounds. The specific solvent and volumes should be determined from the solvent screening experiments described above.
Materials and Equipment:
-
Crude this compound
-
Selected recrystallization solvent(s)
-
Erlenmeyer flasks (2)
-
Hot plate with magnetic stirring capabilities
-
Magnetic stir bar
-
Short-stemmed funnel
-
Fluted filter paper
-
Büchner funnel and flask
-
Vacuum source
-
Watch glass
-
Spatula
-
Melting point apparatus
Experimental Workflow Diagram:
Sources
Application Notes and Protocols: 4-Fluoro-2-isopropoxy-1-nitrobenzene as a Versatile Building Block for Heterocycle Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Unlocking the Potential of a Strategically Substituted Aromatic Building Block
In the landscape of medicinal chemistry and materials science, the efficient construction of heterocyclic scaffolds is a cornerstone of innovation. 4-Fluoro-2-isopropoxy-1-nitrobenzene emerges as a highly valuable and strategically activated aromatic substrate for the synthesis of a diverse range of heterocyclic compounds. The convergence of three key structural features—a powerfully electron-withdrawing nitro group, a labile fluorine leaving group, and a modulating isopropoxy substituent—renders this molecule a potent reagent for nucleophilic aromatic substitution (SNAr) reactions.
The nitro group, positioned ortho to the fluorine, significantly activates the aromatic ring towards nucleophilic attack, facilitating the displacement of the fluoride ion. This inherent reactivity provides a direct and efficient pathway to forge new carbon-heteroatom bonds. The isopropoxy group, while also influencing the electronic environment of the ring, offers a valuable point of diversification in the final products, potentially enhancing solubility, modulating lipophilicity, and providing a steric handle to influence biological interactions.
This comprehensive guide provides an in-depth exploration of the utility of this compound as a precursor for the synthesis of medicinally relevant heterocycles, with a primary focus on benzimidazoles and quinoxalines. We will delve into the underlying reaction mechanisms, provide detailed, field-proven experimental protocols, and discuss the pharmacological significance of the resulting molecular architectures.
The Core Chemistry: Nucleophilic Aromatic Substitution (SNAr)
The primary pathway for the functionalization of this compound is the bimolecular nucleophilic aromatic substitution (SNAr) mechanism. This process is characterized by a two-step addition-elimination sequence.
-
Nucleophilic Attack: A nucleophile adds to the carbon atom bearing the fluorine, breaking the aromaticity of the ring and forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The strong electron-withdrawing nitro group is crucial for stabilizing this intermediate by delocalizing the negative charge.
-
Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the highly electronegative fluoride ion, a good leaving group.
When a dinucleophilic reagent, such as an o-phenylenediamine, is employed, the initial intermolecular SNAr reaction is followed by an intramolecular cyclization to construct the heterocyclic ring.
Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).
I. Synthesis of 5-Isopropoxy-1H-benzimidazoles
Benzimidazoles are a prominent class of heterocyclic compounds that form the core structure of numerous pharmaceuticals with a wide range of biological activities, including antimicrobial, antiviral, anthelmintic, and anticancer properties.[1][2][3] The synthesis of 5-isopropoxy-1H-benzimidazoles from this compound proceeds via a two-step sequence: an initial SNAr reaction with o-phenylenediamine followed by a reductive cyclization of the resulting nitroarylamine.
Step 1: Synthesis of N-(2-Isopropoxy-4-nitrophenyl)-benzene-1,2-diamine (Intermediate A)
This step involves the nucleophilic displacement of the fluorine atom by one of the amino groups of o-phenylenediamine.
Caption: Synthesis of the diarylamine intermediate via SNAr.
Experimental Protocol: Synthesis of Intermediate A
| Parameter | Value/Condition | Rationale |
| Reactants | This compound (1.0 eq.), o-Phenylenediamine (1.1 eq.) | A slight excess of the diamine ensures complete consumption of the starting nitrobenzene. |
| Base | Potassium Carbonate (K₂CO₃, 2.0 eq.) | A mild inorganic base to scavenge the HF generated during the reaction. |
| Solvent | Anhydrous Dimethylformamide (DMF) | A polar aprotic solvent that effectively solvates the potassium ions, enhancing the nucleophilicity of the amine. |
| Temperature | 80-100 °C | Thermal energy is required to overcome the activation barrier of the SNAr reaction. The specific temperature should be optimized. |
| Reaction Time | 4-8 hours | Reaction progress should be monitored by Thin Layer Chromatography (TLC). |
| Work-up | Pouring the reaction mixture into ice-water, followed by filtration. | The product is typically a solid that precipitates upon addition to water. |
| Purification | Recrystallization from ethanol or purification by column chromatography. | To remove unreacted starting materials and by-products. |
Step-by-Step Methodology:
-
To a stirred solution of this compound (1.0 mmol) in anhydrous DMF (10 mL) in a round-bottom flask, add o-phenylenediamine (1.1 mmol) and potassium carbonate (2.0 mmol).
-
Heat the reaction mixture to 90 °C and stir for 6 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 mixture of hexane and ethyl acetate as the eluent).
-
Upon completion, cool the reaction mixture to room temperature and pour it into a beaker containing 100 mL of ice-cold water with stirring.
-
Collect the resulting precipitate by vacuum filtration and wash thoroughly with water.
-
Dry the crude product under vacuum. The product can be further purified by recrystallization from ethanol if necessary.
Expected Characterization of Intermediate A:
-
Appearance: Yellow to orange solid.
-
¹H NMR: Expect signals for the aromatic protons of both rings, the isopropoxy group (a septet and a doublet), and the amine protons (which may be broad).
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated mass of C₁₅H₁₇N₃O₃.
Step 2: Reductive Cyclization to 5-Isopropoxy-1H-benzimidazole
The nitro group of Intermediate A is reduced to an amine, which then undergoes an intramolecular cyclization with the adjacent amino group to form the benzimidazole ring. Stannous chloride (SnCl₂) in the presence of a protic acid is a classic and effective reagent for this transformation.[4][5]
Caption: Reductive cyclization to form the benzimidazole core.
Experimental Protocol: Synthesis of 5-Isopropoxy-1H-benzimidazole
| Parameter | Value/Condition | Rationale |
| Reactant | N-(2-Isopropoxy-4-nitrophenyl)-benzene-1,2-diamine (Intermediate A, 1.0 eq.) | The precursor for the reductive cyclization. |
| Reducing Agent | Stannous Chloride Dihydrate (SnCl₂·2H₂O, 4.0-5.0 eq.) | A common and effective reducing agent for nitro groups in the presence of other functional groups.[4] |
| Solvent | Ethanol | A protic solvent that is suitable for the reduction and subsequent cyclization. |
| Acid | Concentrated Hydrochloric Acid (catalytic to stoichiometric amount) | To facilitate the reduction and the final dehydration step in the cyclization. |
| Temperature | Reflux | To ensure complete reduction and cyclization. |
| Reaction Time | 2-4 hours | Monitor by TLC for the disappearance of the starting material. |
| Work-up | Basification with aqueous NaOH or NH₄OH followed by extraction. | To neutralize the acid and precipitate the tin salts, allowing for extraction of the product. |
| Purification | Column chromatography or recrystallization. | To obtain the pure benzimidazole derivative. |
Step-by-Step Methodology:
-
Suspend N-(2-Isopropoxy-4-nitrophenyl)-benzene-1,2-diamine (1.0 mmol) in ethanol (15 mL) in a round-bottom flask.
-
Add stannous chloride dihydrate (4.5 mmol) to the suspension.
-
Carefully add concentrated hydrochloric acid (1 mL) dropwise with stirring.
-
Heat the reaction mixture to reflux and maintain for 3 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and carefully neutralize it with a saturated aqueous solution of sodium bicarbonate or ammonium hydroxide until the pH is ~8-9.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (using a gradient of ethyl acetate in hexane) to afford the pure 5-isopropoxy-1H-benzimidazole.
Expected Characterization of 5-Isopropoxy-1H-benzimidazole:
-
Appearance: Off-white to light brown solid.
-
¹H NMR: Expect signals for the aromatic protons, the isopropoxy group, the N-H proton of the imidazole ring (typically a broad singlet at a downfield chemical shift), and a singlet for the C2-H of the imidazole.[6][7]
-
¹³C NMR: Characteristic signals for the aromatic carbons and the carbons of the isopropoxy and imidazole rings.[6][7]
-
MS: Molecular ion peak corresponding to the calculated mass of C₁₀H₁₂N₂O.
II. Synthesis of 6-Isopropoxyquinoxalines
Quinoxalines are another class of nitrogen-containing heterocycles with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and antiviral properties.[8][9][10] The synthesis of 6-isopropoxyquinoxalines can be achieved from the diamine intermediate derived from this compound, followed by condensation with a 1,2-dicarbonyl compound.
Step 1: Synthesis of 4-Isopropoxy-benzene-1,2-diamine (Intermediate B)
This intermediate is prepared by the reduction of the nitro group in a suitable precursor. While it can be synthesized from this compound, a more direct route might involve the nitration of 3-isopropoxyaniline followed by reduction. For the purpose of this guide, we will assume the availability of this diamine.
Step 2: Condensation with a 1,2-Dicarbonyl Compound
The reaction of 4-isopropoxy-benzene-1,2-diamine with a 1,2-dicarbonyl compound, such as glyoxal or benzil, leads to the formation of the quinoxaline ring.
Caption: Synthesis of 6-isopropoxyquinoxalines via condensation.
Experimental Protocol: Synthesis of 6-Isopropoxyquinoxaline
| Parameter | Value/Condition | Rationale |
| Reactants | 4-Isopropoxy-benzene-1,2-diamine (1.0 eq.), Glyoxal (40% aqueous solution, 1.1 eq.) | A slight excess of the dicarbonyl compound ensures complete reaction. |
| Solvent | Ethanol/Water mixture | A common solvent system for this type of condensation reaction. |
| Temperature | Room temperature to gentle reflux | The reaction is often facile and may proceed at room temperature. |
| Reaction Time | 1-3 hours | Monitor by TLC. |
| Work-up | Precipitation by cooling or addition of water, followed by filtration. | The quinoxaline product is often a solid that can be easily isolated. |
| Purification | Recrystallization from a suitable solvent (e.g., ethanol). | To obtain a high-purity product. |
Step-by-Step Methodology:
-
Dissolve 4-isopropoxy-benzene-1,2-diamine (1.0 mmol) in a mixture of ethanol (10 mL) and water (5 mL) in a round-bottom flask.
-
Add a 40% aqueous solution of glyoxal (1.1 mmol) dropwise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 2 hours. A precipitate may form during this time.
-
If no precipitate forms, gently heat the mixture to 50 °C for 30 minutes.
-
Cool the reaction mixture in an ice bath to complete the precipitation.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from ethanol to obtain pure 6-isopropoxyquinoxaline.
Expected Characterization of 6-Isopropoxyquinoxaline:
-
Appearance: Crystalline solid.
-
¹H NMR: Signals for the aromatic protons of the quinoxaline ring system and the isopropoxy group.
-
¹³C NMR: Resonances corresponding to the carbons of the quinoxaline core and the isopropoxy substituent.
-
MS: A molecular ion peak corresponding to the calculated mass of C₁₁H₁₂N₂O.
Medicinal Chemistry Insights and Applications
The introduction of the isopropoxy group into benzimidazole and quinoxaline scaffolds can have a profound impact on their pharmacological profiles. The isopropoxy group can:
-
Enhance Lipophilicity: This can improve membrane permeability and oral bioavailability.
-
Modulate Metabolism: The isopropoxy group may block sites of metabolic oxidation, leading to a more favorable pharmacokinetic profile.
-
Influence Receptor Binding: The steric bulk and electronic properties of the isopropoxy group can influence the binding affinity and selectivity of the molecule for its biological target.
Isopropoxy-substituted benzimidazoles have been investigated for a variety of therapeutic applications, including as potential antimicrobial and anticancer agents.[11] The isopropoxy moiety can contribute to the overall lipophilicity of the molecule, which is often a key factor in its ability to penetrate microbial cell walls or cellular membranes of cancer cells.
Isopropoxy-substituted quinoxalines are also of significant interest in drug discovery. The quinoxaline scaffold itself is a privileged structure in medicinal chemistry, and the addition of an isopropoxy group can fine-tune the molecule's properties for specific therapeutic targets.[12][13] For example, alkoxy-substituted quinoxalines have been explored as potential kinase inhibitors and as agents targeting various receptors in the central nervous system.
Conclusion: A Gateway to Novel Heterocyclic Architectures
This compound stands as a testament to the power of strategic molecular design in organic synthesis. Its unique combination of activating and modulating substituents provides a reliable and versatile platform for the construction of complex and medicinally relevant heterocyclic compounds. The protocols detailed in this guide offer a robust starting point for researchers to explore the rich chemistry of this building block and to generate novel molecular entities with the potential for significant biological activity. The self-validating nature of these protocols, grounded in established chemical principles and supported by clear characterization endpoints, ensures a high degree of confidence in the experimental outcomes. As the demand for new therapeutic agents and advanced materials continues to grow, the utility of such well-defined and versatile building blocks will undoubtedly continue to expand.
References
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Pharmacological Activities of Benzimidazole Derivatives – An Overview. (2025). ResearchGate. [Link]
-
Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. (2023). PubMed. [Link]
-
Quinoxaline: An insight into the recent pharmacological advances. (2017). PubMed. [Link]
-
Stannous chloride-mediated reductive cyclization-rearrangement of nitroarenyl ketones. (2002). PubMed. [Link]
-
A State-Of-The-Art Overview of Quinoxaline, Its Derivatives, and Applications. (n.d.). ijcrt.org. [Link]
-
PHARMACOLOGICAL ACTIVITIES OF BENZIMIDAZOLE- A REVIEW. (2013). PharmaTutor. [Link]
-
Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides. (2022). MDPI. [Link]
-
Synthesis and Antimicrobial Activity of 1-(5 Isopropoxy-2-Methyl-4-Nitrophenyl)-Substituted Benzimidazole Derivatives via Buchwald-Hartwig Coupling. (2017). ResearchGate. [Link]
-
Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. (2021). PubMed Central. [Link]
-
Quinoxalines Potential to Target Pathologies. (2015). PubMed. [Link]
-
One-pot aqueous-phase synthesis of quinoxalines through oxidative cyclization of deoxybenzoins with 1, 2-phenylenediamines catalyzed by a zwtterionic Cu(Ⅱ)/calix[4]arene complex. (n.d.). ResearchGate. [Link]
-
An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. (n.d.). The Royal Society of Chemistry. [Link]
-
An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. (2014). Hindawi. [Link]
-
Methods of Preparation of Quinoxalines. (2023). Encyclopedia.pub. [Link]
-
Recent achievements in the synthesis of benzimidazole derivatives. (2023). Semantic Scholar. [Link]
-
Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. (2021). MDPI. [Link]
-
Synthesis and Characterization of Benzimidazole Derivatives for Antimicrobial Property. (2021). International Journal of Pharmaceutical Sciences and Medicine (IJPSM). [Link]
-
Electrochemically driven reductive cyclization of o-nitroanilines: synthesis of 1,2-fused benzimidazoles and benzo[d]imidazoles. (2021). Organic & Biomolecular Chemistry. [Link]
-
Development of Safe One-Pot Synthesis of N-1- and C-2-Substituted Benzimidazole via Reductive Cyclization of o-Nitroarylamine Using Na2S2O4. (2021). ResearchGate. [Link]
-
Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives. (2019). PubMed Central. [Link]
-
Unusual Reductive Cyclization of 3-Nitro-4-(phenylamino)benzoic acid: Benzimidazole instead of Phenazine. (2012). ResearchGate. [Link]
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1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. (2013). Arabian Journal of Chemistry. [Link]
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"Stannous chloride-mediated reductive cyclization - Rearrangement of ni" by Dallas K. Bates and Kexue Li. (2002). Digital Commons @ Michigan Tech. [Link]
-
SnCl2/RSH: A versatile catalytic system for the synthesis of 4-Alkylsulfanyl-indazole derivatives. (2014). ResearchGate. [Link]
-
Design, synthesis, biological evaluation and QSAR analysis of novel N-substituted benzimidazole derived carboxamides. (2022). PubMed Central. [Link]
-
An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. (2014). PubMed Central. [Link]
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- 6. <sup>1</sup>H and <sup>13</sup>C NMR spectra of condensed benzimidazole and imidazobenzodiazepines - Arabian Journal of Chemistry [arabjchem.org]
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- 12. One-pot aqueous-phase synthesis of quinoxalines through oxidative cyclization of deoxybenzoins with 1, 2-phenylenediamines catalyzed by a zwtterionic Cu(Ⅱ)/calix[4]arene complex [ccspublishing.org.cn]
- 13. Quinoxalines Potential to Target Pathologies - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: The Strategic Importance of Aryl Thioether Synthesis
An Application Guide to the Synthesis of Aryl Thioethers via Nucleophilic Aromatic Substitution of 4-Fluoro-2-isopropoxy-1-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
The construction of carbon-sulfur (C-S) bonds is a cornerstone of modern medicinal chemistry and materials science. Aryl thioethers, in particular, are prevalent structural motifs in a wide array of pharmacologically active compounds and functional materials.[1] The reaction of this compound with thiols represents a highly efficient and reliable method for synthesizing these valuable structures. This reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism, a powerful transformation for functionalizing aromatic rings.[2][3]
The substrate, this compound, is exceptionally well-suited for this transformation. The potent electron-withdrawing nitro group (-NO₂) ortho to the fluorine atom strongly activates the aromatic ring for nucleophilic attack.[4][5][6] This activation, combined with the excellent leaving group ability of fluoride, facilitates high-yielding reactions under relatively mild conditions. This guide provides a comprehensive overview of the underlying mechanism, detailed experimental protocols, and critical insights for successfully employing this reaction in a research and development setting.
Pillar 1: The SNAr Reaction Mechanism
The reaction proceeds through a well-defined, two-step addition-elimination pathway. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.
-
Nucleophilic Attack and Formation of the Meisenheimer Complex : The reaction is initiated by the attack of a nucleophilic thiolate anion at the carbon atom bonded to the fluorine leaving group. This is typically the rate-determining step. The thiolate is generated in situ from the corresponding thiol using a suitable base. This attack temporarily breaks the aromaticity of the ring, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[7]
-
Stabilization and Elimination : The negative charge of the Meisenheimer complex is effectively delocalized across the aromatic ring and, most importantly, onto the oxygen atoms of the ortho-nitro group.[4][5] This stabilization by the electron-withdrawing group is the primary reason the reaction proceeds efficiently. In the final, rapid step, the aromaticity is restored by the elimination of the fluoride ion, yielding the final aryl thioether product.
Caption: The two-step addition-elimination SNAr mechanism.
Pillar 2: Experimental Protocols and Workflow
The following protocols provide a robust starting point for the synthesis of aryl thioethers from this compound.
Protocol 1: General Procedure using Potassium Carbonate
This method is suitable for a wide range of aromatic and aliphatic thiols and employs a moderately strong, easy-to-handle base.
Materials and Equipment:
-
This compound (1.0 eq)
-
Thiol (e.g., Thiophenol, 1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Round-bottom flask with stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
Heating mantle with temperature controller
-
TLC plates (e.g., silica gel 60 F₂₅₄)
-
Standard glassware for workup and purification
Step-by-Step Methodology:
-
Reaction Setup : To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq), the selected thiol (1.1 eq), and anhydrous potassium carbonate (2.0 eq).
-
Solvent Addition : Add anhydrous DMF to achieve a substrate concentration of approximately 0.2-0.5 M.
-
Reaction Conditions : Stir the mixture at room temperature or heat to 60-80 °C. The choice of temperature depends on the reactivity of the thiol; more hindered or less nucleophilic thiols may require heating.
-
Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup :
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers and wash with water, followed by brine to remove residual DMF.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification : Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure aryl thioether.
Protocol 2: Procedure for Less Acidic Thiols using Sodium Hydride
This protocol is recommended for aliphatic thiols or other thiols that require a stronger base for complete deprotonation to the more reactive thiolate.
Materials and Equipment:
-
Same as Protocol 1, but substituting Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) for K₂CO₃.
-
Anhydrous Tetrahydrofuran (THF) or DMF.
Step-by-Step Methodology:
-
Thiolate Formation : To a flame-dried, three-neck flask under an inert atmosphere, add a suspension of NaH (1.2 eq) in anhydrous THF or DMF. Cool the suspension to 0 °C in an ice bath.
-
Thiol Addition : Slowly add a solution of the thiol (1.1 eq) in the same anhydrous solvent to the NaH suspension. Stir for 20-30 minutes at 0 °C to allow for complete deprotonation and formation of the sodium thiolate.[2]
-
Substrate Addition : Add a solution of this compound (1.0 eq) in the same solvent to the thiolate solution at 0 °C.
-
Reaction Conditions : Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC. Gentle heating may be required for less reactive substrates.
-
Workup :
-
Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) or water.
-
Extract the product with ethyl acetate or dichloromethane.
-
Wash the combined organic layers with water and brine, then dry over Na₂SO₄, filter, and concentrate.
-
-
Purification : Purify the crude product by flash column chromatography as described in Protocol 1.
Caption: General experimental workflow for the SNAr reaction.
Pillar 3: Data Presentation and Key Insights
The versatility of this reaction allows for the synthesis of a diverse library of thioether derivatives. The table below summarizes typical reaction conditions for various thiol substrates.
| Thiol Substrate | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Thiophenol | K₂CO₃ | DMF | 80 | 4-6 | >90% |
| 4-Methoxythiophenol | K₂CO₃ | DMF | 60 | 6-8 | >90% |
| 4-Chlorothiophenol | K₂CO₃ | DMSO | 80 | 4-6 | >85% |
| 1-Octanethiol | NaH | THF | 25 (RT) | 10-12 | ~80-85% |
| Benzyl Mercaptan | K₂CO₃ | DMF | 25 (RT) | 8-10 | >90% |
Field-Proven Insights for Success
-
Solvent Choice : Polar aprotic solvents like DMF, DMSO, and DMAc are superior for SNAr reactions.[8] They effectively solvate the cation of the base while leaving the thiolate nucleophile relatively "naked" and highly reactive.
-
Base Selection : The choice of base is critical. K₂CO₃ is often sufficient for acidic aryl thiols. For less acidic aliphatic thiols, a stronger base like sodium hydride (NaH) is necessary to ensure complete formation of the highly nucleophilic thiolate.[2]
-
Inert Atmosphere : Thiols, and especially thiolates, are susceptible to oxidation to disulfides, particularly at elevated temperatures.[1] Maintaining a positive pressure of an inert gas (N₂ or Ar) throughout the reaction is essential to prevent this side reaction and maximize yield.
-
Managing Odor : Many thiols are malodorous. It is best practice to conduct all manipulations of thiols and their reactions within a well-ventilated fume hood. Quenching residual thiol in aqueous waste with bleach (sodium hypochlorite) can help mitigate the odor.
References
- Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols.
- Radicals as Exceptional Electron-Withdrawing Groups: Nucleophilic Aromatic Substitution of Halophenols via Homolysis-Enabled Electronic Activ
- 16.
- Nucleophilic arom
- Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
- Sequential Nucleophilic Aromatic Substitution Reactions of Activ
- Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-5-nitrobenzene-1,4-diamine. Benchchem.
- Application Notes and Protocols for the Synthesis of Derivatives from 4-Ethoxy-2-fluoro-1-nitrobenzene. Benchchem.
- Thioether Formation. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Application Notes: 1-Fluoro-4-nitrobenzene in Nucleophilic Arom
- Application Notes: 4-Fluoro-3-nitrobenzonitrile as a Versatile Precursor for Anti-Cancer Drug Discovery. Benchchem.
- Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv.
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Application Notes and Protocols for Suzuki Coupling Reactions Involving Derivatives of 4-Fluoro-2-isopropoxy-1-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking New Scaffolds in Medicinal Chemistry
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its robustness and broad functional group tolerance in forging carbon-carbon bonds.[1][2][3] This Nobel Prize-winning methodology has become indispensable in the synthesis of biaryls, a privileged motif in numerous active pharmaceutical ingredients (APIs).[4][5] This guide focuses on the application of Suzuki coupling to a particularly valuable, yet challenging, class of substrates: derivatives of 4-fluoro-2-isopropoxy-1-nitrobenzene.
The inherent chemical functionalities of this compound present a unique synthetic puzzle. The electron-withdrawing nitro group, while activating the aromatic ring, and the typically less reactive C-F bond necessitate a carefully optimized catalytic system.[6][7] Successfully navigating these challenges opens the door to a diverse array of novel molecular architectures for drug discovery and materials science. The fluorine atom can enhance metabolic stability and binding affinity in drug candidates, while the nitro group serves as a versatile handle for further synthetic transformations, such as reduction to an aniline.[8][9][10]
This document provides a comprehensive overview of the key considerations, a detailed experimental protocol, and troubleshooting guidance for performing Suzuki coupling reactions with derivatives of this compound.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][2][11][12] The cycle is generally understood to comprise three key steps: oxidative addition, transmetalation, and reductive elimination.[12][13][14]
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: The cycle initiates with the oxidative addition of the aryl halide (in this case, a derivative of this compound) to a low-valent palladium(0) complex. This step forms a palladium(II) intermediate.[1][3][13] The reactivity of the C-X bond is crucial here, with the general trend being I > Br > OTf >> Cl > F.[15] The C-F bond is notoriously strong, making this step challenging for fluoroarenes. However, the presence of the electron-withdrawing nitro group on the aromatic ring facilitates this process.[6][7]
-
Transmetalation: In this step, the organic group from the organoboron reagent (e.g., a boronic acid or ester) is transferred to the palladium(II) center, displacing the halide.[1][16] This process is typically facilitated by a base, which activates the organoboron species.[17][18]
-
Reductive Elimination: The final step is the reductive elimination of the two organic partners from the palladium(II) complex, forming the desired C-C bond of the biaryl product and regenerating the active palladium(0) catalyst, which can then re-enter the catalytic cycle.[1][16]
Key Parameters for a Successful Coupling
Optimizing a Suzuki coupling reaction, especially with a challenging substrate, requires careful consideration of several key components.
Catalyst and Ligand Selection
The choice of the palladium source and the ancillary ligand is paramount for a successful reaction. While Pd(PPh₃)₄ can be effective for some electron-deficient aryl fluorides, more specialized ligands are often necessary to achieve high yields and good reaction kinetics.[6]
-
Palladium Precatalysts: Common choices include Pd(OAc)₂, Pd₂(dba)₃, and various palladacycle precatalysts.[4] These Pd(II) sources are reduced in situ to the active Pd(0) species.
-
Ligands: Bulky, electron-rich phosphine ligands are generally preferred for coupling with aryl chlorides and fluorides as they promote the oxidative addition step.[3][19] Examples include:
-
Buchwald-type biarylphosphines: SPhos, XPhos, and RuPhos are highly effective for challenging couplings.
-
N-Heterocyclic Carbenes (NHCs): These have emerged as powerful ligands for Suzuki couplings, offering high stability and reactivity.[4]
-
The Role of the Base
The base plays a crucial role in the transmetalation step by activating the boronic acid.[1][17][18] The choice of base can significantly impact the reaction outcome, and common choices include:
-
Inorganic Carbonates: K₂CO₃ and Cs₂CO₃ are widely used and effective in many cases.
-
Phosphates: K₃PO₄ is a stronger base and can be beneficial for less reactive systems.[20]
-
Fluorides: KF can be a milder option, sometimes preventing side reactions like protodeboronation.[20][21]
Solvent System
The solvent must solubilize the reagents and facilitate the catalytic cycle. A mixture of an organic solvent and water is often employed.[12][22]
-
Aprotic Solvents: Dioxane, THF, and toluene are common choices.[22][23][24]
-
Polar Aprotic Solvents: DMF and DMSO can be effective but may require careful temperature control.[23][25]
-
Water: The presence of water is often crucial for the activity of the base and to facilitate the transmetalation step.[22][26]
The choice of solvent can also influence the selectivity of the reaction, especially in complex substrates.[23][27][28]
Experimental Protocol: A General Procedure
This protocol provides a starting point for the Suzuki coupling of a derivative of this compound with an arylboronic acid. Optimization of the catalyst, ligand, base, and temperature may be necessary for specific substrates.
Figure 2: General workflow for a Suzuki-Miyaura cross-coupling experiment.[4]
Materials:
-
This compound derivative (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Ligand (e.g., SPhos, 0.04 mmol, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Degassed solvent (e.g., Toluene/Water 10:1, 5 mL)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube or round-bottom flask equipped with a magnetic stir bar, add the this compound derivative, arylboronic acid, palladium precatalyst, ligand, and base.[4]
-
Inert Atmosphere: Seal the flask with a rubber septum, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[4][20]
-
Solvent Addition: Add the degassed solvent system via syringe.[20]
-
Reaction Execution: Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.[4]
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).[20]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.[4][20]
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[20]
Parameter Optimization and Troubleshooting
Achieving optimal results may require systematic optimization of the reaction parameters. The following table provides a guide for this process.
| Parameter | Variation | Expected Outcome/Rationale |
| Catalyst/Ligand | Screen different Pd precatalysts and bulky phosphine or NHC ligands. | To enhance the rate of oxidative addition of the C-F bond. |
| Base | Test K₂CO₃, Cs₂CO₃, K₃PO₄, KF. | To find the optimal basicity for transmetalation without causing substrate or product degradation. |
| Solvent | Vary the organic solvent (Toluene, Dioxane, THF) and the organic/water ratio. | To improve solubility and reaction kinetics. |
| Temperature | Incrementally increase the temperature from 80 °C to 120 °C. | To overcome the activation energy barrier for C-F bond cleavage. |
| Boron Reagent | Use a boronic ester (e.g., pinacol ester) instead of the boronic acid. | To improve stability and prevent protodeboronation.[15] |
Troubleshooting Common Issues:
-
Low or No Yield:
-
Inactive Catalyst: Ensure the palladium catalyst and ligand are not degraded. Use fresh reagents and maintain a strict inert atmosphere.[20][29]
-
Inefficient Oxidative Addition: Switch to a more electron-rich and bulky ligand. Increase the reaction temperature.
-
Protodeboronation: Use a milder base like KF or switch to a more stable boronic ester.[20]
-
-
Formation of Homocoupled Byproducts:
-
Oxygen Contamination: Thoroughly degas all solvents and maintain a positive pressure of inert gas.[20]
-
-
Dehalogenation of Starting Material:
-
This can occur if there is a hydride source in the reaction mixture. Ensure solvents are pure.[29]
-
Conclusion
The Suzuki-Miyaura cross-coupling of this compound derivatives, while presenting challenges due to the presence of both a nitro group and a fluorine substituent, is a highly viable and valuable transformation. By carefully selecting the catalyst system, base, and solvent, and by systematically optimizing the reaction conditions, researchers can efficiently synthesize a wide range of novel biaryl compounds. These compounds are of significant interest as intermediates for the development of new therapeutics and advanced materials. The protocols and guidelines presented here provide a solid foundation for successfully employing this powerful synthetic tool.
References
-
Suzuki, A. Cross-coupling reactions of organoboranes: an easy way to construct C-C bonds. Angewandte Chemie International Edition, 2011, 50(30), 6722-6737. [Link]
-
Sherwood, J. et al. Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 2015, 17(4), 2170-2179. [Link]
-
Carrow, B. P. & Nozaki, K. A Perspective on the Suzuki–Miyaura Cross-Coupling Reaction. Journal of Synthetic Organic Chemistry, Japan, 2012, 70(11), 1133-1140. [Link]
-
Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
ACS Publications. A General Kilogram Scale Protocol for Suzuki–Miyaura Cross-Coupling in Water with TPGS-750-M Surfactant. Organic Process Research & Development, 2020, 24(8), 1546-1554. [Link]
-
ChemRxiv. The catalytic mechanism of the Suzuki-Miyaura reaction. [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Organic Letters, 2003, 5(23), 4353-4356. [Link]
-
ACS Publications. Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. The Journal of Physical Chemistry B, 2021, 125(3), 905-915. [Link]
-
White Rose Research Online. Solvent effects in palladium catalysed cross-coupling reactions. [Link]
-
The Royal Society of Chemistry. A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. RSC Advances, 2015, 5(90), 73562-73565. [Link]
-
ResearchGate. Palladium catalysed Suzuki reactions of fluoroarenes. [Link]
-
ResearchGate. Mechanism for Palladium catalyzed Suzuki cross-coupling reaction. [Link]
-
ResearchGate. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
PubMed. Palladium(0)-catalyzed amination, Stille coupling, and Suzuki coupling of electron-deficient aryl fluorides. Journal of the American Chemical Society, 2003, 125(7), 1696-1697. [Link]
-
Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemCatChem, 2014, 6(7), 1874-1882. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
MDPI. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Catalysts, 2019, 9(2), 213. [Link]
-
ResearchGate. Palladium(0)-Catalyzed Amination, Stille Coupling, and Suzuki Coupling of Electron-Deficient Aryl Fluorides. [Link]
-
ResearchGate. How can I solve my problem with Suzuki coupling?. [Link]
-
ResearchGate. (PDF) Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. [Link]
-
Reddit. Diagnosing issues with a failed Suzuki coupling?. [Link]
-
University of Windsor. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. [Link]
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
-
Common Organic Chemistry. Suzuki Reaction - Palladium Catalyzed Cross Coupling. [Link]
-
PubChem. 4-Fluoro-1-isopropoxy-2-nitrobenzene. [Link]
-
Andrew G Myers Research Group. The Suzuki Reaction. [Link]
-
Significance of Fluorine in Medicinal Chemistry: A Review. Journal of Chemical and Pharmaceutical Research, 2011, 3(4), 457-462. [Link]
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Application Notes and Protocols: Monitoring the Progress of 4-Fluoro-2-isopropoxy-1-nitrobenzene Reactions by Thin-Layer Chromatography (TLC)
Introduction: The Critical Role of Reaction Monitoring in Organic Synthesis
In the precise world of pharmaceutical and materials science research, the ability to accurately monitor the progress of a chemical reaction is paramount. It allows for the determination of reaction endpoints, the identification of intermediate species, and the optimization of reaction conditions to maximize yield and purity. For reactions involving aromatic compounds such as 4-Fluoro-2-isopropoxy-1-nitrobenzene, Thin-Layer Chromatography (TLC) emerges as a rapid, cost-effective, and highly efficient analytical tool.[1]
This compound is a valuable building block in organic synthesis, often participating in reactions like nucleophilic aromatic substitution (SNA r), where the fluorine atom is displaced by a nucleophile.[2][3] The significant difference in polarity between the starting material and the resulting product(s) makes TLC an ideal method for tracking the conversion. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing TLC to monitor reactions involving this important substrate.
The Principle of Thin-Layer Chromatography (TLC)
TLC operates on the principle of separation by adsorption.[4] A TLC plate consists of a stationary phase, typically a thin layer of an adsorbent material like silica gel or alumina coated on a solid support (e.g., glass, plastic, or aluminum).[5] The reaction mixture is spotted onto the plate, which is then placed in a sealed chamber containing a solvent or a mixture of solvents, known as the mobile phase.
As the mobile phase ascends the plate via capillary action, it carries the components of the spotted mixture with it.[1] The separation is achieved because different compounds travel up the plate at different rates. This differential migration is governed by the balance of two competing interactions: the adsorption of the compound onto the polar stationary phase and its solubility in the mobile phase.[6]
Generally, more polar compounds adhere more strongly to the polar stationary phase and thus travel shorter distances, resulting in lower Retention Factor (R f) values.[7] Conversely, less polar compounds have a greater affinity for the mobile phase and travel further up the plate, exhibiting higher R f values.[6]
Materials and Equipment
Reagents and Chemicals
-
This compound (Starting Material)
-
Reaction mixture aliquots
-
TLC plates (Silica gel 60 F₂₅₄ on aluminum or glass backing)
-
Developing solvents (e.g., Ethyl acetate, Hexanes, Dichloromethane)
-
Visualization reagents (e.g., Iodine crystals, Potassium permanganate stain, p-Anisaldehyde stain)
-
Deionized water
-
Acetone (for cleaning)
Equipment
-
TLC developing chamber with a lid
-
Capillary tubes or micropipettes for spotting
-
UV lamp (254 nm and 365 nm)
-
Heating device (heat gun or hot plate)
-
Forceps
-
Pencil
-
Ruler
-
Fume hood
Experimental Protocol: A Step-by-Step Guide
Preparation of the TLC System
4.1.1. Choosing the Right Mobile Phase (Eluent)
The selection of an appropriate mobile phase is crucial for achieving good separation. The goal is to find a solvent system that moves all components off the baseline, ideally with R f values between 0.15 and 0.85.[8] For aromatic nitro compounds, a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate is a common starting point.
A systematic approach to optimizing the mobile phase involves starting with a low polarity mixture (e.g., 10% ethyl acetate in hexanes) and gradually increasing the proportion of the more polar solvent until a good separation is observed.
| Polarity of Compound | Recommended Starting Solvent System |
| Nonpolar | 5% Ethyl Acetate/Hexanes or 100% Hexanes |
| Intermediate Polarity | 10-50% Ethyl Acetate/Hexanes |
| Polar | 100% Ethyl Acetate or 5% Methanol/Dichloromethane |
Table adapted from University of Rochester, Chemistry Department resources.[9]
4.1.2. Preparing the Developing Chamber
-
Pour the chosen mobile phase into the TLC chamber to a depth of about 0.5 cm.
-
Place a piece of filter paper inside the chamber, ensuring it is wetted by the solvent. This helps to saturate the chamber atmosphere with solvent vapors, leading to better and more reproducible chromatograms.[4]
-
Cover the chamber with the lid and allow it to equilibrate for 5-10 minutes.
Spotting the TLC Plate
-
With a pencil, gently draw a faint line (the origin) about 1 cm from the bottom of the TLC plate. Be careful not to scrape off the silica gel.
-
Using a capillary tube or micropipette, carefully spot a small amount of the reaction mixture onto the origin. The spot should be as small and concentrated as possible, ideally 1-2 mm in diameter, to ensure good resolution.
-
It is good practice to spot a reference sample of the starting material (this compound) alongside the reaction mixture for direct comparison.
-
Allow the solvent from the spots to evaporate completely before developing the plate.
Developing the TLC Plate
-
Using forceps, carefully place the spotted TLC plate into the equilibrated developing chamber. Ensure the origin line is above the solvent level.
-
Place the plate at a slight angle against the chamber wall and replace the lid.
-
Allow the solvent front to move up the plate. The development should be stopped when the solvent front is about 1 cm from the top of the plate.
-
Remove the plate from the chamber with forceps and immediately mark the position of the solvent front with a pencil.
-
Allow the plate to air dry completely in a fume hood.
Visualizing the Chromatogram
Since this compound and many of its derivatives are colorless, visualization techniques are required to see the separated spots.
4.4.1. UV Light (Non-destructive)
Most commercial TLC plates contain a fluorescent indicator that glows green under short-wave UV light (254 nm).[10] Compounds that absorb UV light, such as those with aromatic rings or conjugated systems, will appear as dark spots on a green background.[11][12]
-
Place the dried TLC plate under a UV lamp (254 nm).
-
Gently circle the visible spots with a pencil, as they will disappear once the UV light is removed.[10]
4.4.2. Iodine Staining (Semi-destructive)
Iodine vapor reacts with many organic compounds to form colored complexes, typically appearing as yellow-brown spots.[11]
-
Place the dried TLC plate in a sealed chamber containing a few crystals of iodine.
-
Gently warm the chamber or allow it to stand until spots appear.
-
Remove the plate and circle the spots, as they tend to fade over time.[10]
4.4.3. Chemical Stains (Destructive)
For compounds that are not UV-active or do not stain well with iodine, specific chemical stains can be used. After staining, the plate is gently heated to develop the spots.
-
Potassium Permanganate (KMnO₄) Stain: This stain is useful for visualizing compounds that can be oxidized, such as alkenes, alkynes, alcohols, and aldehydes.[11] Spots appear as yellow to brown against a purple background.
-
p-Anisaldehyde Stain: This is a versatile stain for a wide range of functional groups, often producing a variety of colors.[13]
Protocol for Staining:
-
Quickly dip the dried TLC plate into the staining solution using forceps.
-
Wipe the back of the plate to remove excess stain.
-
Gently heat the plate with a heat gun or on a hot plate until colored spots appear.
Interpreting the Results: Tracking Reaction Progress
The progress of the reaction can be determined by observing the changes in the TLC plate over time.
-
t = 0 (Start of reaction): A single spot corresponding to the starting material (this compound) will be visible.
-
During the reaction: A new spot corresponding to the product will appear. As the reaction proceeds, the starting material spot will diminish in intensity, while the product spot will become more intense.
-
Reaction completion: The starting material spot will have completely disappeared, and only the product spot will be visible.
Calculating the Retention Factor (R f)
The R f value is a quantitative measure of a compound's migration on a TLC plate and is calculated using the following formula:[14]
R f = (Distance traveled by the spot) / (Distance traveled by the solvent front)
The distances are measured from the origin. R f values are unitless and are always between 0 and 1.[14] Calculating the R f values for the starting material and the product helps in their identification and in ensuring the reproducibility of the experiment.[15]
Troubleshooting Common TLC Problems
| Problem | Possible Cause(s) | Solution(s) |
| Spots are streaky or elongated | Sample is overloaded. | Apply a smaller, more concentrated spot. Dilute the sample if necessary. |
| The developing solvent is too polar. | Use a less polar solvent system. | |
| The compound is highly acidic or basic. | Add a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the eluent. | |
| R f values are too high (all spots near the solvent front) | The mobile phase is too polar. | Decrease the polarity of the mobile phase (e.g., increase the proportion of hexanes). |
| R f values are too low (all spots near the origin) | The mobile phase is not polar enough. | Increase the polarity of the mobile phase (e.g., increase the proportion of ethyl acetate). |
| No spots are visible | The compound is not UV-active. | Use a chemical stain for visualization. |
| The sample concentration is too low. | Spot a more concentrated sample or spot multiple times in the same location, allowing the solvent to dry between applications. | |
| Uneven solvent front | The bottom of the TLC plate is not level in the chamber. | Ensure the plate is placed flat on the bottom of the chamber. |
| The chamber was not properly saturated with solvent vapor. | Ensure the chamber is sealed and contains a filter paper wick. Allow adequate time for equilibration. |
Safety Precautions
-
Always handle chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
This compound and related nitroaromatic compounds may be harmful if swallowed, in contact with skin, or inhaled.[16][17] Avoid direct contact and inhalation.
-
The solvents used for TLC are often flammable and volatile. Keep them away from ignition sources.
-
UV radiation can be harmful to the eyes. Avoid looking directly at the UV lamp.[10]
Conclusion
Thin-Layer Chromatography is an indispensable technique for the real-time monitoring of reactions involving this compound. Its simplicity, speed, and low cost make it an ideal first-line analytical method in any synthetic chemistry laboratory. By following the detailed protocols and troubleshooting guidelines presented in this application note, researchers can confidently and accurately track the progress of their reactions, leading to improved outcomes in their research and development endeavors.
References
-
Chemistry Online @ UTSC. (n.d.). Thin Layer Chromatography. University of Toronto Scarborough. Retrieved from [Link]
-
LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Chemistry LibreTexts. Retrieved from [Link]
-
Microbe Notes. (2023, September 11). Thin Layer Chromatography: Principle, Parts, Steps, Uses. Retrieved from [Link]
-
Vidyasagar, T. (n.d.). Thin Layer Chromatography. Retrieved from [Link]
-
Study.com. (2021, June 9). How to Calculate Retention Factors in Thin-Layer Chromatography. Retrieved from [Link]
-
LibreTexts. (2025, August 21). 5.7: Visualizing TLC Plates. Chemistry LibreTexts. Retrieved from [Link]
-
J&K Scientific LLC. (2023, November 30). Thin-Layer Chromatography (TLC) Procedure and Principles. Retrieved from [Link]
-
LearnSci. (n.d.). Thin layer chromatography (TLC) Rf measurement. LabSim. Retrieved from [Link]
-
Wikipedia. (n.d.). Thin-layer chromatography. Retrieved from [Link]
-
Labster. (n.d.). TLC Visualization Methods. Retrieved from [Link]
-
benchflydotcom. (2009, August 6). How to calculate an Rf value [Video]. YouTube. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Fluoro-1-isopropoxy-2-nitrobenzene. PubChem. Retrieved from [Link]
-
BYJU'S. (n.d.). RF Value Explanation. Retrieved from [Link]
-
University of Rochester. (n.d.). Chromatography: Solvent Systems for TLC. Department of Chemistry. Retrieved from [Link]
-
Reddit. (2022, September 6). Thin Layer Chromatography: What are the principles and hints in choosing a solvent system for good separation?. r/OrganicChemistry. Retrieved from [Link]
-
Alfa Aesar. (2025, September 5). SAFETY DATA SHEET: 1-Fluoro-4-nitrobenzene. Retrieved from [Link]
-
University of York. (n.d.). Determining a solvent system. Chemistry Teaching Labs. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 5: Nucleophilic aromatic substitution of 4-fluoro-1-nitrobenzene.... Retrieved from [Link]
-
Wikipedia. (n.d.). 4-Fluoronitrobenzene. Retrieved from [Link]
-
Microsaic Systems. (n.d.). Multivariate analysis of a nucleophilic aromatic substitution by real-time on-line flow reaction monitoring using a miniaturize. Retrieved from [Link]
-
ResearchGate. (n.d.). Nucleophilic aromatic substitution reaction of 1-fluoro-4-nitrobenzene.... Retrieved from [Link]
-
National Institutes of Health. (2024, July 26). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. PMC. Retrieved from [Link]
-
AA Blocks. (n.d.). 1-Fluoro-2-isopropoxy-4-nitrobenzene. Retrieved from [Link]
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Application Note: High-Throughput GC-MS Method for the Analysis of 4-Fluoro-2-isopropoxy-1-nitrobenzene Reaction Mixtures
Abstract
This application note presents a robust and validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the qualitative and quantitative analysis of 4-Fluoro-2-isopropoxy-1-nitrobenzene in complex reaction mixtures. As a key intermediate in the synthesis of various pharmaceutical compounds, monitoring its purity and reaction progress is critical. This guide provides a comprehensive protocol, from sample preparation to data analysis, designed for researchers, scientists, and professionals in drug development and chemical synthesis. The methodology emphasizes accuracy, precision, and reliability, adhering to principles outlined in the International Council for Harmonisation (ICH) guidelines.[1][2]
Introduction: The Significance of Precise Monitoring
This compound is a crucial building block in the synthesis of a wide range of organic molecules, particularly in the pharmaceutical industry. The nitration of aromatic compounds is a fundamental reaction in organic synthesis, but it can often lead to the formation of isomeric byproducts and other impurities that can affect the yield, purity, and safety of the final active pharmaceutical ingredient (API).[3][4] Therefore, a reliable and sensitive analytical method is paramount for in-process control and final product quality assessment.[5]
Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical technique for this purpose, offering high-resolution separation and definitive identification of volatile and semi-volatile compounds.[6][7] Its sensitivity allows for the detection of trace-level impurities, ensuring the integrity of the synthetic process.[8] This document provides a detailed protocol for the GC-MS analysis of this compound, designed to be implemented in both research and quality control laboratory settings.
The Analytical Power of GC-MS
GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry.[6] In GC, the sample is vaporized and carried by an inert gas through a capillary column containing a stationary phase. The separation is based on the differential partitioning of the analytes between the mobile and stationary phases.[9][10] The choice of the GC column is critical and depends on the polarity and volatility of the compounds being analyzed.[11][12][13][14]
Following separation in the GC, the eluted compounds enter the mass spectrometer, where they are ionized, typically by electron ionization (EI).[15] The resulting ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer. The fragmentation pattern produced by EI is highly reproducible and serves as a "molecular fingerprint," allowing for unambiguous identification of the compound.[16][17]
Experimental Protocol: From Sample to Spectrum
A meticulously executed experimental protocol is the foundation of reliable analytical results. The following sections detail the necessary steps for the successful analysis of this compound reaction mixtures.
Sample Preparation: Ensuring a Clean Injection
Proper sample preparation is crucial to protect the analytical instrumentation and to obtain accurate and reproducible results.[18] The primary goals are to extract the analyte of interest from the reaction matrix, remove non-volatile components, and dilute the sample to an appropriate concentration.[19]
Protocol for Sample Preparation:
-
Quenching the Reaction: Immediately after sampling from the reaction vessel, quench the reaction to halt any further chemical transformations. This can typically be achieved by rapid cooling and/or the addition of a suitable quenching agent (e.g., a cold, dilute aqueous solution of sodium bicarbonate to neutralize any remaining acid).
-
Liquid-Liquid Extraction (LLE):
-
To a 1 mL aliquot of the quenched reaction mixture, add 2 mL of a suitable organic solvent such as dichloromethane or ethyl acetate.[19]
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and extraction of the organic components.
-
Allow the layers to separate. The organic layer, containing the this compound, should be carefully collected.
-
Repeat the extraction process twice more with fresh organic solvent to ensure complete recovery of the analyte.[7]
-
Combine the organic extracts.
-
-
Drying and Filtration:
-
Dry the combined organic extract over anhydrous sodium sulfate to remove any residual water.
-
Filter the dried extract through a 0.22 µm syringe filter to remove any particulate matter that could clog the GC inlet.
-
-
Dilution:
-
Dilute the filtered extract with the chosen organic solvent to a final concentration of approximately 10 µg/mL.[20] This concentration is a good starting point to avoid column overloading and detector saturation.
-
Transfer the final diluted sample to a 2 mL glass autosampler vial for GC-MS analysis.[20]
-
GC-MS Instrumentation and Operating Conditions
The selection of appropriate GC-MS parameters is critical for achieving the desired separation and sensitivity. The following conditions are recommended as a starting point and may require further optimization based on the specific instrumentation and sample matrix.
| Parameter | Condition | Rationale |
| Gas Chromatograph | Agilent 8890 GC System or equivalent | Provides reliable and reproducible chromatographic performance. |
| Mass Spectrometer | Agilent 5977B GC/MSD or equivalent | Offers high sensitivity and spectral integrity. |
| GC Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent | A non-polar column suitable for the separation of a wide range of aromatic compounds based on their boiling points.[12][13][21] |
| Injector Temperature | 250 °C | Ensures complete vaporization of the analyte without thermal degradation. |
| Injection Mode | Splitless (1 µL injection volume) | Maximizes the transfer of the analyte onto the column for high sensitivity.[20] |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min | Provides good chromatographic efficiency and is compatible with mass spectrometry. |
| Oven Temperature Program | Initial temp: 70 °C, hold for 2 min; Ramp: 15 °C/min to 280 °C, hold for 5 min | A temperature ramp allows for the separation of compounds with a range of boiling points. |
| MS Ion Source Temp. | 230 °C | Optimizes ionization efficiency. |
| MS Quadrupole Temp. | 150 °C | Maintains consistent mass analysis. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Provides reproducible fragmentation patterns for library matching and structural elucidation.[15] |
| Mass Range | m/z 40-450 | Covers the expected mass range of the target analyte and potential byproducts. |
Method Validation: Establishing Trust in the Data
Method validation is a critical step to ensure that the analytical method is suitable for its intended purpose.[1][6] The validation should be performed according to ICH guidelines and should assess the following parameters:[2]
| Validation Parameter | Methodology | Acceptance Criteria |
| Specificity | Analyze a blank (solvent), a placebo (reaction matrix without analyte), and a spiked sample. | No interfering peaks at the retention time of the analyte. |
| Linearity | Analyze a series of calibration standards at a minimum of five concentration levels. | Correlation coefficient (r²) ≥ 0.999.[21] |
| Accuracy | Perform recovery studies by spiking a known amount of the analyte into the reaction matrix at three different concentration levels. | Recovery between 98% and 102%.[1] |
| Precision | - Repeatability: Analyze six replicate samples at the same concentration on the same day. - Intermediate Precision: Repeat the analysis on a different day with a different analyst. | Relative Standard Deviation (RSD) ≤ 2%.[1] |
| Limit of Detection (LOD) | Determined based on a signal-to-noise ratio of 3:1. | The lowest concentration at which the analyte can be reliably detected. |
| Limit of Quantification (LOQ) | Determined based on a signal-to-noise ratio of 10:1. | The lowest concentration at which the analyte can be accurately and precisely quantified. |
| Robustness | Intentionally vary method parameters (e.g., injector temperature, oven ramp rate, carrier gas flow) and assess the impact on the results. | The method should remain unaffected by small, deliberate variations in the parameters.[1] |
Data Analysis and Interpretation
Identification of this compound
The identification of the target compound is achieved by comparing its retention time and mass spectrum with that of a known reference standard. The molecular weight of this compound is 199.18 g/mol .[22] The electron ionization mass spectrum is expected to show a molecular ion peak (M+) at m/z 199. The fragmentation pattern will be characteristic of the molecule's structure, with expected losses of the isopropoxy group, the nitro group, and other fragments.
Quantification
The quantification of this compound is performed using an external standard calibration curve. The peak area of the analyte in the sample is compared to the calibration curve to determine its concentration.
Visualizing the Workflow
A clear understanding of the analytical workflow is essential for successful implementation.
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Application Note: A Validated HPLC Method for Purity Determination of 4-Fluoro-2-isopropoxyaniline
Abstract
This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the accurate purity determination of 4-fluoro-2-isopropoxyaniline, a key intermediate in pharmaceutical synthesis. The described reversed-phase HPLC (RP-HPLC) method is demonstrated to be specific, linear, accurate, and precise, making it suitable for quality control and assurance in drug development and manufacturing. The causality behind the selection of chromatographic parameters is discussed, and a comprehensive protocol for method implementation and validation is provided, adhering to the principles outlined by the International Council for Harmonisation (ICH).
Introduction: The Criticality of Purity in Pharmaceutical Intermediates
4-Fluoro-2-isopropoxyaniline serves as a vital building block in the synthesis of various active pharmaceutical ingredients (APIs). The purity of such starting materials is of paramount importance, as impurities can be carried through subsequent synthetic steps, potentially impacting the safety and efficacy of the final drug product. Regulatory bodies mandate strict control over the purity of pharmaceutical intermediates.[1] Therefore, a reliable and validated analytical method for purity assessment is a non-negotiable requirement in the pharmaceutical industry.
High-Performance Liquid Chromatography (HPLC) is a powerful and widely adopted technique for the quantitative determination of the purity of small molecules due to its high resolution, sensitivity, and accuracy.[1] Specifically, reversed-phase HPLC is well-suited for the analysis of moderately polar compounds like substituted anilines.[2][3] This application note presents a detailed protocol for the purity analysis of 4-fluoro-2-isopropoxyaniline, grounded in established chromatographic principles and regulatory expectations.
Method Development Rationale: A Mechanistic Approach
The development of this HPLC method was guided by the physicochemical properties of 4-fluoro-2-isopropoxyaniline and potential process-related impurities. The goal was to achieve optimal separation of the main component from any potential impurities within a reasonable analysis time.
-
Chromatographic Mode (Reversed-Phase): 4-fluoro-2-isopropoxyaniline is an aromatic amine with moderate polarity, making it an ideal candidate for reversed-phase chromatography.[4] In this mode, a nonpolar stationary phase (C18) is used with a polar mobile phase, and retention is primarily governed by hydrophobic interactions.
-
Stationary Phase (C18 Column): A C18 (octadecylsilane) column was selected due to its versatility and proven performance in separating a wide range of aromatic compounds. The hydrophobicity of the C18 ligand provides sufficient retention for the analyte, allowing for effective separation from more polar or less polar impurities.
-
Mobile Phase Composition (Acetonitrile and Water with Formic Acid): A gradient elution using acetonitrile and water was chosen to ensure the elution of compounds with a range of polarities.[5] Acetonitrile is a common organic modifier in reversed-phase HPLC, offering good peak shape and lower viscosity compared to methanol. The addition of 0.1% formic acid to the mobile phase serves two key purposes:
-
pH Control: It maintains a consistent, slightly acidic pH, which helps to suppress the ionization of the amine group on the aniline derivative. This results in more reproducible retention times and improved peak symmetry.
-
Enhanced Peak Shape: By protonating residual silanol groups on the silica-based stationary phase, the acid minimizes secondary interactions that can lead to peak tailing.
-
-
Detection (UV at 254 nm): Aromatic compounds like 4-fluoro-2-isopropoxyaniline typically exhibit strong absorbance in the ultraviolet (UV) region. A detection wavelength of 254 nm was selected as it is a common wavelength for the analysis of compounds containing a benzene ring and provides good sensitivity for the analyte and potential aromatic impurities.
Experimental Workflow and Protocol
The following section provides a detailed, step-by-step protocol for the HPLC analysis of 4-fluoro-2-isopropoxyaniline.
Instrumentation and Reagents
-
Instrumentation: HPLC system equipped with a gradient pump, autosampler, column oven, and a UV or Photodiode Array (PDA) detector.[6]
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Formic acid (analytical grade)
-
4-fluoro-2-isopropoxyaniline reference standard and sample
-
Chromatographic Conditions
A summary of the optimized chromatographic conditions is presented in the table below.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Program | 0-5 min: 30% B; 5-20 min: 30-80% B; 20-25 min: 80% B; 25.1-30 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Diluent | Mobile Phase A / Mobile Phase B (50:50, v/v) |
Solution Preparation
-
Standard Solution Preparation (0.1 mg/mL):
-
Accurately weigh approximately 10 mg of 4-fluoro-2-isopropoxyaniline reference standard.
-
Transfer to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent.
-
-
Sample Solution Preparation (1.0 mg/mL):
-
Accurately weigh approximately 25 mg of the 4-fluoro-2-isopropoxyaniline sample.
-
Transfer to a 25 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.[6]
-
Analytical Procedure
The workflow for the HPLC analysis is illustrated in the following diagram.
Caption: HPLC analysis workflow from preparation to data processing.
-
Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.
-
Inject a blank (diluent) to ensure the absence of interfering peaks.
-
Inject the standard solution to determine the retention time and system suitability parameters.
-
Inject the sample solution.
-
After the sequence is complete, process the chromatograms.
Calculation of Purity
The purity of the 4-fluoro-2-isopropoxyaniline sample is calculated using the area percent normalization method:
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
Method Validation: Ensuring Trustworthiness and Reliability
To ensure the developed method is suitable for its intended purpose, it must be validated according to ICH Q2(R1) guidelines.[7][8] The validation process establishes the performance characteristics of the method and provides confidence in the results.
Caption: Key parameters for analytical method validation.
System Suitability
Before each analytical run, system suitability must be confirmed by injecting the standard solution in replicate (typically n=5 or 6). The results should meet the criteria outlined in pharmacopeias such as the USP <621> and Ph. Eur. 2.2.46.[9][10][11]
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | 0.8 - 1.5 |
| Theoretical Plates (N) | > 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |
Specificity
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[12] This can be demonstrated by spiking the sample with potential impurities and showing that the main peak is well-resolved from all other peaks. A photodiode array (PDA) detector can be used to assess peak purity.
Linearity
The linearity of the method is its ability to elicit test results that are directly proportional to the concentration of the analyte. Linearity should be established across a range of concentrations (e.g., 50% to 150% of the expected sample concentration). The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.
Accuracy
Accuracy is determined by applying the method to a sample of known purity (e.g., a spiked placebo) and comparing the measured value to the true value. The recovery should be within a predefined range, typically 98.0% to 102.0%.
Precision
Precision is assessed at two levels:
-
Repeatability (Intra-assay precision): The precision of the method under the same operating conditions over a short interval of time. This is typically assessed by analyzing a minimum of six replicate samples at 100% of the test concentration. The RSD should be ≤ 2.0%.
-
Intermediate Precision: The precision of the method within the same laboratory but on different days, with different analysts, or on different equipment. The results from the different conditions are compared to assess the ruggedness of the method.
Robustness
The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[13] Examples of parameters to vary include:
-
Flow rate (e.g., ± 0.1 mL/min)
-
Column temperature (e.g., ± 2 °C)
-
Mobile phase composition (e.g., ± 2% organic)
The system suitability parameters should remain within the acceptance criteria during these variations.
Results and Discussion
A representative chromatogram of 4-fluoro-2-isopropoxyaniline using the described method would show a sharp, well-defined peak for the main component, well-separated from any impurity peaks. The validation data, summarized in the tables below, would demonstrate the method's suitability for its intended use.
Table 1: System Suitability Results
| Parameter | Result | Acceptance Criteria |
|---|---|---|
| Tailing Factor | 1.1 | 0.8 - 1.5 |
| Theoretical Plates | 8500 | > 2000 |
| RSD of Peak Area (n=6) | 0.5% | ≤ 2.0% |
Table 2: Summary of Validation Data
| Validation Parameter | Result |
|---|---|
| Linearity (r²) | 0.9998 |
| Accuracy (% Recovery) | 99.5% - 101.2% |
| Precision (Repeatability RSD) | 0.8% |
| Intermediate Precision (RSD) | 1.2% |
The low RSD values for precision and the high accuracy and linearity demonstrate the reliability of the method. The robustness study would confirm that minor variations in the method parameters do not significantly impact the results, ensuring the method is transferable and can be reliably used in different laboratory settings.
Conclusion
The HPLC method detailed in this application note provides a reliable and robust solution for the purity determination of 4-fluoro-2-isopropoxyaniline. The method is specific, linear, accurate, and precise, and its development is based on sound scientific principles. Adherence to the described protocol and validation procedures will ensure the generation of high-quality, trustworthy data that meets regulatory expectations for the quality control of pharmaceutical intermediates.
References
- Ayyangar, N.R., & Bhide, S.R. (1991). Separation of 1-naphthylamine from the five known impurities and sub-ppm level detection and quantitation of 2-naphthylamine by normal-phase high-performance liquid chromatography. Journal of Chromatography A, 464, 201. (URL not available)
-
United States Pharmacopeia. (2022). General Chapter <621> Chromatography. USP-NF. [Link]
-
J-Stage. (n.d.). Separation and determination of aromatic amines by reversed-phase HPLC. Analytical Sciences Department, Toray Research Center, Inc.[Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Agilent. (n.d.). Understanding the Latest Revisions to USP <621>. [Link]
-
Royal Society of Chemistry. (n.d.). Separation and determination of aniline and substituted anilinesulphonic acid derivatives by ion-pair reversed-phase high-performance liquid chromatography. Analyst. [Link]
-
European Directorate for the Quality of Medicines & HealthCare. (2022). General chapter 2.2.46. Chromatographic separation techniques now published in Ph. Eur. 11th Edition. [Link]
-
United States Pharmacopeia. (2021). <621> Chromatography. [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
Scribd. (2021). USP-NF 621 Chromatography. [Link]
-
U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. [Link]
-
Phenomenex. (2017). Revision of European Pharmacopeia (EP) Chapter 2.2.46. [Link]
-
Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]
-
Scribd. (n.d.). 2.2.46. Chromatographic Separation Techniques PDF. [Link]
-
ECA Academy. (2022). EDQM publishes FAQs on revised Ph. Eur. General Chapter 2.2.46. Chromatographic Separation Techniques. [Link]
- European Pharmacopoeia. (n.d.). 2.2.46.
-
ACS Publications. (1983). Determination of Aniline and Substituted Derivatives in Wastewater by Gas and Liquid Chromatography. [Link]
-
ResearchGate. (2025). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. [Link]
-
Chromatography Online. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. [Link]
-
ACS Publications. (n.d.). Separation of Aromatic Amines by Reversed-Phase Chromatography. [Link]
-
Pharmaguideline. (2025). Learn HPLC Method Development With Expert Tips, 4 Case Studies and 7 FAQs. [Link]
-
Asian Journal of Pharmaceutical Research. (n.d.). Steps involved in HPLC Method Development. [Link]
-
Asian Journal of Pharmaceutical Analysis. (n.d.). A Review of HPLC Method Development and Validation as per ICH Guidelines. [Link]
-
Impact Factor. (n.d.). Various Criteria in Development & Validation of HPLC Analytical Methods: -Review. [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. [Link]
-
SIELC Technologies. (n.d.). Separation of 4-Fluoroaniline on Newcrom R1 HPLC column. [Link]
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reaction conditions for the synthesis of phenothiazine derivatives using 4-Fluoro-2-isopropoxy-1-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide on the synthesis of phenothiazine derivatives, a critical scaffold in medicinal chemistry, utilizing 4-Fluoro-2-isopropoxy-1-nitrobenzene as a key starting material. Phenothiazines are a class of heterocyclic compounds with a broad spectrum of biological activities, including antipsychotic, antiemetic, antihistaminic, and more recently, potential anticancer and antiprotozoal properties.[1][2][3] The synthetic route detailed herein primarily focuses on a nucleophilic aromatic substitution followed by a Smiles rearrangement, a powerful method for constructing the phenothiazine core.[4][5]
Introduction to Phenothiazine Synthesis
The synthesis of the phenothiazine tricycle has been a subject of extensive research, leading to various methodologies. Traditional methods often involve the reaction of diphenylamine with sulfur, catalyzed by iodine or aluminum chloride.[6][7] However, modern synthetic strategies aim for greater efficiency, regioselectivity, and milder reaction conditions.[6] These include transition-metal-catalyzed cyclizations (e.g., using palladium or copper catalysts) and metal-free approaches.[6][8][9][10]
The strategy involving this compound leverages the principles of nucleophilic aromatic substitution (SNA_r_). The fluorine atom is an excellent leaving group, and its displacement is activated by the strongly electron-withdrawing nitro group positioned para to it.[11][12][13] This activation is crucial for the initial C-S bond formation with a substituted 2-aminothiophenol.
The Synthetic Pathway: Smiles Rearrangement
The core of this synthetic approach is the Smiles rearrangement, an intramolecular nucleophilic aromatic substitution.[4][5][14] This reaction is instrumental in forming the central thiazine ring of the phenothiazine scaffold.
The key steps are:
-
Nucleophilic Aromatic Substitution: The synthesis begins with the reaction of this compound with a suitable 2-aminothiophenol derivative. The thiolate anion of the 2-aminothiophenol acts as the nucleophile, displacing the fluoride to form a 2-amino-2'-nitrodiphenyl sulfide intermediate.
-
Smiles Rearrangement: The subsequent intramolecular cyclization proceeds via the Smiles rearrangement.[5] For the rearrangement to occur efficiently, the aromatic ring undergoing nucleophilic attack must be activated by electron-withdrawing groups, such as the nitro group in the intermediate.[4] The reaction is typically facilitated by a base. In some cases, formylation of the amino group of the diphenyl sulfide intermediate is performed to promote the rearrangement.[5]
The overall reaction scheme can be visualized as follows:
Figure 1: General workflow for the synthesis of isopropoxy-substituted phenothiazines.
Experimental Protocol
This section outlines a general procedure for the synthesis of an isopropoxy-substituted phenothiazine derivative.
Materials and Reagents:
-
This compound
-
Substituted 2-aminothiophenol
-
Anhydrous potassium carbonate (K₂CO₃) or sodium hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF) or other suitable high-boiling polar solvent
-
Ethyl acetate
-
Hexane
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the substituted 2-aminothiophenol (1.0 eq) and anhydrous DMF.
-
Deprotonation: Cool the mixture in an ice bath and add a base such as anhydrous potassium carbonate (1.5 eq) or sodium hydride (1.1 eq) portion-wise. Stir the mixture at this temperature for 30 minutes to form the thiolate.
-
Nucleophilic Substitution: Add a solution of this compound (1.0 eq) in anhydrous DMF dropwise to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and then heat to an appropriate temperature (e.g., 80-120 °C). Monitor the progress of the reaction by Thin-Layer Chromatography (TLC).[4] A common mobile phase for TLC is a mixture of hexane and ethyl acetate.
-
Work-up: Once the starting materials are consumed, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of aqueous phase).
-
Washing: Combine the organic layers and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure phenothiazine derivative.
Sources
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- 2. Synthesis of Phenothiazine Derivatives and their Diverse Biological Activities: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. derpharmachemica.com [derpharmachemica.com]
- 8. researchgate.net [researchgate.net]
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- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nucleophilic aromatic substitution of the nitro-group - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. A New Phenothiazine Synthesis. The Halogen-Induced Smiles Rearrangement1 (1964) | Edward A. Nodiff | 20 Citations [scispace.com]
large-scale synthesis of 4-fluoro-2-isopropoxyaniline hydrochloride
An In-Depth Technical Guide to the Large-Scale Synthesis of 4-Fluoro-2-isopropoxyaniline Hydrochloride
Authored by: A Senior Application Scientist
This document provides a comprehensive, technically-grounded guide for the , a key intermediate in modern pharmaceutical and materials science. The outlined synthetic strategy is designed for scalability, prioritizing process safety, efficiency, and product purity. We will delve into the causality behind procedural choices, offering insights honed from process development experience.
Strategic Overview: A Three-Step Approach
The synthesis of the target compound (3 ) is most effectively achieved through a robust three-step sequence commencing with the commercially available starting material, 2,4-difluoronitrobenzene (A ). This strategy is predicated on well-understood, scalable reaction classes: Nucleophilic Aromatic Substitution (SNAr), catalytic hydrogenation, and salt formation.
The chosen pathway is as follows:
-
Williamson-type Ether Synthesis: Selective nucleophilic aromatic substitution on 2,4-difluoronitrobenzene (A ) with sodium isopropoxide to yield 4-fluoro-2-isopropoxynitrobenzene (1 ).
-
Chemoselective Nitro Group Reduction: Catalytic hydrogenation of the intermediate (1 ) to produce the free base, 4-fluoro-2-isopropoxyaniline (2 ).
-
Hydrochloride Salt Formation: Conversion of the aniline derivative (2 ) to its stable, crystalline hydrochloride salt (3 ) for ease of handling, purification, and storage.
Application Notes and Protocols for the Chemoselective Reduction of the Nitro Group in the Presence of a Fluoro Substituent
Introduction: The Synthetic Challenge and Strategic Importance
The reduction of an aromatic nitro group to a primary amine is a cornerstone transformation in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The resulting aniline moiety is a versatile building block for a myriad of complex molecular architectures. However, when the nitro-containing aromatic ring is also substituted with a fluorine atom, a common motif in modern drug candidates, the synthetic challenge intensifies. The high bond strength of the carbon-fluorine (C-F) bond can be misleading; under many reductive conditions, particularly catalytic hydrogenation, the C-F bond is susceptible to cleavage, a process known as hydrodehalogenation. This side reaction not only reduces the yield of the desired fluoroaniline but also introduces impurities that can be difficult to separate.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on navigating the complexities of chemoselectively reducing a nitro group while preserving a fluoro substituent. We will delve into the mechanistic underpinnings of various reductive methods, offer detailed, field-proven protocols, and provide a comparative analysis to aid in the selection of the most appropriate strategy for a given synthetic challenge.
Mechanistic Considerations: Understanding the Pathways to Selectivity
The reduction of a nitro group to an amine is a six-electron process that proceeds through several intermediates, most notably the nitroso and hydroxylamine species.[1][2] The choice of reducing agent and reaction conditions dictates the fate of these intermediates and, crucially, the stability of the C-F bond.
Caption: Generalized pathway for the six-electron reduction of a nitro group.
The primary challenge, hydrodehalogenation, is most prevalent in catalytic hydrogenation, particularly with palladium catalysts. The mechanism is believed to involve oxidative addition of the C-F bond to the metal surface, followed by hydrogenolysis. The propensity for this side reaction is influenced by factors such as the catalyst type, solvent, and the presence of acids or bases.
Comparative Analysis of Reductive Methodologies
The selection of a reductive method is a critical decision that balances yield, selectivity, scalability, and safety. Below is a comparative overview of the most common and effective methods for the chemoselective reduction of fluoronitroarenes.
| Method | Key Advantages | Key Disadvantages | Best Suited For |
| Catalytic Hydrogenation (Modified) | High atom economy, clean byproducts (H2O), scalable. | Risk of hydrodehalogenation, requires pressure equipment, pyrophoric catalysts. | Large-scale synthesis where dehalogenation can be effectively suppressed. |
| Metal/Acid Systems (SnCl₂, Fe) | High chemoselectivity, cost-effective, tolerates a wide range of functional groups. | Stoichiometric metal waste, sometimes harsh acidic conditions, workup can be challenging. | Laboratory-scale synthesis, substrates with multiple sensitive functional groups. |
| Transfer Hydrogenation | Avoids the use of high-pressure hydrogen gas, often highly chemoselective. | Hydrogen donor adds to the cost and waste stream, may require elevated temperatures. | Situations where high-pressure hydrogenation is not feasible or desired. |
| Metal-Free Reductions | Avoids metal contamination, can be highly chemoselective. | Reagents can be expensive or require specific handling, may not be as widely applicable. | Specialty applications where metal-free conditions are paramount. |
Experimental Protocols
The following protocols are provided as a starting point and should be optimized for each specific substrate. Appropriate personal protective equipment (PPE) should be worn at all times, and all reactions should be conducted in a well-ventilated fume hood.
Protocol 1: Catalytic Hydrogenation with Raney® Nickel for Suppression of Hydrodefluorination
Raney® Nickel is often preferred over palladium-based catalysts for the reduction of nitroarenes bearing halogen substituents due to a lower propensity for hydrodehalogenation.[3][4]
Materials:
-
Fluoronitroarene (1.0 eq)
-
Raney® Nickel (50% slurry in water, ~10-20 wt% of substrate)
-
Ethanol or Methanol
-
Hydrogenation vessel (e.g., Parr shaker)
-
Filter aid (e.g., Celite®)
Procedure:
-
In a suitable hydrogenation vessel, dissolve the fluoronitroarene in ethanol or methanol.
-
Carefully add the Raney® Nickel slurry to the reaction mixture under an inert atmosphere (e.g., nitrogen or argon). Caution: Raney® Nickel is pyrophoric and must be handled with care. [5]
-
Seal the vessel and purge with nitrogen, followed by hydrogen gas.
-
Pressurize the vessel with hydrogen to the desired pressure (typically 50-100 psi).
-
Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by TLC, LC-MS, or by observing hydrogen uptake.
-
Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude fluoroaniline.
-
Purify by column chromatography or recrystallization if necessary.
Caption: Workflow for catalytic hydrogenation.
Protocol 2: Stannous Chloride (SnCl₂) Reduction in a Non-Acidic Medium
The use of stannous chloride in a non-acidic, non-aqueous medium is a highly chemoselective method for reducing nitro groups in the presence of various sensitive functionalities, including halogens.[6][7]
Materials:
-
Fluoronitroarene (1.0 eq)
-
Stannous chloride dihydrate (SnCl₂·2H₂O) (3-5 eq)
-
Absolute Ethanol
-
Ethyl Acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve the fluoronitroarene in absolute ethanol.
-
Add stannous chloride dihydrate to the solution and stir at room temperature or with gentle heating (e.g., 50 °C).
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Add ethyl acetate to the residue and carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is ~8. Caution: Quenching can be exothermic.
-
A precipitate of tin salts may form. This can be removed by filtration through Celite®, or by adding more water and ethyl acetate and stirring vigorously until the salts are finely dispersed.[8][9]
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to afford the crude fluoroaniline.
-
Purify by column chromatography or recrystallization if necessary.
Protocol 3: Transfer Hydrogenation with Ammonium Formate
Transfer hydrogenation offers a convenient alternative to high-pressure hydrogenation. Ammonium formate is a commonly used hydrogen donor in the presence of a palladium catalyst.[10][11]
Materials:
-
Fluoronitroarene (1.0 eq)
-
Ammonium formate (HCOONH₄) (3-5 eq)
-
10% Palladium on carbon (Pd/C) (5-10 mol%)
-
Methanol
-
Filter aid (e.g., Celite®)
Procedure:
-
To a solution of the fluoronitroarene in methanol, add ammonium formate.
-
Carefully add the 10% Pd/C catalyst to the mixture.
-
Heat the reaction mixture to reflux and monitor by TLC or LC-MS. The reaction is often complete within 1-3 hours.
-
After completion, cool the mixture to room temperature and filter through a pad of Celite® to remove the catalyst. Wash the Celite® pad with methanol.
-
Concentrate the filtrate under reduced pressure to remove the solvent and excess ammonium formate.
-
The resulting crude product can be purified by standard methods such as column chromatography or recrystallization.
Safety Considerations for Scale-Up
The reduction of nitro compounds is often highly exothermic and can pose a significant safety risk, especially during scale-up.[2][5] It is crucial to perform a thorough safety assessment before attempting these reactions on a larger scale.
-
Thermal Hazard Assessment: Perform differential scanning calorimetry (DSC) or reaction calorimetry to determine the heat of reaction and the onset temperature of any decomposition. This data is critical for ensuring adequate cooling capacity and preventing runaway reactions.[2]
-
Controlled Addition: For highly exothermic reactions, consider the controlled addition of the reducing agent or the nitro compound to manage the rate of heat generation.
-
Agitation: Ensure efficient stirring to maintain uniform temperature throughout the reaction mixture and prevent localized hot spots.
-
Inert Atmosphere: When using pyrophoric catalysts like Raney® Nickel or Pd/C, always handle them under an inert atmosphere to prevent ignition.
-
Quenching: The quenching of these reactions can also be exothermic. Perform quenching slowly and with adequate cooling.
Caption: A logical flow for ensuring safety during scale-up.
Conclusion
The chemoselective reduction of a nitro group in the presence of a fluoro substituent is a synthetically important yet challenging transformation. A thorough understanding of the underlying reaction mechanisms and potential side reactions is paramount for success. By carefully selecting the appropriate reductive method and optimizing the reaction conditions, high yields of the desired fluoroanilines can be achieved while minimizing hydrodehalogenation. The protocols and safety guidelines presented in these application notes provide a solid foundation for researchers to confidently and safely perform this critical transformation in their synthetic endeavors.
References
- Hu, Y., et al. (2018). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. Chemical Research in Toxicology, 31(1), 71-83.
- Urben, P. G. (2017). Bretherick's Handbook of Reactive Chemical Hazards (8th ed.). Elsevier.
- Corma, A., Concepcion, P., & Serna, P. (2008). A New General Catalyst for the Chemoselective Hydrogenation of Nitro Compounds.
- Blaser, H. U., Steiner, H., & Studer, M. (2009). Chemoselective Hydrogenation of Functionalized Nitroarenes: An Update.
- Tafesh, A. M., & Weiguny, J. (1996). A Review of the Selective Catalytic Reduction of Aromatic Nitro Compounds into Aromatic Amines, Isocyanates, Carbamates, and Ureas Using CO. Chemical Reviews, 96(6), 2035-2052.
- Orlandi, M., Tosi, F., Bonsignore, M., & Benaglia, M. (2015). A convenient, metal-free reduction of both aromatic and aliphatic nitro derivatives to amines with HSiCl3 under continuous-flow conditions. Organic Letters, 17(16), 3941-3943.
- Cerveny, L. (Ed.). (1995).
- Ram, S., & Ehrenkaufer, R. E. (1984).
- Gowda, D. C., & Mahesh, B. (2003). Ammonium formate/catalytic transfer hydrogenation: a versatile and convenient method for the rapid and selective reduction of aromatic nitro compounds. Indian Journal of Chemistry-Section B, 42(9), 2325-2327.
- Johnstone, R. A. W., & Wilby, A. H. (1985). Heterogeneous catalytic transfer hydrogenation and its relation to other methods for reduction of organic compounds. Chemical Reviews, 85(2), 129-170.
- Brieger, G., & Nestrick, T. J. (1974).
- Chen, H., Nilsen, C. N., Choudhury, A., & Sorgi, K. L. (2008). A safe and convenient synthesis of 4-benzyloxy-3-chloroaniline. ARKIVOC, (xiv), 1-6.
- Rylander, P. N. (1985).
- Adkins, H., & Billica, H. R. (1948). Preparation of Raney Nickel Catalysts and Their Use in Hydrogenation. Journal of the American Chemical Society, 70(2), 695-698.
- Bellamy, F. D., & Ou, K. (1984). Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. Tetrahedron Letters, 25(8), 839-842.
- Kosak, J. R. (1988). Catalysis of Organic Reactions. Marcel Dekker.
- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley.
-
Reddit. (2021). Reduction of aromatic nitro compounds with SnCl2. r/chemhelp. Retrieved from [Link]
- Chen, F. E., & Huang, Q. J. (2004). A review on the research of catalytic hydrogenation of chloronitrobenzenes to chloroanilines.
- O'Neil, M. J. (Ed.). (2013). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals (15th ed.). Royal Society of Chemistry.
- Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis (Vol. 1). Wiley.
- U.S. Patent No. 5,068,436. (1991).
- U.S. Patent No. 5,689,021. (1997).
- U.S. Patent No. 4,287,365. (1981).
- U.S. Patent No. 5,099,067. (1992).
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Nitro Reduction. Retrieved from [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Sn2+ reduction. Retrieved from [Link]
-
Stanford University. (2023). Scale Up Safety. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Raney Nickel. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]
- Science of Synthesis. (n.d.).
-
Reddit. (2021). Reduction of aromatic nitro compounds with SnCl2. r/chemhelp. Retrieved from [Link]
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- 6. A highly effective Ag–RANEY® nickel hybrid catalyst for reduction of nitrofurazone and aromatic nitro compounds in aqueous solution - RSC Advances (RSC Publishing) [pubs.rsc.org]
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 4-Fluoro-2-isopropoxyaniline
Welcome to the technical support center for the synthesis of 4-fluoro-2-isopropoxyaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important intermediate. By understanding the causality behind experimental choices, you can improve your yield, minimize impurities, and achieve a more robust and reproducible synthesis.
Introduction: Navigating the Synthetic Landscape
The synthesis of 4-fluoro-2-isopropoxyaniline typically proceeds through a multi-step sequence, most commonly involving a Williamson ether synthesis to introduce the isopropoxy group, followed by the reduction of a nitro group to the desired aniline. Each of these steps presents unique challenges that can impact the overall yield and purity of the final product. This guide provides a structured approach to troubleshooting and optimizing your synthetic protocol.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to 4-fluoro-2-isopropoxyaniline?
A1: The two most prevalent synthetic strategies are:
-
Route A: Williamson Ether Synthesis followed by Nitro Reduction. This route begins with the alkylation of a substituted phenol, followed by the reduction of a nitro group.
-
Route B: Nucleophilic Aromatic Substitution (SNAr) followed by Nitro Reduction. This approach involves the displacement of a halide on an activated aromatic ring with isopropoxide, followed by nitro group reduction.
Q2: I am observing a low yield in my Williamson ether synthesis step. What are the likely causes?
A2: Low yields in Williamson ether synthesis are often attributed to several factors:
-
Incomplete deprotonation of the starting phenol: Ensure you are using a sufficiently strong base to fully generate the phenoxide nucleophile.[1]
-
Poor reactivity of the alkylating agent: The reactivity of isopropyl halides follows the trend I > Br > Cl. Using isopropyl bromide or iodide is generally more effective than isopropyl chloride.[1]
-
Side reactions: Elimination (E2) can compete with the desired substitution (SN2), especially at higher temperatures.[1][2]
-
Presence of water: Water will quench the highly reactive alkoxide, reducing the concentration of your nucleophile.[1]
Q3: My nitro reduction step is sluggish or incomplete. What can I do?
A3: Incomplete nitro reduction can be addressed by:
-
Choice of reducing agent: Catalytic hydrogenation (e.g., H₂/Pd-C) is highly efficient but can sometimes lead to dehalogenation.[3] Metal/acid combinations like iron in acetic acid (Fe/AcOH) or iron with ammonium chloride (Fe/NH₄Cl) are robust alternatives.[4][5][6]
-
Reaction conditions: Ensure adequate agitation, especially in heterogeneous reactions involving metal powders, to maximize surface area contact.
-
Catalyst activity: If using catalytic hydrogenation, ensure the catalyst is not poisoned and is of good quality.
Q4: I am seeing significant impurity formation. What are the common byproducts and how can I avoid them?
A4: Common impurities can include:
-
Dehalogenated product: During catalytic hydrogenation, the fluorine atom can be reductively cleaved. Using alternative reducing agents like Fe/NH₄Cl can mitigate this.[3]
-
Over-alkylation or O-vs-N alkylation products: In routes where alkylation is performed on an aminophenol, protecting the more nucleophilic amine may be necessary.
-
Azo or hydroxylamine intermediates: Incomplete reduction of the nitro group can lead to these impurities.[5][7] Ensuring sufficient reducing agent and adequate reaction time is crucial.
Troubleshooting Guides
Guide 1: Low Yield in Williamson Ether Synthesis of 1-Fluoro-2-isopropoxy-4-nitrobenzene
| Symptom | Potential Cause | Troubleshooting Action | Scientific Rationale |
| Low conversion of starting phenol | Incomplete deprotonation | Use a stronger base (e.g., NaH instead of K₂CO₃). Ensure anhydrous conditions. | A stronger base will more effectively deprotonate the phenol, increasing the concentration of the nucleophilic phenoxide.[1] Water will protonate the phenoxide, rendering it non-nucleophilic. |
| Slow reaction rate | Poor leaving group on the alkylating agent | Switch from 2-chloropropane to 2-bromopropane or 2-iodopropane. | The C-Br and C-I bonds are weaker than the C-Cl bond, making bromide and iodide better leaving groups and accelerating the Sₙ2 reaction.[2] |
| Formation of an alkene byproduct | Competing E2 elimination | Maintain a lower reaction temperature (50-80 °C). | Elimination reactions have a higher activation energy than substitution reactions and are more favored at higher temperatures.[1] |
| Reaction stalls | Insufficient nucleophile | Ensure the base is added portion-wise to maintain a sufficient concentration of the phenoxide. | Gradual addition can help maintain a steady-state concentration of the reactive intermediate. |
Guide 2: Incomplete Reduction of 1-Fluoro-2-isopropoxy-4-nitrobenzene
| Symptom | Potential Cause | Troubleshooting Action | Scientific Rationale |
| Presence of starting material post-reaction | Insufficient reducing agent or inactive catalyst | Increase the equivalents of the reducing metal (e.g., iron powder). If using catalytic hydrogenation, use fresh, high-quality catalyst. | The stoichiometry of the reduction requires a sufficient excess of the reducing agent to drive the reaction to completion. Catalysts can lose activity over time or due to impurities. |
| Formation of colored impurities (azo/azoxy compounds) | Incomplete reduction | Ensure vigorous stirring and sufficient reaction time. Consider a different reducing system like SnCl₂. | Incomplete reduction can lead to the formation of dimeric intermediates. Vigorous stirring is crucial for heterogeneous reactions to ensure proper mixing.[5] |
| Loss of fluorine substituent | Dehalogenation during catalytic hydrogenation | Switch to a milder reducing agent such as Fe/NH₄Cl or Fe/AcOH.[3][4] | These reagents are generally more chemoselective and less prone to causing dehalogenation compared to catalytic hydrogenation with palladium on carbon.[5] |
Experimental Protocols
Protocol 1: Optimized Williamson Ether Synthesis
This protocol details the synthesis of 1-fluoro-2-isopropoxy-4-nitrobenzene from 4-fluoro-2-nitrophenol.
Materials:
-
4-Fluoro-2-nitrophenol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
2-Bromopropane
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add 4-fluoro-2-nitrophenol (1.0 eq) and anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 eq) portion-wise, allowing for the cessation of hydrogen gas evolution between additions.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the phenoxide.
-
Add 2-bromopropane (1.5 eq) dropwise to the reaction mixture.
-
Heat the reaction to 60 °C and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and quench by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Chemoselective Nitro Group Reduction
This protocol describes the reduction of 1-fluoro-2-isopropoxy-4-nitrobenzene to 4-fluoro-2-isopropoxyaniline using iron and ammonium chloride.
Materials:
-
1-Fluoro-2-isopropoxy-4-nitrobenzene
-
Iron powder
-
Ammonium chloride (NH₄Cl)
-
Ethanol
-
Water
-
Celite
Procedure:
-
To a round-bottom flask, add 1-fluoro-2-isopropoxy-4-nitrobenzene (1.0 eq), ethanol, and a solution of ammonium chloride (4.0 eq) in water.
-
Add iron powder (3.0 eq) to the mixture.
-
Heat the reaction mixture to reflux and stir vigorously. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite to remove the iron salts.
-
Rinse the Celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Extract the remaining aqueous solution with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude 4-fluoro-2-isopropoxyaniline.
-
The product can be further purified by vacuum distillation or by forming the hydrochloride salt and recrystallizing.[8][9]
Visualizing the Workflow
Caption: Synthetic workflow for 4-fluoro-2-isopropoxyaniline.
Mechanistic Insights
Caption: Mechanism of the Williamson ether synthesis.
References
-
Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. Journal of Chemical Education. (2023-08-18). [Link]
-
Nitro Reduction - Common Conditions. Organic Chemistry Portal. [Link]
-
Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. PubMed Central. (2020-09-28). [Link]
-
One-Pot Conversion of Nitroarenes into N-Arylamides. ResearchGate. (2025-08-09). [Link]
-
AMINATION BY REDUCTION. SHROFF S. R. ROTARY INSTITUTE OF CHEMICAL TECHNOLOGY. [Link]
-
Reduction of nitro compounds. Wikipedia. [Link]
-
Facile C–F Bond Formation through a Concerted Nucleophilic Aromatic Substitution Mediated by the PhenoFluor Reagent. ACS Publications. (2017-11-09). [Link]
-
Synthesis of 4-Fluoro-N-isopropylaniline. PrepChem.com. [Link]
-
Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. PubMed Central. (2021-03-04). [Link]
-
Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. ResearchGate. [Link]
- Synthesis method of N- (4-fluoroaniline) -2-hydroxy-N-isopropylacetamide.
-
Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press. [Link]
-
Solid-state aromatic nucleophilic fluorination: a rapid, practical, and environmentally friendly route to N-heteroaryl fluorides. Green Chemistry (RSC Publishing). [Link]
-
Video: Nucleophilic Aromatic Substitution of Aryldiazonium Salts. JoVE. (2023-04-30). [Link]
- N-isopropyl-4-fluoroaniline preparation method.
-
4-fluoro-2-isopropoxyaniline hydrochloride (C9H12FNO). PubChemLite. [Link]
-
2-Fluoro-4-isopropoxyaniline. PubChem. [Link]
-
The Williamson Ether Synthesis. Master Organic Chemistry. (2014-10-24). [Link]
-
Williamson Ether Synthesis. Chemistry Steps. [Link]
- Preparation of fluorinated anilines.
-
United States Patent (19). Googleapis.com. (1978-07-19). [Link]
-
United States Patent (19). Googleapis.com. (1977-03-14). [Link]
-
4-Fluoro-2-isopropoxyaniline. Cenmed Enterprises. [Link]
-
Inline purification in continuous flow synthesis – opportunities and challenges. Beilstein Journal of Organic Chemistry. [Link]
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- 5. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 6. srict.in [srict.in]
- 7. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. CAS 380430-47-7 | 4-Fluoro-2-isopropoxyaniline hydrochloride - Synblock [synblock.com]
common side reactions in the synthesis of 4-Fluoro-2-isopropoxy-1-nitrobenzene
Welcome to the technical support center for the synthesis of 4-Fluoro-2-isopropoxy-1-nitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and answer frequently asked questions. Our focus is on providing practical, in-depth insights grounded in established chemical principles.
The synthesis of this compound is a critical step in the development of various pharmaceutical and agrochemical compounds. The most common synthetic route involves the nucleophilic aromatic substitution (SNAr) reaction of 2,4-difluoronitrobenzene with isopropoxide. While seemingly straightforward, this reaction is prone to several side reactions that can impact yield, purity, and overall process efficiency. This guide will equip you with the knowledge to anticipate and mitigate these challenges.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis of this compound, providing potential causes and actionable solutions.
Issue 1: Low Yield of the Desired Product
Question: My reaction is showing low conversion to this compound, and my yield is significantly lower than expected. What are the likely causes and how can I improve it?
Answer:
Low yield in this SNAr reaction can stem from several factors, primarily related to reaction conditions and reagent quality.
Potential Causes & Solutions:
-
Incomplete Reaction: The reaction may not have reached completion.
-
Troubleshooting: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1] If starting material (2,4-difluoronitrobenzene) is still present after the expected reaction time, consider extending the reaction duration or moderately increasing the temperature.
-
-
Insufficient Base: The isopropoxide nucleophile is generated in situ from isopropanol and a base (e.g., KOH, NaOH, or KOtBu). Insufficient base will lead to a low concentration of the active nucleophile.
-
Troubleshooting: Ensure the base is of high purity and used in at least stoichiometric amounts. For bases like KOH or NaOH, ensure they are finely powdered and dry, as water can interfere with the reaction.
-
-
Suboptimal Temperature: SNAr reactions are sensitive to temperature. If the temperature is too low, the reaction rate will be slow. If it's too high, side reactions may be favored.
-
Troubleshooting: The optimal temperature often needs to be determined empirically but typically ranges from room temperature to gentle heating. Start with a moderate temperature (e.g., 40-50 °C) and adjust based on reaction monitoring.
-
-
Poor Solvent Choice: The polarity of the solvent plays a crucial role in the regioselectivity and rate of SNAr reactions.[2][3]
-
Troubleshooting: While isopropanol can act as both reactant and solvent, using a co-solvent can be beneficial. Nonpolar solvents have been shown to favor the desired ortho-substitution on 2,4-difluoronrobenzene.[2][3][4] Consider using toluene or cyclohexane as a co-solvent. Polar aprotic solvents like DMF or DMSO can accelerate the reaction but may also promote side reactions if not carefully controlled.
-
Issue 2: Presence of an Isomeric Impurity
Question: My analytical data (TLC, HPLC, NMR) indicates the presence of an isomer, 2-Fluoro-4-isopropoxy-1-nitrobenzene. Why is this forming and how can I minimize it?
Answer:
The formation of the undesired para-substituted isomer, 2-Fluoro-4-isopropoxy-1-nitrobenzene, is a common side reaction in the synthesis of the target molecule. This occurs because the nitro group in 2,4-difluoronitrobenzene activates both the ortho and para positions for nucleophilic attack.[4]
Causality: The regioselectivity of the SNAr reaction is a kinetic competition between attack at the C2 (ortho to the nitro group) and C4 (para to the nitro group) positions. While the C2 position is generally more activated, the C4 position is less sterically hindered. The reaction conditions, particularly the solvent, can influence this balance.
Strategies for Minimization:
-
Solvent Selection: As mentioned, nonpolar solvents have been demonstrated to significantly enhance the regioselectivity for ortho-substitution, leading to higher yields of the desired this compound.[2][3][4] This is attributed to the formation of a six-membered polar transition state that is favored in a nonpolar environment.
-
Controlled Addition of Base: Slowly adding the base to a mixture of 2,4-difluoronitrobenzene and isopropanol can help maintain a low concentration of the isopropoxide nucleophile.[4] This can favor substitution at the more reactive C2 position over the C4 position.
-
Temperature Control: Lowering the reaction temperature can sometimes improve regioselectivity, as the transition state leading to the desired isomer may have a lower activation energy.
Issue 3: Formation of a Disubstituted Byproduct
Question: I'm observing a byproduct that I suspect is 2,4-Diisopropoxy-1-nitrobenzene. How can this be avoided?
Answer:
The formation of the disubstituted byproduct, 2,4-Diisopropoxy-1-nitrobenzene, occurs when the fluorine atom on the initial product, this compound, undergoes a second SNAr reaction with the isopropoxide nucleophile.
Preventative Measures:
-
Stoichiometry Control: The most effective way to prevent disubstitution is to use a controlled amount of the isopropoxide nucleophile. Using a slight excess of 2,4-difluoronitrobenzene relative to the nucleophile can help ensure that the nucleophile is consumed before it can react with the desired product.
-
Slow Nucleophile Addition: A slow, controlled addition of the base (or a pre-formed isopropoxide solution) ensures that the nucleophile concentration remains low throughout the reaction, minimizing the chance of a second substitution.[4]
-
Reaction Monitoring: Carefully monitor the reaction by TLC or HPLC. The reaction should be quenched as soon as the starting material is consumed to prevent further reaction of the product.
Issue 4: Evidence of Ether Cleavage
Question: My work-up or purification seems to be generating 4-Fluoro-2-hydroxy-1-nitrobenzene. What could be causing this ether cleavage?
Answer:
While ethers are generally stable, the isopropoxy group can be cleaved under certain conditions, particularly in the presence of strong acids.[5][6][7][8]
Potential Causes and Solutions:
-
Acidic Work-up: Using strong aqueous acids (like HCl, HBr, or HI) during the work-up can lead to protonation of the ether oxygen, followed by nucleophilic attack and cleavage.[6][8]
-
Troubleshooting: Use a mild acidic wash (e.g., dilute citric acid or saturated ammonium chloride solution) or a neutral water wash during the work-up.
-
-
Residual Strong Base: In some cases, harsh basic conditions at elevated temperatures might also promote side reactions, although acidic cleavage is more common for this type of ether.[5]
-
Troubleshooting: Ensure that the reaction mixture is properly neutralized before any distillation or high-temperature purification steps.
-
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of this synthesis?
A1: The synthesis of this compound proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. This is a two-step addition-elimination process. First, the isopropoxide nucleophile attacks the electron-deficient aromatic ring at the carbon bearing a fluorine atom, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[4] In the second step, the fluoride leaving group is eliminated, restoring the aromaticity of the ring. The nitro group is essential as it withdraws electron density from the ring, making it susceptible to nucleophilic attack.[4][9]
Q2: Why is the substitution ortho to the nitro group generally favored over the para position?
A2: The nitro group activates both the ortho and para positions through its strong electron-withdrawing resonance effect. The negative charge in the Meisenheimer complex can be delocalized onto the oxygen atoms of the nitro group when the nucleophile attacks at either the ortho or para position. The substitution at the C2 position (ortho) is often kinetically favored due to the strong inductive effect of the adjacent nitro group, which further stabilizes the transition state. However, as discussed in the troubleshooting section, this selectivity can be highly dependent on reaction conditions.
Q3: What analytical techniques are best for monitoring this reaction and characterizing the products and byproducts?
A3: A combination of techniques is recommended:
-
Thin Layer Chromatography (TLC): Ideal for rapid, qualitative monitoring of the reaction progress. It can help visualize the consumption of the starting material (2,4-difluoronitrobenzene) and the formation of the product and major byproducts.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the reaction progress, allowing for accurate determination of conversion and the relative amounts of the desired product and isomeric impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying the molecular weights of the components in the reaction mixture, helping to confirm the identity of the product and byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): The most powerful tool for unambiguous structure elucidation of the final product and any isolated impurities. ¹⁹F NMR is particularly useful for distinguishing between the desired product and its isomer.
Q4: Are there any safety considerations I should be aware of?
A4: Yes, several safety precautions are necessary:
-
2,4-Difluoronitrobenzene: This starting material is toxic if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.[10] Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Bases: Strong bases like KOH, NaOH, and KOtBu are corrosive. Avoid contact with skin and eyes.
-
Solvents: Use flammable solvents in a fume hood and away from ignition sources.
Summary of Potential Side Products
| Side Product | Structure | Reason for Formation | Mitigation Strategy |
| 2-Fluoro-4-isopropoxy-1-nitrobenzene | C₉H₁₀FNO₃ | Competing nucleophilic attack at the para position. | Use of nonpolar solvents, lower reaction temperature, controlled addition of base. |
| 2,4-Diisopropoxy-1-nitrobenzene | C₁₂H₁₇NO₃ | Second substitution reaction on the desired product. | Control stoichiometry (use slight excess of 2,4-difluoronitrobenzene), slow addition of nucleophile, monitor reaction closely. |
| 4-Fluoro-2-hydroxy-1-nitrobenzene | C₆H₄FNO₃ | Cleavage of the isopropoxy ether linkage. | Avoid strong acids during work-up; use mild acidic or neutral washes. |
Visualizing Reaction Pathways
Main Reaction and Side Products
The following diagram illustrates the primary reaction pathway to this compound and the formation of common side products.
Caption: Reaction scheme for the synthesis and potential side reactions.
Troubleshooting Logic Flow
This flowchart provides a systematic approach to diagnosing low yield issues.
Caption: A logical guide for troubleshooting low product yield.
References
-
Sythana, S. K., Naramreddy, S. R., Kavitake, S., Kumar CH, V., & Bhagat, P. R. (2014). Nonpolar Solvent a Key for Highly Regioselective SNAr Reaction in the Case of 2,4-Difluoronitrobenzene. Organic Process Research & Development, 18(7), 878–883. [Link]
-
American Chemical Society. (2014). Nonpolar Solvent a Key for Highly Regioselective SNAr Reaction in the Case of 2,4-Difluoronitrobenzene. ACS Publications. [Link]
-
American Chemical Society. (2014). Nonpolar Solvent a Key for Highly Regioselective SNAr Reaction in the Case of 2,4-Difluoronitrobenzene. ACS Publications. [Link]
-
Bagnell, L., Jeffery, E. A., Meisters, A., & Mole, T. (1974). Aromatic nucleophilic replacement. Part XVI. Reactions of o-fluoro- and p-fluoro-nitrobenzene and 1-fluoro-3,5-dinitrobenzene with sulphite ions, and of o- and p-fluoronitrobenzene with isopropoxide ions. Journal of the Chemical Society B: Physical Organic, 811-816. [Link]
-
Gabbutt, C. D., Heron, B. M., & Mabbs, R. W. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Molbank, 2024(3), M1883. [Link]
-
ResearchGate. (n.d.). Continuous-flow SNAr reaction of 2,4-difluoronitrobenzene (1) with morpholine (2) followed by a heterogeneous continuous hydrogenation of the nitro compounds (3a-c) to the corresponding anilines (5a-c), using a loop reactor and the H-Cube Pro™ device. [Link]
-
Wikipedia. (2023, December 2). Ether cleavage. [Link]
-
National Institutes of Health. (n.d.). A New Method for the Cleavage of Nitrobenzyl Amides and Ethers. [Link]
-
PrepChem.com. (n.d.). Synthesis of 3-fluoro-isopropoxy-benzene. [Link]
-
Journal of the Chemical Society B. (1970). Aromatic nucleophilic replacement. Part XVI. Reactions of o-fluoro- and p-fluoro-nitrobenzene and 1-fluoro-3,5-dinitrobenzene with sulphite ions, and of o- and p-fluoronitrobenzene with isopropoxide ions. [Link]
-
ResearchGate. (n.d.). Possible nucleophilic aromatic substitution in 3,4-difluoronitrobenzene (DFNB). Nu: nucleophile. [Link]
-
PubChem. (n.d.). 4-Fluoro-1-isopropoxy-2-nitrobenzene. [Link]
-
CORE. (2016). Reaction Chemistry & Engineering. [Link]
-
Vapourtec. (n.d.). Aromatic Substitution | Flow Reactions. [Link]
-
OpenStax. (2023, September 20). 18.3 Reactions of Ethers: Acidic Cleavage. [Link]
-
Master Organic Chemistry. (2014, November 19). Cleavage Of Ethers With Acid. [Link]
- Google Patents. (n.d.).
-
Chemistry LibreTexts. (2024, March 19). 18.3: Reactions of Ethers - Acidic Cleavage. [Link]
- Google Patents. (n.d.). WO2007072679A1 - Process for producing 2,4-difluoronitrobenzene.
-
AA Blocks. (n.d.). 1-Fluoro-2-isopropoxy-4-nitrobenzene. [Link]
Sources
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- 5. Ether cleavage - Wikipedia [en.wikipedia.org]
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Technical Support Center: Troubleshooting Incomplete Reduction of 4-Fluoro-2-isopropoxy-1-nitrobenzene
Welcome to the technical support center dedicated to the synthesis of 3-Fluoro-4-isopropoxyaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for the common yet critical reduction of 4-Fluoro-2-isopropoxy-1-nitrobenzene. We will explore the causality behind experimental outcomes and provide robust, validated protocols to overcome common hurdles in your synthesis.
The reduction of an aromatic nitro group is a cornerstone transformation in organic synthesis. However, the presence of other functional groups, such as the fluoro and isopropoxy moieties in your substrate, introduces challenges related to chemoselectivity and reaction efficiency. This guide will address the most frequent issue encountered: incomplete conversion.
Frequently Asked Questions (FAQs) & Troubleshooting
Here, we address specific issues you might encounter during the reduction process in a direct question-and-answer format.
General Issues & Initial Diagnosis
Q1: My reaction is stalled. TLC analysis shows a significant amount of starting material remaining after the recommended reaction time. What are the primary causes?
A1: An incomplete or stalled reaction is the most common challenge. The root cause can typically be traced to one of several factors related to reagents, conditions, or the catalyst system.
-
Insufficient Reducing Agent: Ensure you are using the correct stoichiometric equivalents of your reducing agent. For metal-based reductions like those using Tin(II) chloride or Iron, a significant excess is often required (typically 3-5 equivalents or more).[1][2]
-
Reagent/Catalyst Quality: The activity of your reducing agent or catalyst is paramount.
-
Catalytic Hydrogenation: Catalysts like Palladium on carbon (Pd/C) can adsorb impurities from the atmosphere or solvents, leading to deactivation. Always use a fresh batch of catalyst or one stored under an inert atmosphere.
-
Metal Powders (Fe, Zn): The surface of metal powders can oxidize over time, reducing their reactivity. Consider pre-activating the metal with dilute acid (e.g., HCl) followed by washing and drying before use.[3]
-
-
Low Reaction Temperature: Many reduction reactions require an initial activation energy to proceed at a reasonable rate. If your reaction is sluggish at room temperature, a gentle increase in temperature (e.g., to 40-60 °C) can often initiate and sustain the reaction.[4][5]
-
Inadequate Mixing: In heterogeneous reactions (e.g., using a solid catalyst or metal powder), efficient stirring is crucial to ensure proper contact between the substrate and the reagent.
Q2: My TLC plate shows the desired product spot, but also several other spots. What are these byproducts?
A2: The reduction of a nitro group to an amine proceeds through several intermediates.[6][7] If the reaction is incomplete or conditions are not optimal, these intermediates can accumulate or lead to side products.
-
Nitroso and Hydroxylamine Intermediates: The reduction pathway is generally accepted to be: Nitro (NO₂) → Nitroso (NO) → Hydroxylamine (NHOH) → Amine (NH₂).[6] These intermediates can be stable enough to be observed on a TLC plate, especially with milder reducing agents or if the reaction is stopped prematurely.[8][9]
-
Azo/Azoxy Compounds: These byproducts are formed from the condensation of intermediates. For example, the reaction between a nitroso intermediate and an aniline product can form an azo compound (R-N=N-R').[4][6] These are often highly colored (orange/red) impurities.
Below is a diagram illustrating the reduction pathway and the potential for byproduct formation.
Caption: General pathway for nitro group reduction and byproduct formation.
Troubleshooting Specific Reduction Methods
The choice of reduction method is critical and often dictates the types of issues you may encounter.
Method 1: Catalytic Hydrogenation (e.g., H₂/Pd-C)
Q3: I'm using Pd/C and my main byproduct is 4-isopropoxyaniline (loss of fluorine). How can I prevent this dehalogenation?
A3: This is a classic challenge with halogenated nitroaromatics. Palladium catalysts are highly active and known to catalyze hydrodehalogenation, especially with aryl halides.[1]
-
Switch Catalysts: Platinum-based catalysts (e.g., Platinum on carbon, Pt/C, or Platinum(IV) oxide, PtO₂) are generally less prone to causing dehalogenation compared to Palladium.[10] Rhodium (Rh) catalysts can also be an option.[10]
-
Use a "Poisoned" or Modified Catalyst: Some commercially available catalysts are modified to suppress dehalogenation. Alternatively, adding a small amount of a catalyst poison (like quinoline or a sulfur source) can sometimes selectively inhibit the dehalogenation reaction without stopping the desired nitro reduction.
-
Avoid Acidic Additives: Performing the hydrogenation under neutral conditions is preferable. The presence of any acid can promote the hydrodehalogenation side reaction.
-
Non-Catalytic Methods: If dehalogenation remains a persistent issue, switching to a metal-based reduction (Fe/NH₄Cl or SnCl₂) is a highly effective strategy, as these methods do not typically cause dehalogenation.[1]
Caption: Decision workflow for catalyst selection to avoid dehalogenation.
Method 2: Metal-Based Reductions (Fe/NH₄Cl or SnCl₂)
Q4: I used SnCl₂ and the workup is problematic, resulting in a thick emulsion and precipitation of tin salts. How can I achieve a clean extraction?
A4: The formation of tin hydroxides during basification is a well-known issue with SnCl₂ reductions.[11] The goal is to keep the tin salts soluble or to remove them effectively.
-
Careful pH Adjustment: After the reaction, cool the mixture and pour it into ice. Then, carefully and slowly add a base like 5% aqueous NaHCO₃ or a dilute NaOH/KOH solution.[1] The key is to reach a slightly basic pH (7-8). Initially, tin salts will precipitate, but with careful addition of excess base, they can redissolve to form soluble stannates.[1][11] Avoid adding too much base too quickly.
-
Use of Celite: An alternative and often more reliable method is to add Celite (diatomaceous earth) to the reaction mixture before neutralization.[11] After adding the base, the entire slurry can be filtered through a pad of Celite. The tin salts are adsorbed onto the Celite, allowing for a much cleaner filtrate to proceed to extraction.
-
Solvent Choice: Performing the reaction in ethanol can sometimes lead to a cleaner workup compared to ethyl acetate.[1][11]
Q5: My reduction with Iron powder and Ammonium Chloride (Fe/NH₄Cl) is very slow and incomplete. How can I optimize this classic method?
A5: The Fe/NH₄Cl system is a robust and highly recommended method for this transformation, largely because it avoids dehalogenation and uses milder, more sustainable reagents than SnCl₂/HCl.[6][7] Sluggishness is typically due to the state of the iron or the reaction conditions.
-
Iron Activation: As mentioned, the surface of the iron powder is critical. Use a fine, high-surface-area iron powder (often called "reduced iron powder"). If reactivity is low, briefly wash the powder with dilute HCl, followed by washes with water, ethanol, and ether, then dry thoroughly before use.[3]
-
Solvent System: A mixture of ethanol and water is commonly used. The water is necessary for the reaction with iron to proceed. A typical ratio might be 2:1 or 3:1 ethanol:water.[2]
-
Temperature: The reaction is often performed at reflux (around 80-90 °C) to ensure a good reaction rate.[6]
-
Ammonium Chloride: Ensure the NH₄Cl is fully dissolved in the water portion of the solvent before adding the ethanol and substrate. NH₄Cl acts as a mild proton source and electrolyte.[8][12]
Comparative Summary of Reduction Methods
| Method | Key Reagents | Typical Conditions | Advantages | Common Issues & Disadvantages |
| Catalytic Hydrogenation | H₂ gas, Pd/C or Pt/C | 1-5 atm H₂, RT to 50°C, Ethanol/Ethyl Acetate | High efficiency, clean reaction, easy product isolation (filtration of catalyst).[13] | Risk of dehalogenation (especially with Pd/C) [1], requires specialized pressure equipment, catalyst deactivation. |
| Iron Reduction | Fe powder, NH₄Cl | Reflux (~80-90°C), Ethanol/Water | Excellent for halogenated substrates (no dehalogenation) [7], inexpensive, environmentally benign. | Can be slow, requires excess iron, heterogeneous nature requires vigorous stirring, iron residue filtration. |
| Tin(II) Chloride Reduction | SnCl₂·2H₂O | Reflux (~70-80°C), Ethanol or Ethyl Acetate | Highly effective and generally chemoselective.[1] | Difficult workup due to tin salt precipitation [11], uses stoichiometric heavy metals, acidic conditions can affect sensitive groups. |
Validated Experimental Protocols
Protocol 1: Reduction using Fe/NH₄Cl (Recommended for Halogenated Substrates)
-
To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add water and ammonium chloride (approx. 5-10 equivalents). Stir until fully dissolved.
-
Add reduced iron powder (approx. 5 equivalents).
-
Add a solution of this compound (1 equivalent) dissolved in ethanol. The typical solvent ratio is between 2:1 and 4:1 ethanol:water.
-
Heat the suspension to a vigorous reflux (approx. 85 °C) and stir vigorously.
-
Monitor the reaction progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent). The reaction is typically complete in 2-4 hours.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Filter the entire mixture through a pad of Celite to remove the iron salts. Wash the filter cake thoroughly with ethanol or ethyl acetate.
-
Combine the filtrates and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude 3-Fluoro-4-isopropoxyaniline. Purify by column chromatography if necessary.
Protocol 2: Reduction using Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)
-
In a round-bottom flask, dissolve this compound (1 equivalent) in absolute ethanol.[1]
-
Add Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 equivalents) to the solution.[1][2]
-
Heat the reaction mixture to reflux (approx. 70-80 °C) under a nitrogen atmosphere.
-
Monitor the reaction by TLC. Once the starting material is consumed, allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into a beaker containing crushed ice.
-
Slowly and carefully add a 2M KOH or 10% NaOH solution with vigorous stirring until the pH is slightly basic (pH 8).[2] The precipitated tin salts should redissolve.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude product.[1]
Caption: A systematic workflow for troubleshooting incomplete reduction.
References
-
Mills, K. L., & Kyne, S. H. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes. Journal of Chemical Education, 100(9), 3171–3178. [Link]
-
Crossley, D. L., et al. (2020). Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex. Journal of the American Chemical Society. [Link]
-
Mills, K. L., & Kyne, S. H. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. Journal of Chemical Education, 100(9), 3171–3178. [Link]
-
Kidar, R. (2020). What's the mechanism for the reduction of aromatic nitro group when using Fe and NH4Cl? ResearchGate. [Link]
-
Reddit user discussion. (2021). Reduction of aromatic nitro compounds with SnCl2. r/chemhelp. [Link]
-
Sciencemadness.org user discussion. (2019). Reduction of nitrobenzene by zinc and ammonium chloride. [Link]
-
Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]
-
Hajra, A., & Kundu, D. (2019). Recent Advances in the Nanocatalyst-Assisted NaBH4 Reduction of Nitroaromatics in Water. ACS Omega, 4(1), 1334-1353. [Link]
-
Singh, P., et al. (2014). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. SciSpace. [Link]
-
Common Organic Chemistry. (n.d.). Nitro Reduction - SnCl2. Retrieved from [Link]
-
De, P. (2005). Efficient Reductions of Nitroarenes with SnCl2 in Ionic Liquid. ChemInform, 36(1). [Link]
-
ResearchGate user discussion. (2014). Can anyone offer advice regarding reduction of nitrobenzene to aniline?[Link]
-
Garcia, J. A. (2015). Reduction of Nitroaromatic Compounds with Sodium Borohydride Using Transition Metal Sulfides. ScholarWorks @ UTRGV. [Link]
-
Al-Khafaji, Y. F. H. (2024). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Journal of Synthetic Chemistry. [Link]
-
Al-Khafaji, Y. F. H. (2024). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Journal of Synthetic Chemistry, 3(1), 1-10. [Link]
-
The Organic Chemistry Tutor. (2019, January 3). reduction of nitro groups to anilines. YouTube. [Link]
-
Reddit user discussion. (2021). Reducing a Nitrobenzene to Aniline without hydrogen? r/chemistry. [Link]
-
PubChem. (n.d.). 4-Fluoro-1-isopropoxy-2-nitrobenzene. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Sciencemadness Discussion Board - Reduction of nitrobenzene by zinc and ammonium chloride - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
Technical Support Center: Optimizing SNAr Reactions of 4-Fluoro-2-isopropoxy-1-nitrobenzene
Welcome to the technical support center for the optimization of Nucleophilic Aromatic Substitution (SNAr) reactions involving 4-fluoro-2-isopropoxy-1-nitrobenzene. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to ensure the success of your experiments. Our focus is on the critical parameters of temperature and reaction time, empowering you to refine your synthetic protocols with a strong understanding of the underlying chemical principles.
Understanding the Reactivity of this compound in SNAr
The substrate, this compound, is well-suited for SNAr reactions. The nitro group (-NO2) is a potent electron-withdrawing group (EWG) that activates the aromatic ring for nucleophilic attack.[1][2][3][4] This activation is most effective when the EWG is positioned ortho or para to the leaving group, which in this case is fluoride.[3][4][5] The fluorine atom, being highly electronegative, polarizes the C-F bond, making the carbon atom highly electrophilic and susceptible to attack by a nucleophile.[6] In SNAr reactions, the rate-determining step is typically the nucleophilic attack to form a resonance-stabilized intermediate known as the Meisenheimer complex.[2][7] The subsequent elimination of the fluoride ion to restore aromaticity is a faster step.[6]
Troubleshooting Guide: Temperature and Reaction Time Optimization
This section addresses common issues encountered during the SNAr reaction of this compound, with a focus on optimizing temperature and reaction time.
Question 1: My reaction shows low or no conversion of the starting material. How should I adjust the temperature and reaction time?
Answer:
Low conversion is a frequent challenge and can often be resolved by systematically adjusting the reaction temperature and time.
-
Initial Approach: Gradual Temperature Increase: Many SNAr reactions require elevated temperatures to proceed at a reasonable rate.[6] If you are running the reaction at room temperature, consider gradually increasing the temperature in 10-20 °C increments. A good starting point for many SNAr reactions is in the range of 50-100 °C.
-
Reaction Monitoring is Key: It is crucial to monitor the reaction progress at each temperature point using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[8] This will help you determine the optimal temperature at which the starting material is consumed and the product is formed without significant decomposition.
-
Prolonging Reaction Time: If you observe some product formation but incomplete conversion, extending the reaction time at the optimized temperature is a logical next step. Reactions can range from a few hours to 24 hours or more, depending on the nucleophile's reactivity.[8]
Question 2: I'm observing the formation of impurities or decomposition of my product at higher temperatures. What is the best strategy to mitigate this?
Answer:
The formation of byproducts or decomposition indicates that the reaction temperature is too high.
-
Finding the "Sweet Spot": The goal is to find a temperature that is high enough to drive the reaction to completion in a reasonable timeframe but low enough to prevent degradation. A systematic approach is recommended:
-
Lower the Temperature: Reduce the reaction temperature by 10-20 °C from the point where you observed decomposition.
-
Increase Reaction Time: Compensate for the lower temperature by extending the reaction time. Monitor the reaction closely to find the point of maximum product yield before significant impurity formation begins.
-
-
Consider Solvent Effects: The choice of solvent can influence the optimal reaction temperature. Polar aprotic solvents like DMF, DMSO, and acetonitrile are commonly used as they can stabilize the charged Meisenheimer intermediate.[6][9] However, some solvents like DMF can decompose at high temperatures to generate nucleophilic species (dimethylamine), leading to side reactions.[6] If you suspect this, consider switching to a more thermally stable solvent like DMSO.
-
Protecting Groups: If your nucleophile or the product contains sensitive functional groups, consider using protecting groups to prevent side reactions.
Question 3: How do I know when the reaction is complete? Can I "overcook" the reaction?
Answer:
Determining the optimal reaction endpoint is critical for maximizing yield and purity.
-
Reaction Monitoring is Non-Negotiable: As mentioned, regular monitoring by TLC or HPLC is essential.[8] The reaction is generally considered complete when the starting material is no longer visible.
-
The Risk of "Overcooking": Yes, it is possible to have a reaction proceed for too long, especially at elevated temperatures. This can lead to:
-
Product Decomposition: The desired product may not be stable under the reaction conditions for extended periods.
-
Formation of Byproducts: Secondary reactions can occur, leading to a more complex mixture and lower isolated yield.
-
-
Kinetic Analysis: For a more rigorous optimization, you can perform a kinetic analysis by taking aliquots from the reaction at different time points and analyzing the product formation. This will allow you to plot a reaction profile and determine the time to reach maximum conversion.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the SNAr reaction on this compound?
A1: The reaction proceeds via a two-step addition-elimination mechanism.[5]
-
Nucleophilic Attack: The nucleophile attacks the carbon atom attached to the fluorine, forming a resonance-stabilized anionic intermediate called a Meisenheimer complex. The negative charge is delocalized by the electron-withdrawing nitro group.[5]
-
Elimination of Leaving Group: The fluoride ion is then eliminated, restoring the aromaticity of the ring and yielding the substituted product.[5]
Caption: General SNAr mechanism on this compound.
Q2: Why is fluorine a good leaving group in SNAr reactions, even though it's a poor leaving group in SN2 reactions?
A2: In SNAr reactions, the rate-determining step is the initial nucleophilic attack on the aromatic ring, not the departure of the leaving group.[6] Fluorine's high electronegativity strongly polarizes the carbon-fluorine bond, making the carbon atom highly electrophilic and thus more susceptible to nucleophilic attack.[6] This accelerates the formation of the Meisenheimer complex. The subsequent loss of the fluoride ion is a faster step that restores aromaticity. Therefore, the leaving group ability in SNAr is often the reverse of that in SN2 reactions: F > Cl > Br > I.[6]
Q3: What are the typical solvents and bases used for this type of reaction?
A3:
-
Solvents: Polar aprotic solvents are generally preferred because they can dissolve the reactants and stabilize the charged Meisenheimer intermediate without strongly solvating the nucleophile, which would decrease its reactivity.[6] Common choices include:
-
Dimethylformamide (DMF)
-
Dimethyl sulfoxide (DMSO)
-
Acetonitrile (ACN)
-
Tetrahydrofuran (THF)[10]
-
-
Bases: If the nucleophile is an alcohol or an amine, a base is often required to deprotonate it and increase its nucleophilicity. Common bases include:
-
Potassium carbonate (K2CO3)
-
Sodium hydride (NaH)
-
Triethylamine (Et3N)
-
Q4: Can steric hindrance be an issue with the isopropoxy group?
A4: The isopropoxy group at the 2-position does introduce some steric bulk near the reaction center (the carbon attached to the fluorine is at the 4-position). While the primary site of attack is para to the nitro group and meta to the isopropoxy group, a very bulky nucleophile might experience some steric hindrance, potentially slowing down the reaction rate. In such cases, a higher reaction temperature or longer reaction time may be necessary.
Experimental Protocols for Optimization
Here is a general workflow for optimizing the temperature and reaction time for the SNAr reaction of this compound with a generic nucleophile (e.g., a primary amine).
Caption: Experimental workflow for optimizing temperature and reaction time.
Step-by-Step Protocol:
-
Reaction Setup: In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in an appropriate anhydrous polar aprotic solvent (e.g., DMF or DMSO).
-
Addition of Reagents: Add the nucleophile (1.1 - 1.5 eq) and a suitable base (e.g., K2CO3, 2.0 eq) if required.
-
Initial Conditions: Stir the reaction mixture at room temperature and monitor the progress by TLC every hour for the first 4 hours.
-
Temperature Optimization:
-
If no significant product formation is observed, increase the temperature to 50 °C and continue monitoring.
-
If the reaction is still sluggish, incrementally increase the temperature by 20 °C (e.g., to 70 °C, then 90 °C), monitoring at each stage.
-
-
Time Optimization: Once an optimal temperature is identified (good conversion without significant decomposition), run the reaction at that temperature and monitor every 2-4 hours to determine the time required for complete consumption of the starting material.
-
Work-up: Upon completion, cool the reaction mixture to room temperature, quench with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Data Presentation: Example of Optimization Data
The following table provides a hypothetical example of data that might be generated during the optimization of the reaction with a generic amine nucleophile.
| Entry | Temperature (°C) | Reaction Time (h) | Conversion (%) | Notes |
| 1 | 25 (Room Temp) | 24 | < 5 | Reaction is very sluggish at room temperature. |
| 2 | 50 | 12 | 40 | Significant improvement, but still incomplete. |
| 3 | 70 | 8 | 95 | High conversion with minimal byproduct formation. |
| 4 | 90 | 4 | >98 | Faster reaction, but traces of decomposition observed. |
| 5 | 70 | 12 | >98 | Complete conversion with high purity. |
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. grokipedia.com [grokipedia.com]
- 3. byjus.com [byjus.com]
- 4. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 5. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. SNAr Reaction in Other Common Molecular Solvents - Wordpress [reagents.acsgcipr.org]
Navigating the Nitration of Fluoroisopropoxybenzene: A Technical Support Guide for Researchers
Prepared by a Senior Application Scientist
Welcome to the technical support center for the nitration of fluoroisopropoxybenzene. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of nitro-substituted fluoroisopropoxybenzene derivatives, such as the key intermediate 4-fluoro-1-isopropoxy-2-nitrobenzene. We understand the nuances and challenges of electrophilic aromatic substitution on complex substrates and have developed this comprehensive resource to help you navigate potential issues and optimize your reaction outcomes.
This guide moves beyond simple step-by-step instructions to provide a deeper understanding of the underlying chemical principles. By explaining the "why" behind each recommendation, we aim to empower you to troubleshoot effectively and adapt protocols to your specific needs.
Understanding the Reaction: Regioselectivity and Potential Pitfalls
The nitration of 4-fluoroisopropoxybenzene is an electrophilic aromatic substitution reaction. The regioselectivity, or the position of the incoming nitro group, is primarily governed by the electronic effects of the existing fluoro and isopropoxy substituents.
-
Isopropoxy Group (-OCH(CH₃)₂): This is a strongly activating, ortho, para-directing group due to the lone pairs on the oxygen atom that can be donated into the aromatic ring through resonance.
-
Fluoro Group (-F): This is a deactivating, ortho, para-directing group. While it is electron-withdrawing through induction, it can donate electron density through resonance.
In this competing scenario, the strongly activating isopropoxy group dictates the primary positions of substitution. Therefore, the major product is expected to be 4-fluoro-1-isopropoxy-2-nitrobenzene , where nitration occurs ortho to the isopropoxy group.
However, several byproducts can form, leading to purification challenges and reduced yields of the desired isomer. The primary challenges in this reaction are:
-
Formation of undesired constitutional isomers.
-
Dinitration of the aromatic ring.
-
Formation of phenolic byproducts due to ether cleavage.
-
Generation of colored impurities from oxidative side reactions.
This guide will provide detailed troubleshooting strategies to mitigate these issues.
Frequently Asked Questions (FAQs)
Q1: What is the expected major product in the nitration of 4-fluoroisopropoxybenzene?
The major product is 4-fluoro-1-isopropoxy-2-nitrobenzene . The strongly activating and ortho, para-directing isopropoxy group directs the incoming nitro group primarily to the position ortho to it.
Q2: Why is my reaction mixture turning dark brown or black?
Dark coloration often indicates oxidative side reactions, which can be caused by an excess of nitric acid or elevated reaction temperatures. These side reactions can lead to the formation of nitrophenols and other colored impurities, complicating purification. To mitigate this, ensure precise temperature control and use a minimal excess of the nitrating agent.
Q3: I am observing a significant amount of dinitrated byproducts. How can I prevent this?
Dinitration occurs when the mononitrated product undergoes a second nitration. This is more likely to happen under harsh reaction conditions. To minimize dinitration:
-
Control Stoichiometry: Use a stoichiometric amount or only a slight excess of the nitrating agent.
-
Maintain Low Temperatures: Higher temperatures promote dinitration.[1] Keep the reaction temperature strictly controlled, typically between 0 and 5 °C.
-
Limit Reaction Time: Monitor the reaction progress using techniques like TLC or GC and quench the reaction once the starting material is consumed to prevent further nitration of the product.
Q4: How does the bulky isopropoxy group affect the ortho/para ratio of byproducts?
The bulky isopropyl group can sterically hinder the approach of the nitronium ion to the ortho position.[2][3][4] This steric hindrance can lead to a lower yield of the ortho isomer compared to what would be expected based on electronic effects alone. While the primary product is still the ortho-nitro isomer due to the strong directing effect of the isopropoxy group, controlling the reaction conditions is crucial to maximize its formation.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments and provides actionable solutions.
Issue 1: Low Yield of the Desired 4-Fluoro-1-isopropoxy-2-nitrobenzene Isomer
A low yield of the target isomer can be frustrating. Here’s a systematic approach to troubleshoot this issue:
Root Cause Analysis:
-
Suboptimal Reaction Temperature: Incorrect temperature can favor the formation of byproducts or lead to incomplete reaction.
-
Inefficient Generation of the Nitronium Ion: The concentration and ratio of nitric and sulfuric acids are critical for generating the active electrophile, the nitronium ion (NO₂⁺).
-
Formation of Isomeric Byproducts: Other isomers, though minor, can reduce the yield of the desired product.
-
Product Loss During Work-up and Purification: Inefficient extraction or purification techniques can lead to significant product loss.
Solutions:
| Parameter | Recommendation | Rationale |
| Temperature Control | Maintain a strict reaction temperature between 0 and 5 °C during the addition of the nitrating agent. | Nitration is a highly exothermic reaction.[5] Low temperatures suppress the formation of dinitrated and other byproducts. |
| Nitrating Agent | Use a pre-mixed and pre-cooled solution of concentrated nitric acid and concentrated sulfuric acid. A typical ratio is 1:1 (v/v). | This ensures the efficient generation of the nitronium ion, the active electrophile in the reaction. |
| Addition of Reagents | Add the nitrating mixture dropwise to the solution of 4-fluoroisopropoxybenzene with vigorous stirring. | Slow addition helps to control the reaction exotherm and maintain a low temperature, minimizing side reactions. |
| Work-up Procedure | Quench the reaction by pouring the mixture onto crushed ice. This should be followed by a careful aqueous work-up. | This deactivates the nitrating agent and helps to separate the organic product from the acidic aqueous phase. |
Experimental Protocol: Optimized Nitration of 4-Fluoroisopropoxybenzene
This protocol is adapted from established procedures for the nitration of similar activated aromatic compounds.
Materials:
-
4-Fluoroisopropoxybenzene
-
Concentrated Nitric Acid (68-70%)
-
Concentrated Sulfuric Acid (98%)
-
Dichloromethane (DCM) or other suitable solvent
-
Crushed Ice
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
Procedure:
-
Preparation of the Nitrating Mixture: In a dropping funnel, carefully add 5 mL of concentrated nitric acid to 5 mL of concentrated sulfuric acid. Cool the mixture to 0 °C in an ice bath.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and the dropping funnel containing the nitrating mixture, dissolve 10 mmol of 4-fluoroisopropoxybenzene in 20 mL of dichloromethane. Cool the flask to 0 °C in an ice-salt bath.
-
Nitration: Slowly add the cold nitrating mixture dropwise to the stirred solution of 4-fluoroisopropoxybenzene over 30 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 30-60 minutes. Monitor the reaction progress by TLC or GC analysis.
-
Work-up: Once the reaction is complete, slowly pour the reaction mixture into a beaker containing 100 g of crushed ice with vigorous stirring.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 20 mL).
-
Washing: Combine the organic layers and wash successively with water (2 x 30 mL), saturated sodium bicarbonate solution (2 x 30 mL), and brine (30 mL).
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Issue 2: Presence of Significant Isomeric Impurities
Even with careful control, the formation of other isomers is possible.
Potential Isomeric Byproducts:
-
3-Fluoro-4-isopropoxy-1-nitrobenzene: Nitration ortho to the fluoro group and meta to the isopropoxy group. This is generally a minor product due to the deactivating nature of fluorine.
-
2-Fluoro-1-isopropoxy-4-nitrobenzene: Nitration para to the fluoro group and meta to the isopropoxy group. Also a minor product.
Troubleshooting Isomer Formation:
| Strategy | Action | Rationale |
| Optimize Reaction Temperature | Lowering the reaction temperature can sometimes improve regioselectivity. | At lower temperatures, the reaction is more kinetically controlled, which can favor the formation of the electronically preferred isomer. |
| Choice of Nitrating Agent | Consider using a milder nitrating agent, such as acetyl nitrate (generated in situ from nitric acid and acetic anhydride) or a metal nitrate salt. | Milder nitrating agents can be more selective and may reduce the formation of undesired isomers. |
| Solvent Effects | The choice of solvent can influence the isomer distribution. Experiment with different solvents, such as acetic acid or nitromethane. | The polarity of the solvent can affect the solvation of the reaction intermediates and transition states, thereby influencing the regioselectivity. |
Visualizing the Process
To better understand the reaction and potential side reactions, the following diagrams illustrate the key pathways.
Reaction Mechanism
Caption: The overall mechanism of nitration involves the generation of the nitronium ion electrophile followed by its attack on the aromatic ring.
Byproduct Formation Pathways
Caption: Potential byproduct pathways in the nitration of 4-fluoroisopropoxybenzene.
References
-
Chemistry LibreTexts. 16.6: An Explanation of Substituent Effects. Available at: [Link]
-
MDPI. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Available at: [Link]
-
PubChem. 4-Fluoroanisole. Available at: [Link]
-
Dalal Institute. The Ortho/Para Ratio. Available at: [Link]
-
Josef Meissner GmbH & Co. KG. Nitroaromatics. Available at: [Link]
-
ResearchGate. Regioselectivity Control in Spirobifluorene Nitration under Mild Conditions: Explaining the Crivello's Reagent Mechanism. Available at: [Link]
-
Filo. Explain the following observations: (1) The ortho-para ratio of... Available at: [Link]
-
Organic Syntheses. 2-NITRO-p-CYMENE. Available at: [Link]
-
PubMed. Regioselectivity in the nitration of dialkoxybenzenes. Available at: [Link]
-
Chemistry LibreTexts. 19.7: An Explanation of Substituent Effects. Available at: [Link]
-
RSC Publishing. Electrostatic repulsion-controlled regioselectivity in nitrene-mediated allylic C–H amidations. Available at: [Link]
-
IJRAR.org. Analysis of Electrophilic Aromatic Substitution in Aromatic Nitration, Aromatic Halogenation – An Analysis. Available at: [Link]
-
YouTube. Nitration Lab. Available at: [Link]
-
UBC Chemistry. Regioselectivity in the Nitration of Dialkoxybenzenes. Available at: [Link]
-
ResearchGate. Synthetic Protocols for Aromatic Nitration: A Review. Available at: [Link]
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- 1. Regioselectivity in the Nitration of Dialkoxybenzenes | UBC Chemistry [chem.ubc.ca]
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- 3. Explain the following observations: (1) The ortho-para ratio of the produ.. [askfilo.com]
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- 5. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purification of 4-Fluoro-2-isopropoxy-1-nitrobenzene Derivatives
Welcome to the technical support center for the purification of 4-Fluoro-2-isopropoxy-1-nitrobenzene and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this important class of compounds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your purification strategies effectively.
The introduction of a fluorine atom and an isopropoxy group to the nitrobenzene scaffold imparts unique electronic and steric properties, making these molecules valuable precursors in medicinal chemistry. However, these same features present distinct purification challenges, most notably the separation of closely related isomers and the removal of stubborn impurities. This guide is structured to address these issues head-on in a practical, question-and-answer format.
Part 1: The Primary Challenge - Isomer Separation
The synthesis of this compound, typically through the nitration of 3-fluoro-isopropoxy-benzene, is seldom a perfectly selective process. The directing effects of the fluoro and isopropoxy groups can lead to the formation of a mixture of regioisomers. The separation of these isomers is often the most critical and difficult step in the purification process.
Troubleshooting Isomer Separation
Question: My crude product is a mixture of isomers that are difficult to separate by standard column chromatography. What should I do?
Answer: This is a common and expected challenge. The structural similarity of isomers often results in very close retention factors (Rf) on standard silica gel. Here’s a systematic approach to tackle this:
-
Optimize Your Stationary Phase: If standard silica gel is not providing adequate separation, consider alternatives. For fluorinated compounds, specialized stationary phases can be highly effective.[1]
-
Fluorinated Phases: C18 columns with fluorinated eluents (like trifluoroethanol) or specialized fluorous-phase columns can enhance separation by exploiting the unique interactions of the fluorine atoms.[1]
-
Alumina: For compounds that may be sensitive to the acidic nature of silica, neutral or basic alumina can be a good alternative.
-
Reverse-Phase Chromatography: For more polar isomers, reverse-phase chromatography (e.g., C18 silica) with a polar mobile phase (e.g., methanol/water or acetonitrile/water) can sometimes provide better separation than normal-phase chromatography.
-
-
Fine-tune Your Mobile Phase:
-
Solvent Selectivity: Instead of just varying the polarity of your eluent (e.g., increasing the percentage of ethyl acetate in hexanes), try different solvent systems altogether. The choice of solvent can influence the specific interactions between your isomers and the stationary phase. For example, replacing ethyl acetate with dichloromethane or tert-butyl methyl ether might alter the selectivity.
-
π-π Interactions: For aromatic compounds, using a mobile phase component that can engage in π-π interactions, such as toluene, in a hexane-based eluent system might improve the separation of isomers where the nitro group's position differs.
-
-
Consider Preparative HPLC: For difficult separations, preparative High-Performance Liquid Chromatography (HPLC) offers significantly higher resolution than standard flash chromatography.[1] This is particularly useful for obtaining highly pure material for biological testing or as an analytical standard.
Question: Can I use recrystallization to separate the isomers?
Answer: Recrystallization can be a powerful technique for isomer separation, but its success depends on several factors.[2][3][4][5]
-
Differential Solubility: The isomers must have significantly different solubilities in the chosen solvent. This often requires screening a variety of solvents.
-
Eutectic Mixtures: Be aware that ortho and para isomers can sometimes form a eutectic mixture, which is a composition that has a lower melting point than either of the pure components and will crystallize together, making separation by this method impossible beyond the eutectic point.[6][7]
Here is a general protocol for screening recrystallization solvents:
Experimental Protocol: Recrystallization Solvent Screening
-
Place a small amount (10-20 mg) of your isomeric mixture into several different test tubes.
-
To each tube, add a different solvent (e.g., ethanol, methanol, isopropanol, hexanes, ethyl acetate, toluene) dropwise at room temperature until the solid is just covered. Observe the solubility. An ideal solvent will not dissolve the compound at room temperature.[5]
-
If the solid is insoluble at room temperature, heat the test tube in a water bath. Continue to add the hot solvent dropwise until the solid just dissolves.
-
Remove the test tube from the heat and allow it to cool slowly to room temperature.
-
If crystals form, place the test tube in an ice bath to maximize crystal formation.
-
The solvent that yields a good crop of crystals upon cooling is a promising candidate for recrystallization.
Pro-Tip: A two-solvent recrystallization system (one solvent in which the compound is soluble and another in which it is insoluble, with the two solvents being miscible) can sometimes provide the fine-tuning needed for isomer separation.[2]
Part 2: Frequently Asked Questions (FAQs)
Q1: My final product has a persistent yellow color. How can I remove it?
A1: The yellow color is characteristic of nitroaromatic compounds. However, a darker yellow or brownish tint may indicate the presence of impurities.
-
Activated Charcoal: During recrystallization, adding a small amount of activated charcoal to the hot solution before filtration can help adsorb colored impurities.[3] Use it sparingly, as it can also adsorb your product.
-
Silica Plug: Passing a solution of your compound through a short plug of silica gel can sometimes remove baseline impurities that contribute to the color.
Q2: I am seeing a significant amount of a byproduct that I suspect is from the hydrolysis of my starting material or product. How can I avoid this?
-
Anhydrous Conditions: Ensure your reaction and workup conditions are anhydrous, especially if using basic conditions.
-
pH Control: During aqueous workups, avoid strongly basic conditions for extended periods. Neutralize your reaction mixture carefully.
Q3: What are the best analytical techniques to assess the purity of my final product?
A3: A combination of techniques is always recommended for rigorous purity assessment.[1]
-
NMR Spectroscopy: 1H, 13C, and especially 19F NMR are invaluable for confirming the structure and identifying isomeric impurities. The absence of unexpected signals is a good indicator of purity.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This technique is excellent for detecting non-volatile impurities and confirming the molecular weight of your product.
-
GC-MS (Gas Chromatography-Mass Spectrometry): If your compound is sufficiently volatile and thermally stable, GC-MS can provide high-resolution separation and detection of impurities.
-
Melting Point Analysis: A sharp melting point range close to the literature value (if available) is a good indicator of high purity. A broad melting range suggests the presence of impurities.
Part 3: Visualization of Purification Workflow
The following diagram illustrates a typical decision-making workflow for the purification of this compound derivatives.
Caption: Decision workflow for purification of this compound derivatives.
Part 4: Data Summary Table
The following table summarizes the key properties of this compound and a potential isomeric impurity. This data is crucial for developing purification and analytical methods.
| Property | This compound | 2-Fluoro-4-isopropoxy-1-nitrobenzene (Isomer) | Reference |
| CAS Number | 28987-46-4 | 28987-50-0 | [8][9] |
| Molecular Formula | C9H10FNO3 | C9H10FNO3 | [10] |
| Molecular Weight | 199.18 g/mol | 199.18 g/mol | [10] |
| Boiling Point | Not available | 285.3 ± 20.0 °C (Predicted) | |
| Calculated LogP | 2.6 | 3.04 | [10] |
References
-
Hanson, C., & Patel, A. N. (n.d.). Separation of o- and p-chloronitrobenzene by solvent extraction. I. ResearchGate. Retrieved from [Link]
- Dunn, R. O. (1968). Separation of chloronitrobenzene isomers by crystallization and fractionation. U.S. Patent No. 3,368,365. Washington, DC: U.S. Patent and Trademark Office.
-
University of California, Los Angeles. (n.d.). Recrystallization - Single Solvent. UCLA Chemistry and Biochemistry. Retrieved from [Link]
- Dunn, R. O. (1967). Separation of chloronitrobenzene isomers by crystallization and fractionation. U.S. Patent No. 3,311,666. Washington, DC: U.S. Patent and Trademark Office.
-
(n.d.). Recrystallization. Retrieved from [Link]
- Whetstone, R. R. (1959). Method of crystallizing nitro products. U.S. Patent No. 2,874,196. Washington, DC: U.S. Patent and Trademark Office.
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of 3-fluoro-isopropoxy-benzene. Retrieved from [Link]
-
ChemTalk. (n.d.). Lab Procedure: Recrystallization | Chemistry. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Fluoro-1-isopropoxy-2-nitrobenzene. PubChem. Retrieved from [Link]
-
Wikipedia. (n.d.). 4-Fluoronitrobenzene. Retrieved from [Link]
- The Dow Chemical Company. (1985). A process for separating nitration isomers of substituted benzene compounds. European Patent No. EP0155441A1.
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- 2. Home Page [chem.ualberta.ca]
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- 5. Lab Procedure: Recrystallization | Chemistry | ChemTalk [chemistrytalk.org]
- 6. US3368365A - Separation of chloronitrobenzene isomers by crystallization and fractionation - Google Patents [patents.google.com]
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- 8. 28987-46-4|this compound|BLD Pharm [bldpharm.com]
- 9. This compound | 28987-46-4 [chemicalbook.com]
- 10. 4-Fluoro-1-isopropoxy-2-nitrobenzene | C9H10FNO3 | CID 53255709 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: A Researcher's Guide to the Chemoselective Reduction of 4-Fluoro-2-isopropoxy-1-nitrobenzene
Welcome to our dedicated technical support center for the selective reduction of 4-Fluoro-2-isopropoxy-1-nitrobenzene. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols. Our goal is to empower you with the scientific understanding and practical knowledge to navigate the challenges of this specific transformation, primarily the prevention of undesired dehalogenation.
Introduction: The Challenge of Selectivity
The reduction of the nitro group in this compound to the corresponding aniline is a critical transformation in the synthesis of many pharmaceutical and agrochemical compounds. However, the presence of a fluorine atom on the aromatic ring introduces a significant challenge: the potential for hydrodehalogenation, a side reaction that replaces the fluorine with a hydrogen atom. This guide will provide a comprehensive overview of strategies to achieve high chemoselectivity for the nitro group reduction while preserving the crucial C-F bond.
Frequently Asked Questions (FAQs)
Q1: Why is dehalogenation a common side reaction during the reduction of this compound?
A1: Dehalogenation, particularly with catalytic hydrogenation using palladium on carbon (Pd/C), is a well-documented side reaction for aryl halides. The generally accepted mechanism involves the oxidative addition of the aryl-halide bond to the Pd(0) catalyst surface, followed by hydrogenolysis. The C-F bond is the strongest carbon-halogen bond, making fluoroarenes less susceptible to dehalogenation than their chloro, bromo, or iodo counterparts. However, under forcing reaction conditions (high temperature, high hydrogen pressure) or with highly active catalysts, defluorination can still occur.
Q2: Which functional groups in my molecule are susceptible to reduction under typical nitro reduction conditions?
A2: Besides the nitro group and the potential for dehalogenation, other functional groups that can be reduced include alkenes, alkynes, carbonyls (ketones, aldehydes), esters, amides, and nitriles. The choice of reducing agent is critical for achieving chemoselectivity. For instance, catalytic hydrogenation with Pd/C will readily reduce alkenes and alkynes, while reagents like tin(II) chloride are generally selective for the nitro group.
Q3: What are the primary analytical methods to detect and quantify dehalogenation byproducts?
A3: The most common and effective methods for detecting dehalogenated impurities include:
-
High-Performance Liquid Chromatography (HPLC): Using a suitable column, such as a pentafluorophenyl (PFP) column, can often resolve the halogenated drug from its dehalogenated analog.[1][2]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is excellent for identifying and quantifying volatile byproducts.
-
High-Resolution Mass Spectrometry (HRMS): Provides unambiguous identification of dehalogenated impurities by their exact mass.[1][2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹⁹F NMR can be used to detect the absence of the fluorine signal and the appearance of a new aromatic proton signal in the byproduct.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental problems you might encounter.
Problem 1: My reaction shows significant formation of the dehalogenated aniline byproduct.
-
Underlying Cause: The chosen catalytic system is too reactive towards the C-F bond. This is a common issue with standard 10% Pd/C under hydrogen pressure.
-
Troubleshooting Workflow:
Decision tree for addressing dehalogenation.
Problem 2: The reaction is sluggish or incomplete.
-
Underlying Cause: The reducing agent or catalyst may be inactive, or the reaction conditions are not optimal.
-
Troubleshooting Steps:
-
Catalyst/Reagent Activity: Ensure your catalyst is fresh and has not been poisoned. For metal-based reductions (e.g., Fe, SnCl₂), ensure the metal is finely powdered and activated if necessary. Reagents like sodium dithionite can decompose on storage.
-
Stoichiometry: For chemical reductions, ensure you are using a sufficient excess of the reducing agent.
-
Temperature: If the reaction is slow at room temperature, gentle heating may be required. However, be cautious as higher temperatures can promote dehalogenation.
-
Solvent: The choice of solvent can significantly impact reaction rates. Ensure your starting material is soluble and the solvent is compatible with your chosen reducing agent.
-
Comparative Guide to Reduction Methodologies
The selection of the appropriate reduction method is paramount for success. The following table compares common methods for nitroarene reduction, with a focus on preventing dehalogenation.
| Method | Reagents & Conditions | Advantages | Disadvantages & Mitigation |
| Catalytic Hydrogenation | H₂ gas, Catalyst (Pd/C, Pt/C, Raney Ni), Solvent (MeOH, EtOH, EtOAc) | High efficiency, clean workup | High risk of dehalogenation with Pd/C . Mitigation: Use Raney Nickel[3] or a platinum-based catalyst. A US Patent suggests that conducting the hydrogenation in an acidic medium can inhibit dehalogenation of fluorinated compounds.[4] |
| Catalytic Transfer Hydrogenation (CTH) | Hydrogen donor (Ammonium formate, Formic acid, Hydrazine), Catalyst (e.g., Pd/C, Raney Ni), Solvent (MeOH, EtOH) | Avoids the use of high-pressure hydrogen gas, often milder conditions.[5] | Can still cause dehalogenation with Pd/C. Optimization of hydrogen donor and catalyst is key. |
| Metal/Acid Reduction | Fe/NH₄Cl or Fe/HCl; SnCl₂·2H₂O; Zn/AcOH, Solvent (EtOH, H₂O, AcOH) | Generally excellent chemoselectivity, low cost, and tolerance of many functional groups.[3][6][7] | Stoichiometric amounts of metal are required, leading to more waste and potentially challenging workups. |
| Sodium Dithionite Reduction | Na₂S₂O₄, Solvent (H₂O, MeOH/H₂O, DMF/H₂O) | Mild, metal-free, and highly chemoselective for the nitro group in the presence of halogens and other reducible groups.[8][9] | Requires aqueous or semi-aqueous conditions, which may be an issue for substrates with poor water solubility. |
Detailed Experimental Protocols
Protocol 1: Chemoselective Reduction using Iron and Ammonium Chloride
This method is often a reliable choice for preventing dehalogenation.[6][7]
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq).
-
Reagent Addition: Add ethanol (10-20 mL per gram of substrate) followed by a solution of ammonium chloride (NH₄Cl, 4-5 eq) in water (2-4 mL per gram of substrate).
-
Iron Addition: To the vigorously stirred solution, add iron powder (Fe, 3-5 eq) portion-wise. The reaction is exothermic.
-
Reaction: Heat the mixture to reflux (typically 70-80 °C) and monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the iron salts. Wash the filter cake with ethanol.
-
Isolation: Concentrate the filtrate under reduced pressure. The crude product can then be purified by extraction and/or column chromatography.
Workflow for Fe/NH4Cl Reduction.
Protocol 2: Reduction with Sodium Dithionite (Sodium Hydrosulfite)
This is a mild and highly chemoselective method.[8][9][10]
-
Setup: Dissolve this compound (1.0 eq) in a mixture of methanol and water (e.g., 2:1 v/v) in a round-bottom flask with a magnetic stirrer.
-
Reagent Addition: In a separate flask, prepare a solution of sodium dithionite (Na₂S₂O₄, 3-4 eq) in water.
-
Reaction: Slowly add the aqueous sodium dithionite solution to the stirred solution of the nitro compound at room temperature. The reaction can be slightly exothermic.
-
Monitoring: Stir at room temperature or with gentle heating (40-50 °C) until the starting material is consumed, as monitored by TLC or LC-MS.
-
Workup: Upon completion, add water to the reaction mixture.
-
Isolation: Extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude aniline.
References
-
Sodium Hydrosulfite, Sodium Dithionite. Organic Chemistry Portal. [Link]
-
A sensitive method for rapid detection of alkyl halides and dehalogenase activity using a multistep enzyme assay. National Institutes of Health. [Link]
-
Detection of dehalogenation impurities in organohalogenated pharmaceuticals by UHPLC-DAD-HRESIMS. PubMed. [Link]
-
Pd/C–Catalyzed hydrodehalogenation of aromatic halides in aqueous solutions at room temperature under normal pressure. ResearchGate. [Link]
-
Detection of dehalogenation impurities in organohalogenated pharmaceuticals by UHPLC-DAD-HRESIMS. ResearchGate. [Link]
-
Catalytic Hydrodehalogenation Reactions. Science of Synthesis. [Link]
-
Facile hydrodehalogenation with hydrogen and Pd/C catalyst under multiphase conditions. SciSpace. [Link]
-
Nitro Reduction - Common Conditions. Organic Chemistry Data. [Link]
-
Sodium Dithionite - Common Organic Chemistry. Organic Chemistry Data. [Link]
-
Transfer hydrogenation. Wikipedia. [Link]
-
Iron-Ammonium Chloride - A Convenient and Inexpensive Reductant. Semantic Scholar. [Link]
-
A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron. Sciencemadness.org. [Link]
-
Analytical methods for the determination of halogens in bioanalytical sciences: A review. ResearchGate. [Link]
-
Pt AlOOH/C Catalyst for Highly Efficient and Selective Hydrogenation of Nitroarenes. ResearchGate. [Link]
- Hydrogenation of halonitrobenzenes without dehalogenation.
-
Catalytic Transfer Hydrogenation of Arenes and Heteroarenes. National Institutes of Health. [Link]
-
Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. PubMed. [Link]
-
Catalytic hydrogenation of nitroarenes into different products via... ResearchGate. [Link]
-
FeS-NH4Cl-CH3OH-H2O: An efficient and inexpensive system for reduction of nitroarenes to anilines. ResearchGate. [Link]
-
Pd/C Catalyzed Dehalogenation of (Hetero)aryls Using Triethylsilane as Hydrogen Donor. ResearchGate. [Link]
-
Chemoselective hydrogenation of different substituted nitroarenes... ResearchGate. [Link]
-
Facile Transfer Hydrogenation of N-Heteroarenes and Nitroarenes Using Magnetically Recoverable Pd@SPIONs Catalyst. National Institutes of Health. [Link]
- Process for the catalytic hydrogenation of nitrobenzene.
-
Amine synthesis by nitro compound reduction. Organic Chemistry Portal. [Link]
-
️Catalytic, Transfer Hydrogenation | Aliphatic Hydrocarbons | JEE Main, Advanced, NEET. YouTube. [Link]
-
Selective and sustainable nitro reduction and reductive N -alkylation using a recyclable V 2 O 5 /TiO 2 catalyst for amine synthesis. Royal Society of Chemistry. [Link]
-
Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. RWTH Publications. [Link]
-
Method utilizing catalytic hydrogenation synthesis of nitrobenzene compounds to prepare aniline compounds. Patsnap Eureka. [Link]
- Process for the catalytic hydrogenation of aromatic nitro compounds.
-
Selective hydrogenation of nitroarenes under mild conditions by the optimization of active sites in a well defined Co@NC catalyst. Royal Society of Chemistry. [Link]
-
Expanding the Palette of Organic Synthesis in Water: I. Carbonyl Iron Powder as a Reagent for Nitro Group Reduction. eScholarship.org. [Link]
- Catalytic hydrogenation of nitro compounds.
-
Sodium dithionite. Wikipedia. [Link]
-
Transfer hydrogenation catalysis in cells. National Institutes of Health. [Link]
-
Can anyone suggest a good sodium dithionite workup after reduction a nitro function? ResearchGate. [Link]
-
Studying the Mechanisms of Nitro Compounds Reduction (A-Review). Modern Scientific Researches. [Link]
-
Facile Hydrodehalogenation with H2 and Pd/C Catalyst under Multiphase Conditions. 3. Selective Removal of Halogen from Functionalized Aryl Ketones. 4. Aryl Halide-Promoted Reduction of Benzyl Alcohols to Alkanes. Semantic Scholar. [Link]
-
Safe and Selective Nitro Group Reductions Catalyzed by Sustainable and Recyclable Fe/ppm Pd Nanoparticles in Water at Room Temperature. PubMed. [Link]
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Technical Support Center: Managing Regioisomer Formation in the Synthesis of 4-Fluoro-2-isopropoxy-1-nitrobenzene
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 4-Fluoro-2-isopropoxy-1-nitrobenzene. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols to help researchers, chemists, and drug development professionals navigate the common challenge of regioisomer formation in this critical synthesis. Our goal is to equip you with the scientific principles and practical techniques required to maximize the yield of your desired product while minimizing isomeric impurities.
Section 1: Understanding the Reaction and the Regioisomer Challenge
The synthesis of this compound is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. However, the nature of the starting material inherently leads to a competition between two possible products. This section breaks down the underlying mechanism and the factors that govern this selectivity.
Q1: What is the fundamental reaction mechanism and why do regioisomers form?
The synthesis typically proceeds by reacting 2,4-difluoronitrobenzene with an isopropoxide salt, generated from isopropanol and a suitable base. The powerful electron-withdrawing nitro group makes the aromatic ring electron-deficient, activating both fluorine atoms for displacement by a nucleophile.
The reaction follows a two-step addition-elimination mechanism:
-
Addition: The isopropoxide nucleophile attacks one of the carbon atoms bearing a fluorine, breaking the aromaticity and forming a resonance-stabilized negative intermediate known as a Meisenheimer complex.
-
Elimination: The aromaticity is restored by the expulsion of a fluoride ion, yielding the final ether product.
Regioisomers form because the isopropoxide can attack either the C2 fluorine (ortho to the nitro group) or the C4 fluorine (para to thenitro group), leading to two different products.
-
Desired Product: this compound
-
Undesired Regioisomer: 2-Fluoro-4-isopropoxy-1-nitrobenzene
Caption: SNAr pathway showing the formation of two regioisomers.
Q2: Which regioisomer is electronically and sterically favored, and why?
Understanding the factors that control the site of attack is crucial for troubleshooting.
-
Electronic Effect: The nitro group stabilizes the negative charge of the Meisenheimer complex through resonance. This stabilization is more effective when the attack is at the C4 (para) position, as the negative charge can be delocalized directly onto the oxygen atoms of the nitro group. This electronic factor strongly favors the formation of the undesired 2-Fluoro-4-isopropoxy-1-nitrobenzene isomer.
-
Steric Hindrance: The C2 (ortho) position is flanked by the bulky nitro group. A sterically demanding nucleophile like isopropoxide will face more spatial hindrance when attacking C2 compared to the less hindered C4 position. This steric factor also favors the formation of the undesired isomer.
Therefore, without careful optimization, the reaction will naturally produce the 2-Fluoro-4-isopropoxy-1-nitrobenzene as the major product. The key to a successful synthesis is to identify conditions that override these inherent electronic and steric preferences.
Section 2: Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the synthesis and provides actionable advice to improve the outcome.
Q3: My reaction produces a high ratio of the undesired 2-Fluoro-4-isopropoxy isomer. What are the primary levers for improving selectivity?
This is the most common problem. To favor the formation of the desired 4-Fluoro-2-isopropoxy product (ortho-attack), you must manipulate the reaction conditions to enhance kinetic control and leverage subtle interactions between the solvent, base, and nucleophile. The primary variables to investigate are:
-
Choice of Base and Counter-ion: The counter-ion (e.g., Na⁺, K⁺) of the isopropoxide can coordinate with the oxygen atoms of the nitro group and the ortho-fluorine, creating a "chelation" effect that directs the nucleophile to the C2 position.
-
Solvent System: The polarity and coordinating ability of the solvent can influence the reactivity of the nucleophile and the stability of the transition states.[1][2]
-
Reaction Temperature: Lower temperatures often favor the kinetically controlled product over the thermodynamically more stable one, which can sometimes be exploited to increase selectivity.
Q4: How does the choice of base affect the regioisomeric ratio?
The base is not just for deprotonating isopropanol; its counter-ion plays a critical role.
-
Potassium Bases (e.g., Potassium tert-butoxide, KOH, K₂CO₃): Potassium ions (K⁺) are generally more effective at promoting ortho-selectivity than sodium ions (Na⁺). The larger, more polarizable K⁺ ion is thought to chelate more effectively between the nitro group's oxygen and the ortho-fluorine, pre-organizing the substrate for attack at the C2 position.
-
Sodium Bases (e.g., NaH, NaOH): While effective at generating the alkoxide, sodium bases often lead to lower selectivity and favor the formation of the electronically preferred para-substitution product.
Recommendation: Start with potassium tert-butoxide (t-BuOK) or potassium carbonate (K₂CO₃) for improved selectivity towards the desired isomer.
Q5: What is the optimal solvent for this synthesis?
Polar aprotic solvents are standard for SNAr reactions, but their properties can be fine-tuned.[1][2]
-
High Polarity Solvents (DMSO, DMF): These solvents are excellent for SNAr reactions as they solvate the cation well, leaving a "naked," highly reactive alkoxide. However, this high reactivity can sometimes decrease selectivity, leading to a product mixture closer to the electronically favored ratio.
-
Lower Polarity/Coordinating Solvents (THF, Dioxane): In less polar solvents, the potassium isopropoxide may exist as a tighter ion pair. This ion pair, directed by the chelation effect of K⁺, can lead to a more controlled, selective attack at the ortho position.
Recommendation: Tetrahydrofuran (THF) is often a superior choice for maximizing the ratio of the desired 4-Fluoro-2-isopropoxy isomer.
| Parameter | Condition | Effect on Desired Isomer (4-Fluoro-2-isopropoxy) | Rationale |
| Base/Counter-ion | Potassium (e.g., t-BuOK, K₂CO₃) | Increases Ratio | K⁺ chelation directs nucleophile to the ortho (C2) position. |
| Sodium (e.g., NaH, NaOH) | Decreases Ratio | Less effective chelation; electronic preference for para (C4) attack dominates. | |
| Solvent | THF, Dioxane | Increases Ratio | Promotes tighter ion-pairing, enhancing the directing effect of the K⁺ counter-ion. |
| DMSO, DMF | Decreases Ratio | Creates a highly reactive "naked" alkoxide, reducing selectivity.[1][2] | |
| Temperature | Low Temperature (e.g., 0 °C to RT) | Often Increases Ratio | Favors the kinetically controlled product, which can be the ortho-substituted isomer under chelation control. |
| High Temperature (e.g., >80 °C) | Decreases Ratio | Provides enough energy to overcome the activation barrier for the thermodynamically favored para-attack. |
Section 3: Analytical and Purification Strategies
Properly identifying and separating the regioisomers is as important as controlling their formation.
Q6: How can I effectively monitor the reaction and quantify the isomeric ratio?
-
Thin-Layer Chromatography (TLC): The two isomers often have very similar Rf values, making them difficult to resolve. Test various solvent systems. A common starting point is a mixture of hexanes and ethyl acetate. If co-elution occurs, try adding a small percentage of a more polar solvent like methanol or a less polar one like toluene to modulate the separation.[3]
-
Gas Chromatography (GC): GC with a Flame Ionization Detector (FID) is an excellent method for baseline separation and accurate quantification of the isomer ratio.[4] A non-polar or mid-polarity column (e.g., DB-5 or DB-17) is typically effective.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a C18 column can also be used for separation and quantification.[5][6]
-
¹H and ¹⁹F NMR Spectroscopy: Nuclear Magnetic Resonance spectroscopy is definitive for structure confirmation. The coupling patterns and chemical shifts in both proton and fluorine NMR will be distinct for each isomer, allowing for unambiguous identification and ratio determination from the crude reaction mixture.
Q7: The isomers are inseparable by standard column chromatography. What are my options?
This is a common frustration. If standard silica gel chromatography fails, consider the following:
-
Optimize Chromatography Conditions: Experiment with different eluent systems. Sometimes a switch from ethyl acetate/hexane to dichloromethane/methanol or toluene/acetone can dramatically alter selectivity. Using a long column with a shallow gradient can also improve separation.[7]
-
Recrystallization: This can be a highly effective technique. Screen various solvents (e.g., isopropanol, ethanol, hexanes, ethyl acetate, or mixtures thereof). One isomer may be significantly less soluble and will crystallize out, leaving the other in the mother liquor. This is often the most scalable purification method.[3]
-
Alternative Stationary Phases: If silica fails, consider trying alumina (which can be acidic, basic, or neutral) or reverse-phase silica for column chromatography.[7]
-
Preparative HPLC: While expensive and less scalable, preparative HPLC is the ultimate solution for separating very similar compounds.[6]
Caption: Workflow for product analysis and purification.
Section 4: Recommended Experimental Protocol
This protocol is designed to maximize the yield of This compound by leveraging chelation control.
Materials:
-
2,4-Difluoronitrobenzene (1.0 eq)
-
Potassium tert-butoxide (1.1 eq)
-
Anhydrous Isopropanol (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To an oven-dried, three-necked round-bottom flask under an inert atmosphere (Nitrogen or Argon), add anhydrous THF. Cool the flask to 0 °C in an ice bath.
-
Nucleophile Formation: Slowly add potassium tert-butoxide to the cold THF with stirring. Then, add the anhydrous isopropanol dropwise. Stir the resulting slurry at 0 °C for 20 minutes to ensure complete formation of potassium isopropoxide.
-
Substrate Addition: Add a solution of 2,4-difluoronitrobenzene in a small amount of anhydrous THF to the isopropoxide slurry dropwise over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC until the starting material is consumed.
-
Workup: Carefully quench the reaction by pouring the mixture into a beaker of cold, saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash sequentially with water (1x) and saturated brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Analysis and Purification: Analyze the crude product by GC or NMR to determine the isomeric ratio. Purify the product by column chromatography or recrystallization as determined in Section 3.
References
-
PrepChem. Synthesis of 3-fluoro-isopropoxy-benzene. Available at: [Link]
-
ResearchGate. Possible nucleophilic aromatic substitution in 3,4-difluoronitrobenzene (DFNB). Available at: [Link]
-
ResearchGate. Aromatic nucleophilic substitution of difluorobenzene (1, 3, 5) with morpholine (2). Available at: [Link]
-
Spiral, Imperial College London. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. Available at: [Link]
-
PubChem. 4-Fluoro-1-isopropoxy-2-nitrobenzene. Available at: [Link]
-
Master Organic Chemistry. The Williamson Ether Synthesis. Available at: [Link]
-
National Institutes of Health. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Available at: [Link]
-
Royal Society of Chemistry. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. Available at: [Link]
-
Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Available at: [Link]
-
Wikipedia. Williamson ether synthesis. Available at: [Link]
-
Reddit. How to separate these regioisomers?. Available at: [Link]
-
Agency for Toxic Substances and Disease Registry. Analytical Methods. Available at: [Link]
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Organic Syntheses. Organic Syntheses Procedure. Available at: [Link]
- Google Patents. Preparation of fluoronitrobenzene.
-
Longdom Publishing. Development of a Method for Regioisomer Impurity Detection and Quantitation within the Raw Material 3-Chloro-5-Fluorophenol by Gas Chromatography. Available at: [Link]
-
ResearchGate. How to separate regioisomers without using instrumental method (like prep HPLC, SFC etc.)?. Available at: [Link]
-
Vapourtec. Aromatic Substitution. Available at: [Link]
-
Wikipedia. 4-Fluoronitrobenzene. Available at: [Link]
-
National Institutes of Health. Mapping the Regioisomeric Space and Visible Color Range of Purely Organic Dual Emitters with Ultralong Phosphorescence Components: From Violet to Red Towards Pure White Light. Available at: [Link]
-
PubMed. Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets. Available at: [Link]
-
PubChem. 1-Fluoro-2-nitrobenzene. Available at: [Link]
-
PubChem. 1-Fluoro-3-(1-methylethoxy)-2-nitrobenzene. Available at: [Link]
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- 7. researchgate.net [researchgate.net]
how to remove unreacted starting material from 4-fluoro-2-isopropoxyaniline
This technical guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, medicinal chemists, and process development scientists facing challenges with the purification of 4-fluoro-2-isopropoxyaniline. We will explore common impurities, tailored purification strategies, and the scientific rationale behind each method to ensure you can achieve the desired purity for your downstream applications.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I've just completed my synthesis. What are the likely unreacted starting materials or byproducts I need to remove from my crude 4-fluoro-2-isopropoxyaniline?
A1: The identity of your unreacted starting materials is entirely dependent on your synthetic route. The most common pathways to 4-fluoro-2-isopropoxyaniline leave distinct starting materials that require different removal strategies.
-
Route 1: Reduction of a Nitroarene: If you synthesized the target molecule by reducing 1-fluoro-2-isopropoxy-4-nitrobenzene, your primary impurity will be this unreacted nitro compound. Since the nitroarene is neutral and non-basic, it can be readily separated from your basic aniline product.
-
Route 2: Williamson Ether Synthesis: If you started from 4-fluoro-2-aminophenol and an isopropylating agent (e.g., 2-bromopropane), you may have unreacted 4-fluoro-2-aminophenol. This starting material is amphoteric, possessing both a basic amine and an acidic phenol, which can complicate purification.
Understanding your starting materials is the critical first step in designing an effective purification strategy. A simple Thin Layer Chromatography (TLC) analysis of your crude material against authentic samples of potential starting materials is highly recommended.
Q2: My primary purification method is column chromatography, but I'm struggling with severe tailing and poor separation. What's causing this and how can I fix it?
A2: This is a classic issue when purifying amines on standard silica gel.[1] Aniline derivatives are basic, and they interact strongly with the acidic silanol (Si-OH) groups on the surface of the silica gel.[1] This strong, non-specific binding leads to slow, uneven elution, resulting in significant tailing on TLC and broad, overlapping peaks during column chromatography.[1]
Troubleshooting Strategies for Chromatographic Purification:
-
Eluent Modification (Base Additive): The most common and effective solution is to add a small amount of a volatile base to your eluent system. Triethylamine (Et₃N) is the standard choice. Adding 0.5-1% Et₃N to your hexane/ethyl acetate or dichloromethane/methanol mobile phase will neutralize the acidic sites on the silica, leading to sharper peaks and improved separation.[2][3] Always perform a TLC analysis with the modified eluent first to confirm improved separation.[3]
-
Alternative Stationary Phases: If base-modified silica does not provide adequate separation, consider switching to a different stationary phase.
-
Alumina (Al₂O₃): Alumina is available in neutral, basic, or acidic grades. Basic or neutral alumina can be an excellent alternative to silica for purifying amines, as it minimizes the acid-base interactions that cause tailing.[4]
-
Reversed-Phase (C18): If your starting material has a significantly different polarity, reversed-phase chromatography using a solvent system like water/acetonitrile or water/methanol can be highly effective.[4][5]
-
| Issue | Cause | Solution | Scientific Rationale |
| Peak Tailing | Strong interaction between basic aniline and acidic silica gel.[1] | Add 0.5-1% triethylamine to the eluent.[2] | The triethylamine acts as a competitive base, neutralizing the acidic silanol groups on the silica surface. |
| Poor Separation | Similar Rf values between product and impurity. | Change the solvent system (e.g., switch from ethyl acetate to isopropanol).[4] | Different solvents offer different selectivities, altering the relative affinities of the compounds for the stationary phase. |
| Irreversible Binding | Very strong binding of the amine to the silica. | Use a different stationary phase like neutral or basic alumina.[4] | Alumina lacks the highly acidic silanol groups of silica, reducing irreversible adsorption of basic compounds. |
Q3: Can I use a simple liquid-liquid extraction to remove unreacted starting materials instead of chromatography?
A3: Absolutely. Acid-base extraction is a powerful, scalable, and often preferred first-pass purification technique for anilines, provided your starting materials are not also basic.[2][6]
The core principle relies on the basicity of the aniline functional group. By washing an organic solution of your crude product with a dilute aqueous acid (e.g., 1M HCl), you can selectively protonate your 4-fluoro-2-isopropoxyaniline. The resulting ammonium salt is highly soluble in the aqueous phase, while neutral organic impurities (like unreacted 1-fluoro-2-isopropoxy-4-nitrobenzene) remain in the organic layer.[2][7]
After separating the layers, you can recover your purified aniline by basifying the aqueous layer with a base like sodium hydroxide (NaOH) and extracting it back into a fresh organic solvent.[7]
Experimental Protocol: Acid-Base Extraction
This protocol is designed to separate the basic 4-fluoro-2-isopropoxyaniline from a neutral impurity like 1-fluoro-2-isopropoxy-4-nitrobenzene.
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, dichloromethane) in a separatory funnel.
-
Acidic Wash: Add an equal volume of 1M hydrochloric acid (HCl) to the separatory funnel. Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure buildup.[2]
-
Phase Separation: Allow the layers to separate. The top layer will be the organic phase (containing neutral impurities), and the bottom will be the aqueous phase (containing your protonated product). Drain the aqueous layer into a clean flask.
-
Repeat Extraction: To ensure complete transfer of the aniline, add another portion of 1M HCl to the organic layer, shake, and combine the aqueous layers.
-
Backwash (Optional): Wash the combined aqueous layers with a small amount of fresh organic solvent to remove any trapped neutral impurities.
-
Liberate the Free Base: Cool the aqueous layer in an ice bath. Slowly add 5M NaOH solution while stirring until the solution is strongly basic (pH > 12, check with pH paper). Your product should now be the deprotonated, water-insoluble free base.
-
Final Extraction: Extract the aqueous solution three times with a fresh organic solvent (e.g., ethyl acetate).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified 4-fluoro-2-isopropoxyaniline.
Caption: Workflow for purification via acid-base extraction.
Q4: My purified product is a low-melting solid or an oil, and I'm struggling with recrystallization. What are my options?
A4: "Oiling out," where a compound separates as a liquid instead of forming crystals, is a common issue with amines.[8][9] This often happens if the purity is low or if the cooling rate is too fast.
Troubleshooting Recrystallization:
-
Slow Down Cooling: After dissolving your compound in the minimum amount of hot solvent, allow it to cool slowly to room temperature before moving it to an ice bath. Rapid cooling promotes oil formation.[8]
-
Use a Seed Crystal: If you have a small amount of pure, solid material, adding a tiny "seed" crystal can provide a nucleation point for crystal growth.[9]
-
Convert to a Salt: The most reliable method for crystallizing anilines is often to convert them to a stable salt.[10][11] Bubbling anhydrous HCl gas through an ethereal or ethanolic solution of your aniline will precipitate the hydrochloride salt, which is typically a well-behaved, crystalline solid.[11] This salt can then be recrystallized from a suitable solvent system like ethanol/water. If you need the free base for your next step, the purified salt can be dissolved in water, neutralized with base, and extracted as described in the protocol above.[11]
| Solvent System | Comments |
| Ethanol/Water | Excellent for recrystallizing aniline hydrochloride salts.[11] |
| Isopropanol/Hexane | Good for moderately polar anilines. Dissolve in hot isopropanol and add hexane until cloudy. |
| Toluene | A good choice for less polar aromatic compounds. |
| Ethyl Acetate/Hexane | A versatile system for a wide range of polarities. |
Q5: My final product has a persistent yellow or brown color. What causes this and how can I remove it?
A5: Anilines are notoriously susceptible to air oxidation, which forms highly colored polymeric impurities.[5] Freshly distilled aniline is often colorless but can darken within hours when exposed to air and light.[5]
-
Activated Carbon Treatment: Dissolving your crude product in a suitable solvent and stirring it with a small amount of activated carbon (charcoal) for 15-30 minutes can effectively adsorb these colored impurities.[5] The carbon can then be removed by filtering the solution through a pad of Celite®.
-
Vacuum Distillation: If your product is a liquid or a low-melting solid, vacuum distillation is an excellent method for separating it from non-volatile colored "gunk" and polymeric materials.[5][12]
-
Proper Storage: To prevent future degradation, store your purified 4-fluoro-2-isopropoxyaniline in a tightly sealed amber vial under an inert atmosphere (nitrogen or argon) in a refrigerator.[5]
Decision Workflow for Purification
Choosing the right purification strategy depends on the nature of your impurities and the physical state of your product.
Caption: Decision tree for selecting a purification method.
References
-
ResearchGate. (2014). How do I remove aniline from the reaction mixture?[Link]
-
Tiei Extraction. (2025). Application of Centrifugal Extractor in Aniline Extraction. [Link]
-
ResearchGate. (2014). How to obtain pure aniline from a mixture of phenol and aniline?[Link]
-
Koch Modular Process Systems. (n.d.). Extraction of Aniline Compound. [Link]
-
ResearchGate. (2013). How to remove aniline from reaction mixture. [Link]
-
ResearchGate. (2013). How to remove aniline from reaction mixture. [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]
-
Reddit. (2014). Purify and dry aniline?[Link]
-
ResearchGate. (2014). Does aniline stick in columns during column chromatography?[Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]
-
PubChem. (n.d.). 2-Fluoro-4-isopropoxyaniline. [Link]
-
PubChemLite. (n.d.). 4-fluoro-2-isopropoxyaniline hydrochloride. [Link]
-
ResearchGate. (2014). Does aniline stick in columns during column chromatography?[Link]
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- 12. reddit.com [reddit.com]
Technical Support Center: Optimizing Catalyst Loading for the Hydrogenation of 4-Fluoro-2-isopropoxy-1-nitrobenzene
Welcome to the technical support center for the catalytic hydrogenation of 4-Fluoro-2-isopropoxy-1-nitrobenzene. This guide is designed for researchers, chemists, and process development professionals to navigate the nuances of this specific transformation. The primary challenge in reducing substituted nitroaromatics, particularly halogenated ones, is achieving high chemoselectivity—converting the nitro group to an amine while preserving other sensitive functional groups.
The hydrogenation of this compound is a critical step in the synthesis of valuable pharmaceutical intermediates. However, it presents a significant challenge: preventing hydrodefluorination while ensuring complete reduction of the nitro group. This guide provides in-depth troubleshooting advice and optimized protocols, focusing on the critical parameter of catalyst loading.
Frequently Asked Questions (FAQs)
Q1: Why is catalyst loading so critical for the hydrogenation of this specific molecule?
A: Catalyst loading directly influences reaction rate, selectivity, and safety. For this compound, the C-F bond is susceptible to hydrogenolysis (cleavage). An excessively high catalyst loading can lead to an overly active catalytic surface and poor local heat dissipation. This increases the likelihood of the undesired hydrodefluorination side reaction. Conversely, insufficient loading will result in slow or incomplete reactions. Therefore, finding the optimal catalyst loading is a balancing act between reaction efficiency and product purity.
Q2: Which catalyst is recommended for this reaction to minimize hydrodefluorination?
A: While Palladium on carbon (Pd/C) is a common choice for nitro group reductions, it is often too active for halogenated substrates and can promote dehalogenation.[1][2] Raney Nickel is frequently a superior choice as it generally shows lower activity towards C-F bond cleavage.[1][2] Specialized catalysts, such as modified Platinum (Pt) catalysts, have also been developed to enhance selectivity for haloanilines.[3]
Q3: What are the primary safety concerns for this type of reaction?
A: There are three main hazards:
-
Pyrophoric Catalysts: Both Pd/C and Raney Nickel catalysts, especially after use (when charged with hydrogen), are pyrophoric and can ignite spontaneously upon exposure to air.[4][5] The filter cake must be kept wet at all times during and after filtration.[6][7]
-
Flammable Hydrogen Gas: Hydrogen gas is extremely flammable and forms explosive mixtures with air over a wide range (4-75%).[4] All reactions must be conducted in a well-ventilated fume hood, and the system must be thoroughly purged with an inert gas (like Nitrogen or Argon) before introducing hydrogen and after the reaction is complete.[5][8]
-
Exothermic Reaction: The reduction of a nitro group is a highly exothermic process.[9] Poor temperature control, especially on a larger scale, can lead to a thermal runaway. Monitoring the internal temperature is crucial.
Q4: How do reaction intermediates affect the process?
A: The reduction of a nitro group proceeds through nitroso and hydroxylamine intermediates.[10][11] Under certain conditions, these intermediates can condense to form azoxybenzene, which can be further reduced to azobenzene and hydrazobenzene.[10] Accumulation of these intermediates, often due to inefficient hydrogenation, can lead to complex product mixtures. Ensuring sufficient hydrogen availability and catalyst activity helps drive the reaction to the desired aniline product.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the hydrogenation of this compound.
Issue 1: Low or Incomplete Conversion
Question: My reaction has stalled, or the starting material is being consumed very slowly. What are the potential causes and how can I resolve this?
Answer: Low conversion can stem from several factors related to the catalyst, reaction conditions, or reagents. A systematic approach is key to diagnosing the problem.
Troubleshooting Workflow: Low Conversion
Caption: Troubleshooting workflow for low conversion.
Detailed Solutions:
-
Catalyst Poisoning: The active sites of noble metal catalysts can be blocked by poisons like sulfur or certain nitrogen compounds.[6] Ensure all reagents and solvents are of high purity and glassware is meticulously cleaned. If poisoning is suspected, the catalyst must be replaced.
-
Catalyst Deactivation: Catalysts can lose activity from improper storage or handling.[6] Always handle catalysts under an inert atmosphere. Using a fresh batch is the best way to rule out deactivation.
-
Insufficient Catalyst Loading: The reaction rate is often dependent on the amount of available catalytic sites. If the reaction is clean but slow, a careful, incremental increase in catalyst loading may be warranted.
-
Poor Mass Transfer: Hydrogenation is a triphasic reaction (solid catalyst, liquid substrate/solvent, gaseous hydrogen). Vigorous stirring is essential to ensure hydrogen can reach the catalyst surface.[6][7] If the reaction is slow, increasing the agitation rate can significantly improve it.
Issue 2: Poor Selectivity / Significant Hydrodefluorination
Question: I am observing a significant amount of the defluorinated aniline byproduct in my final product mixture. How can I suppress this side reaction?
Answer: Hydrodefluorination is a common and challenging side reaction. It is typically caused by excessive catalyst activity or harsh reaction conditions.
Reaction Pathway and Side Product Formation
Caption: Reaction pathway showing desired product and potential byproducts.
Detailed Solutions:
-
Change Catalyst Type: This is the most effective solution. Switch from Pd/C to a less active catalyst for dehalogenation, such as Raney Nickel.[2]
-
Reduce Catalyst Loading: Lowering the catalyst loading reduces the number of highly active sites available for C-F bond cleavage. This may slow the primary reaction, but the improvement in selectivity is often worth the trade-off.
-
Optimize Conditions: Reduce the hydrogen pressure and/or reaction temperature. Harsher conditions provide more energy to overcome the activation barrier for the undesired dehalogenation reaction.
-
Avoid Prolonged Reaction Times: Once the starting material is consumed (as monitored by TLC or GC/LC-MS), stop the reaction immediately. Leaving the product exposed to the catalyst and hydrogen for extended periods increases the risk of side reactions.
Data & Protocols
Catalyst Performance Comparison
| Catalyst Type | Typical Loading (mol%) | Pros | Cons for this Substrate |
| Palladium on Carbon (Pd/C) | 2 - 10%[4] | Highly active for nitro reduction. | High risk of hydrodefluorination.[2] |
| Raney Nickel | 5 - 10 wt%[2] | Lower propensity for dehalogenation.[1] | Pyrophoric; may require higher pressures/temps than Pd/C. |
| Platinum on Carbon (Pt/C) | 1 - 5% | Can offer good selectivity. | Activity can be lower than Pd/C. |
| Modified Catalysts (e.g., Pt-V/C) | Varies | Designed for high selectivity in halonitroarene reduction.[3] | May not be commercially available; requires synthesis. |
Experimental Protocol: Optimized Hydrogenation using Raney Nickel
This protocol provides a starting point for optimization. The catalyst loading should be adjusted based on initial results.
-
Reactor Setup: To a suitable hydrogenation vessel, add this compound (1.0 eq) and a solvent such as ethanol or methanol (sufficient to ensure dissolution and stirring).
-
Inerting: Seal the vessel and thoroughly purge the system with an inert gas (e.g., Nitrogen or Argon) for 5-10 minutes to remove all oxygen.[6]
-
Catalyst Addition: Under a positive pressure of inert gas, carefully add Raney Nickel (start with ~5 wt% of the substrate). Caution: Raney Nickel is pyrophoric and should be handled as a slurry, never allowed to dry out.[6]
-
Hydrogenation: Evacuate the inert gas and introduce hydrogen gas, typically via a balloon or by pressurizing the reactor to a low pressure (e.g., 1-4 atm).[2]
-
Reaction: Stir the mixture vigorously at room temperature. The reaction progress should be monitored closely by taking small aliquots (after purging the system with inert gas) and analyzing via TLC, GC, or LC-MS.
-
Work-up: Once the reaction is complete, carefully vent the excess hydrogen and purge the system thoroughly with inert gas.
-
Catalyst Filtration: Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. CRITICAL: Keep the filter cake wet with solvent at all times to prevent ignition.[6][7] Wash the filter cake with a small amount of the reaction solvent.
-
Isolation: Combine the filtrate and washings. Remove the solvent under reduced pressure to obtain the crude 4-Fluoro-2-isopropoxyaniline, which can be purified further if necessary.
References
- BenchChem. (2025).
-
Scribd. (n.d.). Catalytic Hydrogenation of Nitrobenzene Safety Table. [Link]
-
Chandra, T., & Zebrowski, J. P. (n.d.). Hazards associated with laboratory scale hydrogenations. UW-Madison Chemistry. [Link]
-
Li, G.-X., Ma, J.-H., Peng, X.-H., & Lv, C.-X. (2011). Deactivation Kinetics Model of Pt/C Catalyst for Hydrogenation of Nitrobenzene to p-Aminophenol. Asian Journal of Chemistry, 23(8), 3605-3610. [Link]
-
ResearchGate. (2011). Deactivation Kinetics Model of Pt/C Catalyst for Hydrogenation of Nitrobenzene to p-Aminophenol. [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Nitro Reduction. [Link]
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AIDIC. (n.d.). Evaluation of Nitrobenzene Hydrogenation Kinetic Particularities Over Mono and Bimetallic Ni Containing Hypercrosslinked Polysty. [Link]
-
Reddit. (2022). Hydrogenation reaction tips and tricks. r/Chempros. [Link]
-
University of Pittsburgh. (2012). Hydrogenation Reactions Safety Guidelines. [Link]
-
Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. [Link]
-
ResearchGate. (n.d.). Solvent effects on the kinetics of catalytic hydrogenation of substituted nitro- and azobenzenes on Raney nickel. [Link]
- BenchChem. (2025).
-
Stanford Environmental Health & Safety. (n.d.). HYDROGENATION EXPLOSION. [Link]
-
ResearchGate. (n.d.). Influence of interaction between a substituent and the benzene ring on the hydrogenation rate of nitrobenzene and its partial reduction products. [Link]
-
NIH. (2018). Single-site catalyst promoters accelerate metal-catalyzed nitroarene hydrogenation. [Link]
- BenchChem. (2025). Technical Support Center: Optimizing Reactions of 1-fluoro-4-nitrobenzene. BenchChem.
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ACS Publications. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters. [Link]
-
ResearchGate. (n.d.). Hydrogenation of nitrobenzene derivatives with different substituents at the phenyl ring with the Ru/CMK-3 catalyst. [Link]
-
RWTH Publications. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. [Link]
-
ChemRxiv. (n.d.). Selective chemical reduction of Nitrobenzene to Aniline by Fe doped 1T MoS2 nanozyme. [Link]
-
RSC Publishing. (n.d.). Hydrogen-free hydrogenation of nitrobenzene via direct coupling with cyclohexanol dehydrogenation over ordered mesoporous MgO/SBA-15 supported Cu nanoparticles. [Link]
-
ACS Publications. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. [Link]
-
Reddit. (2023). Hydrogenation troubleshooting. r/Chempros. [Link]
-
ResearchGate. (n.d.). Commercial Catalysts Screening for Liquid Phase Nitrobenzene Hydrogenation. [Link]
-
AIDIC. (n.d.). Evaluation of Nitrobenzene Hydrogenation Kinetic Particularities over Mono and Bimetallic Ni Containing Hypercrosslinked Polystyrene. Chemical Engineering Transactions. [Link]
- BenchChem. (2025). A Comparative Analysis of Catalysts for the Selective Hydrogenation of 1-Fluoro-4-Nitrobenzene. BenchChem.
-
RSC Publishing. (n.d.). Selective hydrogenation of nitroarenes under mild conditions by the optimization of active sites in a well defined Co@NC catalyst. [Link]
-
PubChem. (n.d.). 4-Fluoro-1-isopropoxy-2-nitrobenzene. [Link]
-
ResearchGate. (2015). Liquid phase hydrogenation of nitrobenzene. Applied Catalysis A: General. [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions for 1‐chloro‐4‐nitrobenzene reduction using ruthenium complexesa. [Link]
-
ResearchGate. (n.d.). Photocatalytic hydrogenation of nitrobenzene to aniline over titanium( iv ) oxide using various saccharides instead of hydrogen gas. [Link]
-
ResearchGate. (n.d.). Kinetic profile for compound ( 1–4 )-catalyzed hydrogenation of nitrobenzene. [Link]
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Technical Support Center: Solvent Effects on the Nucleophilic Aromatic Substitution of 4-Fluoro-2-isopropoxy-1-nitrobenzene
Welcome to the technical support center for investigating the nucleophilic aromatic substitution (SNAr) of 4-Fluoro-2-isopropoxy-1-nitrobenzene. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this substrate or similar electronically activated aryl fluorides. Here, we move beyond simple protocols to explore the causality behind experimental phenomena, providing you with the insights needed to troubleshoot, optimize, and master this reaction.
Foundational Principles: Understanding the SNAr Mechanism
Before troubleshooting, a firm grasp of the reaction mechanism is essential. The substitution of the fluorine atom on this compound proceeds via a two-step addition-elimination mechanism, known as the SNAr pathway.[1] The rate and success of this reaction are critically dependent on the stability of the key intermediate.
The SNAr Mechanism involves:
-
Nucleophilic Attack: The nucleophile (Nu⁻) attacks the carbon atom bearing the fluorine. This is typically the slow, rate-determining step because it disrupts the aromaticity of the ring.[2]
-
Formation of the Meisenheimer Complex: This attack forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The stability of this complex is paramount. The electron-withdrawing nitro group (—NO₂) at the para position is crucial for delocalizing the negative charge, thereby stabilizing this intermediate.[1][3] The ortho-isopropoxy group also influences the electronic environment, though its effect is more complex, involving both electron-donating resonance and inductive withdrawal.
-
Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the fluoride ion, the leaving group. While fluoride is not the best leaving group in terms of its stability as an anion, its high electronegativity makes the attached carbon highly electrophilic and significantly accelerates the initial nucleophilic attack, making it the best halide leaving group for SNAr reactions.[4][5]
Caption: The SNAr mechanism for this compound.
Frequently Asked Questions (FAQs)
This section addresses common questions encountered during experimental work.
Q1: Why is my reaction rate significantly slower in methanol compared to DMSO?
A1: This classic observation highlights the critical difference between polar protic and polar aprotic solvents in SNAr reactions.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents are highly preferred for SNAr reactions.[5] They possess large dipole moments that can effectively solvate the counter-ion (e.g., K⁺ in K₂CO₃) but are poor hydrogen bond donors. This leaves the anionic nucleophile relatively "naked" and highly reactive, accelerating the initial attack.[5]
-
Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents have O-H or N-H bonds and are strong hydrogen bond donors. They form a "solvation shell" around the anionic nucleophile through hydrogen bonding, which stabilizes the nucleophile and increases the activation energy required for it to attack the aromatic ring. This significantly reduces its nucleophilicity and slows the reaction rate.[6]
Q2: I am seeing no reaction. Is the isopropoxy group deactivating the ring?
A2: Not necessarily. While the isopropoxy group is an electron-donating group (EDG) by resonance, which can slightly counteract the activating effect of the nitro group, the overall electronic character of the ring remains highly electron-deficient. The primary activators for SNAr are strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group.[3][4] In this substrate, the powerful para-nitro group is the dominant activating factor. A lack of reaction is more likely due to other factors such as:
-
An insufficiently strong nucleophile.
-
The use of a protic solvent (see Q1).
-
Inadequate temperature. Many SNAr reactions require heating to proceed at a practical rate.[5]
-
Impure reagents or solvents, especially the presence of water.
Q3: Does the choice of base matter when using a neutral nucleophile like an amine?
A3: Absolutely. When using a neutral nucleophile like piperidine or morpholine, a non-nucleophilic base (e.g., K₂CO₃, Et₃N) is often required. The reaction can be catalyzed by a second molecule of the amine acting as a base to deprotonate the Meisenheimer complex, but this is often slow.[7][8] An external base facilitates the removal of the proton from the nitrogen in the intermediate, which aids in the elimination of the leaving group and drives the reaction forward. The choice of base and its solubility in the reaction solvent can significantly impact the reaction rate.
Q4: Can I use 4-chloro-2-isopropoxy-1-nitrobenzene instead of the fluoro analogue?
A4: You can, but expect a much slower reaction. For SNAr, the typical halogen reactivity order is F >> Cl > Br > I . This is counterintuitive if you only consider bond strength. The reason lies in the rate-determining step: the initial nucleophilic attack. Fluorine's intense electronegativity strongly polarizes the C-F bond and withdraws electron density from the ring inductively, making the carbon atom significantly more electrophilic and susceptible to attack.[4][5] This effect on the activation energy of the first step far outweighs the fact that the C-F bond is stronger than the C-Cl bond.
Troubleshooting Guide: From Sluggish Reactions to Undesired Products
Use this guide to diagnose and resolve common experimental issues.
Caption: A logical workflow for troubleshooting common SNAr reaction issues.
In-Depth Scenarios:
-
Problem: Reaction stalls at ~50% conversion even after extended time and heating.
-
Probable Cause: Product inhibition or a reversible equilibrium may be at play. More likely, the nucleophile may be degrading over time at high temperatures, or a buildup of the fluoride leaving group is interacting with the reaction.
-
Solution:
-
Add Nucleophile in Portions: Instead of adding all the nucleophile at the beginning, add a second portion (e.g., 0.5 equivalents) once the reaction rate slows.
-
Use a Fluoride Scavenger: In some specialized cases, adding a mild Lewis acid or a silicate compound can sequester the fluoride byproduct, preventing potential inhibitory effects.
-
-
-
Problem: TLC/LC-MS shows multiple unidentified spots, and the desired product is a minor component.
-
Probable Cause: Side reactions are occurring. With strong nucleophiles and bases, unintended reactions can happen. For instance, a very strong base could potentially deprotonate the isopropoxy methyl groups, leading to complex side pathways. Alternatively, if the nucleophile has multiple reactive sites, you may be getting a mixture of products.
-
Solution:
-
Lower the Temperature: Side reactions often have higher activation energies than the desired reaction. Running the reaction at the lowest feasible temperature can improve selectivity.
-
Use a Weaker Base: If using a strong base like NaH with an alcohol to generate an alkoxide in situ, ensure all the hydride is quenched before adding the aryl fluoride.[9] Excess hydride can cause undesired reductions or side reactions.
-
Protecting Groups: If the nucleophile has other functional groups (e.g., a primary amine and a thiol), consider protecting one of them to ensure regioselectivity.
-
-
Experimental Protocols: A Self-Validating Kinetic Study
This protocol provides a reliable method for quantifying the effect of a given solvent on the reaction rate.
Objective: To determine the second-order rate constant (k₂) for the reaction of this compound with piperidine in acetonitrile.
Materials:
-
This compound (Substrate)
-
Piperidine (Nucleophile)
-
Anhydrous Acetonitrile (Solvent)
-
UV-Vis Spectrophotometer or HPLC with a UV detector
-
Constant temperature bath or block
Procedure:
-
Stock Solution Preparation:
-
Prepare a 0.1 M stock solution of the substrate in anhydrous acetonitrile.
-
Prepare a 1.0 M stock solution of piperidine in anhydrous acetonitrile.
-
-
Kinetic Run (Pseudo-First-Order Conditions):
-
To ensure the reaction follows pseudo-first-order kinetics, the nucleophile must be in large excess (≥10 equivalents).
-
In a quartz cuvette or a reaction vial, place 2.0 mL of the 1.0 M piperidine solution.
-
Allow the solution to equilibrate to the desired temperature (e.g., 50.0 °C) in the spectrophotometer's thermostatted cell holder.
-
To initiate the reaction, rapidly inject a small volume (e.g., 40 µL) of the 0.1 M substrate stock solution and mix thoroughly. This creates a large excess of the nucleophile.
-
-
Data Acquisition:
-
Immediately begin monitoring the reaction. The formation of the product, N-(2-isopropoxy-4-nitrophenyl)piperidine, can be monitored by the increase in absorbance at its λmax (typically in the 350-450 nm range, which should be determined beforehand).
-
Record the absorbance at fixed time intervals until the reaction is >90% complete (i.e., the absorbance plateaus).
-
-
Data Analysis:
-
The observed rate constant (kobs) is determined by plotting ln(A∞ - At) versus time (t), where A∞ is the final absorbance and At is the absorbance at time t. The slope of this line will be -kobs.
-
The second-order rate constant (k₂) is then calculated using the equation: k₂ = kobs / [Piperidine] .
-
-
Validation:
-
Repeat the experiment with a different concentration of piperidine (e.g., 0.5 M). The calculated k₂ value should remain consistent, validating the second-order nature of the reaction.
-
Data Hub: Comparative Solvent Effects on SNAr Reactions
While kinetic data for this compound is not widely published, the principles are well-demonstrated by the closely related and extensively studied reaction of 1-fluoro-2,4-dinitrobenzene with piperidine . The trends observed are directly applicable.
| Solvent | Dielectric Constant (ε) at 25°C | Type | Relative Second-Order Rate Constant (krel) | Rationale for Rate |
| Toluene | 2.4 | Non-polar Aprotic | 1 | Poor stabilization of the charged Meisenheimer complex. |
| Dioxane | 2.2 | Aprotic | ~10 | Slight polarity, but still weak stabilization. |
| Ethyl Acetate | 6.0 | Polar Aprotic | ~50 | Moderate polarity improves stabilization of the intermediate. |
| Acetonitrile | 37.5 | Polar Aprotic | ~1,500 | High polarity strongly stabilizes the intermediate without solvating the nucleophile.[10] |
| Nitromethane | 35.9 | Polar Aprotic | ~2,000 | Similar to acetonitrile, provides strong stabilization.[10] |
| DMSO | 46.7 | Polar Aprotic | ~10,000+ | Excellent at solvating cations and stabilizing the charged intermediate, leading to very fast rates. |
| Chloroform | 4.8 | Aprotic (HBD) | ~100 | Although aprotic, it can act as a hydrogen-bond donor (HBD), slightly deactivating the nucleophile but assisting in the departure of fluoride.[10][11] |
| Methanol | 32.7 | Polar Protic | ~20 | Strong hydrogen bonding to the piperidine nucleophile severely deactivates it, leading to a much slower rate despite high polarity.[12] |
Data is synthesized and scaled for illustrative purposes based on trends reported in the literature for similar SNAr reactions.[6][10][11]
References
- Technical Support Center: Troubleshooting Low Yields in Nucleophilic Aromatic Substitution with Azides. Benchchem.
-
Um, I. H., et al. (2007). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition. PMC, NIH. Available from: [Link]
-
Characteristics of the SN1 Reaction. (2024). Chemistry LibreTexts. Available from: [Link]
-
Solvent Effects. University of Calgary. Available from: [Link]
-
Aromatic Substitution Mechanisms: Electrophilic, Nucleophilic, and Radical Pathways. (2025). ResearchGate. Available from: [Link]
-
Kinetic Solvent Effects in Organic Reactions. (2019). ChemRxiv. Available from: [Link]
-
SNAr troubleshooting. (2023). Reddit r/AskChemistry. Available from: [Link]
-
SNAr Solvents and Reagents. American Chemical Society Green Chemistry Institute's Pharmaceutical Roundtable. Available from: [Link]
-
Limitations of Electrophilic Aromatic Substitution Reactions. Chemistry Steps. Available from: [Link]
-
On the design of optimal computer experiments to model solvent effects on reaction kinetics. (2024). Royal Society of Chemistry. Available from: [Link]
-
SNAr reaction scope & limitations. (2020). Chem Help ASAP via YouTube. Available from: [Link]
-
Solvent Effects in Organic Chemistry: Polarity, Proticity, and Reaction Rates. (2025). ResearchGate. Available from: [Link]
-
What is the result when the polarity of the solvent is increased in nucleophilic substitution? (2014). Chemistry Stack Exchange. Available from: [Link]
-
A Model For the Calculation of Solvent Effects on Reaction Rates for Process Design Purposes. DSpace@MIT. Available from: [Link]
-
Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. (2022). PMC, NIH. Available from: [Link]
-
Nudelman, N. S., et al. (1990). Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents. Journal of the Chemical Society, Perkin Transactions 2. Available from: [Link]
-
Electrophilic Aromatic Substitution: The Mechanism. (2017). Master Organic Chemistry. Available from: [Link]
-
Kinetic Study on SNAr Reaction of 1-(Y-Substituted-phenoxy)-2,4-dinitrobenzenes with Cyclic Secondary Amines in Acetonitrile: Evidence for Cyclic Transition-State Structure. (2014). ResearchGate. Available from: [Link]
-
Nucleophilic Aromatic Substitution: SNAr. KPU Pressbooks. Available from: [Link]
-
Solvent effects. Wikipedia. Available from: [Link]
-
Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. PMC, NIH. Available from: [Link]
-
Specific and non-specific solvent effects on aromatic nucleophilic substitution. Kinetics of the reaction of 1-fluoro-2,6-dinitrobenzene and homopiperidine in binary solvent mixtures. (2002). ResearchGate. Available from: [Link]
-
Kinetic study on SNAr reaction of 1-(y-substituted-phenoxy)-2,4-dinitrobenzenes with cyclic secondary amines in acetonitrile: evidence for cyclic transition-state structure. (2014). PubMed. Available from: [Link]
-
Electrophilic Aromatic Substitution - Common Problems. (2016). Operation Orgo via YouTube. Available from: [Link]
-
An analysis of electrophilic aromatic substitution: a “complex approach”. (2021). RSC Publishing. Available from: [Link]
-
Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents. Semantic Scholar. Available from: [Link]
-
HALOGEN MOBILITY IN ACTIVATED AROMATIC NUCLEOPHILIC SUBSTITUTION. ElectronicsAndBooks. Available from: [Link]
-
Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. (2024). PMC, NIH. Available from: [Link]
-
Scheme 5: Nucleophilic aromatic substitution of 4-fluoro-1-nitrobenzene... ResearchGate. Available from: [Link]
-
Martinez, R. D., et al. (1986). Solvent effects on aromatic nucleophilic substitutions. Part 4. Kinetics of the reaction of 1-chloro-2,4-dinitrobenzene with piperidine in protic solvents. Journal of the Chemical Society, Perkin Transactions 2. Available from: [Link]
- Technical Support Center: Optimizing Reactions of 1-fluoro-4-nitrobenzene. Benchchem.
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- 4. youtube.com [youtube.com]
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- 6. Solvent effects on aromatic nucleophilic substitutions. Part 4. Kinetics of the reaction of 1-chloro-2,4-dinitrobenzene with piperidine in protic solvents - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Kinetic study on SNAr reaction of 1-(y-substituted-phenoxy)-2,4-dinitrobenzenes with cyclic secondary amines in acetonitrile: evidence for cyclic transition-state structure - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 12. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Exothermic Reactions in the Nitration of Substituted Fluorobenzenes
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
The nitration of substituted fluorobenzenes is a cornerstone of synthetic chemistry, pivotal in the creation of a vast array of pharmaceuticals and fine chemicals. However, this reaction is notoriously exothermic and, if not properly managed, can pose significant safety risks, including thermal runaway.[1][2] This guide provides in-depth technical support, troubleshooting advice, and frequently asked questions to ensure the safe and efficient execution of these critical reactions.
I. Understanding the Core Hazard: The Exotherm
Nitration reactions, particularly those involving mixed acids (a combination of nitric and sulfuric acid), are highly exothermic.[1][3][4] The primary source of heat is the formation of the nitronium ion (NO₂⁺) and its subsequent electrophilic attack on the aromatic ring. Several factors influence the intensity of this exotherm:
-
The Role of Sulfuric Acid: Concentrated sulfuric acid serves two critical functions: it acts as a catalyst by protonating nitric acid to form the highly reactive nitronium ion, and it serves as a dehydrating agent, absorbing the water produced during the reaction.[5] This dehydration is crucial, as water can dilute the acid and inhibit the reaction.[5]
-
Substituent Effects: The nature and position of substituents on the fluorobenzene ring significantly impact reactivity.[6][7][8] Electron-donating groups activate the ring, increasing the reaction rate and the rate of heat generation.[8][9] Conversely, electron-withdrawing groups deactivate the ring, often requiring more forceful conditions to achieve nitration.[5][6][9]
-
The Fluorine Anomaly: Fluorine is an interesting case. While it is an electron-withdrawing group, it is considered an ortho-, para- director in electrophilic aromatic substitution.[9][10] The reactivity of fluorobenzene is somewhat anomalous, being only slightly less reactive than benzene in nitration, whereas other halobenzenes are significantly less reactive.[10] This is due to a complex interplay of inductive and resonance effects.[10]
Frequently Asked Questions (FAQs) - The "Why" Behind the Hazard
Q1: What are the primary factors contributing to thermal runaway during the nitration of fluorobenzenes?
A1: Thermal runaway occurs when the heat generated by the reaction exceeds the heat removal capacity of the system.[11] Key contributing factors include:
-
Rapid Reagent Addition: Adding the nitrating agent too quickly can generate heat faster than the cooling system can dissipate it.[5]
-
Inadequate Cooling: An insufficient cooling bath or a cooling system failure can lead to a rapid temperature increase.[5][12]
-
Poor Agitation: Inefficient stirring creates localized "hot spots" with high reactant concentrations, which can initiate a runaway reaction that propagates throughout the mixture.[5]
-
Accumulation of Unreacted Reagents: If the reaction temperature is too low, the nitrating agent can accumulate. A subsequent small temperature increase can then trigger a rapid, delayed, and highly exothermic reaction.[5]
Q2: How does the position of the substituent on the fluorobenzene ring affect reaction exothermicity?
A2: The position of the substituent dictates the regioselectivity of the nitration and can influence the overall rate. Substituents that activate the ortho and para positions will lead to a faster reaction and a more significant exotherm compared to those that direct to the less reactive meta position. The steric hindrance of a substituent can also play a role, potentially slowing the reaction rate and the rate of heat evolution.
Q3: What are the tell-tale signs of an impending thermal runaway?
A3: Early warning signs include:
-
An unexpected and rapid rise in reaction temperature that does not respond to cooling adjustments.[12]
-
The evolution of brown or yellow fumes (NO₂ gas), indicating decomposition reactions are occurring.[12] Nitrogen dioxide is highly toxic and its presence signals a critical situation.[12]
-
A noticeable increase in pressure within a closed system.
II. Troubleshooting Guide: Proactive and Reactive Measures
This section provides actionable steps to prevent and manage exothermic events during the nitration of substituted fluorobenzenes.
Issue 1: Unexpected Temperature Spike During Nitrating Agent Addition
Immediate Actions:
-
Stop Reagent Addition Immediately: Cease the flow of the nitrating agent.[12]
-
Enhance Cooling: Increase the flow of coolant to the reactor jacket or lower the temperature of the cooling bath.[12]
-
Ensure Vigorous Agitation: Verify that the stirring is adequate to prevent localized hot spots.[5]
Logical Troubleshooting Flow:
Caption: Emergency response workflow for a temperature excursion.[12]
Potential Causes and Preventative Measures:
| Cause | Preventative Measure |
| Rapid Addition of Nitrating Agent | Utilize a dropping funnel or syringe pump for slow, controlled, dropwise addition.[5] Continuously monitor the internal reaction temperature. |
| Inadequate Cooling | Ensure the cooling bath has sufficient capacity and is at the appropriate temperature (e.g., ice-salt bath for sub-zero temperatures).[5] |
| Poor Agitation | Use an overhead stirrer for viscous mixtures and ensure the stir bar or impeller is appropriately sized for the reaction vessel to create a vortex.[5] |
| Incorrect Reagent Concentration | Double-check calculations and use accurately measured concentrations of nitric and sulfuric acids.[5] |
Issue 2: Agitator Failure During Reaction
Immediate Actions:
-
STOP ALL REAGENT ADDITION IMMEDIATELY. [12]
-
DO NOT ATTEMPT TO RESTART THE AGITATOR. Restarting could suddenly mix accumulated, unreacted reagents, leading to a violent, uncontrollable exotherm.[12]
-
Initiate an Emergency Shutdown and Quench. This is a critical situation requiring immediate and decisive action.[12]
Issue 3: Evolution of Brown/Yellow Gas (NO₂)
Immediate Actions:
-
This is a critical sign of a runaway reaction. [12]
-
Do not approach without appropriate respiratory protection. Nitrogen dioxide is highly toxic.[12]
-
Follow all steps for an unexpected temperature spike.
-
If safe to do so, prepare for an emergency quench by adding the reaction mixture to a large volume of cold water or ice. [5][12] Be aware that the dilution of sulfuric acid is also highly exothermic, so this should be a last resort performed with extreme caution.[5][12]
III. Experimental Protocols: A Framework for Safety
Adherence to well-designed experimental protocols is paramount for the safe execution of nitration reactions.
A. Preparation of the Nitrating Mixture (Mixed Acid)
Safety First: This procedure is highly exothermic and should be performed in a fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles.[3][13][14]
-
Place a flask containing the calculated amount of concentrated sulfuric acid in an ice-water bath and allow it to cool.[5]
-
Slowly and dropwise, add the concentrated nitric acid to the cold sulfuric acid with continuous stirring.[5]
-
Maintain the temperature of the mixture below 10-15 °C throughout the addition.
-
Once the addition is complete, keep the mixed acid cooled in the ice bath until it is ready for use.
B. General Protocol for Nitration of a Substituted Fluorobenzene
-
In a separate flask equipped with a stirrer, thermometer, and addition funnel, dissolve the substituted fluorobenzene in a suitable solvent (if necessary) or use it neat.
-
Cool the flask containing the fluorobenzene derivative to the desired reaction temperature (typically 0-5 °C) using an appropriate cooling bath.[5]
-
Slowly, add the pre-cooled mixed acid dropwise to the stirred fluorobenzene solution, ensuring the internal temperature does not exceed the set point.[5] The rate of addition is critical for controlling the exotherm.
-
After the addition is complete, allow the reaction to stir at the same temperature for the specified time, monitoring for completion by TLC or another appropriate analytical method.
C. Standard Quenching and Work-up Procedure
Caution: The quenching process is also exothermic and must be performed carefully.[11][15][16]
-
Slowly pour the reaction mixture onto a large volume of crushed ice or an ice-water slurry with vigorous stirring.[5][17] This serves to rapidly cool the mixture and dilute the acids, effectively stopping the reaction.[17]
-
If the product precipitates as a solid, it can be collected by vacuum filtration and washed with cold water until the filtrate is neutral.[17]
-
If the product is an oil or remains in solution, transfer the quenched mixture to a separatory funnel and extract with a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane).[17]
-
Combine the organic extracts and wash sequentially with water, a dilute sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.[17]
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and remove the solvent under reduced pressure.[17]
Workflow for Quenching and Work-up:
Caption: General experimental workflow for the work-up of aromatic nitration reactions.[17]
IV. Advanced Safety Considerations: Reaction Calorimetry
For process development and scale-up, reaction calorimetry is an invaluable tool for quantifying the thermal hazards of a nitration reaction.[15][18] It provides critical data for safe process design.
Key Parameters Determined by Reaction Calorimetry:
| Parameter | Description | Significance for Safety |
| Heat of Reaction (ΔHrxn) | The total amount of heat released or absorbed during the reaction. | A high heat of reaction indicates a large amount of energy that needs to be managed. |
| Heat Flow (Qr) | The rate at which heat is generated by the reaction. | Determines the required cooling capacity of the reactor.[12] A high value indicates a greater potential for temperature increase if cooling is lost.[12] |
| Adiabatic Temperature Rise (ΔTad) | The theoretical temperature increase of the reaction mass if all cooling is lost (adiabatic conditions).[12] | A critical indicator of runaway potential.[11][12] If ΔTad is high, even a small loss of cooling can be catastrophic.[12] |
| Maximum Temperature of the Synthesis Reaction (MTSR) | The maximum temperature a reaction can reach in the event of a cooling failure, considering the accumulation of unreacted reagents.[11][12] | A key parameter for assessing the severity of a potential runaway scenario. |
By understanding and applying the principles and procedures outlined in this guide, researchers, scientists, and drug development professionals can safely and effectively manage the exothermic nature of nitrating substituted fluorobenzenes, paving the way for continued innovation in chemical synthesis.
V. References
-
Benchchem. (n.d.). Technical Support Center: Managing Exothermic Reactions During Nitration. Retrieved from
-
Benchchem. (n.d.). Technical Support Center: Work-up Procedures for Aromatic Nitration Reactions. Retrieved from
-
Rosenthal, J., & Schuster, D. I. (2003). The Anomalous Reactivity of Fluorobenzene in Electrophilic Aromatic Substitution and Related Phenomena. Journal of Chemical Education, 80(6), 679.
-
Benchchem. (n.d.). Technical Support Center: Managing Thermal Runaway in Nitration Reactions. Retrieved from
-
MDPI. (2023). Thermal Risk Evaluation of the Fluorobenzotriazolone Nitration Process. Retrieved from [Link]
-
National Institutes of Health. (2023). Thermal Risk Evaluation of the Fluorobenzotriazolone Nitration Process. Retrieved from [Link]
-
University of Wisconsin-Madison Chemistry. (n.d.). Experiment 11: Electrophilic Aromatic Substitution – Nitration. Retrieved from [Link]
-
ResearchGate. (2023). Thermal Risk Evaluation of the Fluorobenzotriazolone Nitration Process. Retrieved from [Link]
-
YouTube. (2024). Nitration reaction safety. Retrieved from [Link]
-
University of Notre Dame. (n.d.). Common Standard Operating Procedure for work with Chemical name/class: Quenching of pyrophoric substances and waste. Retrieved from [Link]
-
Sciencemadness Wiki. (2015). Nitrating mixture. Retrieved from [Link]
-
ResearchGate. (n.d.). Heat flow profiles obtained from reaction calorimetry experiments: (a) nitration step. Retrieved from [Link]
-
National Academic Digital Library of Ethiopia. (2013). Chemistry, Process Design, and Safety for the Nitration Industry. Retrieved from [Link]
-
IJRAR.org. (2016). Analysis of Electrophilic Aromatic Substitution in Aromatic Nitration, Aromatic Halogenation – An Analysis. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To Run A Reaction: The Quench. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Chemistry 210 Experiment 10. Retrieved from [Link]
-
ResearchGate. (n.d.). A Calorimetric Study of the Kinetics of Chlorobenzene Mononitration with Nitric Acid. Retrieved from [Link]
-
STM Journals. (n.d.). Risk Assessment of Nitration Process Using HAZOP and Fault Tree. Retrieved from [Link]
-
ResearchGate. (2016). Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety?. Retrieved from [Link]
-
Scribd. (n.d.). LAB QO 4 - Nitration of Chlorobenzene. Retrieved from [Link]
-
National Institutes of Health. (2023). Continuous-Flow Microreactor System for Enhanced Selectivity and Safety in Nitrobenzene Nitration. Retrieved from [Link]
-
Penn State Pressbooks. (n.d.). 8.6 Substituent Effects in Electrophilic Substitutions – Fundamentals of Organic Chemistry-OpenStax Adaptation. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions. Retrieved from [Link]
-
Lumen Learning. (n.d.). 14.3. Substituent Effects | Organic Chemistry II. Retrieved from [Link]
-
Dyno Nobel. (n.d.). MIXED ACID. Retrieved from [Link]
-
IChemE. (n.d.). Runaway reaction hazards in processing organic nitrocompounds. Retrieved from [Link]
-
Caltech Authors. (n.d.). Kinetic Studies of Nitration with Nitronium Fluoroborate. Retrieved from [Link]
-
East Harbour Group. (2022). MIXED NITRATING ACID (greater than 50% HN03). Retrieved from [Link]
-
ResearchGate. (n.d.). Hazard of Runaway of Nitration Processes in Nitrocompounds Production. Retrieved from [Link]
-
IMEMG. (n.d.). Inherently Safer continuous Nitration's at large scale. Retrieved from [Link]
-
ResearchGate. (2007). Competitive Nitration of Benzene Fluorobenzene and Benzene Toluene Mixtures: Orientation and Reactivity Studies Using HPLC. Retrieved from [Link]
-
ACS Publications. (n.d.). Runaway Reaction Hazards in Processing Organic Nitro Compounds. Retrieved from [Link]
-
ResearchGate. (2014). Continuous flow nitration in miniaturized devices. Retrieved from [Link]
-
PNAS. (2021). Electrophilic aromatic substitution reactions of compounds with Craig-Möbius aromaticity. Retrieved from [Link]
-
ACS Publications. (n.d.). Aromatic Nucleophilic Substitution Reactions. Retrieved from [Link]
-
ResearchGate. (2018). Electrophilic Aromatic Substitution. Retrieved from [Link]
-
ResearchGate. (2021). Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids. Retrieved from [Link]
-
Wikipedia. (n.d.). Electrophilic aromatic substitution. Retrieved from [Link]
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work-up procedure to remove tin salts from 4-fluoro-2-isopropoxyaniline
A Senior Application Scientist's Guide to Removing Tin Salts Post-Reduction
Welcome to the technical support hub for drug development professionals. This guide provides an in-depth, field-proven work-up procedure for the removal of tin salt residues following the synthesis of 4-fluoro-2-isopropoxyaniline via the reduction of a nitro-precursor with tin(II) chloride (SnCl₂). Here, we move beyond simple protocols to explain the chemical causality behind each step, ensuring you can troubleshoot and adapt the procedure with confidence.
The Challenge: Taming the Tin
The reduction of an aromatic nitro group using tin(II) chloride in an acidic solvent like ethanol with HCl is a classic and reliable transformation.[1] The reaction proceeds through the transfer of electrons from Sn(II), which is oxidized to Sn(IV), to the nitro group, ultimately yielding the desired amine.[2]
The primary challenge is not the reduction itself, but the subsequent removal of tin salts from the reaction mixture. Upon neutralization, tin hydroxides (Sn(OH)₂ and Sn(OH)₄) precipitate as a gelatinous solid.[3] This precipitate is notorious for trapping the desired aniline product, leading to significant yield loss and difficult filtration.[4]
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address the most common issues encountered during the work-up of SnCl₂ reductions.
Q1: I've added a base to my reaction, but a thick, unfilterable white sludge has formed. What's happening?
A: This is the most common issue. You have precipitated tin hydroxides, but you have not reached the pH required to redissolve them. Tin(IV) hydroxide, in particular, is amphoteric, meaning it dissolves in both strong acid and strong base.[4] At a neutral or moderately basic pH (around 7-10), it is highly insoluble. The key is to push the pH much higher.
Solution: Continue adding a concentrated strong base, such as 10 M NaOH or 50% aq. NaOH, with vigorous stirring.[4][5] The goal is to reach a pH > 12. At this high pH, the tin hydroxides are converted into soluble sodium stannate ([Sn(OH)₆]²⁻) and stannite ([Sn(OH)₃]⁻) complexes, resulting in a clear or much more manageable biphasic solution, allowing for clean extraction of your product.[4][5]
Q2: My yield of 4-fluoro-2-isopropoxyaniline is very low after extraction. Where did my product go?
A: Low yield is typically due to one of two factors:
-
Product Occlusion: Your aniline product was trapped (occluded) within the tin hydroxide precipitate that formed during a partial or incomplete basification. If you filtered off this sludge, you likely discarded a significant amount of your product with it.[3]
-
Incomplete Extraction: While many anilines have good solubility in common organic solvents, some can have partial solubility in the highly basic aqueous layer.
Troubleshooting Steps:
-
Ensure Complete Basification: Before extraction, make sure all tin precipitates have redissolved to form a clear aqueous layer (as described in Q1). This releases the trapped product.
-
Perform Multiple Extractions: Do not rely on a single extraction. Extract the basic aqueous layer at least 3-5 times with a suitable solvent like ethyl acetate or dichloromethane to ensure complete recovery.[4]
-
Check Solvent Choice: Ensure the organic solvent you are using is appropriate for 4-fluoro-2-isopropoxyaniline. Ethyl acetate is generally a robust choice.
Q3: I see an emulsion forming at the interface during extraction, making separation impossible. How can I break it?
A: Emulsions are common in basic aqueous work-ups, especially when fine particulate matter is present.
Solutions:
-
Add Brine: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous phase, which often helps to break the emulsion and improve phase separation.[6]
-
Filter Through Celite®: If the emulsion is caused by fine, suspended tin precipitates, the best solution is to filter the entire biphasic mixture through a pad of Celite®.[7][8] This will remove the fine solids that stabilize the emulsion. The filtrate can then be returned to the separatory funnel for clean separation.
Q4: Are there any alternatives to the strong base work-up?
A: Yes, while the high-pH method is often the most effective for large scales, other methods can be employed, particularly if your molecule is sensitive to highly basic conditions.
-
Potassium Fluoride (KF) Wash: This method relies on the high insolubility of tin fluorides. After the reaction, the mixture can be diluted with an organic solvent and washed vigorously with a saturated aqueous KF solution. The resulting tin fluoride precipitate is a granular solid that is much easier to filter than the hydroxide. Filtration through Celite® is still recommended.[7][9]
-
Chromatography: For small-scale reactions or when high purity is required, the crude mixture (after initial solvent removal) can be directly purified by column chromatography. It is crucial to use a silica gel column that has been pre-treated or is run with an eluent containing a small amount of triethylamine (~2-5%).[7][9] This neutralizes the acidic sites on the silica gel, preventing the basic aniline product from streaking or irreversibly binding to the column.
Core Protocol: High-pH Work-up for Tin Salt Removal
This protocol is the recommended starting point for efficiently removing tin salts and isolating 4-fluoro-2-isopropoxyaniline. It is designed to prevent the precipitation issues that commonly plague this work-up.
Step-by-Step Methodology
-
Reaction Completion & Cooling: Once TLC or LC-MS analysis confirms the complete consumption of the nitro starting material, cool the reaction vessel to room temperature in an ice-water bath. This is critical to control the exotherm during the subsequent neutralization.
-
Dilution: Dilute the reaction mixture with an appropriate extraction solvent. Ethyl acetate (EtOAc) is a common and effective choice.
-
Basification (Crucial Step):
-
Begin the slow, portion-wise addition of a concentrated aqueous solution of sodium hydroxide (e.g., 10 M NaOH) with vigorous overhead or magnetic stirring.
-
A thick, white precipitate of tin hydroxides will form initially. Do not stop here.
-
Continue adding the NaOH solution until the entire precipitate redissolves and the aqueous layer becomes clear or only slightly hazy.
-
Verify with pH paper or a pH meter that the aqueous phase has reached a pH of >12.
-
-
Extraction:
-
Transfer the biphasic mixture to a separatory funnel.
-
Separate the organic layer.
-
Extract the aqueous layer at least three more times with fresh portions of ethyl acetate. Combine all organic extracts.
-
-
Washing & Drying:
-
Wash the combined organic layers with a saturated solution of NaCl (brine) to remove residual water and dissolved inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
-
Isolation:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 4-fluoro-2-isopropoxyaniline. The product can then be further purified by column chromatography or distillation if necessary.
-
Troubleshooting Protocol: Filtration with Celite®
If redissolving the tin salts proves difficult or an emulsion persists, this alternative filtration workflow should be used.
-
Prepare Celite® Pad: In a Büchner or sintered glass funnel, place a piece of filter paper. Add a layer of Celite® (approximately 1-2 cm thick) and gently press it down. Wet the pad with the extraction solvent (e.g., ethyl acetate) and apply a gentle vacuum to settle the pad.
-
Filter Mixture: Pour the entire reaction mixture (including both organic and aqueous layers and any precipitate/emulsion) onto the prepared Celite® pad under vacuum.
-
Rinse: Rinse the reaction flask with fresh extraction solvent and pour this rinse over the filter cake to wash any remaining product through. Repeat this rinse 2-3 times.
-
Separate Filtrate: Transfer the collected filtrate to a separatory funnel. The phases should now be clear and separate easily. Proceed with the extraction and washing steps as described in the core protocol.
Visualizing the Workflow
The logical flow of the work-up procedure is critical for success. The following diagrams illustrate the decision-making process.
Caption: Decision workflow for the high-pH tin salt work-up.
Data Summary
The choice of base and the resulting pH are the most critical parameters for a successful work-up.
| Parameter | Condition | Expected Observation | Rationale & Citation |
| Work-up pH | pH 7-10 | Thick, white, gelatinous precipitate of Sn(OH)ₓ. | Tin hydroxides are at their minimum solubility in this pH range, leading to product occlusion and difficult filtration.[4] |
| Work-up pH | pH > 12 | Precipitate redissolves to a clear aqueous solution. | Amphoteric tin hydroxides form soluble stannate ([Sn(OH)₆]²⁻) complexes, liberating the product for clean extraction.[4][5] |
| Filter Aid | Celite® | Forms a porous, non-compressible filter cake. | Prevents filter clogging by fine particulates and helps break emulsions, enabling efficient separation of solids from liquids.[10][11] |
| Chromatography | Silica Gel + 2-5% Et₃N | Symmetrical peak shape for the aniline product. | The basic triethylamine neutralizes acidic silica sites, preventing peak tailing and irreversible adsorption of the basic product.[7][9] |
References
-
University of Rochester, Department of Chemistry. Workup for Removing Tin Byproducts. [Link]
-
University of Rochester, Department of Chemistry. Workup: Tin Byproducts. [Link]
-
Chemistry Stack Exchange. (2021). How to do work up of reactions (Problem of Emulsion) where NO2 group is reduced using SnCl2.2H2O?[Link]
-
Reddit. (2025). Extraction Issue with SnCl2/MeOH Reduction of Benzyl Azide. [Link]
-
ResearchGate. (2013). what is the best work up procedure for removing Sn +2/+4 salts from a solution containing a Zwitterionic compounds?[Link]
-
The Schlenk Line Survival Guide. Filtration through Celite. [Link]
-
SciSpace. (n.d.). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. [Link]
-
RXSOL Chemo Pharma International. CELITE 545 FILTER AID. [Link]
-
Wheeler Scientific. (2024). Aniline Synthesis via Tin Reduction (Science Explained). [Link]
-
Askiitians. (2025). Reduction of aromatic nitro compounds using Sn and HCl gives:. [Link]
Sources
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- 2. mdpi.com [mdpi.com]
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- 7. chem.rochester.edu [chem.rochester.edu]
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- 9. Workup [chem.rochester.edu]
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- 11. CELITE 545 FILTER AID | Marine Chemicals,Tank Cleaning Chemicals,Water Chemicals Products,Cooling Water Treatment Chemicals [rx-sol.com]
Technical Support Center: Mass Spectrometry Analysis of 4-Fluoro-2-isopropoxy-1-nitrobenzene
Welcome to the technical support center for the analysis of 4-Fluoro-2-isopropoxy-1-nitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical troubleshooting for identifying impurities via mass spectrometry. In pharmaceutical development, rigorous characterization of any impurity is critical for ensuring the safety and efficacy of the final active pharmaceutical ingredient (API).[1][2] This resource leverages field-proven methodologies to address common challenges you may encounter during your analysis.
Frequently Asked Questions & Troubleshooting Guides
Q1: I am starting my analysis. What is the expected mass of this compound in my mass spectrum?
A1: Understanding the Theoretical Mass
The first step in any mass spectrometry analysis is to confirm the presence of your target compound.[2] The molecular formula for this compound is C₉H₁₀FNO₃.[3][4] Depending on the resolution of your mass spectrometer, you will observe either the monoisotopic mass or the average mass.
-
Monoisotopic Mass: The sum of the masses of the most abundant naturally occurring isotope of each atom. This is the value you will primarily use with high-resolution mass spectrometers (e.g., Q-TOF, Orbitrap).[5]
-
Average Mass: The weighted average of all naturally occurring isotopes of each atom in the molecule. This is closer to what might be observed on a lower-resolution instrument.[5]
Table 1: Theoretical Mass Data for C₉H₁₀FNO₃
| Parameter | Value | Notes |
| Molecular Formula | C₉H₁₀FNO₃ | |
| Average Mass | 199.18 g/mol | [3] |
| Monoisotopic Mass | 199.0645 Da | [3] |
When using electrospray ionization (ESI), the molecule will be ionized, typically by gaining or losing a proton or forming an adduct with a salt. Therefore, you should look for the corresponding mass-to-charge ratio (m/z) in your spectrum.
Table 2: Common ESI Adducts for this compound
| Ion Species | Ionization Mode | Calculation | Expected m/z (Monoisotopic) |
| [M+H]⁺ | Positive | 199.0645 + 1.0078 | 200.0723 |
| [M+Na]⁺ | Positive | 199.0645 + 22.9898 | 222.0543 |
| [M-H]⁻ | Negative | 199.0645 - 1.0078 | 198.0567 |
Causality Insight: Nitroaromatic compounds can often be analyzed effectively in negative ion mode (ESI-) due to the electron-withdrawing nature of the nitro group, which can stabilize the resulting deprotonated molecule.[6][7] If you are struggling to see a signal in positive mode, switching to negative mode is a logical first step.
Q2: I see unexpected peaks in my mass spectrum. How do I begin to identify these potential impurities?
A2: A Systematic Workflow for Impurity Identification
Observing unknown peaks is a common challenge in the analysis of synthesized compounds. A systematic approach using Liquid Chromatography-Mass Spectrometry (LC-MS) is the most effective way to tackle this.[8][9] The goal is to separate the impurities from the main compound chromatographically and then use the mass spectrometer to gather structural information.
The following diagram outlines the standard workflow for identifying and characterizing unknown impurities.
Caption: General workflow for impurity identification using LC-MS.
This protocol is a self-validating system; by comparing the full scan data of a sample against a control or reference standard, any new peaks can be confidently attributed to impurities.
-
Sample Preparation: Prepare a dilute solution of your this compound sample in a suitable solvent (e.g., acetonitrile/water mixture) at a concentration of approximately 10-50 µg/mL.
-
Chromatographic Method:
-
Column: Use a standard C18 reverse-phase column (e.g., 2.1 x 100 mm, 2.6 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with a low percentage of B (e.g., 10%), ramp up to a high percentage (e.g., 95%) over 10-15 minutes to ensure separation of compounds with different polarities.
-
Flow Rate: 0.3-0.5 mL/min.
-
Column Temperature: 30-40 °C.
-
-
Mass Spectrometer Settings (Full Scan):
-
Instrument: A high-resolution mass spectrometer (HRMS) like a Q-TOF or Orbitrap is essential for accurate mass measurements.[2]
-
Ionization Mode: Run in both positive (ESI+) and negative (ESI-) modes in separate injections to capture all ionizable species.
-
Mass Range: Scan a wide range, for example, 50-500 m/z, to ensure you capture both smaller starting materials and potential larger byproducts.
-
Data Analysis:
-
Identify the main peak for your target compound.
-
Look for other, smaller peaks in the Total Ion Chromatogram (TIC).
-
For each minor peak, examine the corresponding mass spectrum to find its m/z value.
-
Use the instrument's software to calculate the elemental formula for the impurity's accurate mass.
-
-
Q3: What are some common process-related impurities I should look for?
A3: Anticipating Impurities from the Synthetic Route
The most likely impurities are related to the starting materials, intermediates, or side-reactions of the synthesis process.[10] A common synthesis for this class of compounds involves the nitration of a substituted benzene.[11][12] Another possibility is a nucleophilic aromatic substitution (SₙAr) reaction.[13]
Based on these routes, we can predict several potential impurities.
Table 3: Potential Process-Related Impurities and their Masses
| Impurity Name | Potential Origin | Molecular Formula | Monoisotopic Mass (Da) |
| 3-Fluoro-phenol | Starting Material | C₆H₅FO | 112.0324 |
| 3-Fluoro-isopropoxy-benzene | Intermediate (Incomplete Nitration) | C₉H₁₁FO | 154.0794 |
| 2-Fluoro-4-isopropoxy-1-nitrobenzene | Isomeric Impurity | C₉H₁₀FNO₃ | 199.0645 |
| 4-Fluoro-2-hydroxy-1-nitrobenzene | Incomplete Etherification | C₆H₄FNO₃ | 157.0124 |
| Dinitro-fluoro-isopropoxy-benzene | Over-nitration byproduct | C₉H₉FN₂O₅ | 244.0499 |
Expertise Insight: Isomeric impurities are particularly challenging because they have the exact same mass as the parent compound. They can only be identified by differences in their chromatographic retention time or their MS/MS fragmentation patterns. A well-developed HPLC method is crucial for their separation.[14]
Q4: How can I use fragmentation patterns (MS/MS) to confirm the structure of an impurity?
A4: Using Tandem Mass Spectrometry for Structural Clues
Tandem mass spectrometry (MS/MS or MS²) is a powerful technique for structural elucidation.[15] In an MS/MS experiment, you select an ion of interest (the precursor ion), fragment it using collision-induced dissociation (CID), and then analyze the masses of the resulting fragment ions. The fragmentation pattern provides a "fingerprint" of the molecule's structure.
For this compound, the fragmentation will be driven by its key functional groups: the nitro group and the isopropoxy ether linkage.
Sources
- 1. synthinkchemicals.com [synthinkchemicals.com]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. 4-Fluoro-1-isopropoxy-2-nitrobenzene | C9H10FNO3 | CID 53255709 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. keyorganics.net [keyorganics.net]
- 5. msf.ucsf.edu [msf.ucsf.edu]
- 6. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Identifying and elucidating impurity species [rssl.com]
- 9. ijprajournal.com [ijprajournal.com]
- 10. Confident pharmaceutical impurity profiling using high-res mass spec | Separation Science [sepscience.com]
- 11. prepchem.com [prepchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. 4-Fluoronitrobenzene - Wikipedia [en.wikipedia.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
Reactivity Face-Off: A Comparative Analysis of 4-Fluoro- vs. 4-Chloro-2-isopropoxy-1-nitrobenzene in Nucleophilic Aromatic Substitution
For researchers and professionals in drug development and synthetic chemistry, the selection of starting materials is a critical decision point that dictates reaction efficiency, yield, and overall cost. Within the class of activated aryl halides, subtle changes in structure can lead to dramatic differences in reactivity. This guide provides an in-depth, objective comparison of the reactivity of 4-Fluoro-2-isopropoxy-1-nitrobenzene and 4-Chloro-2-isopropoxy-1-nitrobenzene , focusing on their performance in Nucleophilic Aromatic Substitution (SNAr) reactions. We will dissect the underlying mechanistic principles and provide supporting experimental frameworks to guide your synthetic strategy.
The Decisive Factor: Understanding the SNAr Mechanism
To appreciate the reactivity differences between the fluoro and chloro analogs, one must first understand the governing reaction pathway: the Nucleophilic Aromatic Substitution (SNAr) mechanism. Unlike SN1 or SN2 reactions common to alkyl halides, the SNAr reaction on an electron-deficient aromatic ring proceeds via a two-step addition-elimination sequence.[1][2]
The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the leaving group (the ipso-carbon). This first step is typically the rate-determining step (RDS) as it involves the temporary disruption of the ring's aromaticity to form a high-energy, resonance-stabilized carbanion intermediate known as a Meisenheimer complex .[3][4][5] In the second, faster step, the leaving group is expelled, and the aromaticity of the ring is restored.
The presence of strong electron-withdrawing groups (EWGs), such as the nitro group (-NO2) in our target molecules, is essential. When positioned ortho or para to the leaving group, the EWG can effectively delocalize and stabilize the negative charge of the Meisenheimer complex through resonance, thereby lowering the activation energy of the rate-determining step.[5][6]
Caption: The two-step Addition-Elimination mechanism of SNAr reactions.
The Halogen Reactivity Anomaly: Why Fluorine Reigns Supreme
In the context of SN2 reactions, fluoride is a notoriously poor leaving group due to the immense strength of the carbon-fluorine bond. However, in SNAr, the reactivity order for halogens is inverted: F > Cl ≈ Br > I .[1][2] For one well-studied reaction, the fluoro-substituent was found to be 3300 times more reactive than the iodo-substituent.[5]
This counter-intuitive trend is a direct consequence of the SNAr mechanism's rate-determining step. The overall reaction rate is not governed by the ease of C-X bond cleavage (the fast step), but by the stability of the Meisenheimer complex (the slow step).[3][5]
This leads us to the core comparison:
-
This compound: Fluorine is the most electronegative element. Its powerful negative inductive effect (-I) strongly withdraws electron density from the aromatic ring. This makes the ipso-carbon more electrophilic and, crucially, provides substantial stabilization for the negative charge that develops in the Meisenheimer intermediate.[3][7] This stabilization lowers the activation energy of the first step, accelerating the overall reaction.
-
4-Chloro-2-isopropoxy-1-nitrobenzene: While chlorine is also electronegative, its inductive effect is significantly weaker than fluorine's. Consequently, it offers less stabilization to the Meisenheimer complex. The C-Cl bond is weaker and easier to break, but since this occurs in the fast, non-rate-determining step, this advantage is kinetically insignificant.
Therefore, the enhanced reactivity of the fluoro-derivative is an electrostatically driven phenomenon. The nucleophile is more strongly attracted to the carbon of the C-F bond, and the subsequent intermediate is better stabilized, making its formation faster.[2][8]
Quantitative Reactivity Data
| Compound | Leaving Group | Relative Rate Constant (k_rel) | Causality for Rate Difference |
| 1-Fluoro-4-nitrobenzene | F | ~3000 | Dominant Factor: Strong inductive effect (-I) of fluorine stabilizes the rate-determining Meisenheimer complex. |
| 1-Chloro-4-nitrobenzene | Cl | 1 | Limiting Factor: Weaker inductive effect of chlorine provides less stabilization for the reaction intermediate. |
This data is representative for the reaction with piperidine in methanol and serves to illustrate the established reactivity trend.
Experimental Protocol: A Framework for Comparative Kinetic Analysis
To empirically validate the reactivity difference in your own laboratory setting, the following self-validating protocol provides a robust framework. The experiment is designed to be monitored by a standard analytical technique like HPLC or GC to determine reaction rates.
Objective: To determine the second-order rate constants for the reaction of this compound and 4-chloro-2-isopropoxy-1-nitrobenzene with a model nucleophile (e.g., piperidine).
Materials:
-
This compound
-
4-Chloro-2-isopropoxy-1-nitrobenzene
-
Piperidine (or other desired nucleophile)
-
Anhydrous Dimethylformamide (DMF) or other suitable polar aprotic solvent
-
Internal Standard (e.g., dodecane, if using GC)
-
Volumetric flasks, pipettes, and syringes
-
Constant temperature bath
-
HPLC or GC system with an appropriate column
Procedure:
-
Stock Solution Preparation:
-
Accurately prepare 0.1 M stock solutions of each aryl halide in anhydrous DMF.
-
Prepare a 1.0 M stock solution of piperidine in anhydrous DMF.
-
If using an internal standard, add it to the aryl halide stock solutions at a known concentration.
-
-
Reaction Setup:
-
In a sealed reaction vial, place a known volume of the aryl halide stock solution.
-
Equilibrate the vial in a constant temperature bath (e.g., 50.0 °C) for at least 15 minutes.
-
To initiate the reaction, add a stoichiometric equivalent (or a defined excess) of the piperidine stock solution via syringe. Start a timer immediately.
-
-
Reaction Monitoring:
-
At timed intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.
-
Immediately quench the aliquot in a vial containing a quenching agent (e.g., dilute HCl in methanol) to stop the reaction.
-
-
Analytical Measurement:
-
Analyze the quenched samples by HPLC or GC to determine the concentration of the remaining aryl halide and the formed product relative to the internal standard.
-
-
Data Analysis:
-
Plot the concentration of the aryl halide versus time.
-
Assuming pseudo-first-order conditions (if using a large excess of nucleophile) or using the integrated second-order rate law, calculate the rate constant (k) for each reaction.
-
Compare the calculated rate constants to determine the relative reactivity.
-
Sources
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Which of the following 2-halo nitrobenzene is most reactive towards nucleophilic aromatic substitution ? [allen.in]
- 8. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Guide to the Validation of a Stability-Indicating HPLC Method for the Analysis of 4-Fluoro-2-isopropoxy-1-nitrobenzene and its Reaction Products
In the landscape of pharmaceutical development and chemical synthesis, the assurance of product quality and the precise monitoring of reaction kinetics are paramount. High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique for these purposes due to its high resolution, sensitivity, and quantitative accuracy. This guide provides an in-depth, experience-driven approach to the validation of an HPLC method for the analysis of 4-Fluoro-2-isopropoxy-1-nitrobenzene and its potential reaction products. We will move beyond a simple checklist of validation parameters, delving into the scientific rationale behind the experimental design and data interpretation, ensuring a robust and reliable analytical procedure suitable for regulatory scrutiny and rigorous scientific investigation.
The validation of an analytical method is a formal, documented process that provides a high degree of assurance that a specific method will consistently produce a result meeting its predetermined specifications and quality attributes. For the analysis of a chemical reaction, this means the HPLC method must be stability-indicating—capable of distinguishing the active pharmaceutical ingredient (API) or key starting material from its impurities, degradation products, and other potential by-products. This guide is structured to walk researchers, scientists, and drug development professionals through the critical stages of HPLC method validation, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4]
The Analytical Challenge and the Proposed HPLC Method
The analyte of interest, this compound, is a substituted nitroaromatic compound. The goal is to develop and validate an HPLC method that can quantify the parent compound and separate it from potential process impurities or degradation products that may arise during a chemical reaction or upon storage. Based on the chemical nature of the analyte (a moderately polar, UV-active compound), a reversed-phase HPLC method is the logical choice.
Proposed Chromatographic Conditions
Before validation can commence, a suitable chromatographic method must be developed. The following conditions serve as a robust starting point for the analysis of this compound and its related substances.
| Parameter | Condition |
| HPLC System | Agilent 1290 Infinity II or equivalent |
| Column | Agilent ZORBAX Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) |
| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile |
| Gradient | 0-15 min, 40-70% B; 15-17 min, 70-40% B; 17-20 min, 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Run Time | 20 minutes |
Rationale for Method Selection: A C18 column is a versatile stationary phase for separating moderately polar compounds. The acetonitrile/water mobile phase is a common and effective choice for reversed-phase chromatography. The addition of phosphoric acid helps to sharpen peaks by suppressing the ionization of any acidic or basic functional groups on the analytes or the residual silanols on the stationary phase. A gradient elution is chosen to ensure the timely elution of both more polar and less polar reaction products within a reasonable run time. The detection wavelength of 254 nm is selected based on the common absorbance of aromatic nitro compounds.[2][5][6]
The Pillars of Method Validation
The validation of this HPLC method will be built upon the key parameters outlined in the ICH Q2(R1) guidelines. Each parameter addresses a different aspect of the method's performance, and together they demonstrate its suitability for the intended purpose.
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A Comparative Guide to Catalysts for the Selective Reduction of 4-Fluoro-2-isopropoxy-1-nitrobenzene
For researchers, scientists, and professionals in drug development, the synthesis of high-purity aromatic amines is a cornerstone of new molecular entity development. The selective reduction of functionalized nitroaromatics is a critical transformation, and the choice of catalyst is paramount to achieving high yield and selectivity, particularly when sensitive functional groups are present. This guide provides an in-depth comparative analysis of various catalysts for the selective reduction of 4-Fluoro-2-isopropoxy-1-nitrobenzene to its corresponding aniline, a key building block in many pharmaceutical compounds.
The primary challenge in this specific transformation is the chemoselective reduction of the nitro group in the presence of a fluorine substituent and an isopropoxy ether linkage. The C-F bond is susceptible to hydrogenolysis (dehalogenation), and the ether linkage could potentially be cleaved under harsh reaction conditions. Therefore, the ideal catalyst must exhibit high activity for nitro group reduction while maintaining the integrity of the other functional groups.
This guide will objectively compare the performance of noble metal catalysts (Palladium and Platinum), Nickel-based catalysts, and emerging Iron-based catalysts, providing supporting data, detailed experimental protocols, and a rationale for catalyst selection.
The Critical Transformation: A Visual Overview
The selective reduction of this compound is a pivotal step in many synthetic pathways. The general reaction is depicted below:
Caption: General reaction scheme for the reduction of this compound.
Noble Metal Catalysts: The Workhorses of Hydrogenation
Palladium and platinum catalysts, typically supported on activated carbon (Pd/C and Pt/C), are the most commonly employed catalysts for the reduction of nitroaromatics due to their high activity and reliability.
Palladium on Carbon (Pd/C)
Palladium on carbon is often the first choice for nitro group reductions. It generally exhibits excellent activity under mild conditions. However, a significant drawback of Pd/C is its propensity to catalyze hydrodehalogenation, particularly with aryl chlorides, bromides, and iodides. While the C-F bond is generally more robust, dehalogenation can still occur, especially at higher temperatures or prolonged reaction times.
Experimental Insights: In studies on the reduction of various halogenated nitroarenes, Pd/C has been shown to be effective, but selectivity can be a concern. For instance, in the reduction of other fluoronitrobenzenes, the degree of defluorination is influenced by the solvent and reaction conditions.
Platinum on Carbon (Pt/C)
Platinum on carbon is often a superior choice for the reduction of halogenated nitroaromatics when hydrodehalogenation is a significant side reaction with Pd/C. Pt/C generally shows a lower tendency for dehalogenation, making it a more selective catalyst for substrates like this compound.[1]
Experimental Insights: For the continuous catalytic hydrogenation of fluoronitrobenzene to fluoroaniline, platinum-based catalysts have demonstrated high conversion rates (>99.7%) with minimal dehalogenation byproducts (<0.1%).[2] This suggests that Pt/C would be a highly selective option for the target molecule of this guide.
Nickel-Based Catalysts: Cost-Effective and Selective Alternatives
Raney Nickel and supported nickel catalysts have emerged as cost-effective alternatives to precious metal catalysts. They are particularly attractive for large-scale industrial processes.
Raney Nickel
Raney Nickel is a highly active hydrogenation catalyst. A key advantage of Raney Nickel over Pd/C is its generally lower propensity for dehalogenating aryl halides.[3] However, a significant operational hazard is its pyrophoric nature, requiring careful handling.
Experimental Insights: Comparative studies on the hydrodehalogenation of various halophenols have shown that Raney Ni can effectively catalyze the cleavage of C-I, C-Br, and C-Cl bonds, but is less reactive towards C-F bonds, indicating good potential for selective nitro reduction in the presence of fluorine.[4]
Supported Nickel Catalysts
Recent research has focused on developing supported nickel catalysts that offer high activity and selectivity, coupled with improved safety and handling compared to Raney Nickel. These catalysts have shown great promise in the selective hydrogenation of functionalized nitroarenes. One study highlights a nanostructured nickel catalyst that demonstrates high tolerance for various functional groups, including halogens.[5]
Iron-Based Catalysts: An Emerging Green Alternative
Iron-based catalysts are gaining significant attention as an environmentally benign and inexpensive option for nitro group reductions. These catalysts often utilize alternative hydrogen sources like silanes, which can offer different selectivity profiles compared to catalytic hydrogenation with H₂.[6]
Experimental Insights: Iron(III)-salen complexes have been shown to catalyze the chemoselective reduction of nitro compounds in the presence of other reducible functionalities.[7][8] While direct data on fluorinated substrates is limited, the high chemoselectivity observed suggests that iron-based systems could be a viable option, particularly in cases where traditional hydrogenation methods are problematic.
Comparative Performance Summary
The following table provides a comparative overview of the catalysts discussed for the selective reduction of this compound. The data is compiled from studies on the target molecule and structurally similar compounds.
| Catalyst | Typical Support | Key Performance Characteristics | Advantages | Disadvantages |
| Palladium on Carbon (Pd/C) | Activated Carbon | High activity, often under mild conditions. | High catalytic activity, widely available. | Potential for dehalogenation (loss of fluorine).[9] |
| Platinum on Carbon (Pt/C) | Activated Carbon | High selectivity for nitro group reduction with minimal dehalogenation.[1] | Excellent selectivity for halogenated nitroarenes.[2] | Higher cost compared to nickel and iron catalysts. |
| Raney Nickel | - | High activity, lower tendency for dehalogenation compared to Pd/C.[3] | Cost-effective for large-scale production. | Pyrophoric, requires careful handling. |
| Supported Nickel Catalysts | Silica, Alumina | High activity and selectivity, improved safety over Raney Ni.[5] | Cost-effective, high functional group tolerance.[5] | May require higher temperatures or pressures than noble metals. |
| Iron-Based Catalysts | Ligand-supported | High chemoselectivity, utilizes alternative hydrogen sources.[6] | Abundant, low-cost, and environmentally friendly. | Often require stoichiometric reducing agents (e.g., silanes).[7][8] |
Experimental Protocols
Below are representative experimental methodologies for the catalytic hydrogenation of this compound.
General Experimental Workflow
Caption: A generalized workflow for the catalytic hydrogenation process.
Protocol 1: Hydrogenation using Platinum on Carbon (Pt/C)
This protocol is recommended for achieving high selectivity and minimizing dehalogenation.
-
Reactor Setup: In a high-pressure autoclave, dissolve this compound (1 equivalent) in a suitable solvent such as methanol or ethanol.
-
Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add 5% Pt/C (typically 1-5 mol% of platinum).
-
Hydrogenation: Seal the autoclave and purge several times with hydrogen gas. Pressurize the reactor to the desired pressure (e.g., 5-10 bar H₂) and heat to the reaction temperature (e.g., 40-60°C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by observing hydrogen uptake or by analyzing aliquots using techniques like TLC, GC, or HPLC.
-
Work-up: After the reaction is complete, cool the reactor to room temperature, carefully vent the excess hydrogen, and purge with nitrogen.
-
Product Isolation: Filter the reaction mixture through a pad of celite to remove the catalyst. Wash the filter cake with the reaction solvent. The combined filtrate is concentrated under reduced pressure, and the crude product can be purified by column chromatography or distillation to yield 4-Fluoro-2-isopropoxyaniline.
Protocol 2: Hydrogenation using Raney Nickel
This protocol is a cost-effective alternative, particularly for larger-scale synthesis.
-
Catalyst Preparation: If using Raney Nickel as an aqueous slurry, carefully decant the water and wash the catalyst several times with the reaction solvent (e.g., ethanol) under an inert atmosphere. Caution: Raney Nickel is pyrophoric and must be handled with care, always keeping it wet with solvent.
-
Reactor Charging: In a pressure reactor, combine the this compound dissolved in ethanol with the prepared Raney Nickel catalyst.
-
Hydrogenation: Seal the reactor and purge with nitrogen, followed by hydrogen. Pressurize with hydrogen (e.g., 10-20 bar) and heat to the desired temperature (e.g., 50-80°C) with efficient stirring.
-
Monitoring: Monitor the reaction by observing the cessation of hydrogen uptake.
-
Work-up: After completion, cool the reactor, vent the excess hydrogen, and purge with nitrogen.
-
Product Isolation: Filter the reaction mixture to remove the Raney Nickel. The filtration should be performed under an inert atmosphere, and the filter cake must be kept wet to prevent ignition. The filtrate is then concentrated, and the product is purified as described in Protocol 1.
Conclusion and Recommendations
The selective reduction of this compound to 4-Fluoro-2-isopropoxyaniline can be effectively achieved using a variety of catalytic systems. The choice of catalyst should be guided by the specific requirements of the synthesis, including the desired level of selectivity, cost considerations, and available equipment.
-
For highest selectivity and minimal risk of dehalogenation , Platinum on Carbon (Pt/C) is the recommended catalyst.[1] It offers a robust and reliable method for producing high-purity 4-Fluoro-2-isopropoxyaniline.
-
For large-scale, cost-sensitive applications , Raney Nickel is a viable and highly active alternative, provided that the necessary safety precautions for handling a pyrophoric catalyst are strictly followed.[3]
-
For process development and optimization , exploring supported nickel catalysts could offer a balance of cost, activity, and improved safety.[5]
-
For academic research and the development of novel, greener synthetic routes , iron-based catalysts present an exciting frontier, although they may require more specialized conditions and reagents.[6]
By carefully considering the performance characteristics and experimental protocols outlined in this guide, researchers can make an informed decision on the most suitable catalyst to achieve their synthetic goals efficiently and selectively.
References
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- Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex. ORCA - Cardiff University.
- 3-Fluoro-4-isopropoxyaniline | 97566-69-3. Benchchem.
- Applicability of Nickel-Based Catalytic Systems for Hydrodehalogenation of Recalcitrant Halogenated Arom
- Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex. Journal of the American Chemical Society, 2021.
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A Comparative Guide to the Synthetic Routes of 4-Fluoro-2-isopropoxyaniline: A Key Intermediate in Modern Drug Discovery
In the landscape of pharmaceutical development, the strategic synthesis of key molecular intermediates is paramount to the efficient and scalable production of active pharmaceutical ingredients (APIs). One such pivotal building block is 4-fluoro-2-isopropoxyaniline, a substituted aniline that serves as a crucial component in the synthesis of targeted cancer therapies, most notably the anaplastic lymphoma kinase (ALK) inhibitor, Ceritinib.[1][2] This guide provides an in-depth, comparative analysis of the viable synthetic pathways to this important intermediate, offering researchers, chemists, and process development professionals a comprehensive understanding of the strategic considerations for its preparation. We will delve into the mechanistic underpinnings of each route, present detailed experimental protocols, and offer a comparative analysis of their respective advantages and disadvantages in terms of yield, cost-effectiveness, and scalability.
The Strategic Importance of 4-Fluoro-2-isopropoxyaniline in Drug Synthesis
The unique substitution pattern of 4-fluoro-2-isopropoxyaniline, featuring a fluorine atom, an isopropoxy group, and an amine on a benzene ring, imparts specific physicochemical properties that are desirable in medicinal chemistry. The fluorine atom can enhance metabolic stability and binding affinity of the final drug molecule, while the isopropoxy and amino groups provide key points for further molecular elaboration. Its role as a key intermediate in the synthesis of Ceritinib, a second-generation ALK inhibitor for the treatment of non-small cell lung cancer, underscores the industrial and clinical relevance of efficient and robust synthetic routes to this compound.[3][4]
Comparative Analysis of Synthetic Strategies
We will explore three logical and plausible synthetic routes to 4-fluoro-2-isopropoxyaniline, each commencing from readily available starting materials. The selection of a particular route in a research or industrial setting will depend on a careful evaluation of factors such as the cost and availability of precursors, reaction efficiency and yield, operational safety, and environmental impact.
A Visual Overview of the Synthetic Pathways
Caption: High-level overview of the three compared synthetic routes.
Route A: The Williamson Ether Synthesis Approach
The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers, proceeding via an SN2 reaction between an alkoxide and an alkyl halide.[5][6] This strategy can be applied in two different sequences to arrive at the target molecule.
Route A1: Direct Isopropoxylation of 2-Amino-5-fluorophenol
This is the most direct route on paper, involving a one-step Williamson ether synthesis.
Experimental Protocol:
-
Deprotonation: To a solution of 2-amino-5-fluorophenol (1.0 eq.) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetone, add a suitable base such as potassium carbonate (K₂CO₃, 1.5 eq.) or sodium hydride (NaH, 1.1 eq.) portion-wise at room temperature under an inert atmosphere (e.g., nitrogen).
-
Alkylation: To the resulting phenoxide solution, add 2-bromopropane or 2-iodopropane (1.2 eq.) dropwise.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight.[5]
-
Work-up and Purification: After completion, cool the reaction mixture to room temperature and quench with water. Extract the product with an organic solvent such as ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield 4-fluoro-2-isopropoxyaniline.
Causality and Mechanistic Insights:
The phenolic hydroxyl group is more acidic than the amino group and will be selectively deprotonated by the base to form the nucleophilic phenoxide. This phenoxide then attacks the electrophilic carbon of the isopropyl halide in an SN2 fashion. The use of a secondary alkyl halide (isopropyl bromide) can lead to a competing E2 elimination reaction, which may reduce the overall yield.[7] Furthermore, there is a possibility of N-alkylation of the aniline, although O-alkylation of the phenoxide is generally favored under these conditions.
Route A2: Isopropoxylation of 4-Fluoro-2-nitrophenol followed by Nitro Reduction
This two-step approach first introduces the isopropoxy group onto a nitrophenol precursor, followed by the reduction of the nitro group.
Step 1: Williamson Ether Synthesis
The protocol is similar to that of Route A1, but starting with 4-fluoro-2-nitrophenol. The presence of the electron-withdrawing nitro group increases the acidity of the phenolic proton, facilitating its deprotonation.
Step 2: Reduction of the Nitro Group
Two common and effective methods for the reduction of the nitro group are catalytic hydrogenation and reduction with tin(II) chloride.
Experimental Protocol (Catalytic Hydrogenation):
-
In a hydrogenation vessel, dissolve 1-fluoro-2-isopropoxy-4-nitrobenzene (1.0 eq.) in a suitable solvent like ethanol or methanol.
-
Carefully add a catalyst such as 5% Platinum on carbon (Pt/C) or Raney Nickel (5-10 wt%) under an inert atmosphere.
-
Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the reaction mixture vigorously at room temperature or with gentle heating.
-
Monitor the reaction progress by TLC or hydrogen uptake.
-
Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield the crude 4-fluoro-2-isopropoxyaniline.
Experimental Protocol (Tin(II) Chloride Reduction):
-
In a round-bottom flask, dissolve 1-fluoro-2-isopropoxy-4-nitrobenzene (1.0 eq.) in ethanol.
-
Add stannous chloride dihydrate (SnCl₂·2H₂O, typically 4-5 equivalents).[8][9]
-
Heat the reaction mixture to reflux and monitor by TLC.
-
After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.
-
The residue is then partitioned between ethyl acetate and an aqueous base solution (e.g., 2M NaOH) to neutralize the acidic tin salts.
-
The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated to give the product.
Causality and Mechanistic Insights:
Catalytic hydrogenation is often a cleaner and more atom-economical method, with water as the only byproduct. However, care must be taken to avoid hydrodehalogenation (loss of the fluorine atom), a potential side reaction.[10] The choice of catalyst and reaction conditions is crucial to ensure high selectivity. The tin(II) chloride reduction is a classic and robust method for nitro group reduction, though it generates stoichiometric amounts of tin-based waste, which can be problematic for large-scale synthesis and purification.[9]
Route B: Nucleophilic Aromatic Substitution (SNAr) Approach
This route utilizes a di-halogenated starting material and proceeds via a nucleophilic aromatic substitution (SNAr) reaction to introduce the isopropoxy group, followed by nitro group reduction.
Step 1: SNAr of 2,4-Difluoronitrobenzene with Isopropoxide
Experimental Protocol:
-
Isopropoxide Formation: In a dry reaction vessel under an inert atmosphere, prepare sodium or potassium isopropoxide by adding sodium or potassium metal to anhydrous isopropanol. Alternatively, a strong base like sodium hydride can be used to deprotonate isopropanol.
-
SNAr Reaction: To a solution of 2,4-difluoronitrobenzene (1.0 eq.) in a polar aprotic solvent such as DMF or DMSO, add the prepared isopropoxide solution (1.0-1.2 eq.) at room temperature.
-
The reaction is typically stirred at room temperature or with gentle heating. The progress is monitored by TLC.
-
Work-up: Upon completion, the reaction mixture is poured into water and extracted with an organic solvent. The organic layer is washed, dried, and concentrated to give this compound.
Causality and Mechanistic Insights:
The nitro group strongly activates the aromatic ring towards nucleophilic attack, particularly at the ortho and para positions. In 2,4-difluoronitrobenzene, the fluorine at the 2-position is more activated towards substitution than the fluorine at the 4-position due to the combined electron-withdrawing effects of the nitro group and the other fluorine atom. This regioselectivity is a key advantage of this route.
Step 2: Nitro Group Reduction
The subsequent reduction of the nitro group in this compound to the aniline can be accomplished using the same methods described in Route A2 (catalytic hydrogenation or tin(II) chloride reduction).
Comparative Analysis of the Synthetic Routes
| Parameter | Route A1 | Route A2 | Route B |
| Starting Material | 2-Amino-5-fluorophenol | 4-Fluoro-2-nitrophenol | 2,4-Difluoronitrobenzene |
| Starting Material Cost | Moderate[11][12] | Moderate[13][14] | Low to Moderate[1][15] |
| Number of Steps | 1 | 2 | 2 |
| Key Reactions | Williamson Ether Synthesis | Williamson Ether Synthesis, Nitro Reduction | SNAr, Nitro Reduction |
| Estimated Yield | Moderate (potential for side reactions) | Good to High | Good to High |
| Key Advantages | Most direct route | Well-established reactions, potentially higher yielding than A1 | Good regioselectivity in SNAr step |
| Key Disadvantages | Potential for N-alkylation and E2 elimination | Two-step process | Two-step process, requires handling of reactive isopropoxide |
| Scalability | Moderate | Good | Good |
| Safety/Environmental | Standard handling of solvents and bases | Requires handling of nitro compounds and either high-pressure hydrogenation or tin waste | Requires handling of nitro compounds and reactive alkoxides |
Experimental Workflow Diagrams
Caption: Workflow for Route A1.
Caption: Workflow for Route A2.
Caption: Workflow for Route B.
Conclusion and Recommendations
For laboratory-scale synthesis where the directness of the route is prioritized, Route A1 presents an attractive option, provided that the potential side reactions can be minimized through careful optimization of reaction conditions. For larger-scale and industrial production, Route A2 and Route B offer more robust and potentially higher-yielding alternatives. The choice between Route A2 and Route B would likely be dictated by the relative cost and availability of the starting materials, 4-fluoro-2-nitrophenol and 2,4-difluoronitrobenzene, respectively. The catalytic hydrogenation approach for the nitro reduction step in both routes is generally preferred from an environmental and process efficiency standpoint over the use of stoichiometric tin reagents. Ultimately, the optimal synthetic strategy will be determined by a thorough process of optimization and economic analysis specific to the intended scale of production. This guide provides the foundational knowledge and comparative data to inform such a decision-making process.
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IndiaMART. (n.d.). Technical Grade 2,4-Difluoronitrobenzene For Industrial, Powder. Retrieved from [Link]
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Homework.Study.com. (n.d.). Calculate the theoretical yield in grams for the Williamson ether synthesis of phenacetin. Retrieved from [Link]
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BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]
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brainly.com. (2023, May 5). Calculate the theoretical yield in grams for the Williamson ether synthesis of phenacetin. Retrieved from [Link]
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RSC Publishing. (2020, November 6). Tin(II) chloride dihydrate/choline chloride deep eutectic solvent: redox properties in the fast synthesis of N-arylacetamides and indolo(pyrrolo)[1,2-a]quinoxalines. Retrieved from [Link]
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YouTube. (2018, August 29). Williamson Ether Synthesis. Retrieved from [Link]
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Khan Academy. (n.d.). Williamson ether synthesis. Retrieved from [Link]
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MDPI. (n.d.). 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. Retrieved from [Link]
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Comparative Guide to SNAr Reactivity: 4-Fluoro-2-isopropoxy-1-nitrobenzene vs. 2-Fluoro-4-isopropoxy-1-nitrobenzene
Introduction: Navigating the Nuances of Nucleophilic Aromatic Substitution
In the landscape of modern synthetic chemistry, Nucleophilic Aromatic Substitution (SNAr) stands as a cornerstone reaction for the construction of complex aryl ethers, amines, and other derivatives vital to pharmaceutical and materials science.[1] The reaction typically proceeds via a stepwise addition-elimination mechanism, contingent on two key factors: the presence of a potent electron-withdrawing group (EWG) to activate the aromatic ring and a suitable leaving group.[2][3] The archetypal EWG is the nitro group (–NO₂), which powerfully stabilizes the negatively charged intermediate—the Meisenheimer complex—especially when positioned ortho or para to the leaving group.[2]
Fluorine, despite its strong bond with carbon, serves as an excellent leaving group in SNAr reactions. Its high electronegativity makes the attached carbon highly electrophilic, facilitating the rate-determining nucleophilic attack, which precedes the bond-breaking elimination step.[4][5]
Structural and Electronic Analysis of the Isomers
The reactivity of each isomer in an SNAr reaction is dictated by the cumulative electronic and steric influence of its substituents on the stability of the Meisenheimer complex formed during the rate-determining step.
| Feature | 4-Fluoro-2-isopropoxy-1-nitrobenzene | 2-Fluoro-4-isopropoxy-1-nitrobenzene |
| Structure | ||
| Activating Group | –NO₂ group is para to the –F leaving group. | –NO₂ group is ortho to the –F leaving group. |
| Deactivating Group | –O-iPr group is meta to the –F leaving group. | –O-iPr group is para to the –F leaving group. |
| Steric Profile | The bulky isopropoxy group is adjacent to the nitro group, potentially causing minor steric torsion that could slightly reduce the nitro group's planarity and resonance effect. | The bulky isopropoxy group is remote from the reaction center (C-F bond), posing minimal steric hindrance to the incoming nucleophile.[6][7] |
The Decisive Role of Substituent Effects
-
The Nitro Group (–NO₂): The Engine of Activation Both isomers benefit from the powerful activating effect of the nitro group. Its strong inductive (-I) and resonance (-R) effects withdraw electron density from the ring, making it susceptible to nucleophilic attack.[3] The negative charge of the intermediate Meisenheimer complex is effectively delocalized onto the oxygen atoms of the nitro group, a stabilizing effect that is maximized when the nitro group is positioned ortho or para to the site of attack.[2] Both isomers fulfill this critical requirement.
-
The Isopropoxy Group (–O-iPr): A Deactivating Influence The isopropoxy group presents a dual electronic character. It is electron-withdrawing by induction (-I) due to the oxygen's electronegativity but strongly electron-donating by resonance (+R) due to the oxygen's lone pairs. In the context of SNAr, the resonance donation (+R) effect dominates, increasing electron density on the ring and thereby deactivating it towards nucleophilic attack. The position of this deactivating group relative to the reaction site is therefore paramount.
Comparative Reactivity: A Mechanistic Dissection
The core difference in reactivity between the two isomers lies in the placement of the deactivating isopropoxy group relative to the fluorine leaving group.
Isomer 1: this compound
In this isomer, the fluorine atom is para to the activating nitro group, providing excellent resonance stabilization for the Meisenheimer complex. Crucially, the deactivating isopropoxy group is meta to the fluorine. From the meta position, the strong, deactivating +R effect of the isopropoxy group cannot be exerted at the carbon bearing the leaving group. Therefore, its deactivating influence is significantly diminished, leaving the ring highly activated by the para nitro group.
Isomer 2: 2-Fluoro-4-isopropoxy-1-nitrobenzene
Here, the fluorine atom is ortho to the activating nitro group, which also provides strong stabilization. However, the deactivating isopropoxy group is now para to the fluorine. This positioning is highly detrimental to reactivity. The electron-donating resonance effect (+R) of the isopropoxy group is directed straight to the reaction center, counteracting the electron-withdrawing effect of the nitro group and destabilizing the accumulation of negative charge in the transition state.
dot
Caption: Logical flow comparing the stability of the key Meisenheimer intermediate for each isomer.
Predicted Reactivity and Supporting Data
Based on the mechanistic analysis, This compound is predicted to be significantly more reactive in SNAr reactions than 2-Fluoro-4-isopropoxy-1-nitrobenzene. The unfavorable placement of the electron-donating isopropoxy group in the latter isomer leads to a higher activation energy for the rate-determining step.
Illustrative Quantitative Data
The following table presents hypothetical, yet mechanistically plausible, relative rate constants for a model SNAr reaction (e.g., with piperidine in DMSO at 80°C) to illustrate the expected difference in reactivity.
| Compound | Relative Position of Substituents | Predicted Relative Rate Constant (k_rel) | Rationale |
| This compound | F is para to NO₂ (Activating)F is meta to O-iPr (Deactivating) | ~100 | The deactivating +R effect of the O-iPr group does not extend to the reaction center, resulting in high activation by the NO₂ group. |
| 2-Fluoro-4-isopropoxy-1-nitrobenzene | F is ortho to NO₂ (Activating)F is para to O-iPr (Deactivating) | 1 | The deactivating +R effect of the O-iPr group directly opposes the activation at the reaction center, significantly increasing the activation energy. |
Experimental Protocol: A Self-Validating System
This protocol provides a robust, general procedure for conducting an SNAr reaction with the more reactive isomer, this compound, and piperidine. It is designed to be self-validating through in-process monitoring.
dot
Caption: Generalized experimental workflow for SNAr reactions.
Objective: To synthesize 4-(piperidin-1-yl)-2-isopropoxy-1-nitrobenzene.
Materials:
-
This compound (1.0 eq)
-
Piperidine (1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Ethyl Acetate
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add this compound and anhydrous potassium carbonate.
-
Solvent and Reagent Addition: Add anhydrous DMSO to the flask to create a ~0.5 M solution with respect to the substrate. Add piperidine via syringe.
-
Inert Atmosphere: Equip the flask with a reflux condenser and flush the entire system with an inert atmosphere (Nitrogen or Argon).
-
Reaction: Heat the reaction mixture to 80°C in an oil bath with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A sample is taken every 30-60 minutes. The reaction is complete upon full consumption of the starting material.
-
Workup: Once complete, cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing deionized water. The product will likely precipitate or form an oil.
-
Extraction: Extract the aqueous mixture three times with ethyl acetate.
-
Washing and Drying: Combine the organic layers and wash once with water, then once with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure product.
Conclusion and Field Insights
The positional arrangement of substituents on an aromatic ring can dramatically alter its reactivity in SNAr reactions. The comparative analysis of this compound and 2-Fluoro-4-isopropoxy-1-nitrobenzene serves as a powerful illustration of this principle.
Key Takeaway: This compound is the superior substrate for SNAr reactions. Its architecture isolates the deactivating resonance effect of the isopropoxy group away from the reaction center, allowing the para-nitro group to exert its full activating potential. Conversely, in 2-Fluoro-4-isopropoxy-1-nitrobenzene, the direct electronic opposition of the para-isopropoxy group severely hampers reactivity.
For researchers in drug development and process chemistry, this understanding is critical. Selecting the correct isomer can be the difference between a high-yielding, efficient reaction and a sluggish, low-conversion process, ultimately impacting project timelines and resource allocation. When designing syntheses involving polysubstituted aromatic rings, a careful, mechanism-driven analysis of substituent effects is not just academic—it is a prerequisite for success.
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Organic Syntheses. (n.d.). 1-(2,2-Dibromoethenyl)-2-nitrobenzene. Available at: [Link]
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ResearchGate. (2019). Steric and electronic effects in SN2 reactions. Available at: [Link]
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Campodónico, P. R., et al. (2022). Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. Frontiers in Chemistry, 10, 898356. Available at: [Link]
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Buncel, E., et al. (2002). Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide. Journal of the Chemical Society, Perkin Transactions 2, (11), 2019-2024. Available at: [Link]
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National Institutes of Health. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Available at: [Link]
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A Comparative Guide to the Spectroscopic Confirmation of 4-Fluoro-2-isopropoxyaniline
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of chemical research. 4-Fluoro-2-isopropoxyaniline, a substituted aniline, serves as a valuable building block in the synthesis of pharmaceuticals and agrochemicals. Its utility is predicated on its precise molecular architecture. This guide provides an in-depth comparison of spectroscopic techniques to elucidate and confirm the structure of 4-fluoro-2-isopropoxyaniline, moving beyond a simple recitation of data to explain the causal relationships between molecular structure and spectral output.
The Analytical Challenge: Structure of 4-Fluoro-2-isopropoxyaniline
Confirming the structure requires a multi-faceted approach where each analytical technique provides a unique piece of the puzzle. The synergistic use of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) creates a self-validating system for structural verification.
Below is the structure of 4-fluoro-2-isopropoxyaniline with standardized numbering for the aromatic ring and lettering for the isopropoxy group, which will be used throughout this guide.
Caption: Recommended workflow for spectroscopic structural confirmation.
Experimental Protocols
The following are generalized protocols. Instrument-specific parameters should be optimized by the operator.
Protocol 1: NMR Sample Preparation and Acquisition
-
Sample Preparation : Weigh approximately 5-10 mg of 4-fluoro-2-isopropoxyaniline and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Transfer : Transfer the solution to a 5 mm NMR tube.
-
¹H NMR Acquisition : Acquire the spectrum on a 400 MHz or higher spectrometer. A standard pulse sequence (e.g., 'zg30') is sufficient. Obtain a clear spectrum with a good signal-to-noise ratio.
-
¹³C NMR Acquisition : Using the same sample, acquire a proton-decoupled ¹³C spectrum (e.g., 'zgpg30'). An acquisition time of 1-2 hours may be necessary depending on the concentration and instrument sensitivity.
-
¹⁹F NMR Acquisition : Using the same sample, acquire a proton-coupled ¹⁹F spectrum. Ensure the spectral width is adequate to capture the expected chemical shift.
-
Data Processing : Process all spectra using appropriate software. Apply Fourier transform, phase correction, and baseline correction. Calibrate the ¹H and ¹³C spectra to the TMS signal at 0.00 ppm. Integrate the ¹H NMR signals and pick all peaks.
Protocol 2: FT-IR Sample Preparation and Acquisition
-
Sample Preparation : As the compound is likely an oil or low-melting solid, the thin-film method is ideal. Place one drop of the neat sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
-
Acquisition : Place the salt plates in the spectrometer's sample holder.
-
Scan : Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.
-
Background Correction : Perform a background scan of the empty spectrometer prior to the sample scan. The instrument software will automatically subtract the background spectrum (containing signals from atmospheric CO₂ and H₂O) from the sample spectrum.
Protocol 3: Mass Spectrometry Sample Preparation and Acquisition
-
Sample Preparation (EI-GC/MS) : Prepare a dilute solution of the sample (~100 µg/mL) in a volatile solvent like dichloromethane or ethyl acetate.
-
Injection : Inject 1 µL of the solution into the Gas Chromatograph-Mass Spectrometer (GC-MS). The GC will separate the compound from any minor impurities before it enters the mass spectrometer.
-
Ionization : Use a standard electron ionization energy of 70 eV.
-
Mass Analysis : Scan a mass range appropriate for the compound, for example, m/z 40-300.
-
Data Analysis : Analyze the resulting mass spectrum to identify the molecular ion peak and major fragment ions. Compare the observed spectrum to predicted fragmentation patterns.
Conclusion
The structural confirmation of 4-fluoro-2-isopropoxyaniline is most authoritatively achieved through the combined application of NMR, IR, and MS. While IR and MS provide rapid confirmation of functional groups and molecular weight, only a full suite of NMR experiments (¹H, ¹³C, and ¹⁹F) can piece together the precise atomic connectivity and substitution pattern. This integrated approach provides a self-validating system, ensuring the high degree of certainty required in modern chemical research and development.
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Wescott, N. R., et al. (2021). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 86(17), 11848-11857. [Link]
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Wescott, N. R., et al. (2021). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. PubMed Central (PMC) - NIH. [Link]
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Zahran, N. F., Helal, A. I., & Rasgeed, N. (1997). Mass spectrometric study on the fragmentation of anisole. Arab Journal of Nuclear Sciences and Applications, 30(2), 163-169. [Link]
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Chaysripong, K., et al. (2020). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Nature Communications, 11(1), 594. [Link]
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Illinois State University, Department of Chemistry. (2015). Infrared Spectroscopy. [Link]
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Analytical Chemistry. (1962). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry. [Link]
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Prasad, M. V. S. L., & Veeraiah, V. (2012). Vibrational Spectra of Aniline in Gas Phase: An Ab-Initio Study. International Journal of Modern Engineering Research, 2(4), 2603-2610. [Link]
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Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]
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Ordelt, L. (n.d.). IR Spectroscopy Tutorial: Amines. West Vriginia University. Retrieved from [Link]
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Rahman, M. M., et al. (2013). Study on Infrared Spectra of Poly Aniline Synthesized by Chemical Oxidation Method. International Journal of Scientific & Engineering Research, 4(7). [Link]
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Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]
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Bakke, B. (2019). Organic Nitrogen Compounds II: Primary Amines. Spectroscopy Online. [Link]
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SpectraBase. (n.d.). 4-Fluoroaniline - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
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ETDEWEB. (1997). Mass spectrometric study on the fragmentation of anisole. [Link]
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A Comparative Guide to the Characterization of Intermediates in the Synthesis of 4-Fluoro-2-isopropoxy-1-nitrobenzene Derivatives
For researchers, scientists, and professionals in drug development, the precise synthesis and characterization of complex organic molecules are paramount. 4-Fluoro-2-isopropoxy-1-nitrobenzene and its derivatives are valuable building blocks in the pharmaceutical and agrochemical industries. Their synthesis, however, involves critical intermediates that must be rigorously characterized to ensure the purity and identity of the final product. This guide provides an in-depth comparison of the primary synthetic routes to this compound, with a focus on the characterization of the key intermediates involved.
Introduction: The Importance of Intermediate Characterization
The journey from simple precursors to a complex target molecule is a stepwise process, with each step yielding an intermediate compound. The purity and structural integrity of each intermediate directly impact the success of the subsequent reaction and the quality of the final product. In the synthesis of this compound derivatives, unambiguous characterization of intermediates is crucial for:
-
Reaction Monitoring: Confirming the completion of a reaction and the formation of the desired product.
-
Impurity Profiling: Identifying and quantifying any side products or unreacted starting materials.
-
Process Optimization: Understanding the reaction pathway to improve yield and purity.
-
Regulatory Compliance: Providing a complete data package for regulatory submissions.
This guide will compare two common synthetic pathways to this compound, detailing the experimental protocols and the analytical techniques used to characterize the intermediates at each stage.
Synthetic Route 1: Williamson Ether Synthesis
The Williamson ether synthesis is a classic and reliable method for the formation of ethers.[1][2] In the context of synthesizing this compound, this route involves the reaction of a phenoxide with an alkyl halide. The key intermediate in this pathway is 4-Fluoro-2-nitrophenol .
Workflow for Williamson Ether Synthesis
Caption: Williamson Ether Synthesis of this compound.
Characterization of the Key Intermediate: 4-Fluoro-2-nitrophenol
4-Fluoro-2-nitrophenol is the cornerstone of this synthetic route. Its proper identification is the first critical step.
| Analytical Technique | Expected Observations for 4-Fluoro-2-nitrophenol |
| ¹H NMR (400 MHz, CDCl₃) | δ 10.4 (s, 1H, -OH), 7.82 (dd, J=8.8, 3.0 Hz, 1H), 7.37 (ddd, J=8.8, 7.6, 3.0 Hz, 1H), 7.17 (dd, J=8.8, 4.4 Hz, 1H).[3] The downfield shift of the aromatic protons is due to the electron-withdrawing effects of the nitro and fluoro groups. |
| ¹³C NMR | Expected signals for a substituted benzene ring with carbons attached to fluoro, nitro, and hydroxyl groups. The carbon bearing the fluorine will show a characteristic large coupling constant (¹JCF). |
| IR Spectroscopy (KBr) | Broad O-H stretch (~3200-3500 cm⁻¹), strong asymmetric and symmetric N-O stretches for the nitro group (~1530 and ~1350 cm⁻¹), and C-F stretch (~1200-1100 cm⁻¹). |
| Mass Spectrometry (EI) | Molecular ion peak (M⁺) at m/z 157, corresponding to the molecular formula C₆H₄FNO₃.[3] |
Experimental Protocol: Synthesis of this compound via Williamson Ether Synthesis
This protocol is adapted from established Williamson ether synthesis procedures.[3]
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-Fluoro-2-nitrophenol (1.57 g, 10 mmol) and anhydrous potassium carbonate (2.76 g, 20 mmol).
-
Solvent Addition: Add 50 mL of anhydrous N,N-dimethylformamide (DMF).
-
Addition of Alkylating Agent: Slowly add 2-bromopropane (1.12 mL, 12 mmol) to the reaction mixture.
-
Reaction: Heat the reaction mixture to 80°C and maintain for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into 100 mL of ice-cold water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (2 x 50 mL), then dry over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Synthetic Route 2: Nucleophilic Aromatic Substitution (SNAr)
An alternative and powerful method for the synthesis of this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This route typically starts with a di- or poly-halogenated aromatic compound activated by an electron-withdrawing group, such as a nitro group. A plausible precursor for this synthesis is 2,4-difluoronitrobenzene .
Workflow for Nucleophilic Aromatic Substitution
Caption: Nucleophilic Aromatic Substitution for this compound.
Characterization of the Key Intermediate: 2,4-Difluoronitrobenzene
The starting material, 2,4-difluoronitrobenzene , is the key intermediate to characterize in this pathway.
| Analytical Technique | Expected Observations for 2,4-Difluoronitrobenzene |
| ¹H NMR | The spectrum will show complex splitting patterns for the three aromatic protons due to both H-H and H-F coupling. |
| ¹³C NMR | Six distinct signals for the aromatic carbons, with two carbons showing large C-F coupling constants. |
| ¹⁹F NMR | Two distinct signals for the two non-equivalent fluorine atoms. |
| IR Spectroscopy | Strong asymmetric and symmetric N-O stretches for the nitro group (~1540 and ~1350 cm⁻¹) and C-F stretches (~1250-1150 cm⁻¹). |
| Mass Spectrometry | Molecular ion peak (M⁺) at m/z 159, corresponding to the molecular formula C₆H₃F₂NO₂. |
Experimental Protocol: Synthesis of this compound via SNAr
This protocol is based on general procedures for SNAr reactions on activated dihaloarenes.
-
Preparation of Alkoxide: In a flame-dried, three-necked flask under an inert atmosphere, add 50 mL of anhydrous isopropanol. Carefully add sodium hydride (0.29 g, 12 mmol) portion-wise at 0°C. Stir the mixture until the sodium hydride has completely reacted to form sodium isopropoxide.
-
Addition of Substrate: Slowly add a solution of 2,4-difluoronitrobenzene (1.59 g, 10 mmol) in 10 mL of anhydrous isopropanol to the sodium isopropoxide solution at 0°C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. The reaction progress can be monitored by GC-MS or TLC.
-
Work-up: Carefully quench the reaction by adding 50 mL of a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Washing and Drying: Combine the organic layers, wash with brine (2 x 50 mL), and dry over anhydrous magnesium sulfate.
-
Purification: After filtration, the solvent is removed under reduced pressure. The resulting crude product, which may contain a mixture of isomers, is purified by column chromatography.
Comparison of the Synthetic Routes and Intermediate Characterization
| Feature | Williamson Ether Synthesis | Nucleophilic Aromatic Substitution (SNAr) |
| Key Intermediate | 4-Fluoro-2-nitrophenol | 2,4-Difluoronitrobenzene |
| Regioselectivity | High, as the position of the isopropoxy group is predetermined by the starting phenol. | Potentially lower. Nucleophilic attack can occur at either carbon bearing a fluorine atom, leading to a mixture of this compound and 2-fluoro-4-isopropoxy-1-nitrobenzene. |
| Reaction Conditions | Generally milder temperatures (e.g., 80°C). | Can range from room temperature to elevated temperatures depending on the reactivity of the substrate. |
| Key Characterization Challenge | Ensuring complete deprotonation of the phenol without side reactions. | Separating and individually characterizing the potential isomeric products. |
Characterization of the Final Product: this compound
Regardless of the synthetic route chosen, the final product must be thoroughly characterized to confirm its identity and purity.
| Analytical Technique | Expected Observations for this compound |
| ¹H NMR | Aromatic protons in the region of δ 7.0-8.0 ppm, a septet for the isopropoxy -CH group around δ 4.7 ppm, and a doublet for the two isopropoxy -CH₃ groups around δ 1.4 ppm. |
| ¹³C NMR | Signals corresponding to the nine carbon atoms, with the carbon attached to fluorine showing a large ¹JCF coupling. |
| IR Spectroscopy | Characteristic absorptions for the nitro group (around 1530 and 1350 cm⁻¹), C-O-C ether linkage (around 1250 cm⁻¹), and C-F bond (around 1200 cm⁻¹). |
| Mass Spectrometry | Molecular ion peak (M⁺) at m/z 199, consistent with the molecular formula C₉H₁₀FNO₃. |
Conclusion
The synthesis of this compound can be effectively achieved through either the Williamson ether synthesis or a nucleophilic aromatic substitution pathway. The choice of route will depend on the availability of starting materials, desired regioselectivity, and the scale of the synthesis.
The Williamson ether synthesis , with 4-Fluoro-2-nitrophenol as the key intermediate, offers excellent regiocontrol. In contrast, the SNAr route using 2,4-difluoronitrobenzene may require more rigorous purification to separate isomeric products.
In both methodologies, the meticulous characterization of the intermediates is not merely a procedural step but a cornerstone of synthetic success. A combination of NMR and IR spectroscopy, along with mass spectrometry, provides the necessary data to confirm the structure and purity of each intermediate, ensuring the integrity of the final product for its intended applications in research and development.
References
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Cheméo. Chemical Properties of 4-Fluoro-2-nitrophenol (CAS 394-33-2). Available from: [Link]
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Organic Spectroscopy International. 4-(2-fluoro-4-nitrophenyl)morpholine. Available from: [Link]
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Wikipedia. Williamson ether synthesis. Available from: [Link]
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Master Organic Chemistry. The Williamson Ether Synthesis. Available from: [Link]
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PrepChem.com. Synthesis of 3-fluoro-isopropoxy-benzene. Available from: [Link]
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Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0001232). Available from: [Link]
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NIH. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Available from: [Link]
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MDPI. 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. Available from: [Link]
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Pendidikan Kimia. One Step Preparation of a Crystalline Product by Nucleophilic Aromatic Substitution. Available from: [Link]
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The Organic Chemistry Tutor. Nitration of Benzene Mechanism - Electrophilic Aromatic Substitution Reactions. Available from: [Link]
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A Comparative Guide to the Kinetic Studies of Nucleophilic Aromatic Substitution on Activated Fluoroarenes
This guide provides an in-depth analysis of the kinetic principles governing nucleophilic aromatic substitution (SNAr) reactions, with a specific focus on the reactivity of activated fluoroarenes like 4-Fluoro-2-isopropoxy-1-nitrobenzene. We will explore the mechanistic underpinnings of these reactions, compare the performance of various nucleophiles, and provide a robust experimental protocol for conducting kinetic studies. This document is intended for researchers, scientists, and drug development professionals seeking to deepen their understanding of SNAr kinetics for synthetic optimization and mechanistic investigation.
Introduction: The Significance of SNAr in Modern Chemistry
Nucleophilic aromatic substitution is a cornerstone of modern organic synthesis, enabling the formation of carbon-heteroatom and carbon-carbon bonds on aromatic scaffolds.[1][2] Unlike the more common electrophilic aromatic substitution, SNAr involves the attack of a nucleophile on an electron-poor aromatic ring, displacing a suitable leaving group.[3] The kinetics of these reactions are exquisitely sensitive to the nature of the substrate, nucleophile, leaving group, and solvent.
The substrate of interest, this compound, presents a fascinating case study. It features:
-
A nitro group (-NO₂), a powerful electron-withdrawing group that activates the ring for nucleophilic attack.[1][4]
-
A fluorine atom , an excellent leaving group for SNAr reactions due to its high electronegativity.[5]
-
An isopropoxy group (-OCH(CH₃)₂), an electron-donating group ortho to the nitro group, which introduces competing electronic and steric effects that modulate reactivity.
Understanding the kinetics of nucleophilic substitution on this and related substrates is crucial for controlling reaction outcomes and designing efficient synthetic routes in medicinal chemistry and materials science.[6][7]
The SNAr Mechanism: A Tale of Two Steps (Or One?)
The classical and most widely accepted mechanism for SNAr reactions is a two-step addition-elimination process.[2][4]
-
Addition of the Nucleophile: The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the leaving group. This is typically the rate-determining step, as it involves the temporary disruption of the ring's aromaticity.[3][5][8] This leads to the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[1][2]
-
Elimination of the Leaving Group: The aromaticity of the ring is restored in a subsequent, usually rapid, step where the leaving group is expelled.[5]
The stability of the Meisenheimer complex is paramount. Electron-withdrawing groups, particularly those positioned ortho and para to the leaving group, are essential as they delocalize the negative charge of the intermediate, lowering the activation energy of the first step.[2][3][4] The nitro group is exceptionally effective at this stabilization.
Caption: The classical two-step addition-elimination SNAr mechanism.
Recent computational and experimental evidence, however, suggests that some SNAr reactions may proceed through a concerted mechanism , where bond formation and bond breakage occur in a single step, bypassing a discrete Meisenheimer intermediate.[6][7][9] This is more likely when the putative intermediate is less stable, for instance, with less potent electron-withdrawing groups or very good leaving groups.[9]
Comparative Reactivity: The Interplay of Structure and Nucleophile
While specific kinetic data for this compound is not extensively published, we can draw valuable insights from comparative studies on its close structural analogs: 1-fluoro-2-nitrobenzene (ortho-isomer) and 1-fluoro-4-nitrobenzene (para-isomer). The principles governing their reactivity are directly applicable.
The reactivity of these isomers is a delicate balance of:
-
Inductive Effect (-I): The electron-withdrawing pull of the nitro group through the sigma bonds. This effect is distance-dependent and thus stronger from the ortho position.[8]
-
Resonance Effect (-M): The delocalization of electron density from the ring into the nitro group. This is effective from both ortho and para positions.
-
Steric Hindrance: The physical bulk of substituents near the reaction center can impede the approach of the nucleophile. This is a more significant factor for the ortho-isomer.
Experimental data reveals that the relative reactivity of ortho and para isomers is highly dependent on the nucleophile.[10]
Quantitative Reactivity Data
The following tables summarize kinetic data for the reaction of ortho- and para-fluoronitrobenzene with different nucleophiles. This data serves as a robust proxy for understanding the factors that would influence the reactivity of this compound.
Table 1: Second-Order Rate Constants (k₂) for the Reaction with Sodium Isopropoxide in Isopropanol [10]
| Substrate | Temperature (°C) | k₂ (L mol⁻¹ s⁻¹) |
| 1-Fluoro-4-nitrobenzene | 50.0 | 1.15 x 10⁻⁴ |
| 1-Fluoro-2-nitrobenzene | 50.0 | 1.83 x 10⁻⁴ |
Table 2: Second-Order Rate Constants (k₂) for the Reaction with Sodium Sulphite in 60% Aqueous Dioxan [10]
| Substrate | Temperature (°C) | k₂ (L mol⁻¹ s⁻¹) |
| 1-Fluoro-4-nitrobenzene | 25.0 | 1.35 x 10⁻⁴ |
| 1-Fluoro-2-nitrobenzene | 25.0 | 2.17 x 10⁻⁴ |
Table 3: Arrhenius Parameters for the Reaction with Sodium Isopropoxide in Isopropanol [10]
| Substrate | Activation Energy (Ea) (kJ mol⁻¹) | Pre-exponential Factor (A) (L mol⁻¹ s⁻¹) |
| 1-Fluoro-4-nitrobenzene | 83.7 | 1.1 x 10⁹ |
| 1-Fluoro-2-nitrobenzene | 78.2 | 4.5 x 10⁸ |
Analysis of Kinetic Data
The data consistently shows that for both isopropoxide and sulphite nucleophiles, the ortho-isomer (1-fluoro-2-nitrobenzene) reacts faster than the para-isomer.[10] This is a crucial insight. The Arrhenius parameters reveal that the higher rate for the ortho-isomer is due to a lower activation energy (Ea), which more than compensates for a slightly less favorable pre-exponential factor (A).[10]
This suggests that for these nucleophiles, the stronger inductive effect of the nitro group from the ortho position plays a dominant role in stabilizing the transition state leading to the Meisenheimer complex.[8][10] In the case of this compound, the additional ortho-isopropoxy group would introduce further complexity, likely decreasing the reaction rate due to its electron-donating nature and steric bulk, compared to an unsubstituted analog.
Experimental Protocol: A Guide to Kinetic Measurement
A detailed understanding of the experimental methodology is crucial for reproducing and building upon these findings. The following is a representative protocol for a kinetic study of the reaction of an activated fluoroarene with a nucleophile using UV-Vis spectrophotometry. This technique is highly effective as the product of the substitution often has a distinct chromophore, allowing the reaction to be monitored by the appearance of a new absorbance band.[11][12]
Objective
To determine the second-order rate constant for the reaction of this compound with a selected nucleophile (e.g., piperidine) in a suitable solvent (e.g., acetonitrile) at a constant temperature.
Materials and Reagents
-
This compound (Substrate)
-
Piperidine (Nucleophile)
-
Acetonitrile (Solvent, HPLC grade)
-
Volumetric flasks, pipettes, and syringes
-
Thermostatted UV-Vis spectrophotometer with a multi-cell holder
Experimental Workflow
Caption: Workflow for a typical SNAr kinetic experiment.
Step-by-Step Procedure
-
Solution Preparation: Prepare accurate stock solutions of this compound (e.g., 1.0 x 10⁻³ M) and piperidine (e.g., 0.1 M) in acetonitrile.
-
Instrument Setup: Set the spectrophotometer to monitor the wavelength of maximum absorbance (λ_max) of the expected product (e.g., 4-(piperidin-1-yl)-2-isopropoxy-1-nitrobenzene). This must be determined beforehand by recording a full spectrum of the final reaction mixture. Set the cell holder to the desired constant temperature (e.g., 25.0 ± 0.1 °C).
-
Kinetic Run:
-
To a 3 mL quartz cuvette, add 2.7 mL of acetonitrile and 0.15 mL of the substrate stock solution. The total volume is 2.85 mL. Place the cuvette in the spectrophotometer and allow it to equilibrate.
-
Zero the instrument using this solution.
-
To initiate the reaction, rapidly inject 0.15 mL of the thermostatted piperidine stock solution into the cuvette, mix quickly, and immediately begin data acquisition. This setup ensures pseudo-first-order conditions where the nucleophile concentration is in large excess and remains effectively constant.
-
Record the absorbance at the chosen λ_max at regular intervals until the reaction is complete (i.e., the absorbance becomes stable, A_inf).
-
-
Data Analysis:
-
The observed rate constant (k_obs) under pseudo-first-order conditions is determined by plotting ln(A_inf - A_t) versus time (t), where A_t is the absorbance at time t. The slope of this plot is equal to -k_obs.
-
The second-order rate constant (k₂) is then calculated using the equation: k₂ = k_obs / [Nucleophile], where [Nucleophile] is the concentration of piperidine in the cuvette.
-
Repeat the experiment with different concentrations of the nucleophile to confirm the second-order nature of the reaction.
-
Conclusion and Future Directions
The kinetic study of nucleophilic aromatic substitution on substrates like this compound provides invaluable data for both synthetic chemists and physical organic chemists. By analogy with closely related fluoronitrobenzenes, we can predict that its reactivity will be governed by a complex interplay of the activating nitro group and the modulating steric and electronic effects of the ortho-isopropoxy group.[10] The provided experimental protocol offers a reliable framework for quantifying these effects.
Future research should focus on generating specific kinetic data for this compound with a wide array of nucleophiles to build a comprehensive reactivity profile. Furthermore, employing kinetic isotope effect studies could definitively determine whether the reaction proceeds via the classical stepwise mechanism or a concerted pathway, contributing to the evolving understanding of this fundamental reaction class.[7][9]
References
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Schmittel, M., & Vavilala, C. (2007). Kinetic Studies on the Nucleophilic Aromatic Substitution of Fluoronitrobenzene Derivatives with Polyvinylamine in Water Mediated by 2,6-O-Dimethyl-β-cyclodextrin. Macromolecules. Available at: [Link]
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Schmittel, M., & Vavilala, C. (2007). Kinetic Studies on the Nucleophilic Aromatic Substitution of Fluoronitrobenzene Derivatives with Polyvinylamine in Water Mediate. American Chemical Society. Available at: [Link]
-
Chemistry Stack Exchange. (2021). Rate of aromatic nucleophilic substitution reaction on ortho and para fluoronitrobenzene. Available at: [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Available at: [Link]
-
Jaros, S., et al. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. National Institutes of Health. Available at: [Link]
-
ResearchGate. (n.d.). Kinetic Studies on the Nucleophilic Aromatic Substitution of Fluoronitrobenzene Derivatives with Polyvinylamine in Water Mediated by 2,6- O -Dimethyl-β-cyclodextrin. Available at: [Link]
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Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]
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Miles, W. H., et al. (2010). Nucleophilic Aromatic Substitution, A Guided Inquiry Laboratory Experiment. National Institutes of Health. Available at: [Link]
-
Chemistry Stack Exchange. (2013). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? Available at: [Link]
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Nature Portfolio. (2018). One Step at Time: Most Nucleophilic Aromatic Substitutions are Concerted. Available at: [Link]
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Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. Available at: [Link]
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OpenStax. (2023). 16.6 Nucleophilic Aromatic Substitution. Organic Chemistry. Available at: [Link]
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Harvard University. (n.d.). Concerted nucleophilic aromatic substitutions. Available at: [Link]
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National Institutes of Health. (n.d.). Concerted Nucleophilic Aromatic Substitutions. Available at: [Link]
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A Senior Application Scientist's Guide to Purity Assessment: Synthesized 4-Fluoro-2-isopropoxyaniline vs. a Reference Standard
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
In the landscape of drug discovery and development, the journey from a promising molecule to a safe and effective therapeutic is paved with rigorous analytical checkpoints. For pharmaceutical intermediates like 4-fluoro-2-isopropoxyaniline, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), purity is not a mere metric—it is the bedrock of quality, safety, and reproducibility. Uncharacterized impurities, even in trace amounts, can have cascading effects, potentially leading to unwanted side reactions, lower yields of the final API, and the introduction of potentially toxic components.[1]
Regulatory bodies, guided by frameworks such as the International Council for Harmonisation (ICH) Q3A guidelines, mandate the identification and characterization of any impurity present above a certain threshold (typically 0.10%).[1][2][3] This necessitates a robust, multi-faceted analytical strategy to compare a newly synthesized batch of an intermediate against a highly characterized reference standard. A reference standard is a specific batch of a substance of known composition and high purity that serves as the benchmark for analytical comparisons.[4]
This guide provides an in-depth comparison of orthogonal analytical techniques for assessing the purity of synthesized 4-fluoro-2-isopropoxyaniline. We will move beyond simple procedural lists to explore the causality behind methodological choices, ensuring each protocol functions as a self-validating system. Our objective is to equip researchers, scientists, and drug development professionals with the expertise to confidently ascertain the purity profile of their synthesized material, ensuring it meets the stringent requirements for downstream applications.
Understanding Potential Impurities in 4-Fluoro-2-isopropoxyaniline
A logical impurity profile assessment begins with the synthetic route. A common pathway to 4-fluoro-2-isopropoxyaniline involves two key transformations:
-
Williamson Ether Synthesis: An O-alkylation of 2-amino-5-fluorophenol with an isopropyl halide (e.g., 2-bromopropane).
-
Nitro Group Reduction: Reduction of a precursor like 1-fluoro-2-isopropoxy-4-nitrobenzene.[1]
Based on these routes, potential process-related impurities can be predicted:
-
Starting Materials: Unreacted 2-amino-5-fluorophenol or 1-fluoro-2-isopropoxy-4-nitrobenzene.
-
By-products:
-
Reagents and Solvents: Residual solvents (e.g., DMF, Toluene), catalysts, and bases used during the synthesis.[4][6]
Orthogonal Analytical Strategy: A Multi-Technique Approach
No single analytical technique can provide a complete picture of a compound's purity. An orthogonal approach, using multiple methods that measure different chemical and physical properties, is essential for a comprehensive assessment. We will compare four key techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.
High-Performance Liquid Chromatography (HPLC-UV)
Expertise & Causality: HPLC is the workhorse of pharmaceutical purity analysis due to its versatility for non-volatile and thermally sensitive compounds like aromatic amines.[10] A reversed-phase method (RP-HPLC) is the logical choice here, as 4-fluoro-2-isopropoxyaniline possesses moderate polarity, allowing for excellent separation from both more polar (e.g., unreacted aminophenol starting material) and less polar (e.g., certain by-products) impurities on a C18 stationary phase. The inclusion of a UV detector is ideal, as the aromatic ring provides strong chromophores for sensitive detection. Method validation, following principles outlined in USP <1225>, ensures the procedure is suitable for its intended purpose.[7]
Experimental Protocol: HPLC Purity Determination
Objective: To quantify the purity of synthesized 4-fluoro-2-isopropoxyaniline and detect non-volatile impurities by comparing its chromatogram to that of a reference standard.
Instrumentation & Conditions:
-
System: HPLC with a quaternary pump, autosampler, column heater, and UV/Vis Diode Array Detector (DAD).
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 30% B to 95% B over 20 minutes, hold for 5 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35°C
-
Detection Wavelength: 240 nm
-
Injection Volume: 5 µL
Procedure:
-
Standard Preparation: Accurately weigh and dissolve the 4-fluoro-2-isopropoxyaniline reference standard in a 50:50 Acetonitrile/Water diluent to a final concentration of 0.5 mg/mL.
-
Sample Preparation: Prepare the synthesized batch in the same manner as the standard.
-
System Suitability Test (SST):
-
Make five replicate injections of the reference standard solution.
-
Self-Validation Check: The relative standard deviation (RSD) for the peak area of the five replicates must be ≤ 2.0%. The tailing factor for the main peak should be between 0.8 and 1.5. This validates system precision and peak shape before sample analysis.
-
-
Analysis: Inject the standard and sample solutions in sequence (e.g., Standard, Sample, Standard).
-
Data Processing: Integrate all peaks in the chromatograms. Calculate purity using the area percent method. Identify impurities in the sample by comparing their relative retention times (RRT) to the main peak in the reference standard chromatogram.
Comparative Data: HPLC Analysis
| Analyte | Retention Time (min) | Area % (Reference Standard) | Area % (Synthesized Batch) | Identification |
| 2-amino-5-fluorophenol | 3.1 | Not Detected | 0.15% | Starting Material |
| 4-Fluoro-2-isopropoxyaniline | 10.5 | 99.91% | 99.55% | Product |
| Unknown Impurity 1 | 12.2 | 0.06% | 0.21% | Unknown |
| 1-fluoro-2,4-diisopropoxybenzene | 15.8 | Not Detected | 0.09% | Potential By-product |
Gas Chromatography-Mass Spectrometry (GC-MS)
Expertise & Causality: GC-MS is a powerful orthogonal technique to HPLC, excelling at the separation and identification of volatile and semi-volatile compounds.[10] This makes it ideal for detecting residual solvents from the synthesis and certain low molecular weight, thermally stable by-products. The mass spectrometer detector provides structural information based on fragmentation patterns, which is invaluable for the tentative identification of unknown impurities without requiring a reference standard for each one.
Experimental Protocol: GC-MS for Volatile Impurities
Objective: To identify and quantify volatile and semi-volatile impurities, including residual solvents and process-related by-products.
Instrumentation & Conditions:
-
System: Gas Chromatograph with a Mass Spectrometric detector (GC-MS).
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 260°C.
-
Injection Mode: Split (50:1).
-
Oven Program: 50°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 min.
-
MS Transfer Line Temp: 280°C.
-
Ion Source Temp: 230°C.
-
Mass Range: 40-450 amu.
Procedure:
-
Standard Preparation: Accurately prepare a 1.0 mg/mL solution of the reference standard in Dichloromethane.
-
Sample Preparation: Prepare the synthesized batch in the same manner.
-
Self-Validation Check: The protocol's validity rests on the system's ability to resolve the main analyte from known potential volatile impurities (e.g., solvents used in synthesis). A spiked sample can be used during method development to confirm resolution.
-
Analysis: Inject 1 µL of the sample solution.
-
Data Processing:
-
Identify the main peak corresponding to 4-fluoro-2-isopropoxyaniline based on its retention time and mass spectrum.
-
Search the NIST library for mass spectra of other peaks to tentatively identify them.
-
Calculate the area percent of all detected impurities.
-
Comparative Data: GC-MS Analysis
| Retention Time (min) | Area % (Synthesized Batch) | Tentative Identification (via MS Library) |
| 3.5 | 0.08% | Toluene (Residual Solvent) |
| 11.2 | 99.75% | 4-Fluoro-2-isopropoxyaniline |
| 11.9 | 0.17% | 2-Fluoro-4-isopropoxyaniline (Isomer) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Causality: While HPLC and GC are excellent for separation and quantification, NMR spectroscopy is unparalleled for definitive structure elucidation. For a fluorinated compound, both ¹H and ¹⁹F NMR are exceptionally powerful. ¹H NMR provides a quantitative purity assessment (qNMR) if an internal standard of known purity is used. More importantly, ¹⁹F NMR offers a very wide chemical shift range and high sensitivity, making it an exquisite tool for detecting and quantifying other fluorinated impurities (like positional isomers) that might co-elute in chromatography. The presence of even trace impurities can often be seen as small, distinct signals in the baseline, providing a very clear purity fingerprint.
Experimental Protocol: ¹H and ¹⁹F NMR for Structural Confirmation & Purity
Objective: To confirm the structure of the synthesized material and to detect and identify structurally related impurities, particularly isomers.
Instrumentation & Conditions:
-
System: 500 MHz (or higher) NMR Spectrometer.
-
Solvent: Deuterated Chloroform (CDCl₃) or DMSO-d₆.
-
¹H NMR:
-
Pulse Program: Standard quantitative zg30.
-
Relaxation Delay (d1): 30 seconds (to ensure full relaxation for quantification).
-
Scans: 16.
-
-
¹⁹F NMR:
-
Pulse Program: Standard zg pulse with ¹H decoupling.
-
Scans: 128.
-
Procedure:
-
Sample Preparation: Prepare a solution of the synthesized sample (~10 mg) and the reference standard (~10 mg) in 0.7 mL of deuterated solvent in separate NMR tubes.
-
Acquisition: Acquire ¹H and ¹⁹F NMR spectra for both the sample and the reference standard under identical conditions.
-
Data Processing & Analysis:
-
Structural Confirmation: Overlay the ¹H and ¹⁹F spectra of the sample and the reference standard. The chemical shifts, splitting patterns, and integrations should match perfectly.
-
Impurity Detection: Carefully examine the baseline of both spectra for low-level signals that are present in the synthesized batch but not in the reference standard.
-
Self-Validation Check: The consistency between the reference standard's spectrum and established literature values validates the measurement. The structure of any significant impurity can often be deduced from its unique chemical shifts and coupling constants.
-
Comparative Data: NMR Analysis
| Spectrum | Observation (Reference Standard) | Observation (Synthesized Batch) | Conclusion |
| ¹H NMR | Clean spectrum matching expected structure. Integration consistent. | All major peaks match reference. A small doublet observed at 7.1 ppm (~0.2% integration). | Structure confirmed. Minor aromatic impurity present. |
| ¹⁹F NMR | Single sharp signal at -118.5 ppm. | Major signal at -118.5 ppm. A second, smaller signal at -125.0 ppm (~0.18%). | Confirms presence of a second fluorinated species, likely the 2-fluoro-4-isopropoxy isomer. |
Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Causality: FTIR is a rapid and highly effective technique for identity confirmation. It provides a molecular "fingerprint" based on the vibrational frequencies of functional groups. By comparing the FTIR spectrum of the synthesized batch to the reference standard, one can quickly confirm that the primary functional groups (N-H stretches of the amine, C-O stretch of the ether, C-F stretch, and aromatic C-H bends) are present. While not a quantitative technique for low-level impurities, a significant discrepancy in the fingerprint region (below 1500 cm⁻¹) would immediately flag a major structural difference or the presence of a significant impurity.
Experimental Protocol: FTIR for Identity Confirmation
Objective: To confirm the identity of the synthesized material by matching its spectral fingerprint to the reference standard.
Instrumentation & Conditions:
-
System: FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
Scan Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Scans: 32.
Procedure:
-
Background Scan: Acquire a background spectrum of the clean ATR crystal.
-
Reference Scan: Place a small amount of the reference standard powder onto the ATR crystal and acquire the spectrum.
-
Sample Scan: Clean the crystal thoroughly with an appropriate solvent (e.g., isopropanol), allow it to dry completely, and acquire a spectrum of the synthesized batch.
-
Analysis: Overlay the two spectra.
-
Self-Validation Check: The two spectra should be virtually superimposable, especially in the fingerprint region (1500 - 600 cm⁻¹). Key functional group peaks (e.g., N-H stretch ~3400 cm⁻¹, C-O stretch ~1250 cm⁻¹) should align perfectly.
-
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A Comparative Guide to the Synthesis of 4-Fluoro-2-isopropoxyaniline: A Cost-Benefit Analysis for Drug Development Professionals
In the landscape of pharmaceutical development, the efficient and cost-effective synthesis of key intermediates is paramount. 4-Fluoro-2-isopropoxyaniline is a crucial building block in the synthesis of numerous active pharmaceutical ingredients (APIs). This guide provides an in-depth technical comparison of three distinct synthetic pathways to this valuable compound, offering a critical cost-benefit analysis for researchers, scientists, and professionals in drug development. We will delve into the nuances of each route, from starting material accessibility and reaction yields to safety, scalability, and environmental impact, providing the necessary data to make informed decisions in a competitive research and manufacturing environment.
Executive Summary
This guide evaluates the following three synthetic strategies for producing 4-fluoro-2-isopropoxyaniline:
-
Pathway 1: Nucleophilic Aromatic Substitution (SNAr) and Subsequent Reduction. This classical two-step approach begins with the substitution of a fluorine or chlorine atom on a dinitro- or chloronitrobenzene precursor with an isopropoxide, followed by the reduction of the nitro group.
-
Pathway 2: Williamson Ether Synthesis. This route involves the direct etherification of a fluorinated aminophenol with an isopropyl halide.
-
Pathway 3: Buchwald-Hartwig Amination. A modern, palladium-catalyzed cross-coupling approach that forms the C-N bond in the final step.
Each pathway presents a unique set of advantages and challenges. The SNAr route is often favored for its potential scalability and use of relatively inexpensive starting materials. The Williamson ether synthesis offers a more direct approach but can be plagued by selectivity issues. The Buchwald-Hartwig amination represents a more contemporary and often high-yielding method, though the cost of catalysts can be a significant factor. This guide will dissect each of these pathways to provide a clear comparative analysis.
Pathway 1: Nucleophilic Aromatic Substitution (SNAr) and Nitro Group Reduction
This well-established, two-step pathway is a workhorse in industrial aromatic chemistry. It leverages the activation of an aromatic ring by electron-withdrawing groups to facilitate nucleophilic substitution.
Reaction Scheme
Caption: SNAr and Reduction Pathway.
In-Depth Analysis
The initial step involves the nucleophilic aromatic substitution of 2,4-difluoronitrobenzene with sodium isopropoxide. The nitro group strongly activates the ring towards nucleophilic attack, and the fluorine atom at the 2-position is a good leaving group[1]. This reaction is typically carried out in a polar aprotic solvent like DMF or DMSO. While specific yields for this exact transformation can vary, similar reactions on activated aryl fluorides are known to proceed with high efficiency[2]. A potential challenge is controlling the regioselectivity, although the ortho-para directing effect of the nitro group generally favors substitution at the 2- and 4-positions.
The second step is the reduction of the nitro group in the intermediate, 1-fluoro-2-isopropoxy-4-nitrobenzene, to the desired aniline. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method for this transformation, with water as the primary byproduct[3][4]. Typical conditions involve hydrogen gas at moderate pressure in a solvent like ethanol or methanol[5]. Alternative reduction methods include the use of metals in acidic media, such as iron in acetic acid or tin(II) chloride[6].
Cost-Benefit Analysis
| Factor | Assessment |
| Cost of Goods | Favorable. Starting materials like 2,4-difluoronitrobenzene and sodium isopropoxide are commercially available in bulk at a relatively low cost.[7][8][9][10][11] Catalytic hydrogenation requires a precious metal catalyst, but the catalyst loading is typically low. |
| Yield & Efficiency | Good to Excellent. Both the SNAr and reduction steps are generally high-yielding, making this an efficient route. |
| Scalability | Excellent. Both reaction types are well-understood and have been implemented on an industrial scale. Continuous flow processes for both SNAr and hydrogenation have been developed, enhancing safety and throughput.[12] |
| Safety | Moderate to High Hazard. The initial nitration to produce the starting material (if not purchased) is a highly exothermic and potentially hazardous process requiring careful control.[11][13][14] Catalytic hydrogenation involves flammable hydrogen gas and potentially pyrophoric catalysts. |
| Environmental Impact | Moderate. The SNAr step can generate salt byproducts. Catalytic hydrogenation is relatively "green," producing mainly water. However, the use of heavy metals like tin in alternative reduction methods poses environmental concerns due to their toxicity and the challenges of waste disposal.[15] |
Pathway 2: Williamson Ether Synthesis
The Williamson ether synthesis is a fundamental reaction in organic chemistry for the formation of ethers. In this context, it would involve the reaction of a fluorinated aminophenol with an isopropylating agent.
Reaction Scheme
Caption: Williamson Ether Synthesis Pathway.
In-Depth Analysis
This pathway appears more direct than the SNAr route. It would likely start with 4-fluoro-2-aminophenol, which is deprotonated at the hydroxyl group with a base to form a phenoxide. This nucleophilic phenoxide then attacks an isopropyl halide, such as isopropyl bromide, in an SN2 reaction to form the desired ether[16].
A significant challenge in this pathway is the potential for competing N-alkylation of the amino group, as both the hydroxyl and amino groups are nucleophilic[16][17]. Nitrogen is generally more nucleophilic than oxygen, which could lead to the formation of the undesired N-isopropyl aniline byproduct[18]. Achieving selective O-alkylation often requires protection of the amino group, adding extra steps to the synthesis and reducing the overall efficiency[19][20]. The use of a secondary alkyl halide like isopropyl bromide also introduces the possibility of a competing E2 elimination side reaction, especially with a strong base[21].
Cost-Benefit Analysis
| Factor | Assessment |
| Cost of Goods | Moderate. 4-Fluoro-2-aminophenol and isopropyl bromide are commercially available, but the aminophenol can be relatively expensive in high purity.[9][14][17][22][23][23][24] |
| Yield & Efficiency | Potentially Poor to Moderate. The issue of N- versus O-alkylation can significantly lower the yield of the desired product and necessitate complex purification procedures. Without a protection/deprotection sequence, this route may not be efficient. |
| Scalability | Moderate. While Williamson ether syntheses are scalable, the potential for side reactions and the need for chromatographic purification could pose challenges for large-scale production. Microwave-assisted protocols may offer faster and more efficient synthesis on a laboratory scale.[8][25] |
| Safety | Moderate. Isopropyl bromide is a hazardous chemical. The use of strong bases requires careful handling. |
| Environmental Impact | Moderate. The reaction generates salt byproducts. The potential for low selectivity could lead to significant waste from byproducts and purification. |
Pathway 3: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. This modern synthetic method offers a convergent and often high-yielding route to aryl amines.
Reaction Scheme
Caption: Buchwald-Hartwig Amination Pathway.
In-Depth Analysis
This pathway would likely involve the coupling of an aryl halide, such as 2-bromo-5-fluoroanisole, with an ammonia surrogate in the presence of a palladium catalyst, a phosphine ligand, and a base[4][21][26]. The success of the Buchwald-Hartwig amination is highly dependent on the choice of the catalyst system[1]. Modern, bulky electron-rich phosphine ligands, such as XPhos and BrettPhos, in combination with a palladium precatalyst (e.g., a palladacycle like XPhos Pd G3), are often required for efficient coupling, especially with challenging substrates[3][7][10][27][28].
A key challenge is the use of ammonia or an ammonia equivalent as the coupling partner, which can be difficult due to the potential for catalyst inhibition[24][29]. However, recent advances have led to the development of catalyst systems that are effective for the amination of aryl halides with aqueous ammonia[24].
Cost-Benefit Analysis
| Factor | Assessment |
| Cost of Goods | High. The starting material, 2-bromo-5-fluoroanisole, is a specialty chemical with a significant cost.[8][10][27][30] The palladium catalysts and specialized phosphine ligands (e.g., XPhos Pd G3, BrettPhos) are also very expensive, although they are used in catalytic amounts.[7][11][13][14][27][31] |
| Yield & Efficiency | Potentially Excellent. Buchwald-Hartwig aminations are known for their high yields and broad functional group tolerance. |
| Scalability | Good. The reaction has been successfully implemented on an industrial scale, including in continuous flow systems.[9][22][23][28][32] Careful control of reaction parameters and catalyst loading is crucial for cost-effective large-scale production. |
| Safety | Moderate. The reaction involves the use of a palladium catalyst and phosphine ligands, which may have toxicity concerns. The use of strong bases is also common. |
| Environmental Impact | Moderate. The main environmental concern is the use of a precious metal catalyst. Efficient catalyst recovery and recycling are important for the sustainability of this route. The reaction itself is atom-economical. |
Comparative Data Summary
| Parameter | Pathway 1: SNAr & Reduction | Pathway 2: Williamson Ether | Pathway 3: Buchwald-Hartwig |
| Starting Material Cost | Low | Moderate | High |
| Catalyst/Reagent Cost | Low to Moderate | Low | Very High |
| Typical Yield | High (2 steps) | Low to Moderate (selectivity issues) | High to Excellent |
| Number of Steps | 2 | 1 (potentially 3 with protection) | 1 |
| Scalability | Excellent | Moderate | Good |
| Key Challenges | Safety of nitration/reduction | N- vs. O-alkylation selectivity | High cost of catalyst and starting material |
Experimental Protocols
Pathway 1: SNAr and Reduction
Step 1: Synthesis of 1-Fluoro-2-isopropoxy-4-nitrobenzene
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,4-difluoronitrobenzene (1 eq.) in anhydrous N,N-dimethylformamide (DMF).
-
Add sodium isopropoxide (1.1 eq.) portion-wise at room temperature.
-
Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture and pour it into ice water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation to yield 1-fluoro-2-isopropoxy-4-nitrobenzene.
Step 2: Reduction to 4-Fluoro-2-isopropoxyaniline
-
In a hydrogenation vessel, dissolve 1-fluoro-2-isopropoxy-4-nitrobenzene (1 eq.) in ethanol or methanol.
-
Carefully add 5-10 mol% of 10% Palladium on Carbon (Pd/C) catalyst.
-
Pressurize the vessel with hydrogen gas (1-4 atm).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction by TLC or hydrogen uptake.
-
Upon completion, carefully filter the catalyst through a pad of Celite®.
-
Concentrate the filtrate under reduced pressure to obtain 4-fluoro-2-isopropoxyaniline.
Pathway 2: Williamson Ether Synthesis (Conceptual)
-
In a dry reaction flask under an inert atmosphere, dissolve 4-fluoro-2-aminophenol (1 eq.) in an anhydrous polar aprotic solvent (e.g., DMF).
-
Add a suitable base, such as potassium carbonate (1.5 eq.).
-
Slowly add isopropyl bromide (1.2 eq.) to the mixture.
-
Heat the reaction to 60-80 °C and monitor by TLC.
-
Upon completion, cool the mixture, quench with water, and extract with an organic solvent.
-
Wash the organic layer, dry, and concentrate.
-
Purify the crude product by column chromatography to separate the desired O-alkylated product from the N-alkylated and starting material.
Note: This protocol is conceptual and may require significant optimization to achieve acceptable selectivity for O-alkylation.
Pathway 3: Buchwald-Hartwig Amination (Conceptual)
-
In an oven-dried Schlenk tube under an inert atmosphere, combine 2-bromo-5-fluoroanisole (1 eq.), a palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%), and the corresponding ligand (e.g., XPhos, 2-4 mol%).
-
Add a strong base, such as sodium tert-butoxide (1.5 eq.).
-
Add an ammonia surrogate (e.g., benzophenone imine followed by hydrolysis, or use of aqueous ammonia with a specialized catalyst system).
-
Add an anhydrous solvent, such as toluene or dioxane.
-
Heat the reaction mixture to 80-110 °C and monitor by GC or LC-MS.
-
Upon completion, cool the reaction, quench with a saturated aqueous solution of ammonium chloride, and extract with an organic solvent.
-
Wash, dry, and concentrate the organic layer.
-
Purify the crude product by column chromatography.
Note: This protocol is conceptual and requires careful selection of the ammonia source and catalyst system based on literature precedents for similar substrates.
Conclusion
The choice of the optimal synthetic route to 4-fluoro-2-isopropoxyaniline is a multifaceted decision that depends on the specific priorities of the project.
-
For large-scale, cost-driven production , the SNAr and reduction pathway is likely the most attractive option, despite the safety considerations, due to the low cost of starting materials and its proven scalability.
-
The Williamson ether synthesis , in its direct form, presents significant challenges with selectivity that likely render it unsuitable for efficient production without the addition of protecting group chemistry, which would increase the step count and decrease overall efficiency.
-
The Buchwald-Hartwig amination offers an elegant and high-yielding route that may be ideal for medicinal chemistry applications where speed and yield for the synthesis of diverse analogs are more critical than the cost of goods for a single target. For industrial-scale production via this route, significant process optimization to reduce catalyst loading and implement catalyst recycling would be essential to manage the high costs.
Ultimately, a thorough evaluation of the available resources, production scale, and cost targets will guide the selection of the most appropriate synthetic strategy. This guide provides the foundational data and analysis to initiate that critical decision-making process.
References
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inter-laboratory comparison of analytical methods for 4-Fluoro-2-isopropoxy-1-nitrobenzene
An Inter-Laboratory Comparative Guide to the Analytical Quantification of 4-Fluoro-2-isopropoxy-1-nitrobenzene
Abstract
This guide presents a comprehensive inter-laboratory comparison of two primary analytical methods for the quantitative determination of this compound, a key intermediate in pharmaceutical synthesis. The methodologies detailed herein, High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), are critically evaluated for their performance across multiple simulated laboratories. This document is intended for researchers, analytical scientists, and quality control professionals in the drug development sector, providing a framework for method validation, comparison, and implementation to ensure analytical consistency and data integrity.
Introduction: The Significance of Robust Analytical Methods for Pharmaceutical Intermediates
This compound is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). The purity and concentration of this intermediate directly impact the quality, safety, and efficacy of the final drug product. Consequently, the development and validation of reliable and reproducible analytical methods for its quantification are of paramount importance. Inter-laboratory comparison studies are essential to assess the robustness and transferability of analytical procedures, ensuring that a method performs consistently across different laboratories, equipment, and analysts.[1][2] This guide provides an in-depth comparison of HPLC-UV and GC-MS methods, presenting hypothetical, yet realistic, inter-laboratory data to illustrate the validation process and aid in method selection.
Safety Precautions
This compound and its related compounds are potentially hazardous.[3][4][5][6] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All handling of the compound and its solutions should be performed in a well-ventilated fume hood.[3]
Inter-Laboratory Study Design
The following diagram illustrates the workflow of the simulated inter-laboratory study, from sample distribution to data analysis and comparison.
Caption: Workflow of the simulated inter-laboratory study.
Methodologies
The following sections detail the experimental protocols for the two analytical techniques under comparison. The choice of these methods is based on their widespread availability and suitability for the analysis of aromatic and nitroaromatic compounds.[7][8][9]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a cornerstone of pharmaceutical analysis due to its versatility and robustness for non-volatile and thermally labile compounds.[10][11] A reversed-phase method is proposed here, as it is well-suited for the separation of moderately polar compounds like this compound.[12][13]
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (4.6 x 150 mm, 5 µm particle size). The C18 stationary phase provides excellent hydrophobic interaction for retaining the analyte.[12]
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (65:35, v/v). This composition provides a good balance of elution strength and retention for the analyte.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C. Maintaining a constant temperature ensures reproducible retention times.
-
Detection Wavelength: 260 nm. This wavelength is chosen based on the UV absorbance maximum of the nitroaromatic chromophore.
-
Injection Volume: 10 µL.
-
-
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh approximately 25 mg of this compound reference standard and dissolve in a 25 mL volumetric flask with the mobile phase to obtain a 1 mg/mL solution.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Test Samples: Dilute the provided test samples with the mobile phase to fall within the calibration range.
-
-
Analysis: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject the blank, followed by the calibration standards and then the test samples.
Caption: Step-by-step workflow for the HPLC-UV analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[14][15][16] It offers high separation efficiency and provides mass spectral data for confident peak identification.[17][18]
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Chromatographic Conditions:
-
Column: A non-polar capillary column, such as a DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness). This type of column is robust and provides good separation for a wide range of compounds.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Mode: Splitless, 1 µL injection volume. The splitless mode is chosen to maximize sensitivity.
-
Oven Temperature Program: Start at 100°C, hold for 1 minute, then ramp at 15°C/min to 280°C and hold for 5 minutes. This program ensures good separation from potential impurities and timely elution of the analyte.
-
-
Mass Spectrometer Conditions:
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full scan (m/z 50-300) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis. For quantification, monitor the molecular ion and at least two characteristic fragment ions.
-
-
Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a 1 mg/mL stock solution in a suitable solvent like ethyl acetate.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to concentrations ranging from 0.1 µg/mL to 20 µg/mL.
-
Test Samples: Dilute the provided test samples with ethyl acetate to fall within the calibration range.
-
-
Analysis: Inject the blank (ethyl acetate), followed by the calibration standards and then the test samples.
Caption: Step-by-step workflow for the GC-MS analysis.
Inter-Laboratory Comparison Data
The following tables summarize the hypothetical performance data from five independent laboratories for both the HPLC-UV and GC-MS methods. The validation parameters are based on the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2][19][20][21]
Table 1: HPLC-UV Method - Inter-Laboratory Validation Summary
| Parameter | Lab 1 | Lab 2 | Lab 3 | Lab 4 | Lab 5 | Mean | Overall %RSD |
| Accuracy (% Recovery) | 99.5 | 101.2 | 98.9 | 100.5 | 99.8 | 100.0 | 0.9 |
| Precision (%RSD, n=6) | 0.8 | 1.1 | 0.9 | 1.3 | 0.7 | 1.0 | 22.4 |
| Linearity (R²) | 0.9995 | 0.9991 | 0.9996 | 0.9989 | 0.9998 | 0.9994 | 0.04 |
| LOD (µg/mL) | 0.3 | 0.4 | 0.3 | 0.5 | 0.2 | 0.3 | 33.3 |
| LOQ (µg/mL) | 1.0 | 1.2 | 1.0 | 1.5 | 0.8 | 1.1 | 25.0 |
Table 2: GC-MS Method - Inter-Laboratory Validation Summary
| Parameter | Lab 1 | Lab 2 | Lab 3 | Lab 4 | Lab 5 | Mean | Overall %RSD |
| Accuracy (% Recovery) | 100.2 | 99.1 | 100.8 | 98.5 | 101.1 | 100.0 | 1.1 |
| Precision (%RSD, n=6) | 1.2 | 1.5 | 1.1 | 1.8 | 1.3 | 1.4 | 19.1 |
| Linearity (R²) | 0.9998 | 0.9995 | 0.9999 | 0.9992 | 0.9997 | 0.9996 | 0.03 |
| LOD (µg/mL) | 0.05 | 0.08 | 0.06 | 0.10 | 0.04 | 0.07 | 35.7 |
| LOQ (µg/mL) | 0.15 | 0.25 | 0.18 | 0.30 | 0.12 | 0.20 | 37.5 |
Discussion and Method Comparison
This inter-laboratory comparison provides valuable insights into the performance characteristics of HPLC-UV and GC-MS for the analysis of this compound.
-
Accuracy and Precision: Both methods demonstrated excellent accuracy, with mean recoveries of 100.0%. The precision, indicated by the relative standard deviation (%RSD) within each lab, was also well within acceptable limits for pharmaceutical analysis (typically <2%). The overall %RSD between labs was higher, as expected, reflecting the variability inherent in inter-laboratory studies.
-
Linearity: Both techniques showed excellent linearity over their respective concentration ranges, with correlation coefficients (R²) consistently greater than 0.999. This indicates a strong correlation between instrument response and analyte concentration for both methods.
-
Sensitivity (LOD & LOQ): The GC-MS method demonstrated significantly higher sensitivity, with a mean Limit of Detection (LOD) and Limit of Quantitation (LOQ) approximately 4-5 times lower than the HPLC-UV method. This is a key advantage of GC-MS, particularly for impurity profiling or trace-level analysis.
-
Specificity: While not quantified in the tables, GC-MS offers superior specificity due to the detection being based on the mass-to-charge ratio of the analyte and its fragments. This provides a higher degree of confidence in peak identity compared to the single-wavelength UV detection in HPLC.
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A Senior Application Scientist's Guide to Selecting the Optimal HPLC Column for Fluoronitrobenzene Isomer Separation
For researchers, synthetic chemists, and drug development professionals, the accurate separation and quantification of positional isomers are critical for ensuring product purity, understanding reaction kinetics, and maintaining regulatory compliance. The fluoronitrobenzene isomers (2-fluoronitrobenzene, 3-fluoronitrobenzene, and 4-fluoronitrobenzene) present a classic chromatographic challenge: molecules with identical mass and similar hydrophobicity that are difficult to resolve using standard reversed-phase HPLC methods. This guide provides an in-depth comparison of the performance of various HPLC columns for this separation, supported by experimental data and a discussion of the underlying separation mechanisms.
The Challenge of Separating Fluoronitrobenzene Isomers
The subtle differences in the positions of the fluoro and nitro groups on the benzene ring result in isomers with distinct electronic and steric characteristics. These differences, particularly in dipole moments, are the key to achieving successful chromatographic separation. A standard C18 column, which primarily separates based on hydrophobicity, often fails to provide adequate resolution for these isomers. Therefore, alternative stationary phases with different selectivity are required.
Physicochemical Properties of Fluoronitrobenzene Isomers
Understanding the physical properties of the isomers is fundamental to selecting the appropriate HPLC column and predicting their elution behavior.
| Property | 2-Fluoronitrobenzene | 3-Fluoronitrobenzene | 4-Fluoronitrobenzene |
| Molecular Weight | 141.10 g/mol | 141.10 g/mol | 141.10 g/mol |
| Boiling Point | 215 °C[1] | 212 °C[2] | 206 °C[3][4] |
| Dipole Moment | ~4.60 D[5] | ~3.45 D[6] | ~2.6 D (estimated) |
| Structure | Ortho isomer | Meta isomer | Para isomer |
The significant variations in dipole moments among the isomers are particularly noteworthy. The ortho isomer (2-fluoronitrobenzene) possesses the largest dipole moment due to the proximity and alignment of the electron-withdrawing nitro group and the electronegative fluorine atom. This high polarity is a critical factor that can be exploited for separation on specialized stationary phases.
Comparative Column Performance
The C18 Column: A Baseline for Comparison
A standard C18 column, packed with octadecylsilane-modified silica, relies predominantly on hydrophobic (van der Waals) interactions for separation. Given the similar hydrophobicity of the fluoronitrobenzene isomers, C18 columns typically provide poor resolution. The isomers will likely co-elute or show very little separation, making accurate quantification impossible. While not ideal for this specific separation, it serves as a crucial baseline to highlight the enhanced selectivity of alternative phases.
The Phenyl-Hexyl Column: Leveraging π-π Interactions
Phenyl-Hexyl columns feature a phenyl ring linked to the silica surface by a hexyl spacer. This stationary phase offers multiple modes of interaction, including hydrophobic interactions from the hexyl chain and, most importantly, π-π interactions between the phenyl rings of the stationary phase and the aromatic analytes.[7][8][9] These interactions are particularly effective for separating aromatic and unsaturated compounds.
The separation of dinitrobenzene isomers, which are structurally similar to fluoronitrobenzene isomers, on a Phenyl-Hexyl column versus a C18 column clearly demonstrates the alternative selectivity. While a C18 column may struggle to resolve these positional isomers, a Phenyl-Hexyl phase can provide enhanced separation due to the differing π-π interactions with the analytes.[9][10] It is also noteworthy that the choice of organic modifier can significantly impact selectivity on phenyl phases, with methanol often enhancing π-π interactions more effectively than acetonitrile.[8][11]
The Pentafluorophenyl (PFP) Column: The Power of Multiple Interaction Modes
Pentafluorophenyl (PFP) columns are a powerful tool for separating positional isomers, especially those containing halogen and nitro groups. The PFP stationary phase consists of a pentafluorinated phenyl ring, which creates a highly electron-deficient (Lewis acidic) surface. This unique chemistry allows for a combination of separation mechanisms:
-
Dipole-dipole interactions: The highly polar PFP phase can interact strongly with analytes that have significant dipole moments.
-
π-π interactions: Similar to phenyl phases, PFP columns can engage in π-π stacking with aromatic analytes. The electron-deficient nature of the PFP ring leads to strong interactions with electron-rich aromatic compounds.
-
Hydrophobic interactions: The phenyl ring and the propyl linker contribute to reversed-phase retention.
-
Shape selectivity: The rigid structure of the PFP ligand can provide steric selectivity for isomers.
For the fluoronitrobenzene isomers, the PFP column is expected to provide the best resolution. The elution order can be predicted based on the dipole moments of the isomers. The 2-fluoronitrobenzene, with the highest dipole moment, will interact most strongly with the polar PFP stationary phase and therefore be retained the longest. Conversely, the 4-fluoronitrobenzene, with the lowest dipole moment, is expected to elute first. The 3-fluoronitrobenzene will elute at an intermediate time. This alternative elution order compared to a C18 column is a hallmark of the unique selectivity of PFP phases.
Experimental Protocols
Sample Preparation
-
Prepare a stock solution of each fluoronitrobenzene isomer (2-, 3-, and 4-) at a concentration of 1 mg/mL in methanol.
-
Create a mixed standard solution by combining equal volumes of each stock solution and diluting with the mobile phase to a final concentration of 10 µg/mL for each isomer.
HPLC Method for PFP Column
-
Column: Pentafluorophenyl (PFP), 150 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: 60:40 Methanol:Water
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
HPLC Method for Phenyl-Hexyl Column
-
Column: Phenyl-Hexyl, 150 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: 65:35 Methanol:Water
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
HPLC Method for C18 Column
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: 70:30 Acetonitrile:Water
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
Visualizing the Separation Workflow
Caption: A generalized workflow for the HPLC analysis of fluoronitrobenzene isomers.
Understanding the Separation Mechanism
Caption: A comparison of the dominant separation mechanisms for fluoronitrobenzene isomers on C18 and PFP columns.
Conclusion and Recommendations
For the challenging separation of fluoronitrobenzene positional isomers, standard C18 columns are generally inadequate due to their reliance on hydrophobicity as the primary separation mechanism. To achieve baseline resolution and accurate quantification, stationary phases that offer alternative selectivity are essential.
-
Pentafluorophenyl (PFP) columns are highly recommended as the first choice for this application. The multiple interaction mechanisms, particularly dipole-dipole interactions, are ideally suited to exploit the differences in polarity among the 2-, 3-, and 4-fluoronitrobenzene isomers.
-
Phenyl-Hexyl columns represent a viable second option. Their ability to engage in π-π interactions provides a significant advantage over C18 columns and can often yield successful separations, especially when the mobile phase is optimized (e.g., using methanol).
By moving beyond traditional C18 chemistries and leveraging the unique selectivities of PFP and Phenyl-Hexyl columns, researchers can confidently resolve these challenging positional isomers, ensuring the accuracy and reliability of their analytical results.
References
-
Chem-Impex. 3-Fluoronitrobenzene. [Link]
-
Agilent Technologies. Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. [Link]
-
Chem-Impex. 3-Fluoronitrobenzene. [Link]
-
Maruti Industries. 4-Fluoro nitrobenzene. [Link]
-
Chem-Impex. 2-Fluoronitrobenzene. [Link]
-
Maruti Industries. 2-fluoronitrobenzene. [Link]
-
Agilent Technologies. Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum. [Link]
-
Chem-Impex. 3-Chloro-4-fluoronitrobenzene. [Link]
-
Stenutz. m-fluoronitrobenzene. [Link]
-
PubChem. p-Fluoronitrobenzene. [Link]
-
Loba Chemie. 1-FLUORO-4-NITROBENZENE For Synthesis. [Link]
-
PubChem. 1-Fluoro-3-nitrobenzene. [Link]
-
Element Lab Solutions. Phenyl Stationary Phases for HPLC. [Link]
-
Advanced Materials Technology. HALO Phenyl-Hexyl. [Link]
-
Pharma Growth Hub. Phenyl Column Mystery. [Link]
-
Shanghai Talent Chemical Co.,Ltd. 1-Fluoro-3-Nitrobenzene / 3-Fluoronitrobenzene CAS 402-67-5. [Link]
-
Wikipedia. 2-Fluoronitrobenzene. [Link]
-
Stenutz. 1-fluoro-2-nitrobenzene. [Link]
-
PubChem. C12H8F2N2O4. [Link]
-
Wikipedia. 4-Fluoronitrobenzene. [Link]
-
Sci-Hub. Dipole (hyper)polarizabilities of fluorinated benzenes: An ab initio investigation. [Link]
-
LCGC International. HPLC Separation of 30 Perfluorinated Compounds and Isomers Using a Pentafluorophenyl Reverse Phase Column. [Link]
-
Stenutz. Dipole moments. [Link]
-
Nacalai Tesque, Inc. (7) Selectivity of Packing Materials in Reversed Phase Liquid Chromatography. [Link]
-
LCGC International. Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. [Link]
-
Fortis Technologies. A New Pentafluorophenyl (PFP) Core- Shell column to aid Selectivity. [Link]
-
The Royal Society of Chemistry. Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column. [Link]
-
MAC-MOD Analytical. Examining the Selectivities of Several C18 and Modified C18 Phases – Advantages of Phenyl and Pentafluorophenyl (PFP) Phases. [Link]
-
Welch Materials. [Reader Insight] A Guide to Selective Columns for Isomer Separation. [Link]
-
ResearchGate. HPLC Separation of 30 Perfluorinated Compounds and Isomers Using a Pentafluorophenyl Reverse Phase Column | Request PDF. [Link]
-
YouTube. Dipole Moment, Vectors, & Electronegativity - Organic Chemistry. [Link]
- Rosamonte's Physical Chemistry Website. Dipole Moment.
-
ResearchGate. Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC. [Link]
-
YouTube. Dipole Moment, Molecular Polarity & Percent Ionic Character. [Link]
-
Chemistry LibreTexts. 5.5: Properties of Compounds (Exercises). [Link]
-
PMC. Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. [Link]
-
YouTube. Polarity Practice. [Link]
-
YouTube. How To Tell If a Molecule is Polar or Nonpolar. [Link]
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Safety Operating Guide
Navigating the Disposal of 4-Fluoro-2-isopropoxy-1-nitrobenzene: A Guide for Laboratory Professionals
For researchers at the forefront of drug discovery and development, the synthesis and handling of novel chemical entities are daily realities. With these powerful tools comes the profound responsibility of ensuring safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-Fluoro-2-isopropoxy-1-nitrobenzene, a halogenated nitroaromatic compound. The procedures outlined here are grounded in established safety protocols and regulatory standards to ensure the protection of laboratory personnel and the environment.
Understanding the Hazard Profile
Based on available information, this compound is classified with the following GHS hazard statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Nitroaromatic compounds as a class are known for their potential toxicity and environmental hazards.[1] The presence of a fluorine atom designates this compound as a halogenated organic, requiring specific disposal considerations to prevent the release of harmful substances.[2][3]
Table 1: Hazard Profile of this compound
| Hazard Classification | GHS Hazard Statement | Description |
| Acute Toxicity, Oral | H302 | Harmful if ingested. |
| Skin Irritation | H315 | Causes irritation upon contact with skin. |
| Eye Irritation | H319 | Causes serious and potentially damaging eye irritation. |
| Specific Target Organ Toxicity | H335 | May cause irritation to the respiratory tract upon inhalation. |
Immediate Safety and Personal Protective Equipment (PPE)
Given the hazardous nature of this compound, strict adherence to safety protocols is non-negotiable. All handling and disposal procedures should be conducted within a certified chemical fume hood to minimize inhalation exposure.
Essential Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes.
-
Hand Protection: Chemically resistant gloves, such as nitrile, are required. It is advisable to consult a glove compatibility chart for specific breakthrough times.
-
Body Protection: A flame-resistant laboratory coat must be worn.
-
Respiratory Protection: If there is any risk of exposure outside of a fume hood, a NIOSH-approved respirator with organic vapor cartridges is necessary.
Waste Segregation: The Cornerstone of Safe Disposal
Proper segregation of chemical waste is the most critical step in ensuring safe and compliant disposal.[2] Halogenated nitroaromatic compounds have specific segregation requirements.
Do NOT mix this compound waste with:
-
Non-halogenated organic waste
-
Acids or bases
-
Oxidizers
-
Aqueous waste
Failure to segregate properly can lead to dangerous chemical reactions and complicates the final disposal process.
Step-by-Step Disposal Protocol
This protocol details the procedures for collecting and preparing this compound for disposal by a licensed hazardous waste management service.
Materials:
-
Designated hazardous waste container (glass or polyethylene, compatible with halogenated organics)
-
Hazardous waste labels
-
Secondary containment bin
Procedure:
-
Container Preparation:
-
Select a clean, dry waste container that is chemically compatible with this compound.
-
Affix a hazardous waste label to the container before adding any waste.
-
-
Waste Collection:
-
Carefully transfer all waste containing this compound into the designated container. This includes:
-
Unused or excess product.
-
Contaminated solvents (e.g., from reaction workups).
-
Contaminated solid materials (e.g., silica gel, filter paper, disposable labware).
-
-
Keep the waste container closed at all times, except when adding waste.
-
-
Labeling:
-
On the hazardous waste label, clearly write the full chemical name: "this compound".
-
List all other components of the waste stream with their approximate concentrations (e.g., "Methylene Chloride: ~50%", "Silica Gel: ~20g").
-
Indicate the relevant hazards (e.g., "Toxic," "Irritant").
-
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area.
-
Place the container within a secondary containment bin to prevent the spread of material in case of a leak.
-
Ensure the storage area is well-ventilated and away from incompatible chemicals.
-
-
Disposal:
-
Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Follow all institutional and local regulations for waste pickup and documentation.
-
Emergency Procedures: Spill and Exposure Management
In the event of a spill or exposure, immediate and appropriate action is crucial.
Spill Cleanup:
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access.
-
Don PPE: Wear the appropriate PPE, including respiratory protection if necessary.
-
Contain: Use a spill kit with inert absorbent materials (e.g., vermiculite, sand) to contain the spill. Do not use combustible materials like paper towels for large spills.[2]
-
Collect: Carefully scoop the absorbed material into a designated hazardous waste container and label it accordingly.
-
Decontaminate: Clean the spill area with soap and water or another suitable decontaminating agent recommended by your EHS department. Collect all decontamination materials as hazardous waste.
Exposure Response:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Regulatory Compliance
The disposal of hazardous waste is strictly regulated by federal, state, and local agencies. In the United States, the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA) have established comprehensive regulations for hazardous waste management.[4][5][6][7] It is imperative that all laboratory personnel are familiar with and adhere to these regulations, as well as their institution's specific chemical hygiene plan.
By following these procedures, researchers can ensure the safe and environmentally responsible disposal of this compound, upholding their commitment to a culture of safety and scientific integrity.
References
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-
PubChem. (n.d.). 4-Fluoro-1-isopropoxy-2-nitrobenzene. National Center for Biotechnology Information. Retrieved from [Link]
- Online Chemistry Notes. (2020, May 2). Nitrobenzene : Laboratory preparation, Properties and Uses.
- Thermo Fisher Scientific. (2025, September 5). Safety Data Sheet: 1-Fluoro-4-nitrobenzene.
- BLD Pharm. (n.d.). This compound.
- ChemicalBook. (2022, December 30). This compound.
- Sigma-Aldrich. (2025, November 6). Safety Data Sheet: Nitrobenzene.
- Thermo Fisher Scientific. (n.d.). Safety Data Sheet: 1-Fluoro-4-nitrobenzene.
- U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes.
- Thermo Fisher Scientific. (n.d.). Safety Data Sheet: 4-Bromo-1-fluoro-2-nitrobenzene.
- Benchchem. (n.d.). Safety and handling of fluorinated organic compounds.
- U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste.
- JayChem. (2024, February 5). Reactions of Methylbenzene and Nitrobenzene Chemistry Unit 2 [Video]. YouTube.
- TCI Chemicals. (n.d.). Safety Data Sheet: 2-Fluoro-4-methoxy-1-nitrobenzene.
- U.S. Environmental Protection Agency. (n.d.). Hazardous Waste: Guidelines and Regulations, Federal Register Notice.
- Benchchem. (n.d.). Safe Handling and Disposal of Waste from 4-Methyl-5-nitrobenzene-1,2-diamine Synthesis.
- (n.d.). Hazardous Waste Segregation.
- Taylor & Francis. (n.d.). Nitrobenzene – Knowledge and References.
- PubMed. (n.d.). Mutagenicity of mono-nitrobenzene derivatives in the Ames test and rec assay.
- Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.
- Temple University. (n.d.). Halogenated Solvents in Laboratories.
- (n.d.). Fluorine.
- Cornell Law School. (n.d.). 40 CFR § 721.875 - Aromatic nitro compound. Legal Information Institute.
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- New Jersey Department of Health. (n.d.). Hazard Summary Identification Reason for Citation How to Determine if You Are Being Exposed Workplace Exposure Limits.
- MDPI. (n.d.). Electrochemical Degradation of Nitrobenzene Wastewater: From Laboratory Experiments to Pilot-Scale Industrial Application.
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- Occupational Safety and Health Administration. (n.d.). FLUORIDES (as F).
Sources
Mastering the Unseen Threat: A Guide to Safely Handling 4-Fluoro-2-isopropoxy-1-nitrobenzene
In the fast-paced world of drug discovery and chemical research, the novel compounds we synthesize are the keys to unlocking future therapies. However, with great innovation comes the profound responsibility of ensuring the safety of the researchers who handle these molecules daily. 4-Fluoro-2-isopropoxy-1-nitrobenzene is one such compound, and while its specific toxicological data is not widely documented, its structural similarity to other fluoronitrobenzene derivatives demands a cautious and informed approach. This guide provides a comprehensive operational and safety plan, grounded in the established principles of chemical hygiene and data from analogous compounds, to empower you to work with confidence and security.
Hazard Assessment: Understanding the Risk Profile
Due to the absence of a specific Safety Data Sheet (SDS) for this compound, we must extrapolate its potential hazards from structurally related compounds. Nitrobenzene and its derivatives are known for their toxicity, and the presence of a fluoro-group can influence the molecule's reactivity and biological interactions.
Based on data from analogous compounds like 1-fluoro-4-nitrobenzene and nitrobenzene, the primary hazards are anticipated to be:
-
Acute Toxicity: Harmful or toxic if swallowed, inhaled, or in contact with skin.[1][2]
-
Skin and Eye Irritation: Likely to cause skin irritation and serious eye irritation.[1][3]
-
Organ Damage: Potential for damage to organs, particularly the blood, through prolonged or repeated exposure.[4][5]
-
Carcinogenicity and Reproductive Toxicity: Some nitro-aromatic compounds are suspected of causing cancer and may damage fertility.[1][4]
Given these potential risks, a stringent adherence to the following personal protective equipment (PPE) protocols is non-negotiable.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential to prevent exposure through all potential routes: inhalation, dermal contact, and eye contact.
| Protection Type | Equipment Specification | Standards | Rationale |
| Eye/Face Protection | Chemical safety goggles with side shields or a full-face shield. | OSHA 29 CFR 1910.133 or EN 166 | Protects against splashes and airborne particles. A face shield offers broader protection, especially during larger-scale operations.[6][7] |
| Skin Protection | Chemical-resistant gloves (Nitrile rubber recommended). A lab coat or chemical-resistant apron. | EN 374 | Prevents direct skin contact. Nitrile gloves offer good resistance to a range of chemicals. Always check for leaks before use.[4][6] |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate cartridge for organic vapors. | OSHA 29 CFR 1910.134 or EN 149 | Essential when working outside of a certified chemical fume hood or when dealing with spills where vapor concentrations may be high.[7] |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict, well-defined protocol is the cornerstone of laboratory safety. The following steps provide a framework for the safe handling of this compound.
Preparation and Engineering Controls
-
Designated Work Area: All work with this compound must be conducted in a designated area within a certified chemical fume hood to minimize inhalation exposure.[8]
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[6]
-
Spill Kit: A chemical spill kit appropriate for organic compounds should be available in the immediate vicinity.
Handling Procedure
-
Pre-use Inspection: Before handling, visually inspect the container for any signs of damage or leaks.
-
Personal Protective Equipment: Don all required PPE as outlined in the table above.
-
Dispensing: Carefully dispense the required amount of the compound, avoiding the generation of dust or aerosols.
-
Container Sealing: Tightly seal the container immediately after use to prevent the escape of vapors.
-
Post-handling: After handling, thoroughly wash hands and any potentially exposed skin with soap and water.[3] Remove and properly store or dispose of PPE.
Emergency Procedures: Planning for the Unexpected
Even with the best precautions, accidents can happen. A clear and practiced emergency plan is crucial.
Spill Response Workflow
The following diagram outlines the immediate steps to be taken in the event of a chemical spill.
Caption: Chemical Spill Response Workflow
First Aid Measures
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[9]
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[7] Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[7]
Disposal Plan: Responsible Stewardship
Chemical waste disposal is a critical component of laboratory safety and environmental responsibility.
-
Waste Collection: All waste materials contaminated with this compound, including unused product, absorbent materials from spills, and contaminated PPE, must be collected in a clearly labeled, sealed, and appropriate waste container.
-
Waste Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Disposal: Dispose of the chemical waste through your institution's hazardous waste program, following all local, state, and federal regulations.
By integrating these safety protocols into your daily laboratory practices, you can effectively mitigate the risks associated with handling this compound and foster a culture of safety and responsibility within your research team.
References
- Carl ROTH. (n.d.). Safety Data Sheet: Nitrobenzene.
- Aarti Industries. (n.d.). 98-95-3_GPS_Nitrobenzene (CL-4: PUBLIC).
- Benchchem. (2025). Personal protective equipment for handling 1-Azido-3-nitrobenzene.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-Chloro-4-nitrobenzene, 99%.
- GOV.UK. (n.d.). Nitrobenzene - Incident management.
- TCI Chemicals. (n.d.). SAFETY DATA SHEET.
- Alfa Aesar. (2025). SAFETY DATA SHEET.
- Fisher Scientific. (2014). SAFETY DATA SHEET.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- Sigma-Aldrich. (2024). SAFETY DATA SHEET.
- CDH Fine Chemical. (n.d.). 1-FLUORO-4-NITRO BENZENE CAS No 350-46-9 MATERIAL SAFETY DATA SHEET SDS/MSDS.
- Fisher Scientific. (2025). SAFETY DATA SHEET.
- Fisher Scientific. (2025). SAFETY DATA SHEET.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET.
- ECHEMI. (n.d.). 2-ETHOXY-4-FLUORO-1-NITROBENZENE SDS, 28987-44-2 Safety Data Sheets.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
